molecular formula C8H8FNO B1278424 3'-Amino-4'-fluoroacetophenone CAS No. 2002-82-6

3'-Amino-4'-fluoroacetophenone

Cat. No.: B1278424
CAS No.: 2002-82-6
M. Wt: 153.15 g/mol
InChI Key: LUKSDHOQKVTGGT-UHFFFAOYSA-N
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Description

3'-Amino-4'-fluoroacetophenone is a useful research compound. Its molecular formula is C8H8FNO and its molecular weight is 153.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-amino-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKSDHOQKVTGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442339
Record name 3'-AMINO-4'-FLUOROACETOPHENONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2002-82-6
Record name 3'-AMINO-4'-FLUOROACETOPHENONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Amino-4'-fluoroacetophenone
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Foundational & Exploratory

A Comprehensive Technical Guide to 3'-Amino-4'-fluoroacetophenone: Synthesis, Analysis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered pKa—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic challenges.[1] 3'-Amino-4'-fluoroacetophenone (CAS No. 2002-82-6) stands as a testament to the utility of fluorinated building blocks. This versatile intermediate, featuring a reactive amino group, a strategically placed fluorine atom, and a ketone functionality, serves as a critical precursor in the synthesis of a range of bioactive molecules, from potent antibiotics to novel anti-inflammatory and analgesic agents.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the synthesis, analytical characterization, and key applications of this important compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for ensuring the quality and reproducibility of experimental outcomes.

Core Properties

This compound is typically a white to brown crystalline powder under standard conditions.[1][2] Its key physical and chemical properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 2002-82-6[2][3]
Molecular Formula C₈H₈FNO[2][3]
Molecular Weight 153.16 g/mol [2][3]
Melting Point 69 - 73 °C[2]
Boiling Point 289.6 ± 20.0 °C at 760 mmHg[3]
Density 1.2 ± 0.1 g/cm³[3]
Appearance White to brown powder/crystal[1][2]
Solubility Soluble in methanol and other common organic solvents.[1]
pKa 2.02 ± 0.10 (Predicted)
Spectroscopic Characterization: A Self-Validating System

Spectroscopic analysis provides the definitive structural confirmation of this compound. A combination of NMR and mass spectrometry serves as a self-validating system to ensure the identity and purity of the material.

NMR spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals influenced by the interplay of the amino, fluoro, and acetyl substituents on the aromatic ring.

  • ¹H NMR Interpretation: The proton NMR spectrum will reveal distinct signals for the aromatic protons, the methyl protons of the acetyl group, and the amine protons. The aromatic region will show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methyl protons will appear as a singlet, typically downfield due to the electron-withdrawing effect of the adjacent carbonyl group. The amine protons will present as a broad singlet.

  • ¹³C NMR Interpretation: The carbon NMR spectrum will show eight distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon will have the most downfield chemical shift. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached functional groups. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated aromatic compounds. The methyl carbon will appear at the most upfield region of the spectrum.[4][5][6][7]

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and purity assessment.

  • Expected Fragmentation Pattern: Under electron ionization (EI), the molecular ion peak [M]⁺• is expected at m/z 153. A prominent fragment will likely correspond to the loss of a methyl radical ([M-15]⁺) to form a stable acylium ion at m/z 138. Further fragmentation may involve the loss of carbon monoxide ([M-15-28]⁺) at m/z 110. The acetyl cation at m/z 43 is also an expected fragment.[8][9][10]

Synthesis of this compound: A Detailed Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 4'-fluoro-3'-nitroacetophenone. This method is favored for its high yield, selectivity, and relatively clean reaction profile.

Reaction Scheme

Synthesis_of_3_Amino_4_fluoroacetophenone start 4'-Fluoro-3'-nitroacetophenone product This compound start->product Catalytic Hydrogenation reagents H₂ (gas) Raney® Nickel solvent Methanol or Ethanol

Caption: Synthetic route to this compound.

Causality Behind Experimental Choices
  • Choice of Catalyst (Raney® Nickel): While other hydrogenation catalysts like Palladium on Carbon (Pd/C) are effective for nitro group reduction, Raney® Nickel is often preferred for substrates containing aromatic halogens.[11] Pd/C can sometimes catalyze dehalogenation (removal of the fluorine atom) as an undesired side reaction. Raney® Nickel offers excellent activity for nitro reduction while minimizing the risk of C-F bond cleavage, thus ensuring higher purity of the desired product.[11][12][13][14]

  • Choice of Solvent (Methanol or Ethanol): Low molecular weight alcohols like methanol or ethanol are ideal solvents for this reaction. They effectively dissolve the starting material and the product, are relatively inert under the reaction conditions, and can be easily removed post-reaction.

  • Reaction Conditions (Pressure and Temperature): The hydrogenation is typically carried out under pressure to increase the concentration of hydrogen gas in the solution, thereby accelerating the reaction rate. A moderately elevated temperature is used to enhance the catalytic activity without promoting side reactions.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system, where successful execution relies on careful adherence to anhydrous conditions and proper handling of the pyrophoric catalyst.

  • Reactor Setup: In a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator), charge the reactor vessel with 4'-fluoro-3'-nitroacetophenone and absolute ethanol or methanol.

  • Catalyst Addition: Under a stream of inert gas (nitrogen or argon), carefully add a catalytic amount of Raney® Nickel (typically as a 50% slurry in water). Caution: Raney® Nickel is pyrophoric and may ignite if allowed to dry in the air. Always handle it as a slurry or under an inert atmosphere.[14]

  • Inerting the System: Seal the reactor and purge the system several times with nitrogen to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C).

  • Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the Raney® Nickel catalyst. Caution: The filter cake containing the catalyst should not be allowed to dry, as it can ignite. It should be quenched with water immediately after filtration.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to obtain a high-purity crystalline solid.

Analytical Methodologies for Quality Control

Robust analytical methods are essential to ensure the purity of this compound and to identify any potential process-related impurities or degradation products. HPLC and GC-MS are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Reversed-phase HPLC is the method of choice for determining the purity and assay of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent (e.g., Acetonitrile/Water) prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 analysis1 Inject into HPLC System prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Calculate Purity (% Area) data1->data2 data3 Quantify using Standard (Assay) data2->data3

Caption: General workflow for HPLC analysis.

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the most common and versatile reversed-phase column. Its nonpolar nature is well-suited for retaining and separating moderately polar aromatic compounds like this compound from potential impurities.

  • Mobile Phase (Acetonitrile/Water with Buffer): A mixture of acetonitrile and water is a standard mobile phase for reversed-phase HPLC. The ratio can be adjusted to control the retention time of the analyte. The addition of a buffer (e.g., phosphate or acetate) is crucial to control the pH of the mobile phase. Since the analyte has a basic amino group, maintaining a consistent pH ensures reproducible retention times and good peak shape by suppressing the ionization of the amine.

  • Detector (UV): this compound possesses a chromophore (the substituted benzene ring) that absorbs UV light, making UV detection a simple and robust method for its quantification.

  • Mobile Phase Preparation: Prepare the aqueous and organic components of the mobile phase. For example, Mobile Phase A: 0.1% phosphoric acid in water; Mobile Phase B: Acetonitrile. Filter and degas both phases.

  • Standard and Sample Preparation:

    • Standard: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile/water) to a known concentration.

    • Sample: Prepare the sample to be tested at approximately the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or λmax)

    • Gradient Program: A typical gradient might start with a higher percentage of aqueous phase and ramp up the organic phase to elute more nonpolar impurities.

  • Analysis and Data Interpretation: Inject the standard and sample solutions. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of the known concentration standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.

  • Column (5% Phenyl-methylpolysiloxane): A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), provides good separation for a wide range of aromatic compounds based on their boiling points and polarity.[15]

  • Injection Mode (Split/Splitless): Splitless injection is typically used for trace analysis to ensure that the entire sample volume is transferred to the column, maximizing sensitivity.

  • Temperature Programming: A temperature ramp is used to first elute highly volatile components at a lower temperature, followed by an increase in temperature to elute less volatile compounds like this compound and any higher-boiling impurities.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Program: Start at 70 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • MS Parameters: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.

  • Data Analysis: Identify peaks in the total ion chromatogram. The mass spectrum of each peak can be compared to a spectral library (e.g., NIST) for identification.

Applications in Pharmaceutical Development

The unique combination of functional groups in this compound makes it a highly valuable intermediate in the synthesis of various pharmaceuticals.

Keystone Intermediate in the Synthesis of Linezolid

Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria.[2] this compound is a critical precursor in many synthetic routes to 3-fluoro-4-morpholinylaniline, a key building block for Linezolid.

Linezolid_Synthesis_Pathway start This compound intermediate1 N-Acetylation start->intermediate1 Step 1 intermediate2 Reaction with Morpholine (Nucleophilic Aromatic Substitution) intermediate1->intermediate2 Step 2 intermediate3 Hydrolysis intermediate2->intermediate3 Step 3 product 3-Fluoro-4-morpholinylaniline intermediate3->product Final Intermediate linezolid Linezolid product->linezolid Further Steps (Oxazolidinone ring formation, etc.)

Sources

Introduction: The Strategic Importance of a Fluorinated Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to 3'-Amino-4'-fluoroacetophenone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 2002-82-6), a key chemical intermediate in the pharmaceutical and material science industries. The document details its chemical identity, physicochemical properties, a standard synthesis protocol, reactivity profile, and primary applications. Emphasis is placed on the rationale behind experimental procedures and the strategic importance of this molecule in modern drug discovery. This guide is intended for researchers, chemists, and professionals in drug development who require a thorough understanding of this versatile building block.

This compound, also known as 1-(3-amino-4-fluorophenyl)ethanone, is an aromatic ketone that has garnered significant attention as a versatile building block in organic synthesis.[1][2] Its structure is characterized by an acetophenone core substituted with both an amino group and a fluorine atom. This unique combination of functional groups imparts desirable reactivity and properties, making it a valuable precursor for more complex molecules.[1]

The presence of the fluorine atom is particularly noteworthy. In medicinal chemistry, the strategic incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to target receptors.[1][3] The amino group provides a reactive handle for a wide range of chemical transformations, including acylation, alkylation, and diazotization, allowing for the construction of diverse molecular scaffolds. Consequently, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-inflammatory agents and analgesics.[1] Beyond pharmaceuticals, its properties are also leveraged in material science and biochemical research.[1]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section outlines the key identifiers and physicochemical data for this compound.

Chemical Structure and Identifiers
  • IUPAC Name: 1-(3-amino-4-fluorophenyl)ethanone[4][5]

  • Synonyms: 4-Acetyl-2-aminofluorobenzene, 3-Amino-4-fluoroacetophenone, 4'-fluoro-3'-aminoacetophenone[4][6][7]

  • CAS Number: 2002-82-6[1][5]

  • Molecular Formula: C₈H₈FNO[1][5]

  • Molecular Weight: 153.15 g/mol [4][5]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established literature procedures for the reduction of an aromatic nitro group. [8] Objective: To synthesize this compound from 4'-Fluoro-3'-nitroacetophenone.

Materials:

  • 4'-Fluoro-3'-nitroacetophenone (39 g)

  • Methanol (390 ml)

  • Raney-Nickel catalyst (slurry)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation reactor

Procedure:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with 39 g of 4'-Fluoro-3'-nitroacetophenone and 390 ml of methanol.

  • Catalyst Addition: Carefully add the Raney-Nickel catalyst to the mixture under an inert atmosphere. The amount of catalyst is typically 5-10% by weight of the starting material, but should be optimized.

    • Scientist's Note: Raney-Nickel is pyrophoric and must be handled with extreme care, always kept wet with a solvent like water or methanol.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor to 20 atm with hydrogen.

  • Reaction Conditions: Heat the mixture to 40°C while stirring vigorously to ensure efficient gas-liquid mixing and contact with the catalyst.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) can also be used to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney-Nickel catalyst.

    • Trustworthiness Check: It is crucial to keep the Celite pad and the filtered catalyst wet with solvent at all times to prevent ignition upon exposure to air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

Objective: To purify the crude product obtained from the synthesis.

Rationale: Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Procedure:

  • Solvent Selection: Based on polarity, a solvent system like ethanol/water or isopropanol could be effective. This requires empirical testing.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote maximum crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Applications

The dual functionality of the amino and fluoro-substituted acetophenone core makes this molecule a valuable synthon.

G Key Reactivity Pathways A This compound B N-Acylated Products A->B Acyl Halide / Anhydride C Diazonium Salts A->C NaNO₂ / HCl D Heterocyclic Compounds (e.g., Quinolones) A->D Cyclization Reactions E Chalcones A->E Aldehyde / Claisen-Schmidt C->D Sandmeyer / Coupling Rxns

Caption: Key reactivity pathways for this compound.

Key Reactions
  • N-Acylation/Alkylation: The primary amino group is nucleophilic and readily reacts with electrophiles like acyl chlorides or alkyl halides to form amides and secondary/tertiary amines, respectively. This is a common first step in building more complex molecular architectures.

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt. This intermediate is highly versatile and can be substituted with a wide variety of functional groups (e.g., -OH, -CN, -X) via Sandmeyer-type reactions.

  • Condensation Reactions: The methyl group of the acetophenone moiety can undergo condensation reactions, such as the Claisen-Schmidt condensation with aldehydes, to form chalcones. Chalcones are themselves important precursors for flavonoids and other heterocyclic systems. [9][10]

Applications in Drug Discovery and Research

This compound is a cornerstone intermediate for a range of bioactive molecules.

  • Pharmaceutical Intermediates: It is a documented building block for analgesics and anti-inflammatory drugs. [1]Its structure can be found in the backbone of various kinase inhibitors and other targeted therapies where the fluorophenyl group contributes to favorable drug-like properties.

  • Biochemical Probes: The compound's structure can be incorporated into fluorescent probes for imaging applications or used in studies of enzyme inhibition and receptor binding. [1]* Material Science: It finds application in the development of advanced polymers and coatings due to its unique chemical properties that can enhance durability and performance. [1]

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

  • Hazard Identification: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319). [6][11]* Precautionary Measures:

    • Handle in a well-ventilated area. [12] * Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [11][13] * Avoid formation of dust and aerosols. [12] * Wash hands thoroughly after handling. [11]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4][12]Keep away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a reactive amino group, a synthetically versatile ketone, and the advantageous properties imparted by a fluorine atom makes it an invaluable asset in pharmaceutical development, biochemical research, and material science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in creating novel and impactful chemical entities.

References

  • Synthesis of 3'-amino-4'-fluoro-acetophenone - PrepChem.com. (URL: [Link])

  • 4'-Fluoroacetophenone | CAS#:403-42-9 | Chemsrc. (URL: [Link])

  • CAS No : 2002-82-6 | Product Name : 1-(3-Amino-4-fluorophenyl)ethanone | Pharmaffiliates. (URL: [Link])

  • Applications of fluorine-containing amino acids for drug design - PubMed. (URL: [Link])

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. (URL: [Link])

Sources

3'-Amino-4'-fluoroacetophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3'-Amino-4'-fluoroacetophenone: A Core Intermediate in Modern Drug Discovery

Introduction

This compound is a highly functionalized aromatic ketone that has emerged as a critical building block in the landscape of pharmaceutical and chemical research. Its strategic combination of an acetyl group, an amino moiety, and a fluorine atom on a benzene ring provides a unique platform for synthetic diversification. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of this compound, delving into its fundamental properties, synthesis, applications, and handling. The presence of the fluorine atom is of particular significance, as its incorporation into drug candidates is a well-established strategy for enhancing metabolic stability, bioavailability, and binding affinity.[1][2] This document serves as a senior-level resource, elucidating the scientific principles and practical methodologies associated with this versatile compound.

Core Molecular Profile and Physicochemical Properties

The identity and fundamental characteristics of a chemical compound are the bedrock of its application. This compound is defined by a specific set of identifiers and physical properties that dictate its behavior in chemical reactions and its handling requirements.

Key Identifiers and Properties

The compound's essential data is summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₈FNO[1][3][4][5][6][7]
Molecular Weight 153.16 g/mol [1][6]
CAS Number 2002-82-6[1][3][4][5][8]
Appearance White to brown powder or crystalline solid[1][6][8][9]
Purity Typically ≥98% (by GC)[1][6][8]
Structure and Nomenclature

The structure consists of an acetophenone core substituted with an amino group at the 3' position and a fluorine atom at the 4' position. This specific arrangement of functional groups is key to its reactivity.

  • Systematic Name: 1-(3-Amino-4-fluorophenyl)ethanone

  • Common Synonyms: 4-Fluoro-3-aminoacetophenone, 4-Acetyl-2-aminofluorobenzene[4][5][7]

Physicochemical Data

These properties are crucial for designing experimental conditions, such as reaction temperature and solvent selection.

PropertyValueSource(s)
Melting Point 69 - 73 °C[1][8][9]
Boiling Point 289.6 ± 20.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Flash Point 128.9 ± 21.8 °C[4]

The relatively high boiling point is characteristic of aromatic ketones, while the melting point defines it as a solid at room temperature, simplifying handling and storage. The fluorine and amino groups contribute to the molecule's polarity.

Synthesis and Manufacturing

The most common and efficient synthesis of this compound involves the selective reduction of its nitro precursor, 4'-Fluoro-3'-nitroacetophenone. This transformation is a cornerstone reaction in industrial and laboratory settings.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 4'-fluoro-3'-nitroacetophenone to this compound using a Raney-Nickel catalyst.[10]

Materials:

  • 4'-Fluoro-3'-nitroacetophenone (1 mole equivalent)

  • Methanol (as solvent)

  • Raney-Nickel (catalytic amount)

  • Hydrogen Gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with 4'-fluoro-3'-nitroacetophenone and methanol. The solvent volume should be sufficient to create a slurry that can be effectively agitated (e.g., 10 mL of methanol per gram of starting material).[10]

  • Catalyst Addition: Carefully add the Raney-Nickel catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon). Raney-Nickel is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas, to remove all oxygen.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to approximately 20 atm and heat the mixture to 40 °C.[10]

  • Monitoring: Maintain the reaction under constant agitation. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney-Nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting this compound can be further purified by recrystallization to achieve high purity.

Workflow and Mechanistic Rationale

The choice of a catalytic hydrogenation process is driven by its high efficiency and selectivity. Raney-Nickel is a preferred catalyst for the reduction of nitro groups due to its high activity and cost-effectiveness. The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, where the transfer of hydrogen atoms leads to the stepwise reduction of the nitro group to an amino group without affecting the ketone or the aromatic ring.

SynthesisWorkflow start 4'-Fluoro-3'-nitroacetophenone reagents + H₂ (20 atm) + Raney-Ni (cat.) + Methanol (Solvent) start->reagents conditions Reaction at 40°C in Autoclave reagents->conditions product This compound conditions->product Reduction Applications start This compound (Building Block) amino_mod Amino Group (e.g., Acylation) start->amino_mod acetyl_mod Acetyl Group (e.g., Condensation) start->acetyl_mod intermediate Complex Intermediate api Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitor) intermediate->api Further Synthesis

Caption: Role as a precursor in a generalized drug synthesis pathway.

Spectroscopic Characterization (Anticipated)

While specific spectra require empirical measurement, the expected spectroscopic signatures of this compound can be reliably predicted based on its structure.

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons, with coupling patterns influenced by the amino and fluoro substituents. A singlet corresponding to the three protons of the methyl group (CH₃) would appear in the upfield region (around 2.5 ppm). The amino group protons (NH₂) would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show eight distinct carbon signals. The carbonyl carbon (C=O) would be the most downfield signal (typically >190 ppm). The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.

  • IR Spectroscopy: Key absorption bands would include a strong peak for the carbonyl (C=O) stretch (around 1660-1680 cm⁻¹), N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), and a C-F stretching band (around 1200-1300 cm⁻¹).

Safety and Handling

Proper handling is essential to ensure laboratory safety.

  • Hazards: this compound is known to cause skin irritation (H315) and serious eye irritation (H319). [4][9]* Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat (P280). [4][9] * Wash hands and exposed skin thoroughly after handling (P264). [4][9] * In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305 + P351 + P338). [4][9] * If skin irritation occurs, seek medical advice (P332 + P313). [9]* Storage: Store at room temperature in a dry, well-ventilated area. [1]

References

  • Specifications of this compound - Capot Chemical. [Link]

  • Synthesis of 3'-amino-4'-fluoro-acetophenone - PrepChem.com. [Link]

  • Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Chemistry Behind 3'-Fluoroacetophenone: Synthesis and Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

  • Structure and dynamics of 3′-aminoacetophenone and 4′-aminoacetophenone from rotational spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • 4-Fluoroacetophenone - SpectraBase. [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. [Link]

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An In-depth Technical Guide to the Melting Point of 3'-Amino-4'-fluoroacetophenone: A Critical Quality Attribute in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Physical Constant

3'-Amino-4'-fluoroacetophenone, a key building block in organic synthesis, holds significant value in the pharmaceutical industry. Its structural motifs are integral to the development of various bioactive molecules, including anti-inflammatory and analgesic agents.[1] In the rigorous landscape of drug development, understanding and accurately characterizing the physicochemical properties of such intermediates is paramount. The melting point, often perceived as a basic physical constant, transcends this simple definition to become a critical quality attribute (CQA). It serves as a primary indicator of purity, identity, and the solid-state properties of a given batch, directly influencing downstream processability, stability, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive examination of the melting point of this compound, detailing not just the reported values but also the scientific rationale behind its precise determination and its profound implications in a research and development setting.

Physicochemical Properties of this compound

A summary of essential data for this compound is presented below. The melting point is a focal point of this guide, with multiple sources corroborating a narrow range, indicative of a well-characterized compound.

PropertyValueSource(s)
CAS Number 2002-82-6[1][2]
Molecular Formula C₈H₈FNO[1][2]
Molecular Weight 153.16 g/mol [1]
Melting Point 69 - 73 °C[1]
70 - 72 °C[2][3][4]
Appearance White to brown powder or crystal[1]
Purity ≥98% (by GC)[1]
Boiling Point ~290 °C[2][4]

The Critical Role of Melting Point in a Pharmaceutical Context

For a compound like this compound, the melting point is a cornerstone of its analytical profile for several key reasons:

  • Indicator of Purity: A sharp melting range (typically < 2 °C) is a strong indicator of high purity. The presence of impurities disrupts the crystal lattice of the solid, typically causing a depression and broadening of the melting range. For a synthetic intermediate, confirming a sharp melting point provides confidence in the efficacy of the purification process and ensures that downstream reactions are not compromised by contaminants.

  • Identification and Quality Control: The melting point serves as a rapid and cost-effective method for identity confirmation. In a manufacturing setting, it is a routine quality control test to ensure batch-to-batch consistency. A deviation from the established melting point range immediately flags a potential issue with the material's identity or purity.

  • Polymorphism Screening: Many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism. Different polymorphs of the same compound can have distinct melting points, solubilities, and stabilities. An unexpected melting point may indicate the presence of a different, potentially less stable or less soluble, polymorphic form, which can have significant consequences for the final drug product's bioavailability and shelf-life.

  • Informing Downstream Process Development: Knowledge of the melting point is crucial for designing subsequent synthetic steps. It dictates the maximum temperature for drying processes to avoid degradation or phase changes and is a key parameter in the development of crystallization and purification protocols.

Authoritative Protocol for Melting Point Determination (Capillary Method)

The following protocol describes a self-validating system for the accurate determination of the melting point of this compound using a modern digital melting point apparatus. The causality behind each step is explained to ensure scientific rigor.

Experimental Workflow Diagram

MeltingPointWorkflow Diagram 1: Melting Point Determination Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_reporting Data Reporting A 1. Ensure Sample is Dry (Dessicator or Vacuum Oven) B 2. Finely Grind Sample (Mortar and Pestle) A->B Ensures homogeneity C 3. Pack Capillary Tube (2-3 mm height) B->C Ensures efficient heat transfer F 6. Insert Sample & Start Run C->F D 4. Calibrate Apparatus (Using Certified Standards) E 5. Set Parameters (Start Temp, Ramp Rate: 1-2°C/min) D->E Ensures accuracy E->F G 7. Observe & Record (Onset and Meniscus Points) F->G Visual confirmation H 8. Report as a Range (e.g., 70.5 - 71.8 °C) G->H Documents observation

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology
  • Apparatus Calibration (Trustworthiness Pillar):

    • Action: Prior to sample analysis, verify the calibration of the melting point apparatus using at least two certified reference standards that bracket the expected melting point of the sample (e.g., Benzophenone, 48-50°C and Caffeine, 235-237.5°C).

    • Causality: This step is non-negotiable for generating trustworthy data. It ensures that the instrument's temperature sensor and feedback loop are accurate, making the resulting measurement traceable and reliable.

  • Sample Preparation (Expertise Pillar):

    • Action: Ensure the this compound sample is completely dry. If necessary, dry under vacuum at a temperature well below the expected melting point (e.g., 40°C) for several hours.

    • Causality: The presence of residual solvent can act as an impurity, leading to a significant depression and broadening of the melting range. This step eliminates a common source of experimental error.

    • Action: Place a small amount of the dry sample onto a clean watch glass and grind it into a fine, uniform powder using a spatula or mortar and pestle.

    • Causality: A fine powder ensures uniform packing in the capillary tube, which is critical for efficient and consistent heat transfer from the heating block to the entire sample mass.

  • Capillary Tube Packing:

    • Action: Tap the open end of a capillary melting point tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom. Repeat until a sample height of 2-3 mm is achieved.

    • Causality: Over-filling the tube can lead to a large thermal gradient across the sample, resulting in a broad, inaccurate melting range. A tightly packed, small sample size is the standard for reproducible results.

  • Instrumental Analysis:

    • Action: Set the starting temperature of the apparatus to approximately 5-10°C below the expected melting point (e.g., 60°C). Set the heating ramp rate to 1-2°C per minute.

    • Causality: A slow ramp rate is crucial for allowing the system to maintain thermal equilibrium between the heating block, the thermometer, and the sample. A fast ramp rate will cause the sample's temperature to lag behind the instrument's reading, leading to an erroneously high and broad melting range.

    • Action: Insert the packed capillary tube into the apparatus. Initiate the heating program.

  • Data Observation and Reporting:

    • Action: Observe the sample closely through the magnified viewing port. Record the temperature at which the first drop of liquid appears (the onset point). Continue heating and record the temperature at which the last solid particle melts, resulting in a clear liquid meniscus (the clear point).

    • Causality: Reporting the melting point as a range from the onset to the clear point provides the most complete and accurate description of the phase transition. This range, not a single number, reflects the sample's purity.

    • Action: Report the result as a melting range. For example: 70.5 - 71.8 °C .

By adhering to this self-validating protocol, researchers can generate highly reliable and reproducible melting point data, ensuring the quality and integrity of their work in the demanding field of drug development.

References

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3'-Amino-4'-fluoroacetophenone solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3'-Amino-4'-fluoroacetophenone in Organic Solvents

Introduction: The Strategic Importance of Solubility Data

This compound is a pivotal building block in modern organic synthesis, particularly valued as a key intermediate in the development of novel pharmaceutical agents, including anti-inflammatory drugs and analgesics.[1] Its molecular architecture, featuring an aromatic ring substituted with an amino group, a fluoro group, and an acetyl moiety, provides a unique combination of reactivity and physicochemical properties. For the synthetic chemist and drug development professional, a thorough understanding of this compound's solubility is not merely academic; it is a critical parameter that dictates solvent selection for reactions, dictates the efficiency of purification and crystallization processes, and profoundly influences formulation strategies.

This guide moves beyond a simple recitation of data. It is designed to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and then provide robust, field-proven protocols for generating precise, reliable solubility data in your own laboratory.

Section 1: Physicochemical Profile and Theoretical Solubility Considerations

To predict how this compound will behave in various solvents, we must first understand its intrinsic properties. The molecule's structure is a tale of two competing characteristics: a largely nonpolar aromatic core and highly polar functional groups.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2002-82-6[1][2]
Molecular Formula C₈H₈FNO[1][3]
Molecular Weight 153.16 g/mol [1]
Appearance White to brown crystalline powder[1][4]
Melting Point 69 - 73 °C[1]
pKa 2.02 ± 0.10 (Predicted)[3]
XLogP3 1.03 (Predicted)[2]
Polar Surface Area (PSA) 43.09 Ų[2]
The "Like Dissolves Like" Principle Applied

The adage "like dissolves like" is the foundational principle for predicting solubility.[5][6] It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Polar Characteristics: The presence of the primary amine (-NH₂) group allows for hydrogen bond donation. The carbonyl oxygen (C=O), the fluorine atom (-F), and the amine nitrogen can all act as hydrogen bond acceptors. These features suggest a strong affinity for polar solvents, particularly those capable of hydrogen bonding (polar protic solvents).

  • Nonpolar Characteristics: The benzene ring is inherently nonpolar and will engage in favorable π-π stacking interactions with aromatic solvents and van der Waals forces with nonpolar aliphatic solvents.

  • Acid-Base Properties: The amino group imparts basic character. Therefore, in acidic aqueous solutions, it can be protonated to form a highly polar ammonium salt (R-NH₃⁺), drastically increasing its solubility in water. This is a critical consideration for extractions and pH-dependent formulations.

Thermodynamic Drivers of Solubility

Solubility is an equilibrium process governed by thermodynamics.[6][7] The overall Gibbs free energy change (ΔG) for dissolution must be negative. This is a function of the enthalpy (ΔH) and entropy (ΔS) of solution.

  • Enthalpy (ΔH): Energy is required to break the solute-solute bonds in the crystal lattice and the solvent-solvent intermolecular forces. Energy is released when new solute-solvent bonds are formed. For most solids dissolving in a liquid, this process is endothermic (ΔH > 0), meaning that solubility will increase with temperature, in accordance with Le Châtelier's Principle.[8][9]

  • Entropy (ΔS): Dissolution typically leads to an increase in disorder as the highly ordered crystal lattice breaks down, resulting in a positive entropy change which favors the dissolution process.[6]

Section 2: Predicted Qualitative Solubility Profile

While extensive quantitative data is not widely published, we can construct a robust predictive profile based on the structural analysis above and by analogy to similar compounds like 4-aminoacetophenone and 3'-fluoroacetophenone.[10][11]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample Solvent(s)Predicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Very SolubleThese solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar -NH₂, C=O, and -F groups.[10]
Polar Aprotic Acetone, DMSO, DMFSolubleThese solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the polar functional groups of the solute.[10]
Chlorinated Dichloromethane (DCM)Moderately SolubleDCM is a polar aprotic solvent that is an excellent solvent for a wide range of organic compounds.[10]
Ethers Diethyl Ether, THFSparingly to Moderately SolubleThese solvents are less polar than ketones or alcohols but can still act as hydrogen bond acceptors. The nonpolar aromatic ring contributes to solubility here.[11]
Aromatic TolueneSparingly SolubleFavorable π-π stacking interactions between the solvent and the solute's phenyl ring are the primary driver.[10]
Nonpolar Aliphatic Hexane, HeptaneInsoluble to Very Sparingly SolubleThe large mismatch in polarity between the solvent and the solute's polar functional groups prevents effective solvation.
Aqueous Water (Neutral pH)Sparingly SolubleThe polar groups allow for some interaction, but the nonpolar aromatic ring limits overall solubility.[12]
Aqueous Acid 5% HClSolubleThe basic amino group will be protonated to form a highly water-soluble ammonium salt.[11]
Aqueous Base 5% NaOHSparingly SolubleNo significant acid-base reaction is expected to enhance solubility.

Section 3: Experimental Determination of Solubility

The following protocols provide a systematic approach to move from qualitative screening to precise quantitative measurement. As a Senior Application Scientist, I stress that meticulous technique is paramount for generating trustworthy and reproducible data.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screening method is designed to quickly verify the predictions in Table 2 and identify suitable solvents for further quantitative analysis.

Methodology:

  • Preparation: Label a series of clean, dry small test tubes or 1.5 mL vials, one for each solvent to be tested.

  • Solute Addition: Add approximately 10-20 mg of this compound to each vial.

  • Solvent Addition: Add the test solvent dropwise (e.g., 100 µL at a time) up to a total volume of 1 mL.

  • Mixing: After each addition, cap the vial and vortex or shake vigorously for 10-20 seconds.

  • Observation: Visually inspect for complete dissolution. Record the result as "Insoluble" (no dissolution), "Sparingly Soluble" (partial dissolution), or "Soluble" (complete dissolution).[13][14] For aqueous solutions, test the pH with litmus paper to confirm acidic or basic properties.[14]

Protocol 2: Quantitative Solubility by the Equilibrium Method

This protocol determines the thermodynamic equilibrium solubility, which is the definitive measure of a compound's maximum dissolved concentration at a given temperature.[15]

Principle: An excess of the solid solute is agitated in a known volume of solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and its concentration is measured analytically.

Quantitative_Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis & Calculation A Add excess solute to known volume of solvent in vial B Agitate at constant temperature (e.g., 25°C) for 24-72 hours A->B C Verify undissolved solid remains B->C Equilibrium Check D Allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtrate (if necessary) F->G H Quantify concentration (HPLC, UV-Vis, etc.) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for quantitative equilibrium solubility determination.

Detailed Methodology:

  • Sample Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 50 mg). The key is to ensure undissolved solid will remain at equilibrium.[16]

  • Solvent Addition: Accurately pipette a known volume of the chosen solvent (e.g., 2.0 mL) into each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium, typically 24 to 72 hours.[17] A kinetic study (measuring concentration at 24h, 48h, and 72h) is recommended to validate the equilibration time; equilibrium is reached when the concentration no longer increases.

  • Phase Separation: Remove the vials from the shaker and let them stand at the same constant temperature to allow the excess solid to sediment.

  • Sample Extraction & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or nylon) to remove all undissolved micro-particulates.[17] This step is critical to avoid artificially high results.

  • Quantification: Analyze the concentration of the clear, saturated filtrate using a pre-validated analytical method.

    • High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.

    • UV-Vis Spectrophotometry: A faster but less specific method. It is suitable if the compound has a unique absorbance maximum (λmax) and the solvent does not interfere. A calibration curve is also required.[16]

    • Gravimetric Analysis: A known volume of the filtrate is transferred to a pre-weighed dish, the solvent is slowly evaporated, and the dish is re-weighed. This method is simple but less precise and only suitable for non-volatile solutes and volatile solvents.[17]

  • Calculation: The solubility (S) is calculated from the measured concentration (C) and any dilution factor (DF) used during analysis: S = C × DF .[16] Results should be reported in units such as mg/mL or mol/L at the specified temperature.

Section 4: Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

  • Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation.[12] Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[12]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[12]

  • Storage: Keep in a tightly sealed container in a dry, cool, and well-ventilated place. Keep in a dark place.[3][18]

Conclusion

This compound possesses a nuanced solubility profile driven by the interplay of its polar functional groups and nonpolar aromatic core. While it exhibits predictable solubility in polar organic solvents and acidic aqueous solutions, precise quantitative data is essential for process optimization and robust drug development. The experimental protocols detailed in this guide provide a reliable framework for researchers to generate this critical data in-house. By combining a theoretical understanding of its physicochemical properties with rigorous experimental technique, scientists can confidently select appropriate solvent systems to unlock the full synthetic potential of this valuable compound.

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1H NMR and 13C NMR spectra of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3'-Amino-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2] For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel compounds and intermediates is a critical step in the discovery pipeline.[3][4] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a key building block in the synthesis of various bioactive molecules.[5] By dissecting its spectral features, we aim to provide a comprehensive reference that combines theoretical principles with practical, field-proven insights for unambiguous compound verification.

Introduction: The Structural Significance of this compound

This compound (C₈H₈FNO) is a substituted acetophenone derivative whose structural features—an aromatic amine, a fluorine atom, and a methyl ketone group—make it a versatile intermediate in organic synthesis.[5] The presence and relative positions of these functional groups are crucial for its reactivity and its ability to be incorporated into larger, more complex pharmaceutical agents.

NMR spectroscopy serves as the gold standard for confirming the identity, purity, and detailed structure of such molecules in solution.[1][2] This guide will navigate the interpretation of its one-dimensional ¹H and ¹³C NMR spectra, explaining the causality behind the observed chemical shifts and coupling patterns that define its unique spectral fingerprint.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is the foundation for accurate spectral assignment. We will adhere to IUPAC nomenclature for the analysis of this compound.

Caption: Molecular structure of this compound with IUPAC numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Foundational Principles: Chemical Shift and Spin-Spin Coupling
  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups (like C=O and F) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups (like NH₂) "shield" protons, moving their signals upfield (to a lower ppm value).

  • Spin-Spin Coupling (J-coupling): The magnetic field of a proton influences the magnetic fields of adjacent, non-equivalent protons, causing their signals to split. This splitting pattern, or multiplicity, reveals the number of neighboring protons. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).

Predicted ¹H NMR Spectral Data

The spectrum is predicted to show five distinct signals: three for the aromatic protons, one for the amine protons, and one for the methyl protons. The analysis assumes a standard deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
-COCH₃ (H8) ~2.5Singlet (s)-Protons on a methyl group adjacent to a carbonyl. No adjacent non-equivalent protons.
-NH₂ ~4.0-5.0 (Broad)Broad Singlet (br s)-Amine protons often exchange with trace water, leading to signal broadening. The chemical shift is concentration and solvent dependent.
H5' ~6.8Doublet of doublets (dd)³J(H5'-H6') ≈ 8.5 Hz (ortho)⁴J(H5'-F) ≈ 4.5 Hz (meta)Shielded by the ortho amino group. Coupled to the adjacent H6' (ortho) and to the fluorine atom three bonds away (meta).
H2' ~7.2Doublet (d) or Doublet of doublets (dd)⁴J(H2'-H6') ≈ 2.5 Hz (meta)⁴J(H2'-F) ≈ 2.5 Hz (meta)Deshielded by the para acetyl group. Coupled to H6' (meta) and the fluorine atom (meta). These small couplings may result in a signal that appears as a slightly broadened doublet.
H6' ~7.3Doublet of doublets (dd)³J(H6'-H5') ≈ 8.5 Hz (ortho)³J(H6'-F) ≈ 9.0 Hz (ortho)Deshielded by the ortho acetyl group. Coupled to the adjacent H5' (ortho) and the adjacent fluorine atom (ortho).
Workflow for ¹H NMR Analysis

The logical flow from sample preparation to final structure confirmation is a self-validating process critical for ensuring data integrity.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep 1. Dissolve ~10 mg of sample in ~0.6 mL CDCl₃ with TMS Filter 2. Filter into NMR tube (if necessary) Prep->Filter Acquire 3. Insert sample, lock, and shim instrument Filter->Acquire Run 4. Acquire ¹H spectrum (e.g., 16 scans) Acquire->Run Process 5. Fourier transform, phase, and baseline correct Run->Process Integrate 6. Integrate signals (Proton count) Process->Integrate Assign 7. Assign shifts, multiplicities, and coupling constants Integrate->Assign Structure 8. Confirm structure Assign->Structure

Caption: Standard workflow for ¹H NMR spectral analysis.

Analysis of the ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum provides a single peak for each chemically unique carbon atom, offering a direct count of the carbon environments and insight into their functional group identity.

Predicted ¹³C NMR Spectral Data

All eight carbon atoms in this compound are in unique chemical environments and should therefore produce eight distinct signals. The fluorine atom will cause splitting of the signals for nearby carbons (C-F coupling), which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)Rationale
C8 (-CH₃) ~26-Aliphatic carbon, typical for an acetyl methyl group.[6][7]
C5' ~115³J(C5'-F) ≈ 4 HzShielded by the adjacent amino group and influenced by the meta fluorine.
C2' ~118³J(C2'-F) ≈ 4 HzInfluenced by the meta amino and fluorine groups.
C6' ~126²J(C6'-F) ≈ 8 HzDeshielded by the para amino group and coupled to the ortho fluorine.
C1' ~130⁴J(C1'-F) ≈ 3 HzAromatic carbon attached to the acetyl group (quaternary).
C3' (-C-NH₂) ~145²J(C3'-F) ≈ 12 HzAromatic carbon attached to the nitrogen (quaternary), deshielded. Coupled to the ortho fluorine.
C4' (-C-F) ~155¹J(C4'-F) ≈ 245 HzAromatic carbon directly bonded to fluorine (quaternary). Shows a characteristically large one-bond C-F coupling constant.
C7 (C=O) ~196-Carbonyl carbon, characteristically found far downfield.[6][7]
Key Structural Correlations in ¹³C NMR

The ¹³C spectrum provides a robust framework for validating the proposed structure, with specific signals and couplings acting as internal checks.

13C_NMR_Correlations Structure 3'-Amino-4'- fluoroacetophenone Carbonyl C=O Carbon (C7) δ ≈ 196 ppm Structure->Carbonyl Acetyl Group Aliphatic Methyl Carbon (C8) δ ≈ 26 ppm Structure->Aliphatic Acetyl Group Aromatic Aromatic Carbons (C1'-C6') δ ≈ 115-155 ppm Structure->Aromatic Phenyl Ring CF_Coupling C-F Couplings Aromatic->CF_Coupling Fluorine Substituent CF_Coupling->Aromatic ¹J(C4'-F) ≈ 245 Hz ²⁻⁴J(C-F) ≈ 3-12 Hz

Caption: Key structural features and their ¹³C NMR spectral correlations.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. This protocol is designed for a typical high-field NMR spectrometer (e.g., 400-600 MHz).[8][9]

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing an internal standard, typically 0.03-0.05% (v/v) tetramethylsilane (TMS).[10] CDCl₃ is a good first choice for its ability to dissolve many organic compounds.

  • Transfer: Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[11]

  • Capping: Securely cap the NMR tube. The final sample volume should be sufficient to cover the detection coils of the NMR probe, typically a height of 4-5 cm.[11]

Instrument Operation and Data Acquisition
  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning. Wipe the tube clean before inserting it into the spectrometer's magnet.[11]

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[8]

  • ¹H Spectrum Acquisition:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Acquire the data using a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Load standard proton-decoupled carbon acquisition parameters.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) and a short relaxation delay are typically required.

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum.

  • Phase and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction to ensure the baseline is flat.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If using CDCl₃ without TMS, the residual solvent peak can be used as a secondary reference (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[12]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that, when analyzed systematically, allows for its unequivocal identification. The characteristic chemical shifts of the acetyl group, the splitting patterns of the aromatic protons dictated by H-H and H-F couplings, and the highly diagnostic large ¹J(C-F) coupling in the ¹³C spectrum all serve as mutually reinforcing data points. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently acquire and interpret the NMR data for this important synthetic intermediate, ensuring the integrity and accuracy required in the rigorous field of drug development.[2]

References

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  • Govindaraju, V., Young, K., & Maudsley, A. A. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 2000, 13(3), 129-153. Available: [Link]. [Accessed: Jan. 10, 2026].

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A Senior Application Scientist's Guide to FT-IR Spectrum Analysis of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

3'-Amino-4'-fluoroacetophenone is a substituted aromatic ketone that serves as a critical building block in medicinal chemistry and the synthesis of novel pharmaceutical agents.[1] Its molecular structure, containing a primary aromatic amine, a ketone, and a carbon-fluorine bond, provides multiple reactive sites for building complex molecules.[1] The fluorine atom, in particular, can enhance metabolic stability and bioavailability in drug candidates.[1]

Given its role as a high-value intermediate, rigorous structural confirmation and purity assessment are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose.[2] It is a rapid, non-destructive method that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2]

This in-depth guide provides a comprehensive framework for the FT-IR analysis of this compound, designed for researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, validate the experimental protocol, and provide a detailed interpretation of the resulting spectrum.

Core Principles: Understanding the Vibrational Landscape

The power of FT-IR spectroscopy lies in its ability to detect the specific vibrational frequencies of chemical bonds within a molecule. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to the natural vibrational frequencies of the bonds, leading to an absorption spectrum. For this compound, we are primarily interested in the characteristic vibrations of its key functional groups.

  • Amine Group (-NH₂): As a primary aromatic amine, it will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric stretching modes.[3][4] A characteristic N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[4][5]

  • Ketone Group (C=O): The carbonyl stretch is one of the most intense and recognizable absorptions in an IR spectrum. For an aromatic ketone, this peak is typically found in the 1690-1666 cm⁻¹ range.[3][6] The conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone (which appears around 1715 cm⁻¹) due to resonance, which slightly weakens the C=O double bond character.[6][7]

  • Aromatic Ring (C₆H₃): The aromatic ring gives rise to several characteristic peaks. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C stretching vibrations within the ring produce a series of sharp bands of variable intensity, typically around 1600, 1580, 1500, and 1450 cm⁻¹.[8]

  • Carbon-Fluorine Bond (C-F): The C-F stretching vibration is known for its strong intensity and appears in the fingerprint region of the spectrum, typically between 1360 and 1000 cm⁻¹.[9] The exact position is sensitive to the molecular environment. For monofluorinated aromatic compounds, a strong band is expected between 1110 and 1000 cm⁻¹.[9]

Experimental Protocol: A Self-Validating Workflow

The following protocol details the Potassium Bromide (KBr) pellet method, a widely used technique for analyzing solid samples.[10] The rationale for this choice is that KBr is transparent to infrared radiation in the mid-IR range (4000-400 cm⁻¹) and provides a solid matrix to disperse the sample, minimizing scattering effects.[11]

Instrumentation and Quality Control
  • Spectrometer: A calibrated Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • Performance Verification: Before analysis, ensure the instrument is performing correctly by running a polystyrene film standard. The peak positions should be within the manufacturer's specified tolerance.

  • Background Spectrum: It is crucial to acquire a background spectrum of the empty sample compartment. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric water vapor and carbon dioxide.

Sample Preparation: The KBr Pellet Method

The quality of the final spectrum is highly dependent on the quality of the KBr pellet. Poor preparation can lead to a noisy spectrum or distorted peaks.[12]

  • Material Purity: Use spectroscopy-grade KBr powder. Since KBr is hygroscopic, it must be kept in a desiccator or dried in an oven at ~110°C for several hours and cooled in a desiccator before use to avoid interfering O-H bands from absorbed water.[13][14]

  • Grinding and Mixing:

    • In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample to a fine, consistent powder.[15]

    • Add approximately 100-200 mg of the dry KBr powder to the mortar.[10][15] The optimal sample concentration in KBr is typically between 0.2% and 1%.[16]

    • Gently but thoroughly mix the sample and KBr with the pestle to ensure uniform dispersion. Avoid overly vigorous grinding at this stage, which can increase moisture absorption.[16]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[13] This allows the KBr to "cold-flow" and form a solid, transparent, or translucent disc.[13]

    • Carefully release the pressure and eject the pellet from the die. A high-quality pellet should be clear and free of cracks or cloudiness.

Data Acquisition Parameters
  • Spectral Range: 4000 – 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

The entire workflow, from preparation to analysis, is visualized in the diagram below.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample 1. Grind 1-2 mg This compound KBr 2. Add 100-200 mg dry KBr Powder Sample->KBr Mix 3. Mix Thoroughly in Agate Mortar KBr->Mix Press 4. Press Mixture in Hydraulic Press (8-10 tons) Mix->Press Pellet 5. Eject Transparent KBr Pellet Press->Pellet Background 6. Run Background Spectrum (Air) Pellet->Background Analyze 7. Place Pellet in Holder & Acquire Sample Spectrum Process 8. Perform Automatic Background Subtraction Spectrum 9. Obtain Final FT-IR Spectrum Process->Spectrum Interpret 10. Identify Peaks & Assign Vibrational Modes Report 11. Generate Report with Spectrum and Peak Table

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Spectral Interpretation and Analysis

The resulting FT-IR spectrum should be analyzed by identifying the key absorption bands and assigning them to their corresponding functional group vibrations. The molecular structure of this compound is shown below, highlighting the key functional groups for analysis.

Caption: Structure of this compound.

Detailed Peak Assignment

The following table summarizes the expected characteristic absorption bands for this compound.

Wavenumber (cm⁻¹) RangeIntensityVibrational Mode AssignmentFunctional Group
3480 - 3380MediumAsymmetric N-H StretchPrimary Aromatic Amine
3390 - 3300MediumSymmetric N-H StretchPrimary Aromatic Amine
3100 - 3000Medium-WeakAromatic C-H StretchAromatic Ring
2960 - 2850WeakAliphatic C-H StretchMethyl (-CH₃)
1685 - 1665StrongC=O Stretch (conjugated)Aromatic Ketone
1630 - 1590Medium-StrongN-H Bend (Scissoring)Primary Aromatic Amine
1610, 1580, 1500Medium-WeakC=C Ring StretchAromatic Ring
1340 - 1250StrongAromatic C-N StretchAromatic Amine
1280 - 1200StrongC-F StretchAryl-Fluoride
900 - 675StrongAromatic C-H Out-of-Plane BendAromatic Ring
Analysis of Key Spectral Regions
  • High-Frequency Region (4000 - 2500 cm⁻¹): This region is dominated by stretching vibrations. Look for the characteristic doublet of the primary amine N-H stretches between 3500 and 3300 cm⁻¹.[3][5] Just above 3000 cm⁻¹, weaker peaks corresponding to aromatic C-H stretches should be visible. Below 3000 cm⁻¹, weak absorptions from the methyl group C-H stretches are expected.

  • Double-Bond Region (2000 - 1500 cm⁻¹): This region is critical for identifying the carbonyl and aromatic functionalities. A very strong, sharp peak between 1685-1665 cm⁻¹ is the most definitive evidence of the conjugated ketone group.[3][6] Nearby, the N-H bending vibration of the primary amine will appear as a medium to strong band.[5] This can sometimes overlap with the aromatic C=C stretching bands that appear as a series of sharper peaks in the 1610-1500 cm⁻¹ range.

  • Fingerprint Region (1500 - 400 cm⁻¹): This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the molecule's overall structure. The two most important and intense peaks to identify here are the aromatic C-N stretch (typically strong, ~1340-1250 cm⁻¹) and the C-F stretch (strong, ~1280-1200 cm⁻¹).[5][9] The exact positions of these bands are influenced by the other substituents on the ring. The pattern of strong bands from C-H out-of-plane bending below 900 cm⁻¹ can also help confirm the substitution pattern on the aromatic ring.

Conclusion

FT-IR spectroscopy provides a definitive and efficient method for the structural verification of this compound. By following a validated protocol for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. The key to accurate analysis lies in the systematic identification of characteristic absorption bands corresponding to the primary amine, conjugated ketone, aromatic ring, and carbon-fluorine functionalities. The combination of these distinct spectral features provides a unique fingerprint, confirming the identity and integrity of this important pharmaceutical intermediate. This guide equips researchers with the necessary framework to perform and interpret this analysis with confidence and scientific rigor.

References

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mass spectrometry fragmentation of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3'-Amino-4'-fluoroacetophenone

Authored by: A Senior Application Scientist

Introduction

This compound (C₈H₈FNO, Molecular Weight: 153.16 g/mol ) is a substituted aromatic ketone of significant interest in medicinal chemistry and drug development.[1][2] It serves as a critical building block in the synthesis of a variety of pharmaceutical agents, where the strategic placement of the amino and fluoro groups can profoundly influence molecular interactions, metabolic stability, and overall therapeutic efficacy.[1]

The precise structural elucidation and quality control of such intermediates are paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone analytical technique for this purpose. It not only confirms the molecular weight but also provides a distinct fragmentation "fingerprint" that offers deep structural insights.[3][4] This guide provides a comprehensive analysis of the expected fragmentation pathways of this compound, grounded in the fundamental principles of mass spectrometry and the predictable behavior of its constituent functional groups. We will explore the causal mechanisms behind its fragmentation, present a robust analytical protocol, and offer insights for researchers in the pharmaceutical and chemical sciences.

Core Fragmentation Principles: A Mechanistic Overview

The fragmentation of this compound in an EI-MS system is not random. It is a controlled cascade of bond cleavages directed by the inherent chemical properties of the molecular ion (M⁺•). The process is governed by the stability of the resulting fragment ions and neutral losses. The molecule's fragmentation is primarily influenced by three key features: the ketone carbonyl group, the aromatic ring, and its amino and fluoro substituents.

  • The Ketone Engine (α-Cleavage): The most characteristic fragmentation route for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[5][6] Upon ionization, the charge is often localized on the carbonyl oxygen. This initiates the cleavage of one of the adjacent C-C bonds to produce a highly stable, resonance-stabilized acylium ion. For acetophenones, this typically involves the loss of the methyl group.[7][8][9]

  • Aromatic Ring Stability: The benzene ring provides exceptional stability to the molecular ion, often resulting in a prominent M⁺• peak. Its substituents play a crucial role in directing subsequent fragmentations.

  • Substituent Effects (Amino and Fluoro):

    • Amino Group (-NH₂): As a strong electron-donating group, the amino substituent can stabilize the positive charge on the aromatic ring through resonance, influencing which fragmentation pathways are favored.

    • Fluoro Group (-F): As a highly electronegative halogen, fluorine can influence fragmentation through inductive effects. While the C-F bond is strong, the loss of a fluorine radical (•F) or neutral hydrogen fluoride (HF) from the molecular or fragment ions is a possibility for fluorinated compounds.[10]

These individual influences combine to create a unique and predictable fragmentation pattern for this compound.

Predicted Fragmentation Pathway of this compound

Upon electron ionization at 70 eV, the this compound molecule (m/z 153) will form an energetically unstable molecular ion, M⁺•. This ion is expected to undergo a series of predictable fragmentation steps to yield smaller, more stable ions.

Primary Fragmentation: The Acylium Ion

The most favorable initial fragmentation is the α-cleavage resulting in the loss of a methyl radical (•CH₃, 15 Da). This is a classic ketone fragmentation pathway that leads to the formation of the stable 3-amino-4-fluorobenzoyl cation. This fragment is predicted to be the base peak or one of the most abundant ions in the spectrum.

  • [M]⁺• (m/z 153) → [M - CH₃]⁺ (m/z 138) + •CH₃

Secondary Fragmentation Events

The primary fragment ions undergo further dissociation to produce the rest of the characteristic spectral pattern.

  • Loss of Carbon Monoxide: The 3-amino-4-fluorobenzoyl cation (m/z 138) can subsequently lose a neutral carbon monoxide molecule (CO, 28 Da). This is a common pathway for acylium ions and results in the formation of the 3-amino-4-fluorophenyl cation.

    • [M - CH₃]⁺ (m/z 138) → [C₆H₅FN]⁺ (m/z 110) + CO

  • Formation of the Acetyl Cation: A competing α-cleavage pathway involves the cleavage of the bond between the carbonyl carbon and the aromatic ring. This results in the formation of the acetyl cation, a hallmark of methyl ketones.

    • [M]⁺• (m/z 153) → [CH₃CO]⁺ (m/z 43) + •C₆H₄FN

The diagram below illustrates these dominant, high-probability fragmentation pathways.

Fragmentation_Pathway M Molecular Ion (M⁺•) C₈H₈FNO m/z 153 F1 3-Amino-4-fluorobenzoyl Cation [M - CH₃]⁺ m/z 138 M->F1 - •CH₃ (15 Da) (α-Cleavage) F3 Acetyl Cation [CH₃CO]⁺ m/z 43 M->F3 - •C₇H₅FN (110 Da) (α-Cleavage) F2 3-Amino-4-fluorophenyl Cation [C₆H₅FN]⁺ m/z 110 F1->F2 - CO (28 Da)

Figure 1: Predicted EI fragmentation pathway for this compound.
Summary of Predicted Key Fragments

The following table summarizes the primary ions expected in the electron ionization mass spectrum of this compound.

m/zProposed Ion StructureDescription of LossRelative Abundance
153[C₈H₈FNO]⁺•Molecular Ion (M⁺•)Moderate to High
138[C₇H₅FNO]⁺Loss of methyl radical (•CH₃)High (likely Base Peak)
110[C₆H₅FN]⁺Loss of CO from m/z 138Moderate
43[C₂H₃O]⁺Acetyl CationModerate

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This method provides excellent separation for volatile compounds like acetophenone derivatives and yields high-quality, library-searchable EI mass spectra.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable volatile solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL for analysis.

Instrumentation
  • A standard benchtop GC-MS system equipped with a capillary column and an electron ionization source is sufficient.

GC-MS Method Parameters
ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection Port Temp250 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplit (e.g., 50:1)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHelium, constant flow (1.0 mL/min)Inert carrier gas providing good chromatographic efficiency.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar to mid-polar column provides good peak shape for aromatic ketones.
Oven ProgramInitial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)Provides good separation from solvent and potential impurities.
Mass Spectrometer (MS)
Ion SourceElectron Ionization (EI)Standard "hard" ionization technique for generating reproducible fragmentation patterns.
Ion Source Temp230 °CStandard temperature to maintain cleanliness and performance.
Electron Energy70 eVUniversal standard for EI to produce comparable library spectra.
Mass Rangem/z 40 - 300Covers the molecular ion and all expected key fragments.
Scan Rate2 scans/secondAdequate for acquiring sufficient data points across the chromatographic peak.
Analytical Workflow

The overall process from sample preparation to data analysis follows a logical and self-validating sequence.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep Sample & Standard Preparation (10 µg/mL) GC GC Separation Prep->GC MS EI-MS Detection (m/z 40-300) GC->MS Elution Spec Mass Spectrum Acquisition MS->Spec Interp Fragmentation Pattern Analysis Spec->Interp Confirm Structural Confirmation Interp->Confirm

Figure 2: General experimental workflow for the GC-MS analysis.

Data Interpretation and Trustworthiness

The trustworthiness of this analysis is established through a self-validating system. The acquired mass spectrum should be critically compared against the predicted fragmentation pattern.

  • Molecular Ion Confirmation: The spectrum must exhibit a peak at m/z 153 corresponding to the molecular ion. The presence of this peak confirms the molecular weight of the compound.

  • Base Peak Verification: The most intense peak in the spectrum should correspond to one of the predicted stable fragments, most likely the acylium ion at m/z 138.

  • Fragment Ion Correlation: The presence of the other key fragments (e.g., m/z 110 from the loss of CO, and m/z 43 for the acetyl cation) must be confirmed. The neutral losses connecting these peaks (e.g., a loss of 28 Da from m/z 138 to m/z 110) provide strong evidence for the proposed fragmentation cascade.

When the experimentally obtained mass spectrum aligns with this theoretically grounded fragmentation pattern, it provides high-confidence structural confirmation of this compound. Any significant deviation would warrant further investigation into sample purity or isomeric identity.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable and informative process dominated by the classic α-cleavage of the ketone functional group. The resulting 3-amino-4-fluorobenzoyl cation (m/z 138) is expected to be the most prominent feature in the EI mass spectrum, with subsequent loss of carbon monoxide yielding another characteristic ion at m/z 110. By employing the standardized GC-MS protocol outlined in this guide, researchers and drug development professionals can reliably confirm the identity and purity of this vital pharmaceutical intermediate, ensuring the integrity of their synthetic and developmental workflows.

References

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A Senior Application Scientist's Guide to the Synthesis of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Selective Reduction of 4'-fluoro-3'-nitroacetophenone.

Introduction: The Strategic Importance of 3'-Amino-4'-fluoroacetophenone in Medicinal Chemistry

This compound is a pivotal building block in contemporary drug discovery and development.[1] Its unique trifunctional molecular architecture, featuring a ketone, an aniline, and a fluorine atom, offers a versatile scaffold for the synthesis of a diverse array of complex pharmaceutical agents.[1][2] The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, this compound serves as a crucial intermediate in the creation of novel therapeutics, including anti-inflammatory and analgesic agents.[1]

This guide provides an in-depth technical overview of the synthesis of this compound, focusing on the selective reduction of its nitro precursor, 4'-fluoro-3'-nitroacetophenone. As senior application scientists, we emphasize not just the procedural steps but the underlying chemical principles and practical considerations that ensure a successful and reproducible synthesis.

Core Synthesis Strategy: Selective Reduction of the Nitro Group

The primary transformation in the synthesis of this compound is the selective reduction of the nitro group in 4'-fluoro-3'-nitroacetophenone to an amine, while preserving the ketone functionality. Several methodologies can achieve this transformation, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as scale, available equipment, and desired purity.

The most common and effective methods for this selective reduction fall into two main categories:

  • Catalytic Hydrogenation: This method employs a catalyst, typically a transition metal, to facilitate the reaction of the nitro group with hydrogen gas. It is often favored for its high efficiency, selectivity, and cleaner reaction profiles, which can simplify purification.[3]

  • Chemical Reduction: This approach utilizes stoichiometric reducing agents, such as metals in acidic media (e.g., iron or tin(II) chloride), to convert the nitro group to an amine. These methods are often robust and do not require specialized high-pressure equipment.

This guide will provide a detailed protocol for catalytic hydrogenation with Raney-Nickel, a highly effective method for this specific transformation. We will also discuss alternative chemical reduction methods to provide a comprehensive overview for the modern researcher.

Experimental Protocol: Catalytic Hydrogenation with Raney-Nickel

This protocol details the selective reduction of 4'-fluoro-3'-nitroacetophenone to this compound using Raney-Nickel as the catalyst under a hydrogen atmosphere.

Materials and Equipment:
  • 4'-fluoro-3'-nitroacetophenone

  • Methanol (reagent grade)

  • Raney-Nickel (50% slurry in water)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (e.g., Büchner funnel with Celite or a similar filter aid)

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Procedure:
  • Reactor Setup: In a high-pressure hydrogenation reactor, place a magnetic stir bar.

  • Charging the Reactor: Add 39 g of 4'-fluoro-3'-nitroacetophenone to the reactor.[4]

  • Solvent Addition: Add 390 ml of methanol to the reactor.[4]

  • Catalyst Addition: Carefully add the Raney-Nickel slurry to the reaction mixture.

  • Sealing and Purging: Seal the reactor securely. Purge the system with nitrogen gas three times to remove any residual oxygen.

  • Hydrogenation: After purging with nitrogen, purge the reactor with hydrogen gas. Pressurize the reactor to 20 atm with hydrogen.[4]

  • Reaction Conditions: Begin stirring and heat the reaction mixture to 40°C.[4]

  • Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.

  • Inerting the Reactor: Purge the reactor with nitrogen gas to ensure a safe, inert atmosphere.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite to remove the Raney-Nickel catalyst. Caution: Used Raney-Nickel can be pyrophoric when dry. Keep the filter cake wet with water and handle it with extreme care.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Product Isolation: The resulting solid is the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity. The melting point of the purified product is approximately 70°C.[4]

Visualizing the Transformation

The following diagram illustrates the chemical transformation from the starting material to the final product.

Synthesis start 4'-fluoro-3'-nitroacetophenone product This compound start->product H₂, Raney-Ni Methanol, 40°C, 20 atm

Sources

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Strategic Importance in Modern Drug Discovery

3'-Amino-4'-fluoroacetophenone stands as a pivotal building block in the landscape of contemporary pharmaceutical and materials science.[1] Its strategic importance is derived from the unique interplay of its three functional components: a nucleophilic amino group, an electron-withdrawing acetyl moiety, and a modulating fluorine atom. This trifecta of functionalities not only provides multiple avenues for synthetic elaboration but also imbues resulting structures with desirable pharmacokinetic properties, such as enhanced metabolic stability and bioavailability, often attributed to the presence of fluorine. This guide offers an in-depth exploration of the reactivity of the primary amino group, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior and practical applications.

Physicochemical and Structural Properties

A foundational understanding of a molecule's physical and electronic characteristics is paramount to predicting its reactivity and devising successful synthetic strategies. This compound is a white to brown crystalline solid with a melting point in the range of 69-73 °C.

PropertyValueSource
CAS Number 2002-82-6[1]
Molecular Formula C₈H₈FNO[1]
Molecular Weight 153.16 g/mol
Melting Point 69 - 73 °C
Appearance White to brown powder/crystal

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of the corresponding nitro precursor, 4'-fluoro-3'-nitroacetophenone, often utilizing Raney-Nickel as the catalyst.[2]

The Electronic Landscape: Deconstructing the Reactivity of the Amino Group

The nucleophilicity and basicity of the amino group in this compound are significantly attenuated compared to unsubstituted aniline. This reduction in reactivity is a direct consequence of the electronic effects exerted by the acetyl and fluorine substituents on the aromatic ring. To quantify these effects, we can turn to the Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

SubstituentPositionHammett Constant (σ)Effect
Acetyl (-COCH₃)metaσ_m_ = +0.38Electron-withdrawing (Inductive)
Fluorine (-F)paraσ_p_ = +0.05Weakly Electron-withdrawing (Inductive > Resonance)

The acetyl group at the meta position exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amino group. The fluorine atom at the para position also has an electron-withdrawing inductive effect (-I) but a weaker electron-donating resonance effect (+R). In the case of fluorine, the inductive effect typically outweighs the resonance effect, resulting in a net electron withdrawal.

Logical Relationship: Electronic Effects on Reactivity

G cluster_substituents Substituent Effects cluster_effects Electronic Effects cluster_consequences Consequences for Amino Group Acetyl_Group Acetyl Group (meta) Inductive_Effect Strong Inductive Withdrawal (-I) Acetyl_Group->Inductive_Effect Fluorine_Atom Fluorine Atom (para) Fluorine_Atom->Inductive_Effect Resonance_Effect Weak Resonance Donation (+R) Fluorine_Atom->Resonance_Effect Electron_Density Reduced Electron Density on Nitrogen Inductive_Effect->Electron_Density Resonance_Effect->Electron_Density Nucleophilicity Decreased Nucleophilicity Electron_Density->Nucleophilicity Basicity Decreased Basicity (Lower pKa) Electron_Density->Basicity

Caption: Electronic influence of substituents on the amino group's reactivity.

Key Synthetic Transformations of the Amino Group

Despite its reduced reactivity, the amino group of this compound remains a versatile handle for a variety of crucial synthetic transformations.

N-Acylation: Formation of Amides

The formation of an amide bond via N-acylation is a fundamental reaction. Due to the lowered nucleophilicity of the amino group, more reactive acylating agents or the use of a basic catalyst are typically required.

Experimental Protocol: N-Acetylation with Acetic Anhydride

Objective: To synthesize 3'-Acetamido-4'-fluoroacetophenone.

Rationale: Acetic anhydride is a common and effective acetylating agent. Pyridine is used as a basic catalyst to activate the acetic anhydride and to neutralize the acetic acid byproduct, thereby driving the reaction to completion.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow: N-Acylation

G start Start dissolve Dissolve this compound and Pyridine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_anhydride Add Acetic Anhydride dropwise cool->add_anhydride react Warm to RT and Stir (Monitor by TLC) add_anhydride->react workup Aqueous Workup (HCl, H₂O, NaHCO₃, Brine) react->workup dry Dry (MgSO₄) and Concentrate workup->dry purify Purify by Recrystallization dry->purify end End purify->end

Caption: Step-by-step workflow for the N-acetylation of this compound.

Diazotization and Sandmeyer Reaction: A Gateway to Diverse Functionalities

The conversion of the primary amino group into a diazonium salt is a powerful synthetic strategy that opens the door to a wide array of subsequent transformations. The resulting diazonium salt can be displaced by various nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction.[4][5] This allows for the introduction of halides, cyano groups, and other functionalities that are not easily installed by other means.[4][5]

Experimental Protocol: Diazotization and Sandmeyer Chlorination

Objective: To synthesize 3'-Chloro-4'-fluoroacetophenone.

Rationale: The amino group is first converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid (HCl).[6][7] The unstable diazonium salt is then immediately treated with a solution of copper(I) chloride, which catalyzes the displacement of the diazonium group with a chloride ion.[8] The reaction is kept at a low temperature to minimize the decomposition of the diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Part A: Diazotization

  • In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate flask, dissolve sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

Part B: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution from Part A to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway: Diazotization-Sandmeyer Reaction

G cluster_reagents Reagents Start This compound Diazonium Aryl Diazonium Salt Start->Diazonium Diazotization ArylRadical Aryl Radical + N₂ Diazonium->ArylRadical SET from Cu(I) Product 3'-Chloro-4'-fluoroacetophenone ArylRadical->Product Cl transfer from Cu(II)Cl₂ NaNO2_HCl NaNO₂ / HCl (0-5 °C) CuCl CuCl

Caption: Mechanistic pathway for the Sandmeyer chlorination of this compound.

Application in Pharmaceutical Synthesis: A Case Study Perspective

The utility of this compound as a versatile intermediate is underscored by its application in the synthesis of various biologically active molecules, including anti-inflammatory and analgesic agents. While detailed synthetic routes for many proprietary drugs are not always publicly disclosed, the chemical transformations discussed in this guide are representative of the key steps involved in the elaboration of this scaffold into more complex pharmaceutical compounds. For instance, the synthesis of various kinase inhibitors and other targeted therapies often involves the formation of amide or urea linkages, for which this compound is an ideal starting material.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic value, primarily due to the reactivity of its amino group. While the electron-withdrawing nature of the acetyl and fluoro substituents diminishes its nucleophilicity and basicity, this attenuated reactivity can be leveraged for controlled and selective transformations. The N-acylation and diazotization-Sandmeyer reactions are cornerstone transformations that allow for the conversion of this humble building block into a diverse array of complex and high-value compounds. As the demand for novel therapeutics continues to grow, a thorough understanding of the reactivity of such key intermediates will remain essential for the advancement of medicinal chemistry and drug development.

References

  • PrepChem. (n.d.). Synthesis of 3'-amino-4'-fluoro-acetophenone. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1107–1115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from [Link]

  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • University of Toronto. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • NIH. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Retrieved from [Link]

  • NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 3'-Amino-4'-fluoroacetophenone, a versatile building block in pharmaceutical and materials science research.[1][2] By dissecting the electronic influences of its constituent functional groups, we will elucidate the molecule's reactivity, offering a predictive framework for its synthetic transformations. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this important chemical intermediate.

Molecular Architecture and Electronic Landscape

This compound (CAS No: 2002-82-6) is a disubstituted acetophenone with the molecular formula C₈H₈FNO.[1][3] Its structure, featuring an acetyl, an amino, and a fluoro group on a benzene ring, creates a nuanced electronic environment that dictates its chemical behavior. The interplay of these substituents—one strongly activating and ortho-, para-directing (amino), one deactivating and meta-directing (acetyl), and one with dual electronic effects (fluoro)—results in a complex reactivity profile.[4][5][6]

PropertyValueSource
Molecular FormulaC₈H₈FNO[1][3]
Molecular Weight153.16 g/mol [1]
Melting Point69 - 73 °C[1]
AppearanceWhite to brown powder/crystal[1]

Analysis of Nucleophilic and Electrophilic Sites

The reactivity of an aromatic compound is governed by the electron density of the ring and the nature of its substituents. Nucleophiles, or "nucleus lovers," are electron-rich species that donate an electron pair to form a new covalent bond, while electrophiles, or "electron lovers," are electron-deficient species that accept an electron pair.[7][8]

Nucleophilic Character

The primary nucleophilic sites of this compound are the amino group and the aromatic ring itself, particularly at the positions activated by the amino substituent.

  • The Amino Group (-NH₂): The nitrogen atom of the primary amino group possesses a lone pair of electrons, making it a potent nucleophile.[9] This site is readily available for reactions with various electrophiles, such as alkyl halides, acyl chlorides, and aldehydes/ketones. The nucleophilicity of the amino group is influenced by the electronic effects of the other ring substituents. While the fluorine atom's inductive electron withdrawal slightly diminishes the nitrogen's basicity, the overall electron-donating nature of the aromatic ring, enhanced by the amino group's own resonance effect, maintains its strong nucleophilic character.[10][11]

  • The Aromatic Ring: The amino group is a strong activating group, increasing the electron density of the benzene ring through resonance, making it more susceptible to electrophilic attack.[5][12] This electron-donating effect is most pronounced at the ortho and para positions relative to the amino group.[5][13] In this compound, the positions ortho (C2' and C6') and para (C4') to the amino group are activated. However, the C4' position is already substituted with a fluorine atom. Therefore, the C2' and C6' positions are the most probable sites for electrophilic aromatic substitution.

The directing effects of the substituents are summarized below:

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-NH₂Weakly withdrawingStrongly donatingActivatingOrtho, Para
-FStrongly withdrawingWeakly donatingDeactivatingOrtho, Para
-COCH₃Strongly withdrawingStrongly withdrawingDeactivatingMeta

The powerful activating and ortho-, para-directing effect of the amino group generally overrides the deactivating effects of the acetyl and fluoro groups in electrophilic aromatic substitution reactions.[4]

Electrophilic Character

The electrophilic sites of this compound are primarily associated with the carbonyl group of the acetyl substituent.

  • The Carbonyl Carbon: The carbon atom of the carbonyl group is electron-deficient due to the high electronegativity of the oxygen atom, which polarizes the C=O double bond. This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.[14] Common reactions at this site include additions of organometallic reagents (e.g., Grignard reagents), reduction to an alcohol, and formation of imines or enamines. The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine atom, can further enhance the electrophilicity of the carbonyl carbon.[15]

  • The Aromatic Ring (under specific conditions): While the aromatic ring is generally nucleophilic, positions meta to the deactivating acetyl group (C2' and C6') and ortho/para to the deactivating fluorine atom experience reduced electron density.[6] In the context of nucleophilic aromatic substitution (SNAr), a sufficiently strong nucleophile could potentially attack a carbon atom bearing a good leaving group, especially if the ring is further activated by strong electron-withdrawing groups. The fluorine atom can act as a leaving group in SNAr reactions, particularly when activated by an ortho or para electron-withdrawing group.[16][17]

Predictive Reaction Pathways

The interplay of the functional groups dictates the regioselectivity of various reactions.

G cluster_nucleophilic Nucleophilic Sites cluster_electrophilic Electrophilic Sites Amino Group (-NH2) Amino Group (-NH2) Aromatic Ring (C2', C6') Aromatic Ring (C2', C6') Carbonyl Carbon Carbonyl Carbon This compound This compound This compound->Amino Group (-NH2) Nucleophilic Attack (e.g., Acylation) This compound->Aromatic Ring (C2', C6') Electrophilic Aromatic Substitution This compound->Carbonyl Carbon Nucleophilic Addition (e.g., Grignard Reaction)

Caption: Key reactive sites of this compound.

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted electrophilic and nucleophilic sites, a series of well-established organic chemistry reactions can be performed.

Protocol for Assessing Nucleophilicity of the Amino Group: N-Acetylation

This protocol aims to confirm the nucleophilic character of the amino group through a standard acylation reaction.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the resulting N-(5-acetyl-2-fluorophenyl)acetamide by column chromatography or recrystallization. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

G A Dissolve Substrate & Base B Cool to 0 °C A->B C Add Acylating Agent B->C D Monitor by TLC C->D E Aqueous Work-up D->E F Purify & Characterize E->F

Caption: Workflow for N-Acetylation.

Protocol for Assessing Nucleophilicity of the Aromatic Ring: Bromination

This experiment investigates the susceptibility of the aromatic ring to electrophilic attack.

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Bromination: Slowly add 1.0 equivalent of bromine (Br₂) dissolved in the same solvent to the reaction mixture at room temperature. The strong activating effect of the amino group should allow for bromination without a Lewis acid catalyst.

  • Reaction Monitoring: Stir the reaction mixture for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by pouring it into a solution of sodium thiosulfate to consume any excess bromine. Extract the product with a suitable organic solvent.

  • Purification and Analysis: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography. Use ¹H NMR and ¹³C NMR to determine the regioselectivity of the bromination, which is expected to occur at the C2' or C6' position.

Protocol for Assessing Electrophilicity of the Carbonyl Carbon: Grignard Reaction

This protocol probes the electrophilic nature of the carbonyl carbon.

Methodology:

  • Grignard Reagent Preparation: Prepare a solution of a Grignard reagent (e.g., methylmagnesium bromide) in anhydrous diethyl ether or THF.

  • Substrate Addition: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous ether or THF.

  • Reaction: Cool the substrate solution to 0 °C. Slowly add 1.1 equivalents of the Grignard reagent to the solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Purification and Analysis: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting tertiary alcohol by column chromatography. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy (noting the disappearance of the carbonyl stretch and the appearance of a hydroxyl stretch).

Conclusion

The reactivity of this compound is a delicate balance of the electronic contributions from its amino, fluoro, and acetyl substituents. The amino group serves as the dominant nucleophilic center and a powerful activating group for electrophilic aromatic substitution at the C2' and C6' positions. Conversely, the carbonyl carbon of the acetyl group is the primary electrophilic site, readily undergoing nucleophilic addition. A thorough understanding of these competing reactivities is paramount for the strategic design of synthetic routes utilizing this valuable intermediate in the development of novel pharmaceuticals and advanced materials.

References

  • Aromatic Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved January 11, 2026, from [Link]

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • What properties of aniline make it a suitable base for nucleophilic substitution reactions? (2024). Quora. Retrieved January 11, 2026, from [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings. (2025). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. (2008). PubMed. Retrieved January 11, 2026, from [Link]

  • Identifying electrophiles and nucleophiles (basic). (n.d.). Khan Academy. Retrieved January 11, 2026, from [Link]

  • Nucleophiles and Electrophiles. (2012). Master Organic Chemistry. Retrieved January 11, 2026, from [Link]

  • Electrophiles and Nucleophiles. (n.d.). The Organic Chemistry Tutor. Retrieved January 11, 2026, from [Link]

  • Evaluating the Nucleophilicity of Substituted Aniline Derivatives. (2022). Reddit. Retrieved January 11, 2026, from [Link]

  • Rank the following substituted anilines from most basic to least basic. (n.d.). Pearson. Retrieved January 11, 2026, from [Link]

  • Given that acetophenone is a meta-director, draw all three resonance structures for the carbocation intermediate that results from Step 2 in the electrophilic aromatic substitution reaction when acetophenone reacts with Br2 in the presence of FeBr3. (n.d.). Study.com. Retrieved January 11, 2026, from [Link]

Sources

The Strategic deployment of 3'-Amino-4'-fluoroacetophenone in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Building Block

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] Within this context, 3'-Amino-4'-fluoroacetophenone has emerged as a particularly versatile and powerful building block. Its unique trifunctional nature, featuring a nucleophilic aromatic amine, an electrophilic ketone, and a strategically positioned fluorine atom, offers a rich platform for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.[6][7] The fluorine atom, with its high electronegativity and relatively small size, can enhance metabolic stability, improve binding affinity to target proteins, and alter the pKa of nearby functional groups, thereby favorably influencing a molecule's bioavailability and overall therapeutic profile.[2][4] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for its effective utilization in research and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is paramount for its successful application in synthesis.

PropertyValueReference(s)
CAS Number 2002-82-6[6][7]
Molecular Formula C₈H₈FNO[6][7]
Molecular Weight 153.16 g/mol [6][7]
Appearance White to brown crystalline powder[6][7]
Melting Point 69 - 73 °C[6][7]
Purity ≥ 98% (GC)[6][7]

While a complete, publicly available set of spectra for this compound is not readily found, data from closely related analogs and supplier information confirming structural integrity via NMR provide a strong basis for its characterization.[8] For reference, the spectroscopic data for the related compound 3'-aminoacetophenone reveals key diagnostic signals that are expected to be present, with adjustments due to the influence of the fluorine atom.[8]

Synthesis of this compound: A Validated Protocol

The most common and efficient synthesis of this compound involves the reduction of its nitro precursor, 4'-fluoro-3'-nitroacetophenone. This transformation is typically achieved through catalytic hydrogenation, a robust and scalable method.

Experimental Protocol: Catalytic Hydrogenation

Reaction:

G 4'-fluoro-3'-nitroacetophenone 4'-fluoro-3'-nitroacetophenone This compound This compound 4'-fluoro-3'-nitroacetophenone->this compound H2 (20 atm), Raney-Nickel Methanol, 40 °C

A representative catalytic hydrogenation workflow.

Materials:

  • 4'-fluoro-3'-nitroacetophenone

  • Methanol (MeOH)

  • Raney-Nickel catalyst

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Step-by-Step Procedure:

  • In a high-pressure reactor, a solution of 4'-fluoro-3'-nitroacetophenone (e.g., 39 g) in methanol (e.g., 390 ml) is prepared.[9]

  • Raney-Nickel catalyst is carefully added to the solution under an inert atmosphere. The amount of catalyst is typically a small percentage of the substrate weight.

  • The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen gas to a pressure of 20 atm.[9]

  • The reaction mixture is heated to 40 °C and stirred vigorously to ensure efficient mixing and mass transfer.[9]

  • The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Upon completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented.

  • The reaction mixture is filtered through a pad of celite to remove the Raney-Nickel catalyst. The filter cake should be washed with methanol to recover any adsorbed product.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.[9]

Trustworthiness of the Protocol: This method is highly reliable due to the well-established efficacy of Raney-Nickel in nitro group reductions. The progress of the reaction is easily monitored, and the product isolation is straightforward. The final product's identity and purity can be confirmed by melting point analysis and spectroscopic methods (NMR, IR, MS), ensuring a self-validating system.

Applications in Heterocyclic Synthesis: A Gateway to Bioactive Scaffolds

The true versatility of this compound lies in its ability to serve as a linchpin in the construction of a diverse array of heterocyclic systems. Its ortho-amino ketone functionality is particularly well-suited for condensation reactions that form the basis of several named reactions in heterocyclic chemistry.

The Friedländer Annulation: A Robust Route to Quinolines

The Friedländer synthesis is a powerful method for the construction of quinoline rings, which are core structures in numerous pharmaceuticals, including anticancer and antimalarial agents.[3][10][11][12] The reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing a reactive α-methylene group, such as ethyl acetoacetate.[2][10][12][13]

G A This compound C Intermediate Adduct A->C B Ethyl Acetoacetate B->C D 7-Fluoro-8-amino-2-methylquinoline (hypothetical product) C->D Acid or Base Catalysis (Cyclodehydration) G cluster_0 Step 1: 1,4-Dicarbonyl Synthesis cluster_1 Step 2: Paal-Knorr Cyclization A This compound B α-Halo Ketone A->B Halogenation C 1,4-Dicarbonyl Intermediate B->C Reaction with β-ketoester enolate E Substituted Pyrrole C->E D Ammonia or Primary Amine D->E

Sources

The Strategic Application of 3'-Amino-4'-fluoroacetophenone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among these, 3'-Amino-4'-fluoroacetophenone has emerged as a highly versatile and valuable scaffold. Its unique structural and electronic properties, conferred by the strategic placement of an amino group and a fluorine atom on the acetophenone core, provide medicinal chemists with a powerful tool for crafting molecules with enhanced pharmacological profiles. This technical guide delves into the multifaceted applications of this compound, exploring its role in the synthesis of potent kinase inhibitors, anti-inflammatory agents, and a diverse array of heterocyclic compounds with therapeutic potential. We will dissect the causality behind its utility, provide detailed experimental protocols for the synthesis of key derivatives, and present quantitative data to underscore its significance in the pursuit of next-generation therapeutics.

The Physicochemical and Strategic Advantages of the this compound Scaffold

The utility of this compound in medicinal chemistry is not coincidental; it is a direct consequence of the synergistic interplay between its constituent functional groups.[1]

  • The Amino Group as a Versatile Handle: The primary amino group at the 3'-position serves as a crucial synthetic handle for a wide range of chemical transformations. It readily participates in nucleophilic substitution and addition reactions, amide bond formation, and the construction of various heterocyclic ring systems. This reactivity is fundamental to the diversity-oriented synthesis of compound libraries for high-throughput screening.[2]

  • The Fluorine Atom's Subtle but Profound Influence: The presence of a fluorine atom at the 4'-position is a strategic design element with multiple benefits. Fluorine's high electronegativity can modulate the pKa of the neighboring amino group, influencing its reactivity and binding interactions. Furthermore, the introduction of fluorine can enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism. This often leads to improved pharmacokinetic properties, such as increased bioavailability and a longer half-life.[1]

  • The Acetophenone Moiety as a Linchpin: The acetophenone core provides a rigid scaffold that can be elaborated upon to create complex molecular architectures. The ketone functionality is a key site for reactions such as the Claisen-Schmidt condensation to form chalcones, and it can also be a crucial pharmacophoric element for binding to biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2002-82-6
Molecular Formula C8H8FNO
Molecular Weight 153.16 g/mol
Melting Point 70-72 °C
Appearance White to brown crystalline powder
Purity ≥98% (GC)[1]

Application in the Synthesis of Kinase Inhibitors for Oncology

The aminophenyl and aminopyridinyl moieties are privileged scaffolds in the design of kinase inhibitors, as they often form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. This compound serves as an excellent starting material for the synthesis of such inhibitors, particularly those targeting kinases implicated in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

The general strategy involves the elaboration of the amino group to construct a heterocyclic core, such as a quinazoline, pyrido[3,4-d]pyrimidine, or pyrazolo[3,4-d]pyrimidine, which mimics the adenine ring of ATP. The acetophenone portion can then be further modified to interact with other regions of the kinase domain, enhancing potency and selectivity.

While direct synthesis from this compound is not always explicitly detailed in publicly available literature, the synthesis of structurally analogous pyrido[3,4-d]pyrimidine derivatives highlights a viable synthetic pathway.[3] For instance, a common intermediate, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine, is often prepared and subsequently elaborated through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions at the C-4 position.[3] A hypothetical, yet plausible, synthetic workflow starting from this compound is depicted below.

G A This compound B Cyclization with Guanidine derivative A->B Formation of pyrimidine ring C Chlorination (e.g., POCl3) B->C Activation for substitution D 4-Chloro-2-amino-pyrido[3,4-d]pyrimidine intermediate C->D E Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) D->E Introduction of various substituents F Diverse Kinase Inhibitor Library E->F

Caption: Hypothetical workflow for the synthesis of kinase inhibitors.

The Claisen-Schmidt Condensation: A Gateway to Bioactive Chalcones

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] this compound is an ideal substrate for the synthesis of novel chalcone derivatives via the base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[4]

The presence of the 3'-amino and 4'-fluoro substituents on one of the aromatic rings of the chalcone provides opportunities for fine-tuning the biological activity. The amino group can be further derivatized, while the fluorine atom can enhance the molecule's overall pharmacological profile.

Anti-inflammatory Activity of Chalcone Derivatives
Experimental Protocol: Synthesis of a 3'-Amino-4'-fluoro-substituted Chalcone

This protocol is a generalized procedure based on the well-established Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide solution (e.g., 40%)

  • Stirring apparatus

  • Ice bath

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the substituted aromatic aldehyde in a minimal amount of ethanol.

  • Initiation of Condensation: Cool the flask in an ice bath and slowly add a catalytic amount of aqueous sodium hydroxide solution dropwise with constant stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound E Claisen-Schmidt Condensation A->E B Aromatic Aldehyde B->E C Base Catalyst (e.g., NaOH) C->E D Solvent (e.g., Ethanol) D->E F Chalcone Product E->F G Purification (Recrystallization) F->G H Purified Chalcone G->H

Caption: Experimental workflow for chalcone synthesis.

Synthesis of Antimicrobial Quinolones

Fluoroquinolones are a clinically important class of broad-spectrum antibiotics.[6] The core structure of these drugs can be accessed through multi-step synthetic sequences that often involve substituted anilines. This compound, after appropriate functional group manipulations, can serve as a precursor for the synthesis of novel quinolone derivatives. The 4'-fluoro substituent is a hallmark of many potent fluoroquinolone antibiotics, and the 3'-amino group provides a point for further diversification to potentially overcome existing resistance mechanisms.

Emerging Applications in Neurodegenerative Diseases

The development of small molecules that can cross the blood-brain barrier and modulate targets implicated in neurodegenerative disorders like Alzheimer's disease is a significant challenge in medicinal chemistry. BACE-1 (β-secretase) is a key enzyme in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease. The design of BACE-1 inhibitors often incorporates fragments that can form specific interactions with the enzyme's active site. While direct examples are still emerging, the structural motifs present in this compound make it an attractive starting point for the synthesis of novel CNS-active compounds.

Conclusion and Future Perspectives

This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of a wide range of biologically active molecules. Its utility in the construction of kinase inhibitors, anti-inflammatory chalcones, and various heterocyclic systems underscores its importance in modern drug discovery. The presence of both a reactive amino group and a beneficial fluorine atom provides a dual advantage for creating compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the creative application of such well-designed molecular scaffolds will continue to be a driving force in the development of new and effective medicines.

References

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Sources

The Strategic Role of Fluorine in the Physicochemical and Pharmacological Profile of 3'-Amino-4'-fluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's pharmacokinetic and pharmacodynamic properties.[1][2] This technical guide provides an in-depth analysis of 3'-Amino-4'-fluoroacetophenone, a versatile building block, to elucidate the multifaceted role of its 4'-fluoro substituent.[3] By examining the interplay between fluorine's unique electronic nature and the existing amino and acetyl functionalities, we will dissect its impact on metabolic stability, physicochemical characteristics, and synthetic utility. This document serves as a comprehensive resource for scientists aiming to leverage the principles of fluorine chemistry for rational drug design and development.

Introduction: The Emergence of a Key Building Block

This compound is a substituted aromatic ketone that has gained prominence as a critical intermediate in the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents and analgesics.[3] Its utility stems from the presence of three key functional groups: an acetyl group, a primary amine, and a fluorine atom. While the acetyl and amino groups provide reactive handles for synthetic elaboration, it is the strategically placed fluorine atom that imparts a suite of desirable properties, transforming the parent molecule into a highly valuable scaffold for drug discovery.[1][4] This guide will explore the fundamental contributions of the fluorine atom, from altering electron distribution and metabolic fate to enhancing biological interactions.

The Physicochemical Impact of the 4'-Fluorine Substituent

The substitution of a hydrogen atom with fluorine, the most electronegative element, initiates a cascade of changes in the molecule's fundamental properties.[2][5] These alterations are not always intuitive but are critical for predicting the behavior of the molecule in a biological system.

Electronic Effects: A Tale of Induction and Resonance

Fluorine's profound influence on the electronic landscape of the aromatic ring is a primary driver of its utility. It exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, which polarizes the carbon-fluorine (C-F) bond and decreases electron density on the adjacent carbon atom.[2][6] This effect propagates throughout the aromatic system, influencing the reactivity of the other substituents.

Simultaneously, as a halogen, fluorine possesses lone pairs of electrons that can participate in a weak, electron-donating resonance effect (+R). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, the inductive effect overwhelmingly dominates its electronic character.

Caption: Dominant electronic effects in this compound.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly impacts the basicity of the adjacent 3'-amino group. By pulling electron density away from the aromatic ring, the fluorine atom reduces the availability of the nitrogen's lone pair for protonation.[2][6] This results in a lower pKa for the conjugate acid of this compound compared to its non-fluorinated counterpart, 3'-aminoacetophenone. This modulation of pKa is a critical factor in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects solubility, membrane permeability, and receptor binding.

CompoundpKa (Conjugate Acid)Rationale for Difference
3'-Aminoacetophenone~3.5 - 4.0 (Estimated)Baseline basicity of the anilinic nitrogen.
This compound 2.02 [7]The potent inductive effect of the ortho-fluorine atom strongly withdraws electron density, destabilizing the protonated form and thus lowering the pKa.
Lipophilicity (LogP)

A common strategy in medicinal chemistry is to use fluorine to increase lipophilicity, which can enhance membrane permeability and improve oral absorption.[8] The substitution of a hydrogen atom with a larger, though more electronegative, fluorine atom can increase the molecule's surface area and alter its hydration shell, often leading to a higher octanol-water partition coefficient (LogP).[9] For this compound, the calculated XLogP3 value is 1.03, indicating moderate lipophilicity.[10] This property is crucial for its ability to cross biological membranes and reach its target site.[5][9]

Enhanced Metabolic Stability: The Power of the C-F Bond

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability.[2][11] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond energy ~480 kJ/mol), making it highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP450) superfamily.[11][12]

In many drug candidates, aromatic C-H bonds are susceptible to hydroxylation, a primary route of metabolic inactivation. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" this metabolic pathway.[11] In the case of this compound, the fluorine at the 4'-position prevents para-hydroxylation, a common metabolic fate for many aniline and acetophenone derivatives. This leads to a longer biological half-life and improved bioavailability of drugs derived from this scaffold.[11][13]

Synthesis_Workflow Start Start: 4'-fluoro-3'-nitroacetophenone Dissolve Dissolve in Methanol Start->Dissolve AddCat Add Raney-Ni Catalyst Dissolve->AddCat Hydrogenate Hydrogenate (H₂, 20 atm, 40°C) AddCat->Hydrogenate Filter Filter through Celite Hydrogenate->Filter Concentrate Concentrate via Rotary Evaporation Filter->Concentrate End Product: this compound Concentrate->End

Caption: Workflow for the synthesis of this compound.

Conclusion

The 4'-fluoro substituent in this compound is far more than a simple bioisostere for hydrogen; it is a strategic element that fundamentally enhances the molecule's profile for drug development. By exerting powerful electronic effects, it modulates the basicity of the neighboring amino group, a key parameter for optimizing pharmacokinetics. [2][6]Furthermore, the exceptional strength of the C-F bond provides a robust shield against oxidative metabolism, a critical feature for improving drug half-life and bioavailability. [11][13]The collective impact of these fluorine-driven properties—altered pKa, increased metabolic stability, and modulated lipophilicity—renders this compound an invaluable and versatile platform for the synthesis of next-generation therapeutics. Understanding the nuanced role of fluorine is therefore essential for any scientist working to rationally design more effective and durable drug candidates.

References

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The Discovery and Synthetic Journey of 3'-Amino-4'-fluoroacetophenone: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to the development of numerous blockbuster drugs.[1] Within this context, 3'-Amino-4'-fluoroacetophenone has emerged as a pivotal building block, a versatile intermediate that bridges the gap between fundamental chemical synthesis and the creation of complex, life-saving pharmaceuticals. This guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this important molecule, offering insights for researchers and professionals engaged in the pursuit of novel therapeutics.

Physicochemical Properties and Identification

A solid understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research.

PropertyValueSource
CAS Number 2002-82-6[1][2]
Molecular Formula C₈H₈FNO[1][2]
Molecular Weight 153.16 g/mol [1][2]
Appearance White to brown crystalline powder[1]
Melting Point 69 - 73 °C[1][2]
Boiling Point 289.6 ± 20.0 °C at 760 mmHg[2]
Density 1.2 ± 0.1 g/cm³[2]
InChI Key LUKSDHOQKVTGGT-UHFFFAOYSA-N[2][3]

The Synthetic Pathway: A Tale of Two Steps

The most prevalent and industrially viable synthesis of this compound is a two-step process commencing from the readily available 4'-fluoroacetophenone. This pathway involves an electrophilic aromatic substitution followed by a reduction.

Step 1: Regioselective Nitration of 4'-Fluoroacetophenone

The initial and most critical step is the nitration of 4'-fluoroacetophenone to yield 4'-fluoro-3'-nitroacetophenone. This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents on the aromatic ring.

The acetyl group (-COCH₃) is a meta-directing deactivator, while the fluorine atom is an ortho, para-directing deactivator. The fluorine atom's ortho, para-directing influence, coupled with the deactivating nature of the acetyl group at the para position, favors the introduction of the nitro group at the position ortho to the fluorine and meta to the acetyl group.

Reaction Mechanism: Electrophilic Aromatic Substitution

dot graph NitrationMechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

} caption: Mechanism of the nitration of 4'-fluoroacetophenone.

Experimental Protocol: Nitration of 4'-Fluoroacetophenone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled sulfuric acid, maintaining the temperature below 10 °C.

  • Substrate Addition: Add 4'-fluoroacetophenone dropwise to the nitrating mixture, ensuring the temperature does not exceed 15 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 4'-fluoro-3'-nitroacetophenone, is collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group of 4'-fluoro-3'-nitroacetophenone to an amino group. Catalytic hydrogenation is the most common and efficient method for this transformation.

Reaction Scheme: Catalytic Hydrogenation

dot graph ReductionReaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

} caption: Reduction of 4'-fluoro-3'-nitroacetophenone.

Experimental Protocol: Catalytic Hydrogenation

  • Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of a suitable catalyst (e.g., 5-10% Palladium on carbon or Raney Nickel) in a solvent such as methanol or ethanol.

  • Substrate Addition: Add 4'-fluoro-3'-nitroacetophenone to the catalyst slurry.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 atm) and stir vigorously at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield a crystalline solid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a complete, publicly available dataset is not readily found in a single source, data from suppliers and analogous compounds provide a clear picture of its spectral properties.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methyl protons of the acetyl group, and the amine protons. The aromatic region will be complex due to the substitution pattern and fluorine coupling.

Predicted ¹H NMR Data (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃~2.5s-
-NH₂~4.0 (broad)s-
Aromatic-H6.8 - 7.6m-

Note: The chemical shifts and multiplicities of the aromatic protons are influenced by the electronic effects of the amino, fluoro, and acetyl groups, as well as by proton-fluorine coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons, with the latter showing characteristic splitting patterns due to carbon-fluorine coupling.

Predicted ¹³C NMR Data (in CDCl₃)

CarbonChemical Shift (δ, ppm)
-CH₃~26
Aromatic C-NH₂~135
Aromatic C-F~155 (d, ¹JCF ≈ 245 Hz)
Other Aromatic C115 - 130
C=O~197
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400 - 3200N-H StretchingPrimary Amine
3100 - 3000C-H StretchingAromatic
~1670C=O StretchingKetone
1620 - 1580C=C StretchingAromatic Ring
1300 - 1100C-F StretchingAryl Fluoride
Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Expected Mass Spectrum Data

m/zInterpretation
153[M]⁺
138[M - CH₃]⁺
110[M - COCH₃]⁺

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical agents, particularly those targeting inflammatory and pain pathways.[1] Its utility stems from the presence of three key functional groups: the ketone, the primary amine, and the fluorine atom, each of which can be further elaborated to construct more complex molecular architectures.

While specific publicly disclosed drug synthesis pathways often remain proprietary, the structural motif of this compound is found in numerous patents for compounds with potential therapeutic applications, including but not limited to:

  • Anti-inflammatory agents: The amino and ketone functionalities can be used to construct heterocyclic systems that are common in anti-inflammatory drugs.

  • Analgesics: The core structure can be modified to interact with various receptors involved in pain signaling.

  • Enzyme inhibitors: The molecule serves as a scaffold for the design of inhibitors for various enzymes implicated in disease.

The presence of the fluorine atom is particularly advantageous, often leading to improved metabolic stability and bioavailability of the final drug candidates.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a skin and eye irritant.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of synthetic chemistry in advancing pharmaceutical research. Its straightforward and scalable synthesis, coupled with its versatile chemical functionality, ensures its continued importance as a key building block for the discovery and development of new medicines. As our understanding of disease pathways deepens and the demand for more effective and safer drugs grows, the strategic use of fluorinated intermediates like this compound will undoubtedly play an even more critical role in shaping the future of therapeutic intervention.

References

  • The Royal Society of Chemistry. Supporting Information for "Aerobic Oxidation of Olefins to Ketones Catalyzed by a Reusable Copper(I) Catalyst". [Link]

  • MDPI. Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). [Link]

  • Patsnap. Synthetic method for 3-aminoacetophenone. [Link]

  • PubChem. 3'-Aminoacetophenone. [Link]

  • PubChem. 4'-Fluoroacetophenone. [Link]

  • Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • ResearchGate. Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Amino Ketones. [Link]

  • Google Patents. Synthetic method for 3-amino-4-fluorophenylboronic acid.
  • Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof.
  • NIST WebBook. Acetophenone, 4'-amino-. [Link]

  • NIST WebBook. 3-Aminoacetophenone. [Link]

  • Scholars Research Library. Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. [Link]

  • ResearchGate. Multicomponent Synthesis of Substituted 2-Aminopyridines: A Decade Review. [Link]

  • NIST WebBook. 3-Aminoacetophenone. [Link]

  • ResearchGate. Synthesis and biological evaluation of some substituted amino thiazole derivatives. [Link]

  • Scholars Research Library. Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. [Link]

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Methodological & Application

Application Notes and Protocols: Leveraging 3'-Amino-4'-fluoroacetophenone in the Multi-Step Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the success of a synthetic campaign. 3'-Amino-4'-fluoroacetophenone (CAS No: 2002-82-6) has emerged as a highly valuable and versatile building block, prized for its unique combination of reactive functional groups.[1] This guide provides an in-depth exploration of its synthetic utility, focusing on the causality behind experimental choices and providing robust, field-proven protocols for its application in multi-step synthesis.

The molecule's power lies in the trifecta of its functionalities:

  • An aniline-type primary amine that serves as a potent nucleophile and a handle for amide bond formation, a cornerstone of medicinal chemistry.

  • An acetyl group (ketone) , which provides a site for carbon-carbon bond formation, cyclization reactions, or conversion into other functional groups.

  • A fluorine-substituted aromatic ring . The presence of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1][2]

This document will detail core synthetic transformations and present a practical case study in the synthesis of a key intermediate for kinase inhibitors, a class of therapeutics where this building block is frequently employed.[1][3]

Physicochemical Properties and Safe Handling

Proper handling and storage are critical for maintaining the integrity of this compound. The compound is a stable solid but should be handled with appropriate personal protective equipment, as it can cause skin and eye irritation.

PropertyValueReference
CAS Number 2002-82-6[1]
Molecular Formula C₈H₈FNO[1]
Molecular Weight 153.16 g/mol [1][4]
Appearance White to brown crystalline powder[1]
Melting Point 69 - 73 °C[1]
Purity ≥ 98% (GC)[1]
Storage Store at room temperature in a cool, dark place
GHS Hazard H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Core Synthetic Transformations: A Mechanistic Overview

The utility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and orthogonal chemical modifications.

N-Functionalization via Acylation

The primary amino group is readily acylated to form stable amide bonds. This is often the first step in a synthetic sequence to protect the amine, introduce a new substituent, or build a more complex molecular scaffold. The reaction typically proceeds by nucleophilic acyl substitution, where the lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride).

Ketone Group Manipulations

The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This enables a variety of transformations:

  • Condensation Reactions: Base-catalyzed Claisen-Schmidt condensation with aldehydes produces α,β-unsaturated ketones (chalcones), which are important intermediates for synthesizing flavonoids and other heterocyclic compounds.[3][5]

  • Nucleophilic Addition: Reaction with organometallic reagents like Grignard or organolithium reagents forms tertiary alcohols, enabling the construction of new C-C bonds.[3]

  • Reductive Amination: Conversion to an amine via reduction in the presence of ammonia or another amine.

Aromatic Ring Elaboration via Cross-Coupling

While the parent molecule is not primed for direct cross-coupling, it is a precursor to intermediates that are. For instance, the amino group can be converted into a halide or triflate via Sandmeyer-type reactions, creating a handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming C-C bonds between aryl halides/triflates and arylboronic acids.[6] This reaction is fundamental to constructing the biaryl motifs prevalent in many kinase inhibitors.[7]

Application Case Study: Multi-Step Synthesis of a Kinase Inhibitor Intermediate

This section provides a detailed workflow for the synthesis of N-(5-acetyl-2-fluorophenyl)cyclopropanecarboxamide, a key intermediate analogous to those used in the synthesis of MEK inhibitors like Trametinib.[8][9]

G cluster_reagents Reagents A This compound B Step 1: N-Acylation A->B C N-(5-acetyl-2-fluorophenyl)- cyclopropanecarboxamide B->C D Step 2: Condensation/ Cyclization C->D E Heterocyclic Kinase Inhibitor Core D->E R1 Cyclopropanecarbonyl chloride, Triethylamine, DCM R1->B R2 e.g., N,N-Dimethylformamide dimethyl acetal R2->D Suzuki_Cycle center Pd(0)L (Active Catalyst) A Oxidative Addition center->A Intermediate1 L-Pd(II)(Ar)(X) A->Intermediate1 B Transmetalation Intermediate2 L-Pd(II)(Ar)(Ar') B->Intermediate2 C Reductive Elimination C->center Product Ar-Ar' (Biaryl Product) C->Product ArX Ar-X (e.g., Bromo-intermediate) ArX->A ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->B Base Base (e.g., K₂CO₃) Base->B Intermediate1->B Intermediate2->C

Sources

Application Notes and Protocols for the Synthesis of a Novel Anti-inflammatory Agent from 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3'-Amino-4'-fluoroacetophenone in Modern Anti-Inflammatory Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. This compound has emerged as a critical building block in the synthesis of pharmaceuticals, particularly in the creation of potent anti-inflammatory and analgesic drugs.[1] Its utility is underscored by the presence of three key functional groups: an acetyl group amenable to classic carbonyl chemistry, an amino group that can be readily functionalized, and a fluorine atom. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of a potent and selective anti-inflammatory agent. The target molecule, a trifluoromethylated 1,5-diarylpyrazole, is an analogue of the well-known COX-2 inhibitor, Celecoxib. The rationale for this synthetic endeavor is based on the established anti-inflammatory properties of pyrazole derivatives, which are known to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[1][4] By providing detailed, field-proven protocols and explaining the causality behind experimental choices, this guide aims to empower researchers to synthesize and evaluate this promising anti-inflammatory compound.

Synthetic Pathway Overview: A Two-Step Approach to a Novel Celecoxib Analogue

The synthesis of the target anti-inflammatory agent from this compound is achieved through a robust and efficient two-step process. The first step involves a Claisen condensation reaction between this compound and ethyl trifluoroacetate to form a β-diketone intermediate. This is followed by a cyclization reaction with 4-hydrazinobenzenesulfonamide hydrochloride to construct the core pyrazole heterocycle.

G A This compound C 1-(3-amino-4-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (β-Diketone Intermediate) A->C Claisen Condensation (NaH, THF) B Ethyl Trifluoroacetate B->C E 4-(5-(3-amino-4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Final Product) C->E Cyclization (Ethanol, reflux) D 4-Hydrazinobenzenesulfonamide HCl D->E G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam GI GI Protection, Platelet Aggregation PGs_phys->GI Inflammation Inflammation, Pain, Fever PGs_inflam->Inflammation Target Synthesized Compound (Celecoxib Analogue) Target->COX2 Selective Inhibition

Sources

Application Notes & Protocols: Leveraging 3'-Amino-4'-fluoroacetophenone as a Scaffold for Novel Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals. From the Desk of the Senior Application Scientist:

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. A successful scaffold must offer a blend of synthetic tractability, favorable physicochemical properties, and versatile vectors for chemical modification. 3'-Amino-4'-fluoroacetophenone (CAS: 2002-82-6) has emerged as such a privileged starting material.[1][2] This guide provides an in-depth exploration of this compound's application in the rational design of enzyme inhibitors, grounded in field-proven insights and detailed, actionable protocols. We will dissect the strategic value of its constituent parts and demonstrate its practical utility through a case study in the development of potent tyrosinase inhibitors.

Part I: The Strategic Rationale for Scaffold Selection

The utility of this compound in inhibitor design is not accidental; it is a consequence of the specific chemical functionalities integrated into its simple aromatic structure. Each group serves a distinct and advantageous purpose in the context of medicinal chemistry.

  • The Nucleophilic Amino "Handle": The primary aromatic amine at the 3'-position is the principal site for synthetic elaboration. It serves as a versatile nucleophilic handle, enabling the construction of a wide array of derivatives through well-established chemical transformations. This includes the formation of amides, sulfonamides, ureas, thioureas, and Schiff bases, allowing for the systematic exploration of chemical space around the core scaffold. This synthetic accessibility is paramount for building libraries of compounds for screening and for fine-tuning the structure-activity relationship (SAR) of initial hits.[1][3]

  • The Electrophilic Ketone and Aromatic Core: The acetophenone moiety provides a rigid framework that orients the functional groups in a defined three-dimensional space. The ketone's carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for binding within many enzyme active sites. While less reactive than an aldehyde, it can be a site for further modification or can participate directly in binding.

  • The Strategic Fluorine Atom: The fluorine atom at the 4'-position is a key feature that imparts desirable drug-like properties. Organofluorine compounds are of increasing importance in pharmaceuticals.[4] The introduction of fluorine can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation).[5] Furthermore, its high electronegativity can modulate the pKa of the nearby amino group and influence the electronic character of the aromatic ring, potentially leading to stronger and more specific interactions with enzyme targets.[1]

Key functional groups of this compound.

Part II: Case Study - From Enzyme Activator to Potent Inhibitor of Tyrosinase

A compelling demonstration of the power of this scaffold comes from research on tyrosinase, a key enzyme in melanin biosynthesis and a target for agents treating hyperpigmentation. A study revealed a profound functional switch: while 3-aminoacetophenone itself can act as a tyrosinase activator, a simple, one-step modification transforms it into a highly potent inhibitor.[6]

The crucial transformation is the reaction of the amino group with thiosemicarbazide to form the corresponding thiosemicarbazone derivative. This modification introduces a new functional group that is vital for potent inhibition, likely through chelation of the copper ions present in the active site of tyrosinase.[6] This highlights a key principle of drug design: a scaffold can be adapted to present a new pharmacophore that fundamentally alters its biological activity.

Transforming a tyrosinase activator into a potent inhibitor.
Structure-Activity Relationship (SAR) Insights

The study on aminoacetophenone-derived thiosemicarbazones provided clear SAR data that underscores the importance of this chemical modification.[6]

CompoundStructureBiological ActivityIC50 (µM)
3-AminoacetophenoneBase ScaffoldTyrosinase ActivatorN/A
Derivative 7k ThiosemicarbazoneTyrosinase Inhibitor0.291
Kojic AcidReference InhibitorTyrosinase Inhibitor~18 µM
Derivative 7k from the cited study is a closely related analog, demonstrating the principle of the thiosemicarbazone modification. The IC50 value is presented for comparative purposes.[6]

These data clearly validate the strategic choice to modify the amino group, transforming the scaffold into an inhibitor that is significantly more potent than the well-known reference compound, kojic acid.

Part III: Experimental Protocols

The following protocols provide a self-validating workflow for synthesizing a representative inhibitor and quantifying its enzymatic activity.

Protocol 1: Synthesis of 1-(3-Amino-4-fluorophenyl)ethan-1-one thiosemicarbazone

This protocol describes the straightforward condensation reaction to produce the tyrosinase inhibitor.

A. Materials and Reagents:

  • This compound (CAS: 2002-82-6)

  • Thiosemicarbazide

  • Ethanol (Absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus (Silica plates, e.g., 9:1 Dichloromethane:Methanol mobile phase)

  • Filtration apparatus (Büchner funnel)

B. Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol (approx. 20 mL per gram of starting material).

  • To this solution, add thiosemicarbazide (1.1 eq.).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) with continuous stirring.

  • Self-Validation: Monitor the reaction progress by TLC every hour. The starting material and product should have distinct Rf values. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the thiosemicarbazone derivative as a solid.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.

Protocol 2: In Vitro Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay quantifies the inhibitory potential of the synthesized compound by monitoring the enzymatic oxidation of L-DOPA.

A. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Synthesized inhibitor and Kojic Acid (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

B. Step-by-Step Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the synthesized inhibitor and kojic acid in DMSO (e.g., 10 mM).

    • Prepare a working solution of tyrosinase in phosphate buffer (e.g., 100 units/mL).

    • Prepare a working solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of tyrosinase solution to each well.

    • Add 20 µL of your inhibitor solution (at various concentrations, prepared by serial dilution from the stock).

    • Controls: For the positive control, add 20 µL of kojic acid solution. For the negative (uninhibited) control, add 20 µL of DMSO. For the blank, add 20 µL of buffer instead of enzyme.

  • Pre-incubate the plate at 25 °C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm (A₀) and then again after a 15-minute incubation at 25 °C (A₁₅).

  • Data Analysis:

    • Calculate the rate of reaction for each well: Rate = (A₁₅ - A₀) / 15 min.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [ (Rate_negative_control - Rate_inhibitor) / Rate_negative_control ] * 100

    • Plot % Inhibition versus inhibitor concentration (log scale) and fit the data using a suitable nonlinear regression model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow from inhibitor synthesis to IC50 determination.

Part IV: Broader Applications and Future Directions

The synthetic strategy detailed for tyrosinase inhibitors is not an isolated case. The true power of this compound lies in its adaptability. The amino group is a gateway to a multitude of chemical classes known to inhibit various enzymes:

  • Kinase Inhibitors: The amino group can be acylated or reacted with heterocyclic halides to build scaffolds that mimic the hinge-binding motifs of many ATP-competitive kinase inhibitors.

  • Protease Inhibitors: It can serve as an anchor point (e.g., P3 or P4 position) for building peptide-mimicking structures designed to fit into the substrate-binding pockets of proteases.

  • Chalcone Derivatives: As with related acetophenones, it can undergo Claisen-Schmidt condensation with various aldehydes to produce fluorinated amino-chalcones. Chalcones are known precursors for a vast range of biologically active molecules, including anti-inflammatory and anticancer agents.[7][8]

By leveraging the established reactivity of the amino group, researchers can rationally design and synthesize focused libraries targeting virtually any enzyme class, making this compound a truly valuable asset in the modern drug discovery toolkit.

References

  • Title: this compound Source: Chem-Impex URL: [Link]

  • Title: Structure-based modification of 3-/4-aminoacetophenones giving a profound change of activity on tyrosinase: from potent activators to highly efficient inhibitors Source: PubMed, European Journal of Medicinal Chemistry URL: [Link]

  • Title: Applications of fluorine-containing amino acids for drug design Source: PubMed, European Journal of Medicinal Chemistry URL: [Link]

  • Title: Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs Source: MDPI URL: [Link]

  • Title: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs Source: Semantic Scholar URL: [Link]

Sources

Application Note and Protocol: Sensitive Quantification of 3'-Amino-4'-fluoroacetophenone in Pharmaceutical Matrices using Pre-column Derivatization and HPLC-Fluorescence Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Amino-4'-fluoroacetophenone is a key building block in modern medicinal chemistry, frequently utilized as a precursor in the synthesis of a wide range of pharmaceutical agents, including anti-inflammatory and analgesic drugs.[1] Its chemical structure, featuring a primary aromatic amine, a ketone group, and a fluorine atom, imparts unique reactivity and contributes to the enhanced metabolic stability and bioavailability of the resulting therapeutic compounds.[1] Accurate and sensitive quantification of this compound is therefore critical during drug development and for quality control of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis; however, the native chromophore of this compound may not provide sufficient sensitivity for trace-level quantification, especially in complex biological or formulation matrices. Chemical derivatization offers a robust solution by introducing a fluorophore to the analyte, significantly enhancing its detectability.[2][3][4] This pre-column derivatization strategy not only improves sensitivity but can also enhance the chromatographic properties of the analyte.[2][5]

This application note provides a comprehensive guide to the derivatization of this compound for sensitive HPLC analysis with fluorescence detection. We will explore two effective derivatization agents, o-Phthaldialdehyde (OPA) and Dansyl Chloride, detailing the underlying chemistry, providing step-by-step protocols, and discussing the rationale behind the experimental choices.

The Rationale for Derivatization

The primary amino group of this compound is the target for derivatization. By reacting this functional group with a suitable reagent, we can attach a molecule with strong fluorescence properties. This is particularly advantageous as fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Visible detection.[4] The choice of derivatizing agent is crucial and depends on factors such as reaction kinetics, stability of the derivative, and potential for interference.

Derivatization Strategies for this compound

We present two well-established and reliable methods for the derivatization of primary amines, adapted for this compound.

o-Phthaldialdehyde (OPA) Derivatization

Principle: OPA reacts rapidly with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) at an alkaline pH to form highly fluorescent isoindole derivatives.[6][7] The reaction is nearly instantaneous at room temperature, making it suitable for automation.[6][8] A key advantage of OPA is that the reagent itself is not fluorescent, minimizing background signal.[9]

OPA_Derivatization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Analyte This compound (Primary Amine) Product Highly Fluorescent Isoindole Derivative Analyte->Product Reacts with OPA o-Phthaldialdehyde (OPA) OPA->Product Reacts with Thiol 3-Mercaptopropionic Acid (Thiol) Thiol->Product In the presence of Conditions Alkaline pH (e.g., Borate Buffer pH 9.5) Room Temperature Conditions->Product Under

Materials:

  • This compound standard

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (MPA)

  • Boric Acid

  • Sodium Hydroxide

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Reagent Preparation:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of HPLC grade water. Adjust the pH to 9.5 with a sodium hydroxide solution.

  • OPA Reagent Solution: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer (pH 9.5) and 100 µL of 3-mercaptopropionic acid. This solution should be prepared fresh daily and protected from light.

Derivatization Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of working standard solutions by diluting the stock solution with methanol.

  • In a microcentrifuge tube, mix 100 µL of the standard or sample solution with 400 µL of the OPA reagent solution.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 2 minutes at room temperature.

  • Inject an appropriate volume (e.g., 20 µL) of the resulting solution into the HPLC system.

Dansyl Chloride Derivatization

Principle: Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) reacts with primary amines under alkaline conditions to form stable, highly fluorescent dansylamides.[10][11][12] While this reaction is slower than OPA derivatization and may require heating, the resulting derivatives are very stable.[10][12]

Dansyl_Derivatization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Analyte This compound (Primary Amine) Product Stable, Highly Fluorescent Dansylamide Derivative Analyte->Product Reacts with DansylCl Dansyl Chloride DansylCl->Product Reacts with Conditions Alkaline pH (e.g., Sodium Bicarbonate Buffer pH 9.5) Elevated Temperature (e.g., 60°C) Conditions->Product Under

Materials:

  • This compound standard

  • Dansyl Chloride

  • Sodium Bicarbonate

  • Acetone (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Reagent Preparation:

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC grade water. Adjust the pH to 9.5 with a sodium hydroxide solution if necessary.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetone. This solution should be prepared fresh and protected from light.

Derivatization Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of working standard solutions by diluting the stock solution with methanol.

  • In a microcentrifuge tube, add 100 µL of the standard or sample solution and 200 µL of the 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of the dansyl chloride solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture in a water bath at 60°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Inject an appropriate volume (e.g., 20 µL) of the resulting solution into the HPLC system.

HPLC-Fluorescence Detection Parameters

The following table summarizes the recommended starting parameters for the HPLC analysis of the derivatized this compound. Method optimization may be required depending on the specific HPLC system and column used.

ParameterOPA DerivativeDansyl Chloride Derivative
HPLC Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 20 mM Phosphate Buffer (pH 7.0)Acetonitrile
Mobile Phase B AcetonitrileWater
Gradient 5-95% B over 20 minutes40-90% A over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Injection Vol. 20 µL20 µL
Excitation λ 340 nm335 nm
Emission λ 455 nm520 nm

Self-Validating System and Trustworthiness

To ensure the reliability and accuracy of the analytical results, the following steps should be incorporated into the workflow:

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing consistently. Key parameters to monitor include peak area reproducibility, retention time stability, and theoretical plates.

  • Calibration Curve: Prepare a series of calibration standards of known concentrations and derivatize them alongside the samples. Construct a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.

  • Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within the analytical run to monitor the accuracy and precision of the method.

  • Blank Samples: Analyze a blank sample (matrix without the analyte) to ensure there are no interfering peaks at the retention time of the derivatized analyte.

Conclusion

Pre-column derivatization with OPA or Dansyl Chloride provides a highly sensitive and reliable method for the quantification of this compound by HPLC with fluorescence detection. The choice between the two reagents will depend on the specific requirements of the analysis, such as the need for high throughput (favoring the rapid OPA reaction) or the demand for highly stable derivatives (favoring Dansyl Chloride). By following the detailed protocols and incorporating self-validating checks, researchers, scientists, and drug development professionals can achieve accurate and robust quantification of this important pharmaceutical intermediate.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatiz
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal.
  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Deriv
  • Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. PMC - NIH.
  • Application Note and Protocol: Derivatization of Biogenic Amines for HPLC Analysis using 1,7-Diaminoheptane as an Internal Stand. Benchchem.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Reaction of primary amine with OPA.
  • Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • Fluorescamine. Sigma-Aldrich.
  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chrom
  • This compound. Chem-Impex.
  • Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC.
  • Targeted quantification of amino acids by dansyl
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • 2.2.2. Quantitation by HPLC of amines as dansyl derivatives.
  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
  • 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
  • Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central.
  • Buy this compound
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT.
  • 4-FLUORO-3-AMINO-ACETOPHENONE CAS#: 2002-82-6. ChemicalBook.
  • Derivatizing Reagents for Detection of Organic Compounds By HPLC.
  • Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent).
  • In-Needle Pre-Column Derivatization for Amino Acid Quantific
  • This compound. Tokyo Chemical Industry (India) Pvt. Ltd.
  • This compound. Tokyo Chemical Industry Co., Ltd.(APAC).

Sources

The Versatility of 3'-Amino-4'-fluoroacetophenone as a Precursor for a "Turn-On" Fluorescent Probe for Zinc (II) Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selective Ion Detection

In the realms of biomedical research, environmental monitoring, and pharmaceutical development, the ability to selectively detect and quantify specific metal ions is of paramount importance. Zinc (II) ions, in particular, are the second most abundant transition metal ions in the human body and play crucial roles in a vast array of biological processes, including enzymatic activity, gene expression, and neurotransmission.[1] Dysregulation of zinc homeostasis is linked to several neurological disorders, making the development of sensitive and selective probes for its detection a significant area of research.[1] Fluorescent probes have emerged as powerful tools for such applications due to their high sensitivity, rapid response, and potential for real-time imaging in biological systems.[1][2] This application note details the use of 3'-Amino-4'-fluoroacetophenone as a versatile and readily available precursor for the synthesis of a highly selective "turn-on" fluorescent probe for the detection of Zn(II) ions.

This compound is an ideal starting material for the synthesis of fluorescent probes due to its inherent structural features.[3] The presence of a primary amino group provides a reactive handle for the straightforward introduction of a recognition moiety, while the fluorinated phenyl ring can be a part of the fluorophore system, influencing its photophysical properties.[3] This note will provide a comprehensive guide, from the fundamental properties of the precursor to detailed protocols for the synthesis of a Schiff base probe and its application in the fluorometric determination of Zn(II).

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for its effective use in synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 2002-82-6[3]
Molecular Formula C₈H₈FNO[3]
Molecular Weight 153.16 g/mol [3]
Appearance White to brown powder/crystal[3]
Melting Point 69 - 73 °C[3]
Purity ≥ 98% (GC)[3]
Solubility Soluble in common organic solvents like ethanol and DMSO.[4]

Synthesis of a Schiff Base Fluorescent Probe for Zn(II) Detection

The synthesis of a highly selective fluorescent probe for Zn(II) can be readily achieved through a one-step Schiff base condensation reaction between this compound and salicylaldehyde. This reaction is straightforward, efficient, and forms the core of many chemosensor designs.[2][5]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 3_Amino_4_fluoroacetophenone This compound Schiff_Base_Probe Schiff Base Probe (Fluorescent Sensor) 3_Amino_4_fluoroacetophenone->Schiff_Base_Probe + Salicylaldehyde Ethanol, Reflux Salicylaldehyde Salicylaldehyde

Caption: Synthesis of the Schiff Base Fluorescent Probe.

Experimental Protocol: Synthesis of (E)-1-(3-((2-hydroxybenzylidene)amino)-4-fluorophenyl)ethan-1-one

This protocol outlines the synthesis of a Schiff base fluorescent probe from this compound and salicylaldehyde.

Materials:

  • This compound (1.0 mmol, 153.16 mg)

  • Salicylaldehyde (1.0 mmol, 122.12 mg, 0.104 mL)

  • Absolute Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reactant Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol with gentle stirring.

  • Addition of Aldehyde: To this solution, add 1.0 mmol of salicylaldehyde dropwise.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to obtain a pure crystalline solid.

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the synthesized Schiff base should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application: "Turn-On" Fluorescent Detection of Zinc (II)

The synthesized Schiff base probe exhibits a selective "turn-on" fluorescence response in the presence of Zn(II) ions. This phenomenon is attributed to the chelation of the zinc ion by the Schiff base ligand, which restricts the C=N isomerization and inhibits the photoinduced electron transfer (PET) process, leading to a significant enhancement in fluorescence intensity.[1][6]

Sensing Mechanism:

G cluster_probe Probe Alone cluster_complex Probe with Zn²⁺ cluster_mechanism Mechanism Probe Schiff Base Probe (Weak Fluorescence) Complex Probe-Zn²⁺ Complex (Strong Fluorescence) Probe->Complex + Zn²⁺ (Chelation) Complex->Probe - Zn²⁺ (Reversible) Mechanism_Node Chelation Enhanced Fluorescence (CHEF) - Inhibition of C=N isomerization - Blockage of PET Complex->Mechanism_Node

Caption: "Turn-On" Fluorescence Sensing Mechanism.

Experimental Protocol: Fluorometric Titration of Zn(II)

This protocol describes the procedure for detecting and quantifying Zn(II) ions using the synthesized Schiff base fluorescent probe.

Materials and Reagents:

  • Synthesized Schiff base probe

  • Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solution of ZnCl₂ (e.g., 1 mM in deionized water)

  • Stock solutions of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Fe³⁺, etc.)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the Schiff base probe (e.g., 10 µM) in the desired buffer solution.

  • Fluorescence Measurement of the Probe: Transfer the probe solution to a quartz cuvette and record its fluorescence emission spectrum. Note the initial weak fluorescence intensity.

  • Titration with Zn(II): Add incremental amounts of the ZnCl₂ stock solution to the cuvette containing the probe solution. After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the Zn(II) concentration. A linear relationship should be observed at low concentrations, which can be used to determine the limit of detection (LOD).[2]

  • Determination of Stoichiometry (Job's Plot): To determine the binding stoichiometry between the probe and Zn(II), prepare a series of solutions with varying mole fractions of the probe and Zn(II) while keeping the total concentration constant. Plot the fluorescence intensity against the mole fraction of the probe. The maximum fluorescence intensity will correspond to the stoichiometry of the complex.[1]

  • Selectivity Study: To assess the selectivity of the probe for Zn(II), repeat the fluorescence measurement procedure with other metal ions at the same concentration as Zn(II). A significant fluorescence enhancement should only be observed in the presence of Zn(II).[1]

Expected Results and Data Presentation

The successful synthesis and application of the probe will yield the following results, which should be presented in a clear and concise manner.

Table of Photophysical Properties:

PropertyProbe AloneProbe + Zn(II)
Absorption Max (λ_abs) ~350 nm~370 nm (Red-shifted)
Emission Max (λ_em) ~450 nm~475 nm (Enhanced)
Quantum Yield (Φ) LowHigh
Appearance Colorless/Pale YellowBrightly Fluorescent

Conclusion

This compound serves as an excellent and cost-effective precursor for the synthesis of a highly sensitive and selective "turn-on" fluorescent probe for the detection of Zn(II) ions. The straightforward Schiff base condensation reaction allows for the facile creation of a robust chemosensor. The resulting probe demonstrates a significant fluorescence enhancement upon binding to Zn(II), enabling its quantification with a low limit of detection. The protocols provided in this application note offer a reliable and reproducible method for researchers in various scientific disciplines to synthesize and utilize this valuable analytical tool. The principles outlined here can also be extended to the design and synthesis of probes for other analytes by modifying the aldehyde component of the Schiff base reaction.

References

  • Three Salicylaldehyde Schiff Base Fluorescent Probes: Synthesis and Recognition of Zn 2+. Chinese Journal of Applied Chemistry.

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules.

  • A cap-type Schiff base acting as a fluorescence sensor for zinc(ii) and a colorimetric sensor for iron(ii), copper(ii), and zinc(ii) in aqueous media. Dalton Transactions.

  • This compound. Chem-Impex.

  • Synthesis route of the three probes. ResearchGate.

  • A Novel Salicylaldehyde Schiff-base Fluorescent Probe for Selective Detection of Cu 2+ Ion. Journal of the Chinese Chemical Society.

  • Fluorescent Schiff Base Research Articles. R Discovery.

  • synthesis, characterization and biological evaluation of three new schiff bases derived from amino. Semantic Scholar.

  • Synthesis and characterization of Pb(II) complexes of Schiff bases derived from 3-methyl-4-fluoroacetophenone and amino acids. ResearchGate.

  • Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Scholars Middle East Publishers.

  • Synthesis, Fluorescence Study and Biological Evaluation of Three Zn(II) Complexes With Paeonol Schiff Base. PubMed.

  • Photophysical properties of a D–π-A Schiff base and its applications in the detection of metal ions. Dalton Transactions.

  • Synthesis of Schiff Bases Derived From Benzaldehyde and Salicylaldehyde With Some Amino Acids by a New Develop Method. International Journal of Farming and Allied Sciences.

  • (PDF) Photophysical poperties of Schiff-base metal complexes. ResearchGate.

  • Photoluminescence properties of tetrahedral zinc(ii) complexes supported by calix[3]arene-based salicylaldiminato ligands. Dalton Transactions.

  • Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry.

  • Zinc-Induced Fluorescence Turn-On in Native and Mutant Phycoerythrobilin-Binding Orange Fluorescent Proteins. PubMed Central.

  • Amino Acid based Schiff Bases and its Zn (II) Complexes. Open Access Journals.

  • Zinc-Induced Fluorescence Turn-on in Native and Mutant Phycoerythrobilin-Binding Orange Fluorescent Proteins. PubMed Central.

  • Fluorescence enhancement mechanism of thymolphthalein-based probe by coordination interaction with zinc ion. ResearchGate.

  • Fluorescent Turn-On Sensing of Zinc(II) and Alkaline Phosphatase Activity Using a Pyridoxal-5'-Phosphate Derived Schiff Base. PubMed.

  • Zinc(ii) ion detection and fluorescence emission properties of a diaminomaleonitrile-derived unsymmetrical Schiff base ligand. RSC Publishing.

  • Blue-Emitting 2D- and 3D-Zinc Coordination Polymers Based on Schiff-Base Amino Acid Ligands. The NOAA Institutional Repository.

Sources

Application Note & Protocol: A Comprehensive Guide to the Acylation of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental procedure for the N-acylation of 3'-Amino-4'-fluoroacetophenone to synthesize N-(3-acetyl-4-fluorophenyl)acetamide. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step protocol with justifications for each step, and provide essential safety and handling information. The resulting product is a valuable intermediate in the synthesis of various pharmacologically active compounds.[1]

Introduction and Scientific Context

This compound is a key building block in organic synthesis, primarily due to its dual functionality: a nucleophilic amino group and an electrophilic ketone, situated on a fluorinated benzene ring.[1] The fluorine atom can enhance metabolic stability and bioavailability in derivative drug candidates, making this moiety particularly attractive in pharmaceutical development.[1]

The acylation of the primary amino group is a fundamental transformation that converts the amine into a more stable and less basic amide. This reaction, specifically forming N-(3-acetyl-4-fluorophenyl)acetamide, is a critical step in the synthesis of more complex molecules, including anti-inflammatory agents and enzyme inhibitors.[1] This guide focuses on a robust and reproducible method using acetic anhydride, a common and efficient acylating agent.

Mechanistic Rationale and Experimental Design

The conversion of an amine to an amide is a classic example of nucleophilic acyl substitution. The choice of reagents and conditions is paramount for achieving high yield and purity.

The Reaction: Nucleophilic Acyl Substitution

The core of this procedure is the reaction between the lone pair of electrons on the nitrogen atom of this compound and the electrophilic carbonyl carbon of an acylating agent.[][3]

Diagram: Generalized Mechanism of Amine Acylation

Caption: Nucleophilic attack by the amine on the carbonyl group forms a tetrahedral intermediate, which then collapses to yield the stable amide product.

Choice of Acylating Agent: Acetic Anhydride

While highly reactive acylating agents like acetyl chloride can be used, acetic anhydride is often preferred for several reasons:

  • Safety: It is less volatile and less corrosive than acetyl chloride.

  • Byproduct Management: The byproduct is acetic acid, which is significantly less hazardous and easier to handle than the hydrochloric acid (HCl) generated from acetyl chloride.[4]

  • Reaction Control: The reaction is typically less exothermic and more controllable.[]

The use of acetyl chloride would necessitate the addition of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, which would otherwise protonate the starting amine and render it unreactive.[3]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )AmountMoles (mmol)EquivalentsSupplier/Grade
This compound153.165.00 g32.61.0>98% (e.g., TCI A2950)
Acetic Anhydride102.093.67 mL39.11.2Reagent Grade, >98%
Glacial Acetic Acid60.0525 mL--ACS Grade
Deionized Water18.02~500 mL--Laboratory Supply
Ethanol46.07~50 mL--Reagent Grade
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator (optional)

Step-by-Step Procedure

Diagram: Experimental Workflow

Caption: A streamlined workflow for the synthesis and purification of N-(3-acetyl-4-fluorophenyl)acetamide.

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (5.00 g, 32.6 mmol). Add 25 mL of glacial acetic acid to dissolve the solid. Glacial acetic acid serves as both a solvent and a catalyst for this reaction.[5]

  • Addition of Acylating Agent: While stirring, add acetic anhydride (3.67 mL, 39.1 mmol, 1.2 eq.) to the solution dropwise over 5 minutes. An exothermic reaction may be observed.

  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture in an oil bath or heating mantle to 80-90°C. Maintain this temperature with stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare approximately 400 mL of an ice-water slurry. Slowly pour the reaction mixture into the cold water while stirring vigorously. The product, N-(3-acetyl-4-fluorophenyl)acetamide, will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold deionized water (total ~100 mL) to remove residual acetic acid.

  • Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol (start with ~40-50 mL) to dissolve the solid completely. If the solid does not dissolve, add more hot ethanol portion-wise. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.[6]

  • Final Product Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the final product in a vacuum oven at 50-60°C to a constant weight. The expected product is a white to off-white crystalline solid.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat when performing this experiment.[7][8]

Ventilation: This procedure should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors from acetic acid and acetic anhydride.[8][9]

Reagent Handling:

  • Acetic Anhydride: Is corrosive and a lachrymator. It reacts with water, so ensure all glassware is dry. Handle with extreme care.

  • Glacial Acetic Acid: Is corrosive and can cause severe skin and eye burns.[7][10] Handle only in a fume hood.[10]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[4][10]

  • Spills: Neutralize small spills of acidic reagents with a suitable agent like sodium bicarbonate before cleaning up.

Characterization

The identity and purity of the synthesized N-(3-acetyl-4-fluorophenyl)acetamide should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Appearance White to off-white crystalline solid
Melting Point Literature values should be consulted for comparison.
¹H NMR Expect characteristic peaks for the acetyl protons (CH₃CO-N), the methyl protons of the acetophenone group (CH₃CO-Ar), and aromatic protons.
IR Spectroscopy Look for characteristic stretches: N-H (~3300 cm⁻¹), C=O (amide, ~1660 cm⁻¹), and C=O (ketone, ~1680 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) corresponding to the product's molecular weight (C₁₀H₁₀FNO₂, MW = 195.19 g/mol ) should be observed.

References

  • WO2013008256A1 - One pot acylation of aromatic amines.
  • N-(4-fluoro-3-methylphenyl)-Acetamide. ChemBK.
  • Acylation of aromatic amines - US3409670A.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • SAFETY DATA SHEET (Acetic Acid). Fisher Scientific.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • Amide Synthesis. Fisher Scientific.
  • Glacial Acetic Acid Safety Data Sheet. University of California Merced.
  • How to Safely Handle Reactive Chemicals. The Chemistry Blog.
  • This compound. Chem-Impex.
  • p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Organic Syntheses Procedure.
  • Safety Measures for Handling Glacial Acetic Acid in Labor
  • This compound | 2002-82-6. Tokyo Chemical Industry Co., Ltd. (APAC).
  • Top 5 Safety Tips When Working with Acidic Liquids. Innoveda Chemicals.

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the conditions and protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 3'-Amino-4'-fluoroacetophenone. This versatile building block is of significant interest in pharmaceutical and materials science due to the strategic placement of its functional groups, which allows for diverse synthetic transformations.[1][2] These notes are intended for researchers, scientists, and drug development professionals, offering both theoretical background and practical, field-proven protocols.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[3][4] Unlike the more common electrophilic aromatic substitution, SNAr reactions are favored on electron-poor aromatic rings.[5][6] The success of an SNAr reaction is primarily governed by three factors:

  • The nature of the leaving group: The leaving group's ability to depart is crucial. For SNAr, the reactivity order of halogens is often F > Cl > Br > I, which is the reverse of SN1 and SN2 reactions.[4][6] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.[4][7]

  • The presence of electron-withdrawing groups (EWGs): EWGs are essential to activate the aromatic ring towards nucleophilic attack.[3][8] They do so by withdrawing electron density from the ring, making it more electrophilic and stabilizing the negatively charged intermediate.[5][6]

  • The position of the EWGs: The activating effect of EWGs is most pronounced when they are positioned ortho or para to the leaving group, as this allows for resonance stabilization of the intermediate Meisenheimer complex.[6][8]

The SNAr Mechanism: A Two-Step Process

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[9][10]

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] This step is usually the rate-determining step as it temporarily disrupts the aromaticity of the ring.[9][10]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.[10]

Below is a diagram illustrating the general mechanism of an SNAr reaction.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products ArylHalide Ar-X Intermediate [Ar(X)(Nu)]⁻ ArylHalide->Intermediate Addition (Rate-determining) Nucleophile Nu⁻ Nucleophile->Intermediate Product Ar-Nu Intermediate->Product Elimination (Fast) LeavingGroup X⁻ Intermediate->LeavingGroup

Caption: General mechanism of the SNAr reaction.

Reactivity of this compound

This compound is a particularly interesting substrate for SNAr reactions. Its structure contains both an activating and a deactivating group, which modulates its reactivity.

  • Activating Group: The acetyl group (-COCH₃) is a moderate electron-withdrawing group. Its position para to the fluorine leaving group strongly activates the ring for nucleophilic attack and stabilizes the intermediate Meisenheimer complex through resonance.[6]

  • Deactivating Group: The amino group (-NH₂) is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, its position meta to the fluorine atom has a less pronounced deactivating effect compared to an ortho or para position.[8]

The net effect is that the activating influence of the acetyl group dominates, making the fluorine atom susceptible to displacement by a variety of nucleophiles.

Substrate_Analysis Substrate This compound ActivatingGroup Acetyl Group (-COCH3) Electron-Withdrawing para to Fluorine Substrate->ActivatingGroup Activates DeactivatingGroup Amino Group (-NH2) Electron-Donating meta to Fluorine Substrate->DeactivatingGroup Moderately Deactivates Reactivity Overall Reactivity: Activated for SNAr ActivatingGroup->Reactivity DeactivatingGroup->Reactivity

Caption: Analysis of substituent effects on reactivity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on this compound with various classes of nucleophiles.

General Considerations
  • Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred for SNAr reactions as they solvate the cation of the base and leave the nucleophile more reactive.[13][14][15] Ethers like Tetrahydrofuran (THF) can also be used.[14]

  • Bases: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (Et₃N).[12][16] The choice of base depends on the pKa of the nucleophile.

  • Temperature: Reactions are typically run at elevated temperatures to overcome the activation energy barrier.[16] However, due to the activated nature of this compound, reactions can often proceed at or near room temperature.

  • Inert Atmosphere: Many SNAr reactions, especially those involving strong bases like NaH, should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[16]

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the reaction of this compound with primary and secondary amines.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the amine nucleophile (1.1 - 1.5 eq) and the base (K₂CO₃ or Et₃N, 2.0 eq).[16]

  • Add the solvent (DMF or DMSO) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[16]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).[16]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.[16]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Arylation_Workflow Start Start AddReagents 1. Add this compound, amine, and base to solvent Start->AddReagents React 2. Stir at RT or heat (Monitor by TLC) AddReagents->React Workup 3. Quench with water and extract with EtOAc React->Workup Purify 4. Dry, concentrate, and purify by chromatography Workup->Purify End End Purify->End

Sources

Application Notes and Protocols: 3'-Amino-4'-fluoroacetophenone as a Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3'-Amino-4'-fluoroacetophenone in Polymer Chemistry

This compound is a versatile aromatic compound distinguished by its unique trifunctional structure: a primary amine, a ketone group, and an ortho-positioned fluorine atom. This strategic arrangement of functional groups makes it a highly valuable monomer for the synthesis of advanced polymers, particularly high-performance polyimides. The presence of the fluorine atom is particularly noteworthy, as its incorporation into the polymer backbone can significantly enhance solubility, lower the dielectric constant, and improve thermal stability without compromising other desirable properties.[1][2][3] The ketone functionality offers a potential site for post-polymerization modification or for influencing the polymer's final morphology and electronic properties.

These characteristics make polymers derived from this compound promising candidates for applications in microelectronics, aerospace, and as specialized materials in drug delivery systems where high thermal resistance and specific dielectric properties are paramount.[2][3] This document provides a comprehensive guide to the use of this compound in polymer synthesis, including its physicochemical properties, a detailed protocol for polymerization, methods for characterization, and an overview of its potential applications.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for its effective use in polymerization reactions. Key data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 2002-82-6Aromsyn Co., Ltd.
Molecular Formula C₈H₈FNOAromsyn Co., Ltd.
Molecular Weight 153.16 g/mol Sigma-Aldrich
Appearance White to brown crystalline powderTCI America
Melting Point 69-73 °CTCI America
Purity >97%Aromsyn Co., Ltd.
Solubility Soluble in polar aprotic solvents (e.g., DMAc, NMP, DMSO)General Knowledge

Polymer Synthesis: The Polycondensation Pathway

The most common and effective method for polymerizing this compound is through a two-step polycondensation reaction with an aromatic dianhydride to form a polyimide. This process involves the initial formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to yield the final, thermally stable polyimide.[4]

The general workflow for this synthesis is illustrated below.

G cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization Monomer1 This compound (Diamine) PAA Poly(amic acid) Solution (Viscous) Monomer1->PAA Monomer2 Aromatic Dianhydride (e.g., PMDA) Monomer2->PAA Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->PAA Thermal Thermal Treatment (e.g., 100-350°C) PAA->Thermal Thermal Imidization Chemical Chemical Dehydration (e.g., Acetic Anhydride/Pyridine) PAA->Chemical Chemical Imidization Polyimide Final Polyimide Film Thermal->Polyimide Chemical->Polyimide

Caption: General workflow for the two-step synthesis of polyimides.

Detailed Experimental Protocol: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This protocol describes a representative procedure for the synthesis of a polyimide via thermal imidization. All operations should be conducted in a fume hood with appropriate personal protective equipment.

Materials and Reagents
  • This compound (m.w. 153.16 g/mol ), high purity (>97%)

  • Pyromellitic dianhydride (PMDA) (m.w. 218.12 g/mol ), sublimation purified

  • N,N-dimethylacetamide (DMAc), anhydrous (<50 ppm H₂O)

  • Nitrogen gas, high purity

  • Methanol, reagent grade

Equipment
  • Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Glass plate

  • Doctor blade or spin coater

  • Programmable vacuum oven

Procedure

Part 1: Synthesis of Poly(amic acid) (PAA) Precursor

  • Monomer Dissolution: In a flame-dried 100 mL three-neck flask, dissolve 1.532 g (10 mmol) of this compound in 20 mL of anhydrous DMAc. Stir the mixture under a gentle stream of nitrogen until the monomer is fully dissolved.

  • Dianhydride Addition: To the stirred solution, add 2.181 g (10 mmol) of PMDA in one portion. Wash any residual PMDA from the funnel into the flask with an additional 5 mL of anhydrous DMAc.

  • Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms. The final PAA solution should be clear and viscous.

Part 2: Thermal Imidization to Polyimide Film

  • Film Casting: Pour the viscous PAA solution onto a clean, dry glass plate. Use a doctor blade or spin coater to create a film of uniform thickness.

  • Solvent Removal: Place the glass plate in a vacuum oven at 80°C for 2 hours to slowly remove the bulk of the DMAc solvent.

  • Curing Cycle: Program the oven for a stepwise thermal curing cycle to effect imidization:

    • Heat to 100°C and hold for 1 hour.

    • Increase to 200°C and hold for 1 hour.

    • Increase to 300°C and hold for 1 hour.

    • Finally, increase to 350°C and hold for 30 minutes.

  • Film Recovery: After the curing cycle is complete, allow the oven to cool to room temperature. Carefully peel the resulting polyimide film from the glass substrate. The film should be flexible and self-supporting.

The detailed experimental workflow is depicted in the following diagram:

G cluster_0 Part 1: PAA Synthesis cluster_1 Part 2: Film Formation & Imidization A Dissolve this compound in anhydrous DMAc under N2 B Add equimolar PMDA A->B C Stir at room temperature for 24 hours B->C D Obtain viscous Poly(amic acid) solution C->D E Cast PAA solution onto glass plate D->E F Initial solvent removal (80°C, 2h in vacuum oven) E->F G Stepwise thermal curing (100°C -> 350°C) F->G H Cool to room temperature and peel polyimide film G->H

Caption: Detailed workflow for polyimide synthesis and film formation.

Characterization of the Resulting Polymer

Thorough characterization is essential to confirm the structure and properties of the synthesized polyimide. The following table outlines key analytical techniques and the information they provide.

TechniquePurposeExpected Results for a Fluorinated Polyimide
FTIR Spectroscopy To confirm the conversion of poly(amic acid) to polyimide.Disappearance of amide and carboxylic acid peaks. Appearance of characteristic imide peaks around 1780 cm⁻¹ (asymmetric C=O stretch), 1720 cm⁻¹ (symmetric C=O stretch), and 1370 cm⁻¹ (C-N stretch).[3]
¹H and ¹⁹F NMR Spectroscopy To elucidate the detailed chemical structure of the polymer.¹H NMR will show aromatic protons. ¹⁹F NMR will confirm the presence and environment of the fluorine atom.
Gel Permeation Chromatography (GPC) To determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the poly(amic acid) precursor.High molecular weight (e.g., Mw > 50,000 g/mol ) indicates successful polymerization.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polyimide.High decomposition temperature (T₅% > 500°C in N₂), indicating excellent thermal stability.[3]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A high Tg (e.g., > 250°C) is indicative of a rigid polymer backbone.[5]
Mechanical Testing To measure properties like tensile strength, elongation at break, and Young's modulus.Expected to yield strong, flexible films with high tensile strength.[3][6]
Dielectric Analysis To measure the dielectric constant and dielectric loss.The presence of fluorine is expected to lower the dielectric constant compared to non-fluorinated analogues.[2]

Potential Applications in Research and Development

The unique combination of properties imparted by the this compound monomer makes the resulting polymers highly attractive for several advanced applications:

  • Microelectronics: The low dielectric constant, high thermal stability, and good mechanical properties make these polyimides suitable for use as interlayer dielectrics, passivation layers, and flexible substrates in integrated circuits and flexible displays.[2][3]

  • Aerospace: High-performance polyimides are used in aerospace applications for their thermal stability, radiation resistance, and lightweight nature. They can be used in composites, adhesives, and coatings for aircraft and spacecraft components.

  • Drug Delivery: The polymer backbone can be functionalized, potentially at the ketone group, to attach therapeutic agents. The biocompatibility and controlled degradation of certain polyimide structures could be explored for targeted drug delivery systems.[7]

  • Membranes for Gas Separation: The incorporation of fluorine atoms can increase the fractional free volume of the polymer matrix, which is beneficial for creating highly permeable and selective membranes for gas separation applications.[1]

Conclusion

This compound is a monomer with significant potential for the synthesis of high-performance polymers. Its strategic functional groups allow for the creation of polyimides with enhanced solubility, lower dielectric constants, and excellent thermal stability. The detailed protocol provided herein offers a solid foundation for researchers to synthesize and explore the properties of these advanced materials for a wide range of applications, from next-generation electronics to innovative biomedical devices.

References

  • Ghosh, A., Mistri, P., & Banerjee, S. (2015). Fluorinated Polyimides: Synthesis, Properties, and Applications. In Fluoropolymers Applications in the Chemical Processing Industries (pp. 131-165). William Andrew Publishing.
  • Hassan, M. K., Tlenkopatchev, M. A., & García-Andrade, D. (2022). Thermal, Mechanical and Dielectric Properties of Polyimide Composite Films by In-Situ Reduction of Fluorinated Graphene. Nanomaterials, 12(24), 4481. Available at: [Link]

  • Li, Y., Wang, Z., Li, G., Jiang, H., & Wu, X. (2022). Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. Polymers, 14(23), 5220. Available at: [Link]

  • Park, J. H., Kim, D. S., & Park, J. W. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3816. Available at: [Link]

  • Liaw, D. J., Wang, K. L., Huang, Y. C., & Lee, K. R. (2012). Advanced polyimide materials: syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974.
  • Meador, M. A. B., Vivod, S. L., Pugh, C. R., Wilkosz, M. F., Calomino, K. M., & McCorkle, L. S. (2020). Toward improved optical transparency of polyimide aerogels.
  • Hao, J., Yuan, M., & Deng, X. (2013).

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The Strategic deployment of 3'-Amino-4'-fluoroacetophenone in the Synthesis of Novel Drug Candidates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold Precursor

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Within this pursuit, the strategic incorporation of fluorine into drug candidates has become a cornerstone of rational drug design.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability, offer a significant advantage in overcoming common pharmacological hurdles.[1][3] 3'-Amino-4'-fluoroacetophenone emerges as a particularly valuable starting material in this context.[4] This compound synergistically combines the bio-isosteric benefits of a fluorine substituent with two reactive handles—an amino group and a methyl ketone—providing a versatile platform for the construction of a diverse array of complex heterocyclic systems.[4] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for the synthesis of promising drug candidates, including potential kinase inhibitors and antibacterial agents.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the starting material's characteristics is paramount for successful synthetic planning. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 2002-82-6[4]
Molecular Formula C₈H₈FNO[4]
Molecular Weight 153.16 g/mol [4]
Appearance White to brown crystalline powder[4]
Melting Point 69-73 °C[4]
Boiling Point ~290 °C at 760 mmHg[5]
Density ~1.2 g/cm³[5]

The reactivity of this compound is governed by its three key functional components: the aromatic ring, the amino group, and the acetyl group. The fluorine atom exerts a strong electron-withdrawing inductive effect, influencing the reactivity of the entire molecule. The amino group is a versatile nucleophile and a directing group for electrophilic aromatic substitution, while the acetyl group's methyl protons are acidic and its carbonyl carbon is electrophilic, making it amenable to a wide range of condensation and cyclization reactions.

Application in the Synthesis of Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of targeted cancer therapeutics.[6] The quinazolinone scaffold is a well-established core structure in many approved kinase inhibitors.[6] this compound is an excellent precursor for the synthesis of fluorinated quinazolinone derivatives.

Protocol 1: Synthesis of a 7-Fluoro-6-amino-2-arylquinazolin-4(3H)-one Intermediate

This protocol outlines a two-step synthesis of a quinazolinone core, a common scaffold in kinase inhibitors.[6] The initial step involves an amide bond formation followed by a cyclization reaction.

Diagrammatic Workflow:

G A This compound C Amide Intermediate A->C Acylation (Pyridine, DCM) B Aroyl Chloride B->C E 7-Fluoro-6-amino-2-arylquinazolin-4(3H)-one C->E Cyclization (AcOH, Reflux) D Ammonium Acetate D->E

Caption: Workflow for Quinazolinone Synthesis.

Step-by-Step Methodology:

  • Amide Formation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add pyridine (1.2 eq). Stir for 10 minutes. Add the desired aroyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

  • Cyclization: To the crude amide intermediate from the previous step, add glacial acetic acid (15 mL/mmol) and ammonium acetate (5.0 eq). Heat the mixture to reflux (approximately 120 °C) for 6-8 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water. The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain the 7-Fluoro-6-amino-2-arylquinazolin-4(3H)-one.

Rationale: The initial acylation of the amino group provides the necessary precursor for the cyclization. The use of ammonium acetate in acetic acid at high temperatures facilitates the intramolecular cyclization and dehydration to form the stable quinazolinone ring system. The fluorine atom at the 7-position can enhance the binding affinity of the final inhibitor to the kinase's active site.[1]

Building Blocks for Novel Antibacterial Agents

The rise of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. Heterocyclic compounds derived from this compound, such as substituted thiophenes and pyrimidines, are promising scaffolds for this purpose.[7]

Protocol 2: Gewald Synthesis of a 2-Amino-3-aroyl-4-methyl-5-fluorothiophene Derivative

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[8][9]

Diagrammatic Workflow:

G A This compound E 2-Amino-3-aroyl-4-methyl-5-fluorothiophene Derivative A->E Gewald Reaction (Ethanol, Reflux) B Ethyl Cyanoacetate B->E C Elemental Sulfur C->E D Base (e.g., Morpholine) D->E

Caption: Workflow for Gewald Aminothiophene Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.2 eq) in ethanol (15 mL/mmol).

  • Catalyst Addition: To the stirred suspension, add morpholine (0.5 eq) as a basic catalyst.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction mixture will typically turn dark. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Rationale: The Gewald reaction proceeds via an initial Knoevenagel condensation between the acetophenone and ethyl cyanoacetate, followed by the addition of sulfur and subsequent intramolecular cyclization.[10] This one-pot procedure provides a rapid and efficient route to highly functionalized thiophenes, which are key intermediates in the synthesis of various bioactive compounds, including antibacterial agents.

Protocol 3: Synthesis of a Substituted Chalcone Intermediate

Chalcones are important intermediates for the synthesis of various heterocyclic compounds with antibacterial activity, such as pyrimidines and pyrazoles.[11][12]

Diagrammatic Workflow:

G A This compound D Chalcone Derivative A->D Claisen-Schmidt Condensation (Ethanol, rt) B Substituted Benzaldehyde B->D C Base (e.g., NaOH) C->D

Caption: Workflow for Chalcone Synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a flask, dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.[3]

  • Base Addition: To the stirred solution, add a 10% aqueous solution of sodium hydroxide dropwise at room temperature. A color change is typically observed.

  • Reaction: Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.

  • Isolation and Purification: Upon completion, pour the reaction mixture into ice-cold water. Acidify with dilute HCl to precipitate the product. Filter the solid, wash with cold water until the washings are neutral, and dry. The crude chalcone can be purified by recrystallization from ethanol.[3][11]

Rationale: The Claisen-Schmidt condensation is a reliable base-catalyzed reaction for the formation of the α,β-unsaturated ketone core of chalcones.[11] The resulting chalcones are versatile intermediates that can undergo subsequent cyclization reactions with various reagents to form a wide range of heterocyclic drug candidates.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel drug candidates. Its strategic combination of a fluorinated aromatic ring with amino and acetyl functionalities provides a robust platform for the construction of diverse and complex molecular architectures. The protocols detailed herein for the synthesis of quinazolinone, aminothiophene, and chalcone derivatives serve as a foundation for the exploration of new chemical space in the pursuit of potent and selective kinase inhibitors and antibacterial agents. Future work in this area will likely focus on the development of novel multicomponent reactions utilizing this precursor to further streamline synthetic pathways and expand the diversity of accessible compounds.[13]

References

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023). NIH National Library of Medicine. Retrieved January 11, 2026, from [Link]

  • Key developments in fluorinated heterocycles. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. Retrieved January 11, 2026, from [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). MDPI. Retrieved January 11, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of C-2 Substituted 3Hthieno[ 2,3-d]pyrimidin-4-one Derivatives as Novel FGFR1 Inhibitors. (2021). PubMed. Retrieved January 11, 2026, from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]

  • Synthesis of 3-amino-4-fluoropyrazoles. (2011). PubMed. Retrieved January 11, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). arkat usa. Retrieved January 11, 2026, from [Link]

  • Substituted pyrrolo[3,4-d]pyrimidines: their preparation from 3-amino-4-cyano-3-pyrrolines. (1971). Journal of the Chemical Society C: Organic. Retrieved January 11, 2026, from [Link]

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Application Note: High-Yield Synthesis of 3'-Amino-4'-fluoroacetophenone via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the chemoselective catalytic hydrogenation of 4'-fluoro-3'-nitroacetophenone to synthesize 3'-Amino-4'-fluoroacetophenone, a key intermediate in pharmaceutical development.[1] We will delve into the mechanistic underpinnings of this transformation, present a detailed and field-tested experimental protocol, and discuss critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for the production of this valuable compound.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of a wide array of bioactive molecules. Its unique structural features, including an amino group, a fluorine atom, and a keto functionality, make it a versatile precursor for various therapeutic agents, particularly in the development of anti-inflammatory drugs and analgesics.[1] The fluorine substituent can enhance the metabolic stability and bioavailability of the final drug products, making this intermediate highly desirable in medicinal chemistry.[1]

The reduction of the nitro group in 4'-fluoro-3'-nitroacetophenone is a critical step in its utilization. Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal reductants which can generate significant waste streams. This application note will focus on a robust protocol utilizing a heterogeneous catalyst for this selective reduction.

Mechanistic Rationale and Experimental Design

The catalytic hydrogenation of a nitroarene to an arylamine is a complex process that proceeds through several intermediates. While the exact mechanism can vary depending on the catalyst and reaction conditions, a generally accepted pathway involves the initial adsorption of the nitro group onto the catalyst surface, followed by sequential reduction.

There are two primary proposed pathways for the hydrogenation of nitroarenes to their corresponding anilines: a direct pathway and a condensation pathway. The direct pathway involves the stepwise reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the amine. The condensation pathway suggests the reaction of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is subsequently reduced to azo and hydrazo intermediates before yielding the final amine product.[2]

For the selective reduction of 4'-fluoro-3'-nitroacetophenone, the key challenge is to reduce the nitro group without affecting the ketone functionality. Catalysts like palladium on carbon (Pd/C) and Raney-Nickel are highly effective for nitro group reductions.[2] While both are viable, the choice of catalyst can influence reaction conditions and selectivity. This protocol will detail a general approach adaptable to common hydrogenation catalysts.

Experimental Protocol: Catalytic Hydrogenation of 4'-fluoro-3'-nitroacetophenone

This protocol provides a step-by-step guide for the safe and efficient synthesis of this compound.

Materials and Equipment
Reagents Equipment
4'-fluoro-3'-nitroacetophenoneHigh-pressure hydrogenation reactor (e.g., Parr shaker)
Palladium on Carbon (5-10% Pd/C, wet) or Raney-NickelMagnetic stir plate and stir bars
Methanol (MeOH) or Ethanol (EtOH)Schlenk flask or three-necked round-bottom flask
Nitrogen (N₂) gas supplyVacuum/Nitrogen manifold
Hydrogen (H₂) gas supplyBuchner funnel and filter paper (or Celite pad)
Celite (optional, for filtration)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄)Standard laboratory glassware
Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[3] All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources.[4][5] Use a high-quality, pressure-rated reactor and ensure all connections are leak-proof.[6]

  • Pyrophoric Catalysts: Palladium on carbon and Raney-Nickel can be pyrophoric, especially when dry and exposed to air.[3][4] Handle these catalysts in a wet state or under an inert atmosphere.[6]

  • Pressure: Never exceed the maximum pressure rating of the hydrogenation vessel.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[5]

Reaction Setup and Procedure

The following workflow outlines the key steps for the catalytic hydrogenation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst 1. Charge Reactor with Catalyst and Solvent prep_substrate 2. Add Substrate prep_catalyst->prep_substrate prep_purge 3. Purge with Nitrogen prep_substrate->prep_purge react_hydrogen 4. Introduce Hydrogen prep_purge->react_hydrogen react_run 5. Run Reaction (Monitor Pressure & Temp) react_hydrogen->react_run react_complete 6. Depressurize and Purge with Nitrogen react_run->react_complete workup_filter 7. Filter Catalyst react_complete->workup_filter workup_concentrate 8. Concentrate Filtrate workup_filter->workup_concentrate workup_purify 9. Purify Product (e.g., Recrystallization) workup_concentrate->workup_purify

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:

  • Reactor Preparation: In a suitable high-pressure hydrogenation vessel, add the catalyst (e.g., 5-10 mol% Pd/C or Raney-Nickel) under a gentle stream of nitrogen.

  • Solvent and Substrate Addition: Add the solvent (e.g., methanol or ethanol) to the reactor, ensuring the catalyst is fully submerged.[3] Then, add the 4'-fluoro-3'-nitroacetophenone. A typical concentration is around 0.1-0.5 M.

  • Inerting the System: Seal the reactor and purge the system with nitrogen gas at least three times to remove all oxygen.[6][7] This is a critical step to prevent the formation of an explosive hydrogen-air mixture.[4]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-20 atm).[8][9] Begin stirring and, if necessary, heat the reaction to the target temperature (e.g., room temperature to 40°C).[8]

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake (pressure drop). The reaction is typically complete when hydrogen consumption ceases. For a more accurate determination, the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by carefully taking aliquots after depressurizing and purging with nitrogen.[3]

  • Reaction Completion and Workup: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen three times.[7]

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the catalyst.[10] Caution: The used catalyst can be pyrophoric; do not allow it to dry completely in the air.[3] Quench the catalyst on the filter paper with water immediately after filtration.[3]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the final product as a solid.[11]

Reaction Parameters

The following table summarizes typical reaction parameters. These may require optimization depending on the specific equipment and scale of the reaction.

ParameterTypical RangeRationale
Catalyst Pd/C (5-10 wt%), Raney-NiHigh activity and selectivity for nitro group reduction.[2]
Solvent Methanol, EthanolGood solubility for the substrate and product; polar solvents can accelerate the reaction.[12]
Hydrogen Pressure 1 - 20 atmHigher pressure generally increases the reaction rate.
Temperature 25 - 40 °CMild conditions are often sufficient and help maintain selectivity.[8]
Reaction Time 2 - 24 hoursDependent on catalyst loading, pressure, and temperature.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Melting Point: The reported melting point is in the range of 69-73°C.[1]

  • Spectroscopic Analysis:

    • ¹H NMR and ¹³C NMR: To confirm the molecular structure.

    • FT-IR: To verify the presence of the amine (N-H stretching) and ketone (C=O stretching) functional groups and the disappearance of the nitro group (N-O stretching).

    • Mass Spectrometry: To confirm the molecular weight (153.16 g/mol ).[1][13]

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen, or reaction time.Use fresh catalyst, ensure no leaks in the hydrogen supply, and extend the reaction time.
Low Yield Product loss during workup or side reactions.Ensure efficient extraction and minimize transfers. Consider lowering the reaction temperature to improve selectivity.
Presence of Impurities Over-reduction of the ketone or formation of azo/azoxy compounds.Use a more selective catalyst or milder reaction conditions (lower temperature and pressure). Ensure complete removal of oxygen before hydrogenation.[14]

Conclusion

This application note provides a detailed and reliable protocol for the catalytic hydrogenation of 4'-fluoro-3'-nitroacetophenone to this compound. By adhering to the outlined procedures and safety precautions, researchers can achieve high yields of this pharmaceutically important intermediate. The principles and techniques described herein are broadly applicable to the selective reduction of other substituted nitroarenes.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google AI. Retrieved January 11, 2026.
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Application Notes and Protocols: The Strategic Use of 3'-Amino-4'-fluoroacetophenone in the Synthesis of Novel Radiopharmaceuticals for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Next-Generation PET Tracers

Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, providing invaluable insights into physiological and pathological processes in vivo.[1] The power of PET lies in the use of radiotracers, biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F). The synthesis of these tracers is a meticulous process that demands strategic selection of starting materials to ensure efficient and reliable radiolabeling.[2] 3'-Amino-4'-fluoroacetophenone is an exemplary scaffold in this context, offering a unique combination of functional groups that make it a highly valuable precursor for the synthesis of novel PET radiotracers.[3] Its aromatic core, substituted with an amino group, a fluorine atom, and an acetophenone moiety, provides multiple avenues for chemical modification, enabling the construction of complex molecules tailored for specific biological targets.[3] This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the preparation of radiolabeled compounds. We will delve into the underlying radiochemical principles, present a detailed protocol for the synthesis of a model PET tracer, and discuss the critical considerations for successful radiopharmaceutical development.

The Chemical Rationale: Why this compound is a Superior Scaffold

The utility of this compound as a precursor for radiopharmaceuticals stems from its inherent chemical functionalities:

  • The Amino Group: This primary amine serves as a versatile chemical handle. It can be readily acylated, alkylated, or transformed into other functional groups, allowing for the attachment of various targeting vectors, linkers, or pharmacophores. This modularity is crucial for developing a diverse library of potential PET tracers.

  • The Fluoro Group: The presence of a stable fluorine-19 atom provides a site for potential isotopic exchange reactions, though this is less common for high specific activity tracers.[4] More importantly, its electron-withdrawing nature can influence the reactivity of the aromatic ring.

  • The Acetophenone Moiety: The ketone functionality offers another point for chemical modification, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions. The carbonyl group also acts as a moderate electron-withdrawing group, which is a critical feature for activating the aromatic ring towards nucleophilic aromatic substitution (SNAr), the cornerstone of ¹⁸F-radiolabeling.[5][6]

The strategic combination of these groups allows for a multi-step synthesis of a complex precursor molecule, where the final step is the introduction of the positron-emitting ¹⁸F isotope.

Core Principle: Nucleophilic Aromatic Substitution (SNAr) for ¹⁸F-Labeling

The most prevalent method for introducing ¹⁸F into aromatic systems is through nucleophilic aromatic substitution (SNAr).[4] This reaction is governed by several key principles:

  • Activation of the Aromatic Ring: For the nucleophilic attack of the [¹⁸F]fluoride ion to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5][6] Common activating groups include nitro (-NO₂), cyano (-CN), and carbonyl groups (like the acetophenone in our starting material).

  • Choice of Leaving Group: A good leaving group is essential for the reaction to proceed efficiently. While the existing fluorine on this compound is not a suitable leaving group for introducing ¹⁸F, a precursor can be synthesized where another group, such as a nitro group or a trimethylammonium salt, is installed in a position activated for SNAr.[4]

  • Reaction Conditions: SNAr reactions with [¹⁸F]fluoride are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) at elevated temperatures.[6] A phase transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), is crucial to sequester the counter-ion (typically K⁺) and enhance the nucleophilicity of the "naked" [¹⁸F]fluoride ion.[4][7]

The following workflow illustrates the general principle of preparing an ¹⁸F-labeled PET tracer.

PET_Tracer_Workflow cluster_synthesis Precursor Synthesis cluster_radiolabeling Automated Radiosynthesis cluster_purification Purification & Formulation A 3'-Amino-4'-fluoro- acetophenone B Multi-step Organic Synthesis A->B Chemical Modification C Radiolabeling Precursor (e.g., Nitro-derivative) B->C Installation of Leaving Group F Nucleophilic Substitution (SₙAr Reaction) C->F D [¹⁸F]Fluoride Production (Cyclotron) E Activation (K₂₂₂/K₂CO₃) D->E Elution E->F G [¹⁸F]-Labeled Intermediate F->G ¹⁸F Incorporation H HPLC Purification G->H Isolation I Formulation in Saline H->I Solvent Exchange J Final [¹⁸F]PET Tracer I->J Sterile Filtration

Caption: General workflow for PET tracer synthesis.

Application Protocol: Synthesis of a Hypothetical [¹⁸F]Fluoro-acetophenone Kinase Inhibitor Analog

This protocol outlines the synthesis of a model PET tracer for imaging a specific kinase, starting from a precursor derived from this compound.

Part 1: Synthesis of the Radiolabeling Precursor (3-Nitro-4-(substituent)acetophenone)

The initial step involves converting the amino group of this compound into a nitro group, which is an excellent activating and leaving group for SNAr. This can be achieved through a Sandmeyer-type reaction. The acetophenone and fluoro substituents will remain to direct and activate the subsequent radiolabeling. Further modifications can be made to the molecule to enhance its binding affinity and selectivity for the target kinase. For the purpose of this protocol, we will assume the synthesis of a generic nitro-substituted acetophenone precursor.

Part 2: Automated Radiosynthesis of the [¹⁸F]PET Tracer

This procedure is designed for an automated synthesis module.

Materials and Reagents:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂) solution (10 mg in 1 mL MeCN)

  • Potassium Carbonate (K₂CO₃) solution (2 mg in 1 mL H₂O)

  • Radiolabeling Precursor (e.g., 3-Nitro-4-(substituent)acetophenone) (1-2 mg)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Acetonitrile (MeCN), HPLC grade

  • Water for Injection, USP

  • Sterile filters (0.22 µm)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation:

  • Automated Radiosynthesis Unit (e.g., GE TRACERlab™, Siemens Explora)

  • High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18) and a radioactivity detector.

  • Gas Chromatography (GC) system for residual solvent analysis.

Step-by-Step Radiolabeling Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped [¹⁸F]F⁻ is eluted into the reaction vessel with a mixture of K₂₂₂ and K₂CO₃ solutions.

    • The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at 110-120 °C to yield the anhydrous K[¹⁸F]F-K₂₂₂ complex. This step is critical as water inhibits the nucleophilicity of the fluoride ion.[6]

  • Nucleophilic Fluorination:

    • A solution of the radiolabeling precursor (1-2 mg) in anhydrous DMSO (0.5-1.0 mL) is added to the dried K[¹⁸F]F-K₂₂₂ complex.

    • The reaction mixture is heated to 150-180 °C for 10-15 minutes.[6] The high temperature is necessary to overcome the activation energy of the SNAr reaction.[5][6]

    • The reaction is quenched by the addition of water.

  • Purification:

    • The crude reaction mixture is loaded onto a semi-preparative HPLC column.

    • The desired [¹⁸F]-labeled product is separated from unreacted [¹⁸F]fluoride, the precursor, and other byproducts. The mobile phase composition and flow rate should be optimized for efficient separation.

    • The fraction containing the radiolabeled product is collected.

  • Formulation:

    • The collected HPLC fraction (typically in MeCN/water) is diluted with water and passed through a C18 SPE cartridge to trap the product.

    • The cartridge is washed with water to remove residual HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection.

    • The final solution is passed through a 0.22 µm sterile filter into a sterile vial.

Radiolabeling_Protocol A [¹⁸F]Fluoride Trapping on Anion Exchange Cartridge B Elution with K₂₂₂/K₂CO₃ A->B C Azeotropic Drying (MeCN, 110-120 °C) B->C D Addition of Precursor in DMSO C->D E SₙAr Reaction (150-180 °C, 10-15 min) D->E F Quenching with Water E->F G Semi-preparative HPLC Purification F->G H Product Collection G->H I SPE Formulation (C18 Cartridge) H->I J Sterile Filtration (0.22 µm) I->J K Final [¹⁸F]PET Tracer J->K

Caption: Step-by-step radiolabeling protocol.

Quality Control:

A comprehensive quality control regimen is mandatory before the release of the radiotracer for preclinical or clinical use.

ParameterMethodAcceptance Criteria
Radiochemical Purity Radio-HPLC> 95%
Identity of Product Co-injection with non-radioactive standard on HPLCRetention time of the radioactive peak matches the standard
Specific Activity HPLC with UV and radioactivity detectors> 1 Ci/µmol at the time of injection
Residual Solvents Gas Chromatography (GC)< 410 ppm for Acetonitrile, < 5000 ppm for Ethanol, < 5000 ppm for DMSO
pH pH paper or meter4.5 - 7.5
Sterility Standard microbiological testingSterile
Endotoxin Level Limulus Amebocyte Lysate (LAL) test< 175 EU/V

Conclusion: Empowering Future Radiopharmaceutical Research

This compound represents a powerful and versatile starting material for the synthesis of novel PET radiotracers. Its unique chemical architecture allows for the construction of complex and highly specific targeting molecules. By understanding the fundamental principles of nucleophilic aromatic substitution and adhering to rigorous synthesis and quality control protocols, researchers can leverage this valuable building block to develop the next generation of radiopharmaceuticals for a wide range of applications in oncology, neurology, and cardiology. The methodologies outlined in this application note provide a solid foundation for the successful preparation of innovative ¹⁸F-labeled compounds, ultimately advancing the capabilities of molecular imaging and personalized medicine.

References

  • Miller, P. W., Long, N. J., Vilar, R., & Gee, A. D. (2008). Synthesis of 18F-labelled PET tracers by nucleophilic aromatic substitution. Angewandte Chemie International Edition, 47(47), 8998-9033. Available at: [Link]

  • Cai, L., Lu, S., & Pike, V. W. (2008). Chemistry of PET radiopharmaceuticals: labelling strategies. Radiology Key. Available at: [Link]

  • Brooks, A. F., et al. (2019). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Central Science, 5(9), 1461-1472. Available at: [Link]

  • Neumann, C. N., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534(7607), 369-373. Available at: [Link]

  • Peko, T., et al. (2021). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 14(9), 894. Available at: [Link]

  • Verbruggen, A., Coenen, H. H., & Stöcklin, G. (1992). Synthesis of PET radiopharmaceuticals. Radiology Key. Available at: [Link]

  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Available at: [Link]

  • Chem-Impex. (n.d.). This compound. Available at: [Link]

  • Moravek. (n.d.). The Process of Radiolabeled Compound Synthesis. Available at: [Link]

  • Pretze, M., et al. (2017). Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases. Journal of Visualized Experiments, (123), 55752. Available at: [Link]

  • Zhang, J., et al. (2019). Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging. Current Medicinal Chemistry, 26(21), 3895-3924. Available at: [Link]

  • Mach, R. H., et al. (2021). Synthesis and Biological Evaluation of a Novel 18F-Labeled Radiotracer for PET Imaging of the Adenosine A2A Receptor. International Journal of Molecular Sciences, 22(3), 1182. Available at: [Link]

Sources

Application Notes and Protocols for Monitoring Reactions with 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Amino-4'-fluoroacetophenone is a key building block in pharmaceutical and materials science research.[1] Its unique molecular structure, featuring an aromatic amine, a ketone, and a fluorine substituent, allows for diverse chemical transformations, making it a valuable intermediate in the synthesis of novel compounds, including anti-inflammatory agents and analgesics.[1][2] The fluorine atom can enhance the metabolic stability and bioavailability of resulting drug candidates.[1] Given its importance, the ability to accurately monitor reactions involving this compound is critical for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.

This comprehensive guide provides detailed application notes and protocols for monitoring reactions with this compound using a suite of modern analytical techniques. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Monitoring

HPLC is a cornerstone technique for monitoring the progress of organic reactions due to its high resolution, sensitivity, and quantitative accuracy.[3][4] For reactions involving this compound, reverse-phase HPLC is particularly well-suited for separating the relatively polar starting material from potentially less polar products.[4][5]

Principle

Reverse-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[4] More polar compounds, like this compound, will have a weaker interaction with the stationary phase and elute earlier, while less polar products will be retained longer. By monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time, the reaction progress can be accurately quantified.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Reaction_Mixture Reaction Aliquot Quench Quench Reaction Reaction_Mixture->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC_System HPLC System (C18 Column, UV Detector) Filter->HPLC_System Data_Acquisition Data Acquisition & Integration HPLC_System->Data_Acquisition Peak_Area Peak Area vs. Time Plot Data_Acquisition->Peak_Area Kinetics Determine Reaction Kinetics & Conversion Peak_Area->Kinetics

Caption: Workflow for HPLC monitoring of a chemical reaction.

Detailed Protocol: Monitoring a Reductive Amination

This protocol outlines the monitoring of a representative reaction: the reductive amination of this compound with a primary amine to form a secondary amine product.

Materials:

  • This compound

  • Primary amine of choice

  • Reducing agent (e.g., Sodium triacetoxyborohydride)

  • Reaction solvent (e.g., Dichloromethane)

  • Quenching solution (e.g., Saturated sodium bicarbonate)

  • HPLC-grade acetonitrile and water

  • Formic acid (for MS-compatible methods)[5]

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)[4]

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Procedure:

  • Method Development:

    • Prepare standard solutions of this compound and the expected product in the mobile phase.[4]

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve baseline separation of the starting material and product peaks. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.[3][4]

    • Set the UV detection wavelength to a value where both the starting material and product have significant absorbance (e.g., 254 nm or the λmax of the compounds).[3]

  • Reaction Setup and Sampling:

    • Set up the reaction under the desired conditions (temperature, concentration, etc.).

    • At timed intervals (e.g., t = 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Sample Preparation:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., 1 mL of saturated sodium bicarbonate solution). This stops the reaction and ensures the sample composition reflects that point in time.

    • Dilute the quenched sample with the HPLC mobile phase to a concentration within the linear range of the detector.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[4]

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Acquire the chromatogram and integrate the peak areas of the starting material and the product.

  • Data Analysis:

    • Plot the peak area of the this compound (reactant) and the product as a function of time.

    • Calculate the percentage conversion at each time point using the following formula: % Conversion = [Initial Area of Reactant - Area of Reactant at time t] / [Initial Area of Reactant] * 100

Data Presentation:

Time (min)Reactant Peak AreaProduct Peak Area% Conversion
01,250,00000
15875,000350,00030
30562,500650,00055
60250,000950,00080
12062,5001,150,00095

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[6] It is particularly useful for confirming the identity of the reaction product and assessing the presence of any volatile impurities or byproducts. For aromatic amines, derivatization may sometimes be necessary to improve their chromatographic behavior, though this compound and many of its derivatives are often amenable to direct analysis.[6]

Principle

In GC-MS, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column.[7] The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[8] The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_ident Identification Reaction_Aliquot Reaction Aliquot Workup Aqueous Workup/Extraction Reaction_Aliquot->Workup Dry Dry Organic Layer Workup->Dry Concentrate Concentrate Dry->Concentrate GC_MS_System GC-MS System (Capillary Column, EI Source) Concentrate->GC_MS_System Data_Acquisition Data Acquisition (Full Scan) GC_MS_System->Data_Acquisition Chromatogram Total Ion Chromatogram Data_Acquisition->Chromatogram Mass_Spectrum Mass Spectrum of Product Chromatogram->Mass_Spectrum Library_Search Library Search & Fragmentation Analysis Mass_Spectrum->Library_Search

Caption: General workflow for GC-MS analysis of a reaction mixture.

Detailed Protocol: Confirming Product Identity

This protocol focuses on identifying the product from the previously mentioned reductive amination reaction.

Materials:

  • Aliquots from the completed reaction mixture

  • Volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source

  • Non-polar capillary column (e.g., HP-5ms or equivalent)[7]

Procedure:

  • Sample Preparation:

    • Take an aliquot of the final reaction mixture and perform a standard aqueous workup to remove salts and other non-volatile components.

    • Extract the organic components into a suitable volatile solvent.

    • Dry the organic layer over anhydrous sodium sulfate and carefully concentrate the solution under a gentle stream of nitrogen or using a rotary evaporator.

    • Dissolve the residue in a small amount of a volatile solvent to an appropriate concentration for GC-MS analysis (typically around 1 mg/mL).[7]

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Use a temperature program that allows for the separation of the starting material, product, and any potential byproducts. A typical program might start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/minute.

    • Set the mass spectrometer to scan a mass range that includes the molecular weights of the expected compounds (e.g., m/z 40-400).[8]

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the major peaks.

    • Obtain the mass spectrum for the peak corresponding to the expected product.

    • Identify the molecular ion peak (M+) and characteristic fragment ions. For this compound, the molecular ion is at m/z 153.[1] For a related compound, 3'-Fluoroacetophenone, prominent fragments are observed at m/z 123 ([M-CH3]+) and 95 ([M-CH3-CO]+).[7]

    • Compare the obtained mass spectrum with a library of known spectra (e.g., NIST) or with the spectrum of an authentic standard if available.

Data Presentation:

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound8.5153138, 110
Product12.2[Expected MW][Characteristic Fragments]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of reactants and products.[9] Both ¹H and ¹³C NMR are crucial for confirming the successful transformation of functional groups and for identifying the regiochemistry of the reaction.

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies.[10] The chemical environment of each nucleus influences this frequency, resulting in a chemical shift that provides information about the electronic structure and connectivity of the atoms.

Visualizing the NMR Monitoring Process

NMR_Workflow Start Reaction Start (t=0) Acquire NMR of Starting Material Mid Reaction Midpoint Acquire NMR of Mixture Start->Mid End Reaction Completion Acquire NMR of Crude Product Mid->End Purified Purified Product Acquire Final ¹H, ¹³C, ¹⁹F NMR End->Purified

Caption: Stages of NMR analysis during a chemical reaction.

Detailed Protocol: Structural Confirmation of the Product

Materials:

  • Purified product from the reaction

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified product (5-10 mg) in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals to observe for this compound include the aromatic protons (typically in the range of 6.5-8.0 ppm) and the methyl protons of the acetyl group (around 2.5 ppm).[11][12]

    • Acquire a ¹³C NMR spectrum. The carbonyl carbon of the acetophenone will appear significantly downfield (around 197 ppm), while the aromatic carbons will be in the 110-160 ppm region.[10]

    • For reactions involving the fluorine atom, a ¹⁹F NMR spectrum can be highly informative.

    • For in-situ reaction monitoring, a series of ¹H NMR spectra can be acquired at regular time intervals directly from the reaction mixture (using a deuterated solvent for the reaction).[9]

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each environment.

    • Analyze the splitting patterns (multiplicity) to deduce the connectivity of the protons.

    • Compare the chemical shifts in the ¹H and ¹³C spectra of the product to those of the starting material. For example, in a successful reductive amination, the disappearance of the carbonyl signal in the ¹³C NMR and the appearance of new signals corresponding to the newly formed C-N bond and the alkyl group of the amine would be expected.

Data Presentation:

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound ~7.6-7.0 (m, 3H, Ar-H), ~4.0 (br s, 2H, -NH₂), ~2.5 (s, 3H, -CH₃)~197 (C=O), ~155 (C-F), ~130-115 (Ar-C), ~26 (-CH₃)
Expected Product [Shifts for modified aromatic ring], [Shifts for new N-alkyl group][Absence of C=O signal], [Shifts for modified Ar-C], [Shifts for new N-alkyl C]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[13] It is particularly useful for quickly confirming the conversion of key functional groups during a reaction.

Principle

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending, etc.).[14] Specific functional groups absorb IR radiation at characteristic frequencies, providing a fingerprint of the molecule's functional group composition.[15]

Visualizing the FTIR Functional Group Transformation

FTIR_Transformation cluster_reactant Reactant: this compound cluster_product Product: e.g., Secondary Amine Reactant_Spectra Strong C=O stretch (~1670 cm⁻¹) N-H stretches (~3300-3500 cm⁻¹) Arrow Reaction Progress Reactant_Spectra->Arrow Product_Spectra Disappearance of C=O stretch Appearance of C-N stretch (~1200-1350 cm⁻¹) Retention of N-H stretch (if applicable) Arrow->Product_Spectra

Sources

Comprehensive Safety Protocols and Application Notes for the Laboratory Use of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide to the safe handling and use of 3'-Amino-4'-fluoroacetophenone in a laboratory setting. Tailored for researchers, scientists, and professionals in drug development, these notes synthesize critical safety data with practical, field-proven protocols. The structure of this guide is designed to provide a logical flow from understanding the inherent risks to implementing robust safety measures and executing a common synthetic procedure.

Introduction to this compound

This compound, with CAS number 2002-82-6, is a versatile chemical intermediate widely employed in pharmaceutical and organic synthesis.[1] Its molecular structure, featuring an aromatic amine, a ketone, and a fluorine atom, makes it a valuable building block for the synthesis of various bioactive molecules, including anti-inflammatory and analgesic agents.[1][2] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the resulting pharmaceutical compounds.[2] However, the reactivity of these functional groups also necessitates a thorough understanding and implementation of appropriate safety precautions to minimize risks to laboratory personnel.

Hazard Identification and Risk Assessment

A comprehensive understanding of the hazards associated with this compound is the foundation of safe laboratory practice.

GHS Hazard Classification:

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[3][4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[5]

Physical and Chemical Properties:

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₈H₈FNO[2]
Molecular Weight 153.15 g/mol [2]
Appearance White to brown powder or crystal[2]
Melting Point 70-73 °C[2][6]
Boiling Point ~290 °C at 760 mmHg[3][6]
Flash Point ~129 °C[3][6]
Solubility Information not widely available, likely soluble in organic solvents.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[3][7] A certified chemical fume hood is required to minimize the inhalation of dust particles.[8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation where the chemical is being handled.[9]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

  • Eye and Face Protection: Chemical safety goggles that meet the ANSI Z.87.1 1989 standard are mandatory.[10] A face shield should be worn over safety glasses when there is a risk of splashing or a large-scale reaction.[10]

  • Skin Protection:

    • Gloves: Due to the compound's classification as a skin irritant and its chemical nature as an aromatic amine and ketone, careful glove selection is paramount. Nitrile gloves provide good resistance to a range of chemicals, but they have poor resistance to ketones and aromatic hydrocarbons.[4] Butyl rubber gloves offer excellent protection against ketones and esters.[6] Therefore, for prolonged contact, butyl rubber gloves are recommended. For short-term splash protection, double-gloving with nitrile gloves may be acceptable, but gloves should be changed immediately upon contamination.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills.[10]

    • Clothing and Footwear: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[10] Avoid fabrics made of polyester or acrylic materials.[10]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during large-scale operations, a NIOSH-approved respirator may be necessary.[10] All respirator use must be in accordance with a comprehensive respiratory protection program.[10]

The following diagram illustrates the hierarchy of controls for safe handling:

G cluster_0 Hierarchy of Controls for this compound cluster_1 Specific Measures Engineering Controls Engineering Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Engineering Controls->Personal Protective Equipment (PPE) Decreasing Effectiveness Fume Hood Fume Hood Engineering Controls->Fume Hood Eyewash/Safety Shower Eyewash/Safety Shower Engineering Controls->Eyewash/Safety Shower Administrative Controls Administrative Controls Personal Protective Equipment (PPE)->Administrative Controls Decreasing Effectiveness Gloves (Butyl Rubber) Gloves (Butyl Rubber) Personal Protective Equipment (PPE)->Gloves (Butyl Rubber) Safety Goggles/Face Shield Safety Goggles/Face Shield Personal Protective Equipment (PPE)->Safety Goggles/Face Shield Lab Coat Lab Coat Personal Protective Equipment (PPE)->Lab Coat Standard Operating Procedures (SOPs) Standard Operating Procedures (SOPs) Administrative Controls->Standard Operating Procedures (SOPs) Training Training Administrative Controls->Training

Caption: Hierarchy of controls for safe handling.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidental exposure and maintain the integrity of the compound.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[8]

    • Avoid the formation of dust and aerosols.[3][7]

    • Use non-sparking tools to prevent electrostatic discharge.[3][7]

    • Wash hands thoroughly after handling and before breaks.[4][8]

    • Do not eat, drink, or smoke in the laboratory.[8]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7][8]

    • Keep away from heat, sparks, and open flames.[8]

    • Store separately from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[8] Remove all contaminated clothing and shoes.[11] If skin irritation persists, get medical advice/attention.[4]

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11] Call a poison center or doctor if you feel unwell.[8]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[8] Do NOT induce vomiting. Seek immediate medical attention.[11]

  • Spills:

    • Evacuate the area and ensure adequate ventilation.[8]

    • Wear appropriate PPE.[8]

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[8][9]

    • Avoid generating dust.

    • For large spills, follow your institution's emergency spill response procedures.

The following flowchart outlines the general emergency response procedure:

G start Emergency Event (Spill, Exposure) assess Assess the Situation (Is it safe to respond?) start->assess evacuate Evacuate Immediate Area assess->evacuate No ppe Don Appropriate PPE assess->ppe Yes notify Notify Supervisor and Emergency Services evacuate->notify end Document Incident notify->end spill_response Spill Response (Contain & Clean) ppe->spill_response Spill first_aid First Aid (Decontaminate, Seek Medical Attention) ppe->first_aid Exposure spill_response->end first_aid->end

Caption: General emergency response workflow.

Application Note: Synthesis of a Quinolone Derivative via Friedländer Annulation

This section provides a representative experimental protocol for the synthesis of a quinolone derivative using this compound as a starting material. The Friedländer synthesis is a classic and reliable method for constructing the quinoline scaffold.[11][12]

Reaction Scheme:

Materials:

  • This compound

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Appropriate solvents for workup and recrystallization (e.g., ethanol, water)

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).

  • Addition of Reagents: Add ethyl acetoacetate (1.1 equivalents) to the flask.

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) (approximately 10 times the weight of the aminoketone) to the reaction mixture with stirring. Note: The addition of PPA is exothermic and should be done cautiously.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will hydrolyze the PPA and precipitate the product.

    • Stir the mixture until the solid precipitate forms completely.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any remaining salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure quinolone derivative.

  • Characterization: The structure and purity of the final product should be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a valuable building block in organic synthesis, but its safe handling requires a thorough understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, including the use of appropriate engineering controls, personal protective equipment, and safe work practices, researchers can minimize the risks associated with its use and conduct their work in a safe and responsible manner.

References

  • Chemsrc. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - 3-AMINO ACETOPHENONE. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET - 4'-Aminoacetophenone. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3'-Aminoacetophenone. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Amino-4'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pharmaceutical intermediate.[1][2] As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot effectively.

Common Synthetic Route and Potential Pitfalls

The most prevalent and industrially scalable synthesis of this compound is a two-step process starting from 4'-fluoroacetophenone. This involves an initial electrophilic nitration followed by the reduction of the resulting nitro group. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity.

Synthesis_Pathway 4'-Fluoroacetophenone 4'-Fluoroacetophenone Nitration Nitration 4'-Fluoroacetophenone->Nitration HNO3, H2SO4 4'-Fluoro-3'-nitroacetophenone 4'-Fluoro-3'-nitroacetophenone Nitration->4'-Fluoro-3'-nitroacetophenone Reduction Reduction 4'-Fluoro-3'-nitroacetophenone->Reduction e.g., Raney-Ni, H2 This compound This compound Reduction->this compound

Caption: Primary synthetic route for this compound.

Part 1: Troubleshooting the Nitration of 4'-Fluoroacetophenone

The introduction of the nitro group at the 3'-position is a critical step. The acetyl group is a meta-director, while the fluorine atom is an ortho-, para-director. Their combined influence favors the desired 3'-nitro isomer, but suboptimal conditions can lead to poor yields and isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: My nitration yield is very low. What are the common causes?

A1: Low yields in this electrophilic aromatic substitution are typically traced back to three main factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or a temperature that is too low, thus not overcoming the activation energy for the reaction.

  • Improper Temperature Control: Allowing the reaction temperature to rise excessively can lead to the formation of undesired side products and decomposition of the starting material or product. A temperature of -15°C is a recommended starting point for the addition of nitric acid.[3]

  • Moisture Contamination: The presence of water will dilute the nitrating mixture (H2SO4/HNO3) and reduce its efficacy. Ensure all glassware is dry and use anhydrous acids.

Q2: I'm observing significant amounts of the 2'-nitro isomer. How can I improve regioselectivity?

A2: While the 3'-position is electronically and sterically favored, the formation of the 2'-nitro isomer can occur. To enhance selectivity for the 3'-position:

  • Maintain Low Temperatures: Lower temperatures increase the selectivity of electrophilic aromatic substitutions. The addition of the nitrating agent should be done slowly, ensuring the internal temperature does not rise significantly.

  • Choice of Nitrating Agent: A standard mixture of concentrated sulfuric acid and nitric acid is generally effective. Using a milder nitrating agent could potentially alter the isomer ratio, but may also lead to a slower reaction rate.

Q3: The reaction mixture turned dark brown or black. Is this normal?

A3: A darkening of the reaction mixture is common, but a black, tar-like consistency indicates significant decomposition. This is almost always due to poor temperature control, where the exothermic nitration has led to a runaway reaction. If this occurs, the run should be carefully quenched and repeated with more stringent temperature monitoring.

Troubleshooting Workflow: Low Nitration Yield

Nitration_Troubleshooting start Low Nitration Yield check_temp Was temperature maintained at -15°C to 0°C? start->check_temp temp_no No check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes check_reagents Were anhydrous acids and dry glassware used? reagents_no No check_reagents->reagents_no No reagents_yes Yes check_reagents->reagents_yes Yes check_time Was the reaction stirred for a sufficient time (e.g., 80 min)? time_no No check_time->time_no No time_yes Yes check_time->time_yes Yes solution_temp Improve cooling efficiency. Add nitrating agent more slowly. temp_no->solution_temp solution_reagents Dry glassware thoroughly. Use fresh, anhydrous acids. reagents_no->solution_reagents solution_time Increase reaction time and monitor by TLC. time_no->solution_time temp_yes->check_reagents reagents_yes->check_time end end time_yes->end Consider other factors (e.g., purity of starting material).

Caption: Troubleshooting workflow for low nitration yield.

Reference Protocol: Nitration of 4'-Fluoroacetophenone
  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-fluorophenyl)ethanone (1.0 eq) in concentrated sulfuric acid (approx. 4.5 mL per g of starting material) and cool the mixture to -15°C in an ice-salt bath.[3]

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.0 eq) and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 0°C.[3]

  • After the addition is complete, stir the reaction mixture at -15°C for approximately 80 minutes.[3]

  • Carefully pour the reaction mixture onto crushed ice and allow it to warm to room temperature.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.[3]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[3]

  • Concentrate the solution under reduced pressure to obtain the crude 4'-fluoro-3'-nitroacetophenone, which can be purified by column chromatography or recrystallization.[3]

ParameterRecommended Condition
Temperature -15°C to 0°C
Key Reagents Conc. H2SO4, Conc. HNO3
Reaction Time ~80 minutes
Typical Yield 55% (unoptimized)[3]

Part 2: Troubleshooting the Reduction of 4'-Fluoro-3'-nitroacetophenone

The selective reduction of the nitro group to an amine in the presence of a ketone is a common transformation. However, achieving high yields without affecting the ketone functionality requires careful selection of the reducing agent and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My reduction is incomplete, and I still have starting material. What should I do?

A1: Incomplete reduction is a frequent issue. Consider the following:

  • Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Raney-Nickel, its activity is paramount. Ensure the catalyst is fresh or properly activated. The catalyst may also be "poisoned" by impurities.

  • Hydrogen Pressure: For catalytic hydrogenations, the pressure of hydrogen gas is a key parameter. A pressure of 20 atm has been reported to be effective.[4]

  • Reaction Time and Temperature: The reduction may require several hours. Increasing the temperature (e.g., to 40°C) can improve the reaction rate, but excessive heat can promote side reactions.[4]

  • Stoichiometry of Reducing Agent (for Metal/Acid Reductions): If using a reducing agent like tin and HCl, ensure a sufficient excess is used to account for any side reactions and ensure complete conversion.

Q2: I am observing a byproduct that I suspect is the corresponding alcohol. How can I avoid over-reduction of the ketone?

A2: The ketone can be reduced to a secondary alcohol under certain conditions. To favor the reduction of the nitro group:

  • Use a Chemoselective Reducing Agent: Catalytic hydrogenation with Raney-Nickel or Pd/C under controlled conditions is generally selective for the nitro group. Sodium borohydride (NaBH4) is known to reduce ketones and should be avoided if only nitro group reduction is desired.[5]

  • Control Reaction Conditions: Milder conditions (lower temperature, lower hydrogen pressure) will generally favor the reduction of the more labile nitro group over the ketone.

Q3: Which reducing agent is best for this synthesis?

A3: The "best" reducing agent depends on available equipment, safety considerations, and desired purity.

Reducing SystemAdvantagesDisadvantages
Raney-Nickel, H2 High selectivity, clean reaction.Requires specialized hydrogenation equipment, catalyst is pyrophoric.
Tin (Sn), HCl Inexpensive, does not require special pressure equipment.Workup can be tedious to remove tin salts, strongly acidic.
Iron (Fe), Acetic Acid Milder than Sn/HCl, environmentally benign.Can be slow, may require heat.
Reference Protocol: Reduction using Raney-Nickel
  • Charge a high-pressure reactor with 4'-fluoro-3'-nitroacetophenone (1.0 eq), methanol (approx. 10 mL per g of starting material), and Raney-Nickel catalyst.[4]

  • Pressurize the reactor with hydrogen gas to 20 atm.[4]

  • Heat the mixture to 40°C and stir until hydrogen uptake ceases.[4]

  • Cool the reactor, vent the hydrogen, and carefully filter the catalyst. Caution: Raney-Nickel is pyrophoric and should be handled with care, preferably kept wet.

  • Concentrate the filtrate to obtain the crude this compound.

Potential Side Products in the Reduction Step

Reduction_Side_Products Start 4'-Fluoro-3'-nitroacetophenone Desired This compound (Desired Product) Start->Desired Selective Reduction (e.g., Raney-Ni, H2) OverReduced 1-(3-Amino-4-fluorophenyl)ethanol (Over-reduction) Start->OverReduced Harsh Reduction (e.g., NaBH4)

Caption: Desired product versus a common over-reduction side product.

Part 3: Purification and Characterization

Q: What is the best method to purify the final product?

A: The crude this compound can typically be purified by either recrystallization or column chromatography.

  • Recrystallization: A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective. The crude solid is dissolved in a minimum amount of the hot, more soluble solvent, and the less soluble solvent is added until turbidity is observed. Cooling then induces crystallization of the pure product.

  • Column Chromatography: For removing closely related impurities, column chromatography on silica gel is recommended. A solvent gradient of ethyl acetate in hexanes is a good starting point for elution.[3]

Product Specifications:

PropertyValue
CAS Number 2002-82-6[1][2][6][7]
Molecular Formula C8H8FNO[1][6]
Molecular Weight 153.16 g/mol [1][6]
Appearance White to brown powder/crystal[1][7]
Melting Point 69 - 73 °C[1][7]

References

  • PrepChem. (n.d.). Synthesis of 3'-amino-4'-fluoro-acetophenone.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3'-Fluoroacetophenone.
  • Mohrig, J. R., et al. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Ghashghaei, O., & Akbari, J. (2020). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 10(45), 26867–26893.
  • Chem-Impex. (n.d.). This compound.
  • Ossila. (n.d.). 4′-Fluoro-3′-nitroacetophenone.
  • Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones.
  • BenchChem. (2025). Experimental protocol for Friedel-Crafts acylation to synthesize 3-Acetylbenzophenone.
  • Science.gov. (n.d.). friedel-crafts acylation reaction: Topics.
  • ChemicalBook. (n.d.). 4'-Fluoro-3'-nitroacetophenone.
  • Tang, L., et al. (2023). Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. Biotechnology Journal, 18(10), 2300101.
  • Lab Pro. (n.d.). This compound, 1G - A2950-1G.
  • Aromsyn Co.,Ltd. (n.d.). 2002-82-6 | this compound.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 2002-82-6.
  • Chegg. (2021). Outline the steps involved in the synthesis of 3-chloro-4-fluoroacetophenone from 4-aminoacetophenone.
  • Bartleby. (n.d.). 3-Nitroacetophenone Synthesis Lab Report.
  • Abraham, M. L., & Hilt, G. (2012). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. Tetrahedron: Asymmetry, 23(15-16), 1149-1154.
  • Sarto, L. E., et al. (2019). Anticancer Potential of Palladium(II) Complexes With Schiff Bases Derived from 4-Aminoacetophenone Against Melanoma In Vitro. Anticancer Research, 39(12), 6667-6675.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 2002-82-6.
  • Sigma-Aldrich. (n.d.). This compound | 2002-82-6.
  • Wang, Y., et al. (2018). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Journal of the American Chemical Society, 140(35), 11078–11089.
  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone.
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • Sigma-Aldrich. (n.d.). 3',4'-Difluoroacetophenone 97%.
  • ChemicalBook. (n.d.). 3',4'-Difluoroacetophenone synthesis.
  • Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
  • Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • PubChem. (n.d.). 4'-Fluoroacetophenone.

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Technical Support Center: Purification of Crude 3'-Amino-4'-fluoroacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3'-Amino-4'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this important synthetic intermediate. As a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents, achieving high purity of this compound is critical for downstream success.[1]

This resource combines established chemical principles with field-proven troubleshooting strategies to ensure you can confidently and efficiently purify your crude product.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I should be aware of before starting recrystallization?

Understanding the physical properties of your compound is the foundation of a successful purification strategy. Key data for this compound are summarized below:

PropertyValueSource(s)
Molecular Formula C8H8FNO[1][2]
Molecular Weight 153.16 g/mol [1]
Appearance White to brown powder/crystal[1]
Melting Point 69 - 73 °C[1][2]
Purity (Typical) ≥ 97-98% (GC)[1][3]

The melting point is a crucial indicator of purity. A broad melting range or a melting point lower than the literature value often suggests the presence of impurities. The color of your crude material can also be an initial guide; a darker brown color may indicate a higher level of impurities.

Q2: How do I select the best solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4] This differential solubility is key to maximizing the recovery of pure crystals upon cooling.[4]

While specific quantitative solubility data for this compound is not extensively published, we can make informed decisions based on its structure—an aromatic amine with a ketone functional group—and general principles of solubility. A systematic approach is recommended:

  • Start with Small-Scale Solubility Tests: Use a small amount of your crude material to test its solubility in a range of solvents with varying polarities at both room temperature and their boiling points.[4]

  • Consider Solvent Polarity: "Like dissolves like" is a guiding principle.[5] Given the polar amino and ketone groups, polar solvents are a good starting point. However, the aromatic ring provides nonpolar character.

  • Potential Single Solvents to Evaluate:

    • Alcohols (Ethanol, Methanol, Isopropanol): These are often good choices for compounds with hydrogen bonding capabilities.[6]

    • Water: Due to the polar functional groups, water could be a potential solvent, especially at elevated temperatures.[6] Recrystallization from water, if successful, can yield very pure products.[6]

    • Acetone: As a polar aprotic solvent, acetone can be effective for dissolving compounds with carbonyl groups.[7]

    • Ethyl Acetate: This is a moderately polar solvent that is often a good candidate for recrystallization.[6]

  • Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. This typically involves a "soluble" solvent in which the compound is highly soluble and a "less soluble" solvent in which it is poorly soluble. For aromatic amines, combinations like dichloromethane/hexanes or ethanol/water can be effective.[4]

Q3: My crude this compound is dark and appears to contain colored impurities. How can I remove them?

Colored impurities are common in the synthesis of aromatic amines. These can often be removed by treating the hot, dissolved solution with activated carbon (charcoal).

Protocol for Decolorization with Activated Carbon:

  • Dissolve your crude compound in the minimum amount of near-boiling solvent.

  • Remove the flask from the heat source and allow it to cool slightly to prevent bumping when the charcoal is added.

  • Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the solution.

  • Gently swirl the flask and then reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent premature crystallization of your product in the filter funnel.[8]

Troubleshooting Guide

Problem 1: My compound is "oiling out" instead of forming crystals.

"Oiling out" occurs when the solute separates from the supersaturated solution as a liquid instead of a solid crystalline lattice.[9] This is a common issue with amines.[9]

Causality & Solutions:

  • Supersaturation is too high: The solution is too concentrated, or it has been cooled too quickly.[9]

    • Solution: Reheat the mixture and add a small amount of additional hot solvent to decrease the concentration.[9][10]

  • Cooling is too rapid: Fast cooling encourages oil formation over crystal growth.[9]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] Insulating the flask can help slow the cooling process.

  • Presence of impurities: Impurities can lower the melting point of the mixture, causing it to separate as a liquid.

    • Solution: Consider an initial purification step, such as a column chromatography, if the material is very impure. The use of activated carbon can also help by removing certain impurities.[10]

Problem 2: No crystals are forming, even after the solution has cooled.

This is often due to supersaturation, where the solution is saturated but crystal nucleation has not initiated.[5]

Causality & Solutions:

  • Lack of nucleation sites: Crystal growth requires a starting point.

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside of the flask just below the surface of the liquid. The tiny scratches provide a rough surface for crystallization to begin.[4][5]

    • Solution 2: Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.[5][9][10]

  • Too much solvent was used: If the solution is not sufficiently saturated, crystals will not form.[5]

    • Solution: Gently boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[4][10]

Problem 3: The recrystallization yield is very low.

A low yield can be frustrating, but it often points to specific steps in the process that can be optimized.

Causality & Solutions:

  • Using too much solvent: The most common cause of low yield is dissolving the crude product in an excessive amount of solvent.[5]

    • Solution: Use the minimum amount of near-boiling solvent to fully dissolve the solid.[5]

  • Premature crystallization during hot filtration: If you are performing a hot filtration (e.g., to remove charcoal or insoluble impurities), the product can crystallize in the filter funnel.[8]

    • Solution: Keep the funnel and receiving flask warm during filtration. You can do this by placing them on a steam bath or under a heat lamp. Also, pour the hot solution in small portions.[8]

  • Washing crystals with room temperature solvent: Rinsing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[5]

    • Solution: Always use a minimum amount of ice-cold solvent for rinsing the crystals.[5]

Experimental Workflow

The following diagram outlines the key steps in a standard recrystallization procedure for this compound.

Caption: General workflow for the recrystallization of this compound.

General Recrystallization Protocol

This protocol provides a general framework. The choice of solvent and the need for a decolorization step should be determined by your preliminary experiments.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.[4]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reheat to boiling for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Logical Relationships in Recrystallization

The success of recrystallization hinges on the interplay between solubility, temperature, and purity.

G cluster_0 Key Parameters cluster_1 Process Stages Solubility Solubility Dissolution Hot Dissolution Solubility->Dissolution Enables Isolation Crystal Isolation Solubility->Isolation Allows Separation Temperature Temperature Temperature->Solubility Increases Purity Purity Cooling Cooling Cooling->Solubility Decreases Isolation->Purity Increases

Caption: Relationship between temperature, solubility, and purity in recrystallization.

By carefully selecting your solvent and controlling the cooling rate, you can exploit the temperature-dependent solubility of this compound to effectively separate it from impurities, leading to a significant increase in purity.

References
  • Benchchem. Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • Unknown. Recrystallization.
  • Organic Syntheses Procedure. 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone.
  • Google Patents. US4433173A - Acetophenone purification.
  • Unknown. Recrystallization.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
  • Canadian Science Publishing. pKa values for substituted acetophenones: values determined by study of rates of halogenation.
  • Chem-Impex. This compound.
  • ECHEMI. Buy this compound from Conier Chem&Pharma Limited.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19).
  • SciELO. One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. (2024-08-06).
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • ElectronicsAndBooks. Enantioselective microbial reduction of substituted acetophenones.
  • Tokyo Chemical Industry Co., Ltd. (JP). This compound 2002-82-6.
  • Aromsyn Co.,Ltd. 2002-82-6 | this compound.
  • Lab Pro. This compound, 1G - A2950-1G.
  • Benchchem. A Comprehensive Technical Guide to 3'-Fluoroacetophenone: Solubility, Synthesis, and Biological Relevance.
  • Benchchem. Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone.
  • Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 2002-82-6.

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common side products in the synthesis of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Amino-4'-fluoroacetophenone (CAS No. 2002-82-6). This versatile pharmaceutical intermediate is crucial for the development of various bioactive molecules, including anti-inflammatory and analgesic agents.[1] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide provides in-depth, experience-based answers to common issues encountered during its multi-step synthesis.

The most common synthetic route involves a two-step process:

  • Electrophilic Nitration: 4'-Fluoroacetophenone is nitrated to form 4'-Fluoro-3'-nitroacetophenone.

  • Chemoselective Reduction: The nitro group of 4'-Fluoro-3'-nitroacetophenone is reduced to an amine to yield the final product.

This guide is structured to address specific problems within each of these critical stages.

Section 1: Troubleshooting the Nitration of 4'-Fluoroacetophenone

The key challenge in this step is controlling the regioselectivity of the nitration to favor the desired 3'-nitro isomer and avoid the formation of byproducts.

FAQ 1: Why am I getting a significant amount of the 4'-Fluoro-2'-nitroacetophenone isomer in my reaction?

Answer:

The formation of the undesired 2'-nitro isomer is a direct consequence of the competing directing effects of the substituents on the aromatic ring. The acetyl group (-COCH₃) is a meta-director, while the fluorine (-F) is an ortho-, para-director.[2][3]

  • Acetyl Group (-COCH₃): As a deactivating group, it directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the meta position (C3').

  • Fluorine Atom (-F): While deactivating overall due to its strong inductive effect, its lone pairs exert a positive mesomeric effect, directing electrophiles to the ortho and para positions.[3] Since the para position is already occupied by the acetyl group, it strongly directs to its ortho position (C3').

The desired 3'-nitro product is formed when both groups direct the incoming nitronium ion to the same position. However, the fluorine atom can also direct the electrophile to its other ortho position (C5'), which is the same as the C3' position. The formation of the 2'-nitro isomer occurs because the acetyl group's meta-directing influence is not absolute, and some substitution occurs at the position ortho to the acetyl group and meta to the fluorine.

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C). Higher temperatures can provide the activation energy needed to overcome the regiochemical preference, leading to a higher proportion of the undesired 2'-nitro isomer.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture (commonly HNO₃/H₂SO₄) dropwise to the solution of 4'-fluoroacetophenone. This maintains a low concentration of the highly reactive nitronium ion, favoring the kinetically preferred product.

Diagram: Regioselectivity in the Nitration of 4'-Fluoroacetophenone

G cluster_start Starting Material cluster_reagents Nitrating Conditions cluster_products Potential Products start 4'-Fluoroacetophenone reagents HNO₃ / H₂SO₄ desired 4'-Fluoro-3'-nitroacetophenone (Desired Product) reagents->desired Major Pathway (Ortho to -F, Meta to -Ac) isomer 4'-Fluoro-2'-nitroacetophenone (Isomeric Impurity) reagents->isomer Minor Pathway (Ortho to -Ac, Meta to -F)

Caption: Directing effects influencing product distribution during nitration.

FAQ 2: I've observed dinitrated byproducts in my crude mixture. How can I prevent this?

Answer:

Dinitration occurs when the initial product, 4'-Fluoro-3'-nitroacetophenone, undergoes a second nitration. This is more likely if the reaction conditions are too harsh. The existing nitro and acetyl groups are strongly deactivating, making the second nitration difficult, but it can occur under forcing conditions.

Troubleshooting Steps:

  • Control Stoichiometry: Use a controlled amount of the nitrating agent, typically 1.0 to 1.1 equivalents of nitric acid. An excess of the nitrating agent significantly increases the probability of dinitration.

  • Minimize Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC or HPLC). Once the starting material is consumed, quench the reaction promptly by pouring it onto ice. Over-extending the reaction time provides more opportunity for side reactions.

  • Maintain Low Temperature: As with isomer control, low temperatures (0-5 °C) are critical. Exothermic reactions that are not properly cooled can lead to a runaway increase in temperature, promoting dinitration.

Section 2: Troubleshooting the Reduction of 4'-Fluoro-3'-nitroacetophenone

The primary goal of this step is the chemoselective reduction of the nitro group to an amine without affecting the ketone or the C-F bond.

FAQ 3: My reduction is incomplete, and I'm seeing intermediates like hydroxylamines. What's causing this?

Answer:

The reduction of a nitro group to an amine is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. Incomplete reduction can be caused by several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate to fully convert the starting material.

  • Deactivated Catalyst (for Catalytic Hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), its activity can diminish over time or be poisoned by impurities.

  • Low Reaction Temperature or Time: The reaction may not have been given enough time or thermal energy to proceed to completion.

Troubleshooting Steps:

  • Optimize Reducing Agent:

    • For Sn/HCl Reduction: Ensure a sufficient excess of tin (Sn) metal and concentrated hydrochloric acid (HCl) is used. The reaction should be heated to reflux and monitored until the starting material is consumed.[4]

    • For Catalytic Hydrogenation: Use a fresh, active catalyst. Ensure adequate hydrogen pressure and vigorous stirring to overcome mass transfer limitations.[4]

  • Increase Reaction Time/Temperature: If monitoring shows a stalled reaction, consider increasing the reaction time or cautiously raising the temperature. For Sn/HCl reductions, ensure the mixture is refluxing properly.[4]

Diagram: General Workflow for Synthesis and Impurity Formation

G A 4'-Fluoroacetophenone B Nitration (HNO₃/H₂SO₄) A->B C 4'-Fluoro-3'-nitroacetophenone B->C I1 Isomeric Impurity (2'-nitro) B->I1 D Reduction (e.g., Sn/HCl or H₂/Pd-C) C->D E This compound (Final Product) D->E I2 Incomplete Reduction (Hydroxylamine) D->I2 I3 Ketone Reduction (Alcohol Impurity) D->I3

Caption: Key steps and points of side product formation in the synthesis.

FAQ 4: I'm observing reduction of the ketone or loss of the fluorine substituent. How can I ensure chemoselectivity?

Answer:

This is a critical issue of chemoselectivity. Certain reducing agents are too powerful or non-selective and will reduce both the nitro and the ketone groups.

  • Ketone Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) will readily reduce both functional groups. Even sodium borohydride (NaBH₄), which is generally milder, can reduce the ketone under certain conditions and should be used with caution.[5][6]

  • Dehalogenation (Loss of Fluorine): This is a known risk during catalytic hydrogenation, especially with palladium catalysts. The C-F bond can be susceptible to hydrogenolysis under harsh conditions (high pressure, high temperature, or prolonged reaction times).

Troubleshooting Steps:

  • Choose the Right Reducing Agent:

    • Sn/HCl or Fe/HCl: These are classic, reliable methods for selectively reducing aromatic nitro groups in the presence of ketones.[4][7]

    • Catalytic Hydrogenation: While effective, conditions must be optimized. Use a more selective catalyst if dehalogenation is an issue. Sometimes, specific catalysts like Pt/TiO₂ can offer higher selectivity.[4] Avoid overly aggressive conditions.

  • Avoid Strong Hydride Reagents: Do not use reagents like LiAlH₄ if you want to preserve the ketone functionality.

  • Optimize Hydrogenation Conditions: If using H₂/Pd-C, perform the reaction at lower hydrogen pressure and ambient temperature. Monitor the reaction carefully and stop it as soon as the nitro group has been reduced to prevent over-reduction and dehalogenation.

Section 3: Summary of Potential Side Products and Analytical Strategy

Effective troubleshooting relies on correctly identifying the impurities present in your reaction mixture.

Side Product/ImpurityFormation StageProbable CauseRecommended Analytical Method
4'-Fluoro-2'-nitroacetophenone NitrationPoor temperature control; competing directing effects.HPLC, GC-MS, ¹H NMR (distinct aromatic splitting pattern)
Dinitroacetophenones NitrationExcess nitrating agent; high temperature; long reaction time.HPLC, GC-MS, Mass Spectrometry
4'-Fluoro-3'-(hydroxyamino)acetophenone ReductionIncomplete reduction; insufficient reducing agent or time.HPLC, LC-MS
1-(3-Amino-4-fluorophenyl)ethanol ReductionUse of non-selective reducing agent (e.g., NaBH₄, LiAlH₄).HPLC, ¹H NMR (presence of CH-OH signal)
3'-Aminoacetophenone ReductionDehalogenation during catalytic hydrogenation.Mass Spectrometry (loss of 19 Da from F), ¹⁹F NMR (absence of signal)

Section 4: Purification Strategies

FAQ 5: What is the most effective way to separate the final product from the isomeric impurity (2'-amino-4'-fluoroacetophenone)?

Answer:

Separating the 3'-amino and 2'-amino isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most reliable method for achieving high purity. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with an eluent like ethyl acetate, can effectively separate the isomers.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be effective. The choice of solvent is critical and must be determined empirically. A solvent system should be chosen where the desired product has good solubility at high temperatures but poor solubility at room temperature, while the impurity remains in the mother liquor.[4]

  • Acid-Base Extraction: While less precise, exploiting the slight difference in basicity (pKa) between the two amino isomers through careful pH-controlled extractions can sometimes enrich the desired product before a final purification step.

References
  • University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Bartleby. (n.d.). 3-Nitroacetophenone Synthesis Lab Report. Retrieved from [Link]

  • Patsnap. (2015). Synthetic method for 3-aminoacetophenone.
  • National Center for Biotechnology Information. (n.d.). 4'-Fluoroacetophenone. PubChem Compound Summary for CID 9828. Retrieved from [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]

Sources

Introduction: The Role of 3'-Amino-4'-fluoroacetophenone in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to optimizing reaction conditions for the synthesis of 3'-Amino-4'-fluoroacetophenone, tailored for researchers, scientists, and drug development professionals. This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient synthesis.

This compound is a critical building block in the synthesis of a wide range of pharmaceuticals and advanced materials.[1] Its unique structure, featuring an aminophenyl ketone backbone with a strategically placed fluorine atom, makes it an invaluable intermediate. The fluorine substituent can enhance metabolic stability and binding affinity, properties highly sought after in drug discovery.[1] This guide, developed from the perspective of a Senior Application Scientist, provides practical, field-proven insights into the optimization of its synthesis, focusing on the most common and reliable industrial route: the catalytic hydrogenation of 4'-fluoro-3'-nitroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: It primarily serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory agents and analgesics.[1] The fluorinated aromatic core is a common motif in modern medicinal chemistry.

Q2: What is the most common and scalable synthetic route to this compound?

A2: The most widely adopted method is a two-step process. First, the nitration of 4'-fluoroacetophenone to yield 4'-fluoro-3'-nitroacetophenone.[1] Second, the selective catalytic hydrogenation of the nitro group to an amine, typically using a catalyst like Raney-Nickel.[2]

Q3: What are the key physical properties of this compound?

A3: It is typically a white to brown crystalline powder with a melting point in the range of 69-73 °C.[1][3] Its molecular formula is C₈H₈FNO, and it has a molecular weight of 153.16 g/mol .[1][4]

Q4: Are there specific safety precautions I should be aware of when handling this compound and its precursors?

A4: Yes. The starting material, 4'-fluoroacetophenone, and the nitro-intermediate are irritants. Standard personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat should be worn.[3] The hydrogenation step involves flammable hydrogen gas and a pyrophoric catalyst (Raney-Nickel), which requires specialized equipment and strict safety protocols.[5][6] Always operate in a well-ventilated fume hood and ensure all equipment is properly grounded to prevent static discharge.[4][5]

Core Synthesis Workflow and Protocols

The synthesis of this compound is a robust two-step process. Below is the overall workflow followed by detailed experimental protocols.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Catalytic Hydrogenation A 4'-Fluoroacetophenone B 4'-Fluoro-3'-nitroacetophenone A->B  HNO₃, H₂SO₄  -15 °C to 0 °C C This compound B->C  H₂ (gas), Raney-Ni  Methanol, 40 °C, 20 atm

Caption: Overall synthetic workflow for this compound.
Protocol 1: Synthesis of 4'-Fluoro-3'-nitroacetophenone

This protocol is based on a standard electrophilic aromatic substitution method.[1]

Materials:

  • 4'-Fluoroacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-fluoroacetophenone (1 equivalent) in concentrated H₂SO₄ at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated HNO₃ (1.1 equivalents) and concentrated H₂SO₄ dropwise, ensuring the internal temperature does not exceed 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 4'-fluoro-3'-nitroacetophenone as a light yellow solid.[1]

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from established procedures for the reduction of nitroarenes.[2]

Materials:

  • 4'-Fluoro-3'-nitroacetophenone

  • Raney-Nickel (50% slurry in water)

  • Methanol (MeOH)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-tested.[2]

  • Catalyst Loading: Under an inert atmosphere (N₂), carefully add Raney-Nickel catalyst (approx. 5-10% by weight of the starting material) to the reactor.

  • Reactant Addition: Dissolve 4'-fluoro-3'-nitroacetophenone (1 equivalent) in methanol and add the solution to the reactor.

  • Purging: Seal the reactor and purge the system 3-5 times with nitrogen to remove all oxygen, followed by 2-3 purges with hydrogen gas.[5][6]

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 atm) and heat to the target temperature (e.g., 40 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Open the reactor and filter the reaction mixture through a pad of Celite to remove the Raney-Nickel catalyst. Caution: The used catalyst is pyrophoric and must be kept wet at all times.[7]

    • Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Troubleshooting and Optimization Guide

Even with robust protocols, challenges can arise. This section addresses common issues encountered during the catalytic hydrogenation step.

Q: My hydrogenation reaction is very slow or has stalled completely. What are the likely causes?

A: This is one of the most common issues and typically points to a problem with the catalyst's activity.

  • Cause 1: Catalyst Poisoning. Raney-Nickel is highly susceptible to poisoning by sulfur or halogen compounds.[8][9] Trace amounts of these impurities in your starting material or solvent can deactivate the catalyst. The product amine itself can also adsorb to the catalyst surface and slow the reaction rate.[10][11]

  • Cause 2: Poor Quality Catalyst. The catalyst may be old or have been improperly handled, leading to oxidation and loss of activity.

  • Cause 3: Insufficient Mass Transfer. If stirring is inadequate, the hydrogen gas may not be sufficiently dispersed in the liquid phase to interact with the catalyst surface.[12]

Q: The reaction is complete, but my yield is low. Where did my product go?

A: Low yield can result from incomplete reaction, side reactions, or mechanical losses during work-up.

  • Cause 1: Incomplete Reaction. As discussed above, a partially deactivated catalyst can lead to an incomplete conversion of the starting material.

  • Cause 2: Side Reactions. While catalytic hydrogenation of nitroarenes is generally selective, over-reduction or side-chain reactions can occur under harsh conditions (high temperature or pressure).[13]

  • Cause 3: Adsorption to Catalyst. A significant amount of product can remain adsorbed on the surface of the catalyst. Thoroughly washing the catalyst filter cake with fresh solvent is crucial.

Q: My final product is discolored or contains impurities. What are the possible side products?

A: The formation of colored impurities often points to intermediates from the incomplete reduction of the nitro group or condensation reactions.

  • Cause 1: Incomplete Reduction. Intermediates such as nitroso and hydroxylamine species can be formed.[14][15] These can sometimes undergo condensation reactions to form colored azo or azoxy compounds.[15]

  • Cause 2: Dehalogenation. Although Raney-Nickel is generally preferred over Palladium on Carbon (Pd/C) to avoid dehalogenation, it can still occur under certain conditions, leading to the formation of 3'-aminoacetophenone.[16]

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
Slow or Stalled Reaction Catalyst Poisoning: Impurities (sulfur, halogens) in starting material or solvent.Purify the 4'-fluoro-3'-nitroacetophenone before use. Use high-purity, anhydrous solvents.
Poor Catalyst Activity: Catalyst is old, oxidized, or improperly activated.Use a fresh batch of Raney-Nickel. Ensure it is handled under an inert atmosphere.
Insufficient Mass Transfer: Inadequate stirring or low H₂ pressure.Increase the stirring speed. Ensure the reactor is properly pressurized.
Low Yield Incomplete Conversion: See "Slow or Stalled Reaction".Optimize reaction time, temperature, or catalyst loading.
Product Adsorption: Product remains on the catalyst surface.After filtration, wash the catalyst cake thoroughly with several portions of fresh solvent.
Mechanical Loss: Inefficient extraction or transfer during work-up.Review work-up procedure to minimize transfer steps.
Product Impurity / Discoloration Formation of Intermediates: Azo/azoxy compounds from condensation of intermediates.Ensure the reaction goes to completion. Use a more active catalyst or slightly increase temperature/pressure.
Dehalogenation: Loss of the fluorine atom.Use milder reaction conditions (lower temperature/pressure). Raney Cobalt is a potential alternative catalyst to further minimize dehalogenation.[17]
Troubleshooting Decision Workflow

G Start Reaction Issue: Low Yield or Incomplete Conversion Check_TLC Analyze crude reaction mixture by TLC/LCMS Start->Check_TLC SM_Present Is starting material (nitro compound) present in significant amounts? Check_TLC->SM_Present Impurity_Present Are there unexpected spots/ peaks other than product and SM? SM_Present->Impurity_Present No Catalyst_Issue Problem: Catalyst Inactivity or Poisoning SM_Present->Catalyst_Issue Yes Side_Reaction Problem: Side Reaction (e.g., Dehalogenation, Condensation) Impurity_Present->Side_Reaction Yes Workup_Issue Problem: Work-up/ Purification Loss Impurity_Present->Workup_Issue No Sol_Catalyst Solution: 1. Use fresh, active catalyst. 2. Increase catalyst loading. 3. Purify starting material and solvents. Catalyst_Issue->Sol_Catalyst Sol_Conditions Solution: 1. Use milder conditions (lower T, P). 2. Screen alternative catalysts (e.g., Raney-Co). 3. Ensure complete conversion to avoid intermediates. Side_Reaction->Sol_Conditions Sol_Workup Solution: 1. Thoroughly wash catalyst filter cake. 2. Optimize purification method (e.g., recrystallization solvent). Workup_Issue->Sol_Workup

Caption: Decision tree for troubleshooting hydrogenation reactions.

References

  • PrepChem. Synthesis of 3'-amino-4'-fluoro-acetophenone. Available from: [Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Chemical Engineering World. Available from: [Link]

  • Zhang, Y., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry. Available from: [Link]

  • University of Wisconsin-Madison. Hydrogenation SOP. Available from: [Link]

  • ResearchGate. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Available from: [Link]

  • Kislitsyn, E., et al. (2021). Poisoning effect of N-containing compounds on performance of Raney® nickel in transfer hydrogenation. Journal of Molecular Catalysis.
  • American Chemical Society. (2021). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Available from: [Link]

  • Amaros. Safety Precautions for Operating a Hydrogenation Test Unit. Available from: [Link]

  • Google Patents. US3717680A - Purification of p-aminophenol.
  • Pattison, J. N., & Degering, E. F. (1950). Some Factors Influencing the Activity of Raney Nickel Catalyst. III. The Poisoning of Raney Nickel by Halogen Compounds. Journal of the American Chemical Society. Available from: [Link]

  • ACS Publications. Some Factors Influencing the Activity of Raney Nickel Catalyst. III. The Poisoning of Raney Nickel by Halogen Compounds. Available from: [Link]

  • Oriental Journal of Chemistry. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Available from: [Link]

  • ResearchGate. A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. Available from: [Link]

  • Wikipedia. Reduction of nitro compounds. Available from: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]

  • ResearchGate. Selective Hydrogenation of Functionalized Nitroarenes under Mild Conditions. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Available from: [Link]

  • Taylor & Francis Online. Switching of support materials for the hydrogenation of nitroarenes: A review. Available from: [Link]

  • AIChE. (32c) Catalytic Hydrogenation of Aromatic Nitro Compound in a Micro-Reactor. Available from: [Link]

  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available from: [Link]

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

  • Journal of Chemical Technology and Metallurgy. Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Available from: [Link]

Sources

troubleshooting guide for reactions involving 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Amino-4'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. As a key intermediate in the synthesis of pharmaceuticals like analgesics and anti-inflammatory agents, its successful application is critical.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

I. Understanding the Reagent: Physicochemical Properties

Before troubleshooting reactions, a firm grasp of the reagent's properties is essential. These characteristics influence its reactivity, handling, and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2002-82-6[1][2][3][4]
Molecular Formula C₈H₈FNO[1][2][3]
Molecular Weight 153.16 g/mol [1]
Appearance White to brown crystalline powder[1]
Melting Point 69-73 °C[1][2][3]
Boiling Point ~290 °C at 760 mmHg[2][3]
Purity ≥ 98% (GC)[1]
Storage Room temperature, in a dark, dry place[2]

II. Frequently Asked Questions & Troubleshooting Guides

This section addresses specific problems you may encounter during common synthetic transformations involving this compound.

Acylation Reactions

Question 1: My acylation of the amino group is resulting in a low yield and a dark-colored, impure product. What's going wrong?

This is a common issue stemming from the reactivity of the aromatic ring and the potential for side reactions under harsh conditions.

Causality:

  • Competing Ring Acylation: While the amino group is a stronger activating group than the fluorine and acetyl groups are deactivating, forcing conditions (strong Lewis acids, high temperatures) can lead to Friedel-Crafts acylation on the electron-rich aromatic ring.[5]

  • Oxidation: Anilines, especially when activated, are susceptible to oxidation, which often produces colored impurities.[6] This can be exacerbated by heat and the presence of certain reagents.

  • Over-acylation: Although less common due to the deactivating effect of the first acylation, it's a possibility with highly reactive acylating agents.

Troubleshooting Workflow:

start Low Yield & Dark Product in Acylation check_conditions Review Reaction Conditions start->check_conditions mild_reagents Use Milder Acylating Agent (e.g., Acetic Anhydride) check_conditions->mild_reagents Harsh Reagents? protect_atmosphere Run under Inert Atmosphere (N2 or Ar) check_conditions->protect_atmosphere Air Exposure? low_temp Maintain Low Temperature (0 °C to RT) check_conditions->low_temp High Temp? base_catalysis Employ Base Catalysis (e.g., Pyridine, DMAP) mild_reagents->base_catalysis base_catalysis->low_temp monitor_tlc Monitor by TLC protect_atmosphere->monitor_tlc low_temp->monitor_tlc workup Careful Aqueous Workup monitor_tlc->workup Reaction Complete purify Purify (Recrystallization or Chromatography) workup->purify

Caption: Troubleshooting acylation reactions.

Detailed Protocol for N-Acetylation:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (as solvent).

  • Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethyl acetate/hexanes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Question 2: I am attempting a Suzuki coupling with a boronic acid, but I'm observing low conversion and significant decomposition of my starting material. What are the likely causes?

Suzuki couplings with substrates containing amine functionalities can be challenging. The amine can coordinate to the palladium catalyst, potentially inhibiting its activity.

Causality:

  • Catalyst Poisoning: The lone pair of electrons on the amino group can coordinate to the palladium center, interfering with the catalytic cycle.

  • Protodeborylation of Boronic Acid: Boronic acids can be unstable, especially under basic conditions and at elevated temperatures, leading to the undesired side reaction where the boronic acid is replaced by a hydrogen atom.[7]

  • Inadequate Base or Solvent System: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall success of the reaction.[8][9]

Table 2: Recommended Starting Conditions for Suzuki Coupling

ParameterRecommendationRationale
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%)Often robust for substrates with coordinating groups.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq.)Carbonates are generally effective and well-tolerated.
Solvent Dioxane/H₂O (4:1) or Toluene/EtOH/H₂OA protic co-solvent is often necessary for the base to function.[10][11]
Temperature 80-100 °CSufficient to drive the reaction without excessive decomposition.
Atmosphere Degassed solvents, inert (N₂ or Ar) atmosphereCrucial to prevent oxidation of the catalyst and phosphine ligands.[11]

Troubleshooting Decision Tree:

start Low Conversion in Suzuki Coupling check_reagents Verify Reagent Quality (Boronic Acid, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions protect_amine Consider N-protection (e.g., Boc, Ac) check_reagents->protect_amine Reagents OK screen_ligands Screen Different Phosphine Ligands (e.g., Buchwald ligands) check_conditions->screen_ligands Conditions Standard success Successful Coupling protect_amine->success screen_ligands->success

Caption: Decision tree for Suzuki coupling issues.

Reductive Amination

Question 3: I'm trying to perform a reductive amination on the ketone, but the reaction is sluggish and gives poor conversion to the desired amine. Why is this happening?

Reductive amination involves the formation of an imine or enamine intermediate, followed by reduction. The electronic properties of this compound can influence this process.

Causality:

  • Inefficient Imine Formation: The formation of the imine is a reversible equilibrium reaction. The presence of the electron-donating amino group can slightly disfavor the initial nucleophilic attack on the carbonyl. The reaction often requires mildly acidic conditions to protonate the carbonyl, making it more electrophilic.[12]

  • Incorrect Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh, like NaBH₄, might reduce the ketone before it has a chance to form the imine.[12] Milder, imine-selective reducing agents are preferred.

  • pH Control: The pH of the reaction is a delicate balance. It needs to be acidic enough to facilitate imine formation but not so acidic that it protonates the amine starting material, rendering it non-nucleophilic.[13]

Table 3: Comparison of Reducing Agents for Reductive Amination

Reducing AgentProsCons
NaBH(OAc)₃ Mild, selective for imines, commercially available.Can be moisture sensitive.
NaBH₃CN Highly selective for imines, effective at acidic pH.[12]Highly toxic (releases HCN in strong acid).
NaBH₄ Inexpensive, readily available.Can reduce the starting ketone, less selective.[12][14]

Recommended Protocol for Reductive Amination:

  • Imine Formation: In a flask, combine this compound (1.0 eq.), the primary or secondary amine (1.1-1.5 eq.), and a suitable solvent such as methanol or dichloroethane. If necessary, add a dehydrating agent like molecular sieves or a catalytic amount of acetic acid to drive the imine formation.[14]

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You can monitor this step by TLC or NMR.[14]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Reaction Completion: Continue stirring at room temperature overnight or until the reaction is complete as indicated by TLC.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification: Purify the resulting amine by column chromatography on silica gel.

III. Purification Challenges

Question 4: My final product is an oil/gum and is difficult to purify by standard column chromatography. What are my options?

The presence of the amino group can cause streaking on silica gel columns and make crystallization difficult.

Troubleshooting Purification:

  • Salt Formation: If your product contains a basic nitrogen, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate). Salts are often crystalline and can be purified by recrystallization. This can be achieved by dissolving the crude product in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether or neat TFA.

  • Reverse-Phase Chromatography: If silica gel chromatography is problematic, reverse-phase (C18) chromatography can be an effective alternative for polar, amine-containing compounds.

  • Base-Washed Silica: To minimize streaking on a silica gel column, you can pre-treat the silica by slurrying it with a solvent containing a small amount of a volatile base like triethylamine (~1%), then packing the column as usual.

  • Recrystallization: Thoroughly screen different solvent systems for recrystallization.[6] Common choices include ethanol/water, ethyl acetate/hexanes, or isopropanol.[15]

IV. Safety Information

  • Hazard Statements: this compound is known to cause skin and serious eye irritation.[3]

  • Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Wash hands thoroughly after handling. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

V. References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Structure and dynamics of 3′-aminoacetophenone and 4′-aminoacetophenone from rotational spectroscopy. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoroacetophenone. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • PubMed. (1996, September 20). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][5]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved from [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]

  • Google Patents. (2020, February 6). US10752571B2 - Method for purification of 4-hydroxyacetophenone. Retrieved from

  • The Italian Association of Chemical Engineering. (2025, June 30). Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-amino-4-nitrofurazan by an improved method. Retrieved from [Link]

  • Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids. Retrieved from

  • ResearchGate. (2025, October 30). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-202601-01

Overview: The Challenge of Chemoselectivity

3'-Amino-4'-fluoroacetophenone is a valuable building block in pharmaceutical and materials science research, often serving as a key intermediate in the synthesis of anti-inflammatory agents and other bioactive molecules.[1] The most common synthetic route involves the reduction of the nitro group of 3'-Nitro-4'-fluoroacetophenone.

While seemingly straightforward, this transformation presents a significant chemoselectivity challenge. The molecule contains two reducible functional groups: the nitro group (-NO₂) and the ketone (carbonyl group, C=O). Aggressive reduction conditions can lead to the undesired simultaneous reduction of the ketone to a secondary alcohol, forming 1-(3-amino-4-fluorophenyl)ethanol. This "over-reduction" complicates purification, lowers the yield of the desired product, and consumes expensive reagents.

This guide provides targeted troubleshooting advice and protocols to help researchers navigate this synthesis, maximize yield, and prevent the formation of over-reduced byproducts.

Visualizing the Reaction Pathway

Understanding the potential products is the first step in troubleshooting. The following diagram illustrates the desired reaction versus the common over-reduction pathway.

G cluster_start Starting Material cluster_products Potential Products SM 3'-Nitro-4'-fluoroacetophenone DP Desired Product This compound SM->DP Selective Nitro Reduction BP Over-reduced Byproduct 1-(3-amino-4-fluorophenyl)ethanol SM->BP Non-selective Reduction (Over-reduction) G cluster_solutions Solutions Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Problem Identify Primary Issue Monitor->Problem OverReduction Over-reduction (Ketone also reduced) Problem->OverReduction Mixture of Products Incomplete Incomplete Reaction Problem->Incomplete Starting Material Remains Dehalogenation Dehalogenation Occurs Problem->Dehalogenation Mass Spec shows loss of Fluorine Success Successful Synthesis: Pure this compound Problem->Success Clean Conversion Sol_OR Use more selective reagent (e.g., SnCl₂, Fe/AcOH, Na₂S₂O₄) OR Lower H₂ pressure/temp for CTH OverReduction->Sol_OR Sol_Inc Add fresh catalyst OR Increase reagent stoichiometry Incomplete->Sol_Inc Sol_Dehal Switch from Pd/C to Raney Ni OR Use non-catalytic method (SnCl₂, Fe/AcOH) Dehalogenation->Sol_Dehal Sol_OR->Start Re-run Experiment Sol_Inc->Start Re-run Experiment Sol_Dehal->Start Re-run Experiment

Sources

Technical Support Center: Chromatographic Purification of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3'-Amino-4'-fluoroacetophenone. As a critical intermediate in pharmaceutical synthesis, achieving high purity of this compound is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting solutions for common challenges encountered during chromatographic purification.

The unique structure of this compound, featuring a basic amino group and a polar ketone function, presents specific challenges such as peak tailing and difficult separations from structurally similar impurities. This document provides a logical, causality-driven approach to method development and troubleshooting, grounded in established chromatographic principles.

General Purification Workflow

The purification strategy for this compound typically involves a primary purification step, often by flash chromatography for larger quantities, followed by purity analysis and potentially a secondary, orthogonal purification if higher purity is required.

Purification Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Purity Verification cluster_3 Final Product Crude Crude Product (Post-Synthesis) Analysis Analyze Crude Mix (TLC, HPLC-UV, LC-MS) Crude->Analysis Sample Method_Dev Method Development (TLC / Analytical HPLC) Analysis->Method_Dev Flash_Chrom Flash Chromatography (Normal-Phase Silica) Method_Dev->Flash_Chrom Optimized Conditions Collect Collect & Combine Fractions Flash_Chrom->Collect Purity_Check Purity Analysis (Orthogonal HPLC) Collect->Purity_Check Decision Purity Met? Purity_Check->Decision Final Pure Product (>98%) Further_Pur Secondary Purification (Prep-HPLC / SFC) Further_Pur->Collect Re-process Decision->Final Yes Decision->Further_Pur No

Caption: General workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My product peak is tailing significantly on a C18 reversed-phase HPLC column. What is causing this and how can I achieve a symmetrical peak?

Answer: This is a classic issue when analyzing basic compounds like aromatic amines. The primary cause of peak tailing is the interaction between the protonated amino group of your molecule and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3] This secondary interaction mechanism leads to poor peak shape and can compromise resolution and quantitation.

Solutions:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or trifluoroacetic acid) ensures that the amino group is fully protonated and the silanol groups are non-ionized, minimizing the unwanted ionic interaction.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica and are "end-capped" (reacting residual silanols with a small silylating agent) to minimize these secondary interactions. Using such a column is highly recommended for amine analysis.

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.

  • Operate at High pH: An alternative is to use a high-pH stable column (e.g., hybrid silica) and a mobile phase with a high pH (e.g., pH 10 using ammonium bicarbonate). At high pH, the amino group is neutral, and its interaction with the now-ionized silanols is repulsive, which can improve peak shape.

Peak Tailing Troubleshooting cluster_solutions Solutions Start Asymmetric (Tailing) Peak Observed in RP-HPLC Cause Primary Cause: Analyte Amino Group (Basic) interacts with Column Silanol Groups (Acidic) Start->Cause Sol1 Adjust Mobile Phase pH (e.g., pH 2.5-3.5) Cause->Sol1 Modify Interaction Sol2 Use End-Capped, High-Purity Silica Column Cause->Sol2 Minimize Interaction Sites Sol3 Add Competing Base (e.g., Triethylamine) Cause->Sol3 Block Interaction Sites Sol4 Use High pH Stable Column with High pH Mobile Phase Cause->Sol4 Change Ionization States Result Symmetrical Peak Shape Sol1->Result Sol2->Result Sol3->Result Sol4->Result

Caption: Decision tree for troubleshooting HPLC peak tailing.

Question 2: I am using normal-phase flash chromatography on silica gel, but my product is co-eluting with an impurity. How can I improve the separation?

Answer: Co-elution in normal-phase chromatography occurs when the polarity difference between your product and an impurity is insufficient for the chosen solvent system. The most common impurities are unreacted starting materials or reaction byproducts.

Solutions:

  • Optimize the Mobile Phase: This is the most critical step. Use Thin Layer Chromatography (TLC) to screen different solvent systems. The goal is to find a system where your product has an Rf value of approximately 0.2-0.4.[4]

    • Decrease Polarity: If the spots are moving too fast (high Rf), decrease the proportion of the polar solvent (e.g., from 20% Ethyl Acetate in Hexanes to 10%).

    • Change Solvent Selectivity: If decreasing polarity doesn't resolve the compounds, try a different solvent combination. For example, replace Ethyl Acetate with Dichloromethane or a mixture of solvents (e.g., Hexanes/DCM/MeOH) to alter the separation selectivity.

  • Dry Loading: Instead of dissolving your crude product in a strong solvent and loading it directly onto the column, adsorb it onto a small amount of silica gel first. This "dry loading" technique often results in sharper bands and better separation.[4]

  • Consider an Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase like neutral alumina, which has different selectivity.

  • Employ Orthogonal Chromatography: If normal-phase chromatography cannot remove a persistent impurity, the best strategy is to use an orthogonal method.[5][6] Collect the mixed fractions, evaporate the solvent, and re-purify using a technique with a different separation mechanism, such as reversed-phase preparative HPLC.

Question 3: My recovery from the silica gel column is very low. Where is my product going?

Answer: Low recovery is often due to irreversible adsorption of the polar and basic this compound onto the acidic silica gel surface. Product instability can also be a factor.

Solutions:

  • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with your mobile phase containing a small amount (0.5-1%) of a base like triethylamine or ammonia. This neutralizes the most acidic sites on the silica, preventing strong, irreversible binding of your amine.

  • Ensure Complete Elution: After your product has eluted, flush the column with a much stronger solvent (e.g., 10% Methanol in Ethyl Acetate) to wash out any remaining material. Check these fractions by TLC to see if more product is recovered.

  • Check for Degradation: Aromatic amines can be susceptible to oxidation, which may be catalyzed by the silica surface.[7] This often results in the formation of colored bands on the column. If this is suspected, try to work quickly, minimize exposure to air, and consider using a less harsh stationary phase.

Question 4: I need to purify my compound to >99.5% purity, but a single chromatographic step isn't sufficient. What is the best strategy?

Answer: Achieving very high purity often requires a multi-step, orthogonal approach. Orthogonal methods use different separation mechanisms, which allows them to separate impurities that co-elute in the primary method.[8]

Recommended Strategy:

  • Primary Purification (Bulk Removal): Use normal-phase flash chromatography as the first step to remove the bulk of the impurities and isolate the product at ~90-98% purity.[5] This is an efficient way to handle larger quantities.

  • Secondary Purification (Polishing): Take the enriched material from the first step and perform a second purification using reversed-phase preparative HPLC. The separation mechanism is different (hydrophobic interactions vs. adsorption), providing a high probability of resolving any remaining impurities.[5]

  • Alternative Orthogonal Technique: Supercritical Fluid Chromatography (SFC) is an excellent alternative to reversed-phase HPLC.[9] SFC often provides unique selectivity, especially for polar compounds, and has the added benefits of faster separations and reduced solvent consumption.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for purifying this compound?

A1: A robust starting point is crucial for efficient method development. The tables below provide recommended starting conditions for the most common techniques.

Table 1: Normal-Phase Flash Chromatography - Starting Conditions

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh) Standard, cost-effective choice for normal-phase separations.
Mobile Phase Hexanes:Ethyl Acetate (EtOAc) Start with a 4:1 or 3:1 ratio and optimize based on TLC.
Loading Dry loading (adsorbed onto silica) Promotes sharper bands and better resolution.

| Detection | UV light at 254 nm | The aromatic ring provides strong UV absorbance for visualization. |

Table 2: Reversed-Phase HPLC - Starting Conditions for Purity Analysis

Parameter Recommendation Rationale
Stationary Phase C18, <5 µm particle size Industry standard for high-resolution reversed-phase separations.
Mobile Phase A Water + 0.1% Formic Acid (FA) Acid modifier ensures protonation of the amine for good peak shape.
Mobile Phase B Acetonitrile (ACN) + 0.1% FA Common organic solvent for reversed-phase.
Gradient 5-95% B over 15-20 minutes A broad gradient is effective for initial screening of impurities.

| Detection | UV at ~254 nm or ~326 nm | Use a UV detector to monitor the elution of the compound. |

Q2: Is this compound stable during purification and storage?

A2: This compound is a solid that appears as a white to brown powder.[1] The color variation can be indicative of minor impurities or slight oxidation. Like many aromatic amines, it can be sensitive to light and air, especially over long periods or in solution, which can lead to the formation of colored oxidative byproducts.[7] For long-term storage, it is best kept in a tightly sealed container, protected from light, and in a cool, dry place. When preparing solutions for analysis, it is advisable to use them fresh.

Q3: Can I use derivatization to improve the detection of this compound or its impurities?

A3: While this compound has a sufficient chromophore for standard UV detection, derivatization can be a powerful tool, particularly for trace-level analysis or if you are trying to quantify impurities that lack a strong chromophore. The primary amino group can be readily derivatized with reagents like:

  • o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent derivatives, significantly increasing sensitivity.[12][13]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Also yields highly fluorescent and stable derivatives with both primary and secondary amines.[12][14]

Derivatization is typically a pre-column step and requires careful method development to ensure complete and reproducible reactions.[12][15]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/how-good-is-sfc-for-polar-analytes/31338]([Link] SFC/how-good-is-sfc-for-polar-analytes/31338)

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]

  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • HPLC Troubleshooting - Agilent. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Supplementary Information: - The Royal Society of Chemistry. [Link]

  • Better Purities With Orthogonal Peptide Purification Using PEC - Gyros Protein Technologies. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model - RSC Publishing. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. [Link]

  • Supporting Information - Wiley-VCH. [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today. [Link]

  • Orthogonal method in pharmaceutical product analysis - Alphalyse. [Link]

  • HPLC of amines as 9-fluorenylmethyl chloroformate derivatives - ResearchGate. [Link]

  • Chiral separation of amino acids and derivatives by CE | Download Table - ResearchGate. [Link]

  • Chiral separation of amino acids by chiral octamide derivatives of calixarenes derived from resorcinol by impregnation - ElectronicsAndBooks. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PubMed Central. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC - NIH. [Link]

  • Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection - PubMed Central. [Link]

  • What is the usual nature of impurities in synthetic peptides? - ResearchGate. [Link]

  • 3-Fluoroacetophenone | C8H7FO | CID 9967 - PubChem. [Link]

  • Variation of chromatographic parameters in supercritical fluid chromatography of polar solutes - Diva-portal.org. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 3'-Amino-4'-fluoroacetophenone Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up of 3'-Amino-4'-fluoroacetophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies for common challenges encountered during the transition from laboratory to pilot and commercial-scale production. As a key starting material and intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), ensuring a robust, scalable, and well-controlled manufacturing process for this compound is of paramount importance.[1][2][3]

This document moves beyond standard procedural outlines to delve into the "why" behind experimental choices, offering a framework for proactive problem-solving and process optimization.

I. Understanding the Primary Synthetic Route: Catalytic Hydrogenation

The most prevalent industrial synthesis of this compound involves the catalytic hydrogenation of 4'-fluoro-3'-nitroacetophenone. This method is favored for its high selectivity and atom economy.[4] However, scaling this process introduces several challenges that must be carefully managed.

Core Reaction Pathway

Start 4'-Fluoro-3'-nitroacetophenone Product This compound Start->Product Catalytic Hydrogenation Catalyst Catalyst (e.g., Pd/C, Raney Ni) Catalyst->Start Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Start H2 Hydrogen Gas (H2) H2->Start

Caption: Primary synthetic route to this compound.

FAQs and Troubleshooting Guide: Catalytic Hydrogenation Scale-Up

A. Reaction Kinetics and Control

Question 1: My hydrogenation reaction is stalling or showing a slow reaction rate at a larger scale. What are the likely causes and how can I troubleshoot this?

Answer:

A stalled or slow hydrogenation reaction at scale can be attributed to several factors, often related to mass transfer limitations or catalyst deactivation.

  • Mass Transfer Limitations:

    • Gas-Liquid Mass Transfer: The transfer of hydrogen gas from the headspace into the reaction solvent is a critical and often rate-limiting step in large reactors. Insufficient agitation will lead to poor gas dispersion and a lower concentration of dissolved hydrogen, effectively starving the catalyst.

    • Liquid-Solid Mass Transfer: The diffusion of dissolved hydrogen and the nitro-aromatic substrate from the bulk liquid to the surface of the catalyst is also crucial. Poor mixing can lead to stagnant boundary layers around the catalyst particles.

  • Catalyst Deactivation:

    • Poisoning: The catalyst can be poisoned by impurities in the starting materials, solvent, or hydrogen gas. Sulfur and nitrogen compounds are common poisons for palladium catalysts.

    • Fouling: Byproducts or degradation products can coat the catalyst surface, blocking active sites.

    • Sintering: High localized temperatures on the catalyst surface can cause the metal particles to agglomerate, reducing the active surface area.

Troubleshooting Workflow:

Start Slow/Stalled Reaction Check_Agitation Increase Agitation Speed Start->Check_Agitation Result_Improved Reaction Rate Improves? Check_Agitation->Result_Improved Yes Result_No_Improvement No Improvement Check_Agitation->Result_No_Improvement No Check_H2_Pressure Increase Hydrogen Pressure Check_H2_Pressure->Result_Improved Yes Check_H2_Pressure->Result_No_Improvement No Check_Catalyst_Loading Increase Catalyst Loading Check_Catalyst_Loading->Result_Improved Yes Check_Catalyst_Loading->Result_No_Improvement No Analyze_Raw_Materials Analyze Raw Materials for Impurities Catalyst_Screening Screen Different Catalysts/Suppliers Analyze_Raw_Materials->Catalyst_Screening Conclusion_Catalyst_Issue Conclusion: Catalyst Deactivation/Poisoning Catalyst_Screening->Conclusion_Catalyst_Issue Conclusion_Mass_Transfer Conclusion: Mass Transfer Limitation Result_Improved->Conclusion_Mass_Transfer Result_No_Improvement->Check_H2_Pressure Result_No_Improvement->Check_Catalyst_Loading Result_No_Improvement->Analyze_Raw_Materials

Caption: Troubleshooting workflow for a slow or stalled hydrogenation reaction.

Experimental Protocol: Small-Scale Agitation Study

To determine if gas-liquid mass transfer is the rate-limiting step, a series of small-scale experiments with varying agitation speeds can be performed.

  • Set up multiple parallel hydrogenation reactions in a high-pressure reactor system.

  • Keep all parameters (temperature, pressure, catalyst loading, substrate concentration) constant.

  • Vary the stirring rate for each reaction (e.g., 300, 600, 900, 1200 RPM).

  • Monitor the reaction progress by measuring hydrogen uptake or by taking periodic samples for HPLC analysis.

  • If the reaction rate increases with agitation speed, it indicates a gas-liquid mass transfer limitation. The optimal agitation speed for the larger scale should be one that ensures the reaction is not limited by this factor.

Question 2: I am observing an uncontrollable temperature spike during the initial phase of the hydrogenation. How can I manage this exothermic reaction at scale?

Answer:

The reduction of a nitro group is a highly exothermic process, and managing the heat generated is a critical safety consideration during scale-up. An uncontrolled exotherm can lead to side reactions, solvent boiling, and a dangerous increase in reactor pressure.

Mitigation Strategies:

  • Controlled Addition of Reactant or Catalyst: Instead of adding all the nitro-aromatic substrate at once, a semi-batch process where the substrate is fed into the reactor over time can control the rate of heat generation. Alternatively, adding the catalyst in portions can also control the reaction rate.

  • Lowering the Reaction Temperature: Starting the reaction at a lower temperature provides a larger temperature sink to absorb the initial exotherm.

  • Dilution: Increasing the solvent volume can help to absorb the heat generated.

  • Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction and is operating at maximum efficiency.

  • Process Analytical Technology (PAT): Real-time monitoring of the reaction using techniques like in-situ IR can provide immediate feedback on the reaction rate, allowing for adjustments to be made to control the exotherm.

Table 1: Thermal Management Strategies

StrategyDescriptionAdvantagesDisadvantages
Substrate Feeding Gradual addition of the nitro-aromatic substrate.Excellent control over heat generation.Longer overall reaction time.
Lower Initial Temp. Starting the reaction at a reduced temperature.Simple to implement.May lead to a slower initial reaction rate.
Increased Dilution Using a larger volume of solvent.Helps to absorb heat.Reduces throughput; increases solvent cost.
Enhanced Cooling Optimizing reactor cooling capacity.Essential for safety at scale.May require significant capital investment.
B. Impurity Profile and Purification

Question 3: I am observing several impurities in my crude product after hydrogenation. What are the likely byproducts and how can I minimize their formation?

Answer:

During the catalytic hydrogenation of nitroarenes, several side reactions can occur, leading to the formation of impurities.

Common Impurities and their Formation:

  • Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the presence of 4'-fluoro-3'-nitrosoacetophenone and N-(4-acetyl-2-fluorophenyl)hydroxylamine. These are often transient but can persist if the reaction is not driven to completion.

  • Azo and Azoxy Compounds: Condensation of the nitroso and hydroxylamine intermediates can form azoxy and azo-coupled dimers. These are often highly colored impurities.

  • Dehalogenation Products: Over-reduction, particularly with palladium catalysts, can lead to the hydrogenolysis of the C-F bond, resulting in 3'-aminoacetophenone.

  • Ketone Reduction: The acetyl group can be reduced to an alcohol, forming 1-(3-amino-4-fluorophenyl)ethanol. This is more likely under harsh conditions (high temperature and pressure).

Minimizing Impurity Formation:

  • Optimize Catalyst and Reaction Conditions: Raney Nickel is sometimes preferred over Palladium on Carbon to minimize dehalogenation.[5] Milder reaction conditions (lower temperature and pressure) can reduce the likelihood of over-reduction and ketone reduction.

  • Ensure Complete Reaction: Monitor the reaction closely to ensure all starting material and intermediates are consumed.

  • Control pH: The pH of the reaction medium can influence the formation of condensation byproducts.

Analytical Method: HPLC for Impurity Profiling

A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the reaction and quantifying impurities.[6][7][8]

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is often used to separate the polar starting material, the product, and less polar byproducts.

  • Detection: UV detection at a wavelength where all components have reasonable absorbance is common.

Question 4: I am struggling with the purification of this compound at a larger scale. What are effective industrial purification methods?

Answer:

Purification at scale requires methods that are efficient, cost-effective, and scalable. While chromatography is a powerful tool in the lab, it is often not practical for large-scale production.

Industrial Purification Strategy:

  • Work-up: After filtration to remove the catalyst, the crude reaction mixture is typically concentrated to remove the solvent.

  • Acid-Base Extraction: The basic amino group allows for selective extraction. The crude product can be dissolved in a water-immiscible organic solvent and washed with an acidic aqueous solution to protonate the amine and transfer it to the aqueous phase, leaving non-basic impurities in the organic layer. The pH of the aqueous layer is then adjusted with a base to precipitate the purified product.

  • Crystallization: This is the most common and effective method for the final purification of solid compounds at an industrial scale.

Troubleshooting Crystallization:

  • Solvent Selection: The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[9][10] A systematic screening of solvents with varying polarities is recommended. For aminoacetophenones, alcohols (ethanol, isopropanol) or mixed solvent systems (e.g., toluene/heptane, ethyl acetate/hexane) are often effective.[11]

  • Oiling Out: If the product separates as an oil instead of a solid, it may be due to too rapid cooling or the presence of impurities that inhibit crystallization. Slowing the cooling rate, adding seed crystals, or using a different solvent system can help.

  • Polymorphism: Be aware that different crystalline forms (polymorphs) of the final product may exist.[12][13][14][15] Polymorphs can have different physical properties, such as solubility and melting point, which can impact the downstream processing and bioavailability of the final API.[10][16] A polymorphic screening study is highly recommended during process development.

Crystallization Workflow:

Start Crude Product Solvent_Screening Solvent Screening (Solubility vs. Temperature) Start->Solvent_Screening Optimal_Solvent Select Optimal Solvent/System Solvent_Screening->Optimal_Solvent Dissolution Dissolve Crude in Hot Solvent Optimal_Solvent->Dissolution Cooling Controlled Cooling Dissolution->Cooling Crystallization Crystallization Occurs? Cooling->Crystallization Filtration Filtration and Washing Crystallization->Filtration Yes Troubleshoot Troubleshoot: - Slow Cooling - Seed Crystals - Change Solvent Crystallization->Troubleshoot No (Oiling Out) Drying Drying Filtration->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product

Caption: A typical workflow for developing a crystallization process.

II. Alternative Synthetic Route: Friedel-Crafts Acylation

An alternative approach to this compound is the Friedel-Crafts acylation of 3-fluoroaniline. However, this route presents its own set of challenges, particularly at scale.

Alternative Reaction Pathway

Start 3-Fluoroaniline Product This compound Start->Product Friedel-Crafts Acylation Reagent Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) Reagent->Start Catalyst Lewis Acid (e.g., AlCl3) Catalyst->Start

Caption: Alternative synthetic route via Friedel-Crafts acylation.

FAQs and Troubleshooting Guide: Friedel-Crafts Acylation Scale-Up

Question 5: What are the main challenges of scaling up the Friedel-Crafts acylation of 3-fluoroaniline?

Answer:

The Friedel-Crafts acylation of anilines is notoriously challenging due to the basicity of the amino group.

  • Catalyst Deactivation: The lone pair of electrons on the amino group of 3-fluoroaniline can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the catalyst. This often necessitates the use of a large excess of the Lewis acid, which is not ideal for large-scale production due to cost and waste generation.

  • Substrate Deactivation: The complexation of the amino group with the Lewis acid also deactivates the aromatic ring towards electrophilic substitution, making the reaction sluggish.

  • Regioselectivity: While the amino group is ortho-, para-directing, the reaction may yield a mixture of isomers, including the undesired 2'-amino-4'-fluoroacetophenone.

  • Work-up and Waste: The quenching of large quantities of Lewis acids is highly exothermic and generates significant amounts of acidic waste.

Potential Solutions and Considerations:

  • Protecting Group Strategy: The amino group can be protected as an amide (e.g., acetanilide) before the Friedel-Crafts reaction. The amide is still ortho-, para-directing but is less basic and less deactivating. The protecting group is then removed in a subsequent step.

  • Alternative Catalysts: Investigating alternative, more robust Lewis acids or solid acid catalysts that are less susceptible to deactivation by amines could be beneficial.

  • Process Control: Careful control of reaction temperature and addition rates is crucial to minimize side reactions and ensure consistent product quality.

III. Safety Considerations at Scale

Nitration of 4-fluoroacetophenone:

The nitration of 4-fluoroacetophenone to produce the starting material, 4'-fluoro-3'-nitroacetophenone, is a highly exothermic and potentially hazardous reaction.[5][14][17][18][19][20]

  • Thermal Runaway: The reaction can run away if the cooling is insufficient, leading to a rapid increase in temperature and pressure.

  • Formation of Byproducts: At higher temperatures, the formation of dinitrated and other oxidized byproducts can increase, some of which may be less stable.

  • Corrosive Reagents: The use of strong acids like nitric and sulfuric acid requires careful material selection for the reactor and associated equipment.

Catalytic Hydrogenation:

  • Flammability of Hydrogen: Hydrogen is highly flammable and forms explosive mixtures with air. The hydrogenation reactor must be designed and operated to prevent leaks and eliminate ignition sources.

  • Pyrophoric Catalysts: Some hydrogenation catalysts, particularly Raney Nickel and dry Palladium on Carbon, can be pyrophoric and will ignite spontaneously upon exposure to air. They must be handled under a blanket of inert gas or solvent at all times.

  • Exothermic Reaction: As discussed, the exotherm of the nitro reduction must be carefully managed to prevent a thermal runaway.

IV. References

  • A New Paradigm for the Supramolecular Structure of Laterally Offset Diarenes: Polymorphs II of Para-Substituted Acetophenone Azi. (2025). Scholars' Mine.

  • Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. (2025). MDPI.

  • Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. (2021). MDPI.

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024).

  • Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. (2025). ResearchGate.

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications.

  • Case Study: Increasing yield and safety of a nitration process. Ypso-Facto.

  • Risk Assessment of Nitration Process Using HAZOP and Fault Tree. STM Journals.

  • Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone. Benchchem.

  • This compound. Chem-Impex.

  • This compound | 2002-82-6. Aromsyn Co.,Ltd..

  • This compound | 2002-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd..

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube.

  • Acetophenone, m-nitro. Organic Syntheses.

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.

  • Nitration of Substituted Aromatic Rings and Rate Analysis.

  • (PDF) Solvent Systems for Crystallization and Polymorph Selection. ResearchGate.

  • Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. PubMed.

  • PURITY AND IMPURITY ANALYSIS. Agilent.

  • This compound | 2002-82-6 | Tokyo Chemical Industry (India) Pvt. Ltd.. Tokyo Chemical Industry (India) Pvt. Ltd..

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace.

  • Mild, Efficient Friedel−Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. ACS Publications.

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. (2024). PubMed.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • 4′-Fluoro-3′-nitroacetophenone | CAS Number 400-93-1. Ossila.

  • Common experimental errors when working with (3-Amino-4-hydroxyphenyl)acetic acid. Benchchem.

  • Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5... ResearchGate.

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). MDPI.

  • SAFETY DATA SHEET. Thermo Fisher Scientific.

  • A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. Benchchem.

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018).

  • 3'-Nitroacetophenone. Santa Cruz Biotechnology.

  • "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology. (2025). ResearchGate.

  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.

  • Application Notes and Protocols for the Catalytic Hydrogenation of 3-Nitroacetophenone. Benchchem.

  • This compound | 2002-82-6 | Tokyo Chemical Industry (India) Pvt. Ltd.. Tokyo Chemical Industry (India) Pvt. Ltd..

  • Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane. European Patent Office.

  • CN102924306A - Preparation method for 4-aminoacetophenone. Google Patents.

  • This compound | 2002-82-6. Sigma-Aldrich.

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). MDPI.

  • EP0895985B1 - Method for producing 2,2-bis(3-amino-4-hydroxyphenyl). Google Patents.

  • US10752571B2 - Method for purification of 4-hydroxyacetophenone. Google Patents.

Sources

Technical Support Center: Impurity Profiling of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling of commercially available 3'-Amino-4'-fluoroacetophenone (CAS 2002-82-6). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the analysis of this important pharmaceutical intermediate.[1] This resource provides in-depth technical guidance in a user-friendly question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial sample of this compound?

A1: Impurities in commercially available this compound can generally be categorized into three main types:

  • Process-Related Impurities: These are byproducts formed during the synthesis of the target molecule. Common synthetic routes to aminoacetophenones involve multi-step processes where incomplete reactions or side reactions can introduce impurities.[2] For instance, if the synthesis involves a Friedel-Crafts acylation, you might encounter polysubstituted or rearranged products.[3] If a nitration and subsequent reduction pathway is used, positional isomers of the nitroacetophenone precursor or the final amino product can be present.[4]

  • Starting Material Residues: Unreacted starting materials from the final synthetic step can be carried over into the final product.

  • Degradation Products: this compound, like many aromatic amines, can be susceptible to degradation under certain conditions such as exposure to light, heat, or oxidative environments.

Q2: I am seeing significant peak tailing in my HPLC analysis of this compound. What could be the cause and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like aromatic amines via HPLC.[2] The primary cause is often secondary interactions between the basic amine group of your analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][5]

Here are some troubleshooting steps to address peak tailing:

  • Mobile Phase pH Adjustment: Lowering the pH of your mobile phase (e.g., to pH 2-3 with an additive like formic acid or trifluoroacetic acid) will protonate the silanol groups, reducing their interaction with the protonated amine.[1]

  • Use of an Appropriate Column: Employ a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.[2]

  • Mobile Phase Additives: Incorporating a small amount of a basic additive, such as triethylamine (TEA), can compete with your analyte for interaction with the silanol groups, thereby improving peak shape.[2]

  • Check for Extra-Column Volume: Ensure that all tubing and connections in your HPLC system are optimized to minimize dead volume, which can contribute to peak broadening and tailing.[5]

Q3: How can I differentiate between the positional isomers of amino-fluoroacetophenone using analytical techniques?

A3: Differentiating between positional isomers is a critical aspect of impurity profiling. A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): A well-developed reversed-phase HPLC method can often separate positional isomers. The elution order will depend on the subtle differences in polarity between the isomers. Method development may involve screening different columns (e.g., C18, phenyl-hexyl) and optimizing the mobile phase composition and pH.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can provide excellent separation of volatile isomers, and the mass spectrometer will yield fragmentation patterns that, while often similar for isomers, may have subtle differences in ion abundances that can be used for identification when compared to reference standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation of isomers. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer due to the different substitution patterns on the aromatic ring.

Q4: My GC-MS analysis is showing multiple peaks close to my main product peak. How can I confirm if these are impurities or artifacts?

A4: Differentiating true impurities from system artifacts is crucial. Here's a systematic approach:

  • Blank Injection: Inject a blank solvent (the same solvent used to dissolve your sample). If the peaks are still present, they are likely artifacts from the system (e.g., column bleed, septum bleed, or contamination in the solvent).

  • Inject a Known Standard: Analyze a certified reference standard of this compound. This will confirm the retention time of your main component and help identify any impurities present in the standard itself.

  • Vary Injection Volume: If the area of the questionable peaks increases proportionally with the injection volume of your sample, they are likely true impurities.

  • Mass Spectral Library Search: Compare the mass spectra of the unknown peaks against a commercial library (e.g., NIST). This may provide tentative identifications for common laboratory contaminants or known related compounds.

  • Spiking Study: If you have a suspected impurity standard, "spike" your sample with a small amount of it. An increase in the peak area of one of the unknown peaks will confirm its identity.

Troubleshooting Guides

HPLC Method Development and Troubleshooting

This section provides a structured approach to developing a robust HPLC method for the analysis of this compound and troubleshooting common issues.

Caption: A streamlined workflow for developing a stability-indicating HPLC method.

ProblemPotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanolsLower mobile phase pH (2-3), use a highly end-capped column, add a competing base (e.g., TEA) to the mobile phase.[1][2][5]
Peak Fronting Sample overloadDilute the sample or reduce the injection volume.
Split Peaks Column void or blockageReverse-flush the column (if permissible by the manufacturer), replace the column frit, or replace the column.
Ghost Peaks Contamination in the mobile phase or injector carryoverUse high-purity solvents, filter mobile phases, and implement a robust needle wash method.
Baseline Drift Column not equilibrated, temperature fluctuationsAllow sufficient time for column equilibration, use a column oven for temperature control.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

Objective: To develop a reversed-phase HPLC method for the separation and quantification of this compound and its potential impurities.

Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • This compound standard and sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Prepare working standards and sample solutions by diluting the stock solution to the desired concentration.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standards and samples and record the chromatograms.

    • Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Protocol 2: GC-MS Analysis for Volatile Impurities

Objective: To identify and quantify volatile process-related impurities and residual solvents.

Materials:

  • GC-MS system

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Methanol or Dichloromethane (solvent)

  • This compound sample

Procedure:

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • Injection Mode: Split (e.g., 50:1)

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-450

    • Acquisition Mode: Full Scan

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample into the GC-MS.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal or external standard method.

Protocol 3: ¹H NMR for Structural Elucidation

Objective: To confirm the structure of this compound and identify impurities based on their unique NMR signals.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ containing TMS in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire other relevant spectra as needed (e.g., ¹³C, COSY, HSQC) for full structural assignment of impurities.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative proton ratios.

    • Assign the peaks to the protons of this compound and any identified impurities.

ProtonsChemical Shift (ppm)Multiplicity
CH₃~2.5singlet
Aromatic-H~6.7 - 7.6multiplet
NH₂~4.0broad singlet

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Forced_Degradation cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis (e.g., 0.1N HCl) HPLC HPLC-UV/DAD Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Identify degradants Peak_Purity Peak Purity Assessment HPLC->Peak_Purity Mass_Balance Mass Balance Calculation LCMS->Mass_Balance

Caption: Overview of a forced degradation study workflow.

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. Available at: [Link]

  • Troubleshooting HPLC- Tailing Peaks. (2014). Restek. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc. Available at: [Link]

  • Continuous two step flow synthesis of m-amino acetophenone. Google Patents.

Sources

Technical Support Center: Purification of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering colored impurities in 3'-Amino-4'-fluoroacetophenone. As a crucial building block in pharmaceutical synthesis, the purity of this reagent is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.

Core Properties of this compound

A foundational understanding of the compound's properties is critical for designing effective purification strategies.

PropertyValueSource(s)
CAS Number 2002-82-6[1][2]
Molecular Formula C₈H₈FNO[1][3]
Molecular Weight 153.16 g/mol [1][3]
Appearance White to brown or very pale yellow powder/crystal[1][2]
Melting Point 69 - 73 °C[1][3]
Boiling Point ~290 °C[3][4]
Storage Store at room temperature, sealed in dry, dark place[3]

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the handling and purification of this compound in a question-and-answer format.

Q1: Why is my batch of this compound yellow or brown when the specification sheet says it should be white to pale yellow?

A1: The primary cause of discoloration in aromatic amines is oxidation.

The amino group (-NH₂) on the aromatic ring is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal impurities over time. This oxidation process leads to the formation of highly conjugated, colored impurities, which can impart a yellow, tan, or brown hue to the material. Even a minuscule amount of these impurities can be intensely colored, making the entire batch appear discolored.

Furthermore, residual reactants or by-products from the synthesis process can also be a source of color.[5][6] For instance, incomplete reactions or side reactions during nitration/reduction steps in related syntheses can leave behind colored nitro-aromatic compounds.

Q2: I have a slightly yellow product. What is the most straightforward method to decolorize it?

A2: For minor color impurities, treatment with activated carbon is the most efficient first-line approach.

Activated carbon is a highly porous form of carbon with an immense surface area, making it an excellent adsorbent for large, colored organic molecules.[7] The principle is that the large, flat, conjugated structures of the colored impurities have a strong affinity for the carbon surface and are selectively adsorbed, while the smaller, less conjugated product molecule (this compound) remains in solution.[8][9] This method is fast, cost-effective, and ideal for removing trace amounts of color without significant product loss.

See Protocol 1 for a detailed step-by-step guide.

Q3: My product is significantly discolored (tan to brown). Is activated carbon treatment enough?

A3: For significant discoloration, a multi-step approach is recommended. Start with activated carbon treatment followed by recrystallization.

While activated carbon is excellent for color bodies, it may not remove non-colored impurities or high concentrations of colored ones effectively. Recrystallization is a powerful technique that purifies compounds based on differences in solubility.[10] By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving the impurities (both colored and colorless) behind in the solvent.

Combining these two methods is highly effective: the carbon removes the bulk of the color, and the subsequent recrystallization removes residual color and other chemical impurities, significantly improving the overall purity.

The logical workflow for purification is outlined in the diagram below.

G cluster_0 Purification Decision Workflow cluster_1 Purification Methods cluster_2 Outcome start Impure (Colored) This compound decision1 Assess Color Intensity start->decision1 proc1 Protocol 1: Activated Carbon Treatment decision1->proc1 Slightly Colored (Yellow) decision1->proc1 Heavily Colored (Brown/Tan) proc2 Protocol 2: Recrystallization proc1->proc2 If still impure/colored end_product Pure White Product (Verify by MP, TLC, NMR) proc1->end_product If pure & white proc3 Column Chromatography proc2->proc3 If purity is still low proc2->end_product If pure & white fail Purity Not Achieved proc2->fail proc3->end_product proc3->fail

Caption: Decision workflow for purifying this compound.

Q4: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" is a common issue with amines and typically results from the solution being too supersaturated or cooled too quickly. [11]

When a solution is highly concentrated, the solute's melting point may be depressed below the temperature of the solution, causing it to separate as a liquid (oil) rather than a solid. To prevent this:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled mixture to reduce the concentration. Reheat until the solution is homogeneous before attempting to cool again.

  • Slow Down Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, preferably insulated with a cloth or paper towels. Once at room temperature, it can be moved to a refrigerator and then an ice bath.

  • Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution. This provides a nucleation site for crystal growth to begin, bypassing the energy barrier required for initial crystal formation.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create microscopic imperfections on the glass that serve as nucleation sites for crystallization.

Q5: When is column chromatography the right choice for purification?

A5: Column chromatography should be employed when recrystallization fails to yield a product of sufficient purity or when separating the desired compound from impurities with very similar solubility profiles.

Column chromatography is a preparative technique that separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent or solvent mixture).[12][13] While more labor-intensive and solvent-consuming than recrystallization, it offers superior separation power.[13]

For this compound, the polar amino and ketone groups will interact with the silica gel. Non-polar impurities will elute first with a non-polar solvent (e.g., hexanes/ethyl acetate mixture), while the more polar product will require a more polar mobile phase to elute from the column.[14][15]

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon

This protocol describes the removal of colored impurities from a slightly yellow batch of this compound.

Materials:

  • Impure this compound

  • Activated Carbon (decolorizing grade)

  • Suitable solvent (e.g., Ethanol, Isopropanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Filter funnel and fluted filter paper

  • Celatom® or Celite® (optional, as a filter aid)

  • Receiving flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the impure compound in a minimal amount of hot solvent (e.g., ethanol). Aim for a concentration that keeps the product fully dissolved at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents violent boiling when the carbon is added.

  • Carbon Addition: Add activated carbon to the solution. A general starting point is 1-2% of the solute's weight (e.g., 100-200 mg of carbon for 10 g of product).

  • Heating & Stirring: Gently reheat the mixture to boiling for 5-10 minutes with stirring. Do not boil aggressively, as this can lead to solvent loss and premature crystallization.

  • Hot Filtration: The key to this procedure is to filter the hot solution quickly to remove the carbon before the desired product crystallizes.

    • Pre-heat a funnel (glass or ceramic) and the receiving flask in an oven or with hot solvent.

    • Place a fluted filter paper in the hot funnel. A small layer of Celite® on the filter paper can help prevent fine carbon particles from passing through.

    • Pour the hot mixture through the filter paper into the pre-heated receiving flask. This step should be performed quickly and carefully in a fume hood.

  • Crystallization & Isolation: The resulting filtrate should be colorless. Allow the filtrate to cool slowly to induce crystallization of the pure product. Collect the crystals by vacuum filtration.

G cluster_0 Setup cluster_1 Treatment cluster_2 Separation cluster_3 Isolation A 1. Dissolve Impure Product in Hot Solvent B 2. Add Activated Carbon (1-2% w/w) A->B C 3. Heat Gently (5-10 min) B->C D 4. Perform Hot Filtration to Remove Carbon C->D E 5. Collect Colorless Filtrate D->E F 6. Cool Filtrate to Induce Crystallization E->F G 7. Isolate Pure Crystals via Vacuum Filtration F->G

Caption: Workflow for activated carbon decolorization.

Protocol 2: Purification by Recrystallization

This protocol is for purifying this compound that has already been treated with activated carbon or is heavily impure.

Part A: Solvent Screening The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Place ~20-30 mg of the impure compound into several small test tubes.

  • Add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) dropwise to each tube at room temperature until about 0.5 mL is added. Observe solubility.

  • If the compound is insoluble at room temperature, heat the test tube gently. If it dissolves completely when hot, it is a potential candidate.

  • Allow the hot solution to cool to room temperature and then in an ice bath. Observe for crystal formation.

  • Often, a solvent pair (one solvent in which the compound is soluble and one in which it is insoluble) is required. Common pairs include Ethanol/Water and Toluene/Hexane.

Part B: Bulk Recrystallization (Example with Ethanol/Water)

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid at the boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

References
  • Western Michigan University ScholarWorks. (n.d.). The Use of Powdered Activated Carbon Adsorption for Color Removal. Retrieved from [Link]

  • How to Separate Colors in Water by Activated Carbon. (2024, September 6). Step by step guide. Retrieved from [Link]

  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link]

  • Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
  • Zhulin Carbon. (2025, December 2). Activated Carbon for Color Removal | 6 key Applications. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from [Link]

  • University of Toronto Scarborough, Chemistry Online. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • PubMed Central. (2014, March 3). Bacterial degradation of chlorophenols and their derivatives. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Bacterial degradation of chlorophenols and their derivatives. Retrieved from [Link]

  • Zamann Pharma Support GmbH. (n.d.). Degradation Products. Retrieved from [Link]

  • Taylor & Francis Online. (2025, August 10). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • Chegg. (2021, August 16). 157. Outline the steps involved in the synthesis of 3-chloro-4-fluoroacetophenone from 4- aminoacetophenone. Ans. Retrieved from [Link]

  • PubMed. (2021, April 19). Benzophenone Accumulates over Time from the Degradation of Octocrylene in Commercial Sunscreen Products. Retrieved from [Link]

  • PubMed Central. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Retrieved from [Link]

  • Chemsrc. (2025, August 19). 4'-Fluoroacetophenone | CAS#:403-42-9. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Fluoroacetophenone | C8H7FO | CID 9828. Retrieved from [Link]

  • Google Patents. (2020, February 6). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.

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stability issues of 3'-Amino-4'-fluoroacetophenone under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3'-Amino-4'-fluoroacetophenone

Document ID: TSS-AFAP-STAB-2601

Last Updated: January 11, 2026

Introduction

This compound is a key building block and intermediate in organic and medicinal chemistry, valued for its role in synthesizing a range of pharmaceutical agents, including anti-inflammatory drugs and analgesics.[1] The presence of an amino group and a fluorine atom on the phenyl ring imparts unique reactivity, but also introduces specific stability challenges.[1] Understanding and mitigating these stability issues is critical for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the integrity of research data.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability problems with this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios drawn from common laboratory observations.

Frequently Asked Questions (FAQs) on Stability

Q1: What are the official recommended storage conditions for this compound?

The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] While some suppliers indicate room temperature storage is acceptable, optimal long-term stability is achieved at temperatures below 15°C.[1][4] The key is to protect it from the primary degradation factors: atmospheric oxygen, light, and moisture.

Q2: My solid this compound has turned from off-white to a distinct yellow or brown color. What causes this and is it still usable?

This discoloration is a classic indicator of oxidative degradation.[5] The aniline-like amino group is highly susceptible to oxidation when exposed to air and/or light, forming colored quinone-imine type species.[5]

  • Usability: A pale yellow tint may not significantly impact many synthetic applications. However, a pronounced yellow, brown, or darker discoloration indicates a higher level of impurities.[1][4] For sensitive applications, such as quantitative analysis or the synthesis of a final drug compound, it is imperative to verify the purity via methods like NMR, GC, or HPLC before use.[6] If significant degradation is confirmed, purification by recrystallization or column chromatography may be necessary.

Q3: What is the primary degradation pathway I should be concerned about?

The most significant degradation pathway is the oxidation of the 3-amino group. This process can be accelerated by exposure to light (photo-oxidation), heat, and the presence of trace metal ions which can act as catalysts.[5] While a specific degradation pathway for this exact molecule is not extensively published, the mechanism is analogous to that of other aminophenol and aniline derivatives, which proceed through radical intermediates to form colored polymeric impurities.

Diagram: Key Factors Influencing Degradation

cluster_factors Degradation Factors cluster_compound Compound State cluster_products Result Oxygen (Air) Oxygen (Air) AFAP This compound Oxygen (Air)->AFAP Light (UV/Visible) Light (UV/Visible) Light (UV/Visible)->AFAP Heat Heat Heat->AFAP Strong Acids/Bases Strong Acids/Bases Strong Acids/Bases->AFAP Trace Metal Ions Trace Metal Ions Trace Metal Ions->AFAP Degradation Degradation Products (e.g., Colored Quinone-imines) AFAP->Degradation leads to

Caption: Primary environmental factors that initiate and accelerate the degradation of this compound.

Q4: How stable is this compound in various solvents?

The choice of solvent is critical for solution-state stability.

  • Recommended: Dry, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are generally preferred for preparing stock solutions for reactions.[7]

  • Acceptable (Short-Term): Polar aprotic solvents like Acetone and Acetonitrile are also suitable.[7][8] Polar protic solvents like Methanol and Ethanol can be used, but solutions should be prepared fresh as the compound may be less stable over time.[7][9]

  • Not Recommended: The compound is generally insoluble in water.[9] Avoid aqueous solutions unless pH is strictly controlled near neutral. The amino group makes the compound susceptible to reactions in acidic or basic aqueous media.

Q5: What happens if I expose the compound to acidic or basic conditions?

  • Acidic Conditions: The amino group is basic (pKa of the conjugate acid is ~2.0) and will be protonated by acids.[2] This can render it unreactive for certain desired transformations. Strong acids are listed as incompatible materials.[9]

  • Basic Conditions: Basic conditions can deprotonate any trace water, and the resulting hydroxide ions can catalyze oxidation and other side reactions. This is a common issue with aniline derivatives.

Q6: I need to heat my reaction. What is the thermal stability of this compound?

The compound is a solid with a melting point between 69-73°C.[1][4] While it can be heated for reactions, prolonged exposure to high temperatures will accelerate degradation. When heated to decomposition, it can emit toxic fumes of carbon oxides (CO, CO2) and nitrogen oxides (NOx).[9] It is advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide for Common Experimental Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during the use of this compound.

Observed IssueProbable Cause(s)Recommended Action & Scientific Rationale
Solid reagent is dark brown or black. Severe oxidative degradation due to improper storage (prolonged exposure to air and/or light).[5]Action: Discard the reagent. Rationale: The high level of impurities will lead to complex side reactions, low yields, and difficult purification. It is more cost-effective to start with a fresh, high-purity reagent.
Reaction yield is consistently low, with multiple unidentified byproducts. 1. Purity of the starting material is compromised. 2. Degradation is occurring during the reaction.Action: 1. Confirm the purity of your this compound using TLC or NMR before starting.[6] 2. Degas your solvents by sparging with nitrogen or argon. 3. Run the reaction under an inert atmosphere (N₂ or Ar).[5] Rationale: Removing oxygen from the reaction environment is the most effective way to prevent in-situ oxidative degradation of the electron-rich amino-phenyl moiety.[5]
A stock solution in an organic solvent changes color over a few hours/days. Slow oxidation in solution, potentially catalyzed by light or trace impurities in the solvent.Action: Prepare solutions fresh before use. If a solution must be stored, store it in an amber vial under an inert gas atmosphere at low temperature (2-8°C). Rationale: Lowering the temperature slows the kinetic rate of degradation, while inerting and protecting from light removes the primary initiators of oxidation.[5]
Difficulty purifying the product from a reaction involving this reagent. Formation of polar, colored, and potentially polymeric degradation products that streak on silica gel.Action: 1. During aqueous workup, consider adding a mild reducing agent like sodium bisulfite to the aqueous phase to quench oxidative species.[5] 2. Minimize the time the reaction mixture is exposed to air before purification. Rationale: The degradation products are often more polar than the starting material and desired product, complicating chromatographic purification. Preventing their formation is the best strategy.

Diagram: Troubleshooting Workflow

start Problem Observed (e.g., Low Yield, Impurities) check_purity Step 1: Verify Purity of Starting Material (SM) (TLC, NMR, GC) start->check_purity is_pure Is SM Pure? check_purity->is_pure purify_sm Purify SM or Use New Batch is_pure->purify_sm No check_conditions Step 2: Review Reaction Conditions is_pure->check_conditions Yes purify_sm->check_purity use_inert Implement Inert Atmosphere (N2/Ar) & Degassed Solvents check_conditions->use_inert check_temp Lower Reaction Temperature check_conditions->check_temp end_good Problem Resolved use_inert->end_good check_temp->end_good

Caption: A decision-making workflow for troubleshooting experiments involving this compound.

Experimental Protocols

Protocol: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 0.1 M stock solution in Dichloromethane (DCM) with enhanced stability for use in synthesis.

Materials:

  • This compound (high purity, off-white solid)

  • Anhydrous Dichloromethane (DCM) from a solvent purification system or a freshly opened bottle

  • Amber glass vial with a PTFE-lined screw cap or septum

  • Nitrogen or Argon gas line with a needle adapter

  • Standard glassware (beaker, volumetric flask)

Procedure:

  • Inerting: Dry all glassware in an oven and cool under a stream of inert gas.

  • Weighing: Quickly weigh the required amount of this compound (1.532 g for 100 mL of 0.1 M solution) and add it to the volumetric flask.

  • Solvent Addition: Purge the flask containing the solid with inert gas. Add approximately 80% of the final volume of anhydrous DCM via cannula or syringe.

  • Dissolution: Gently swirl the flask under a positive pressure of inert gas until the solid is fully dissolved.

  • Final Volume: Carefully add anhydrous DCM to the graduation mark.

  • Transfer & Storage: Using a cannula or syringe, transfer the solution to the amber storage vial that has been previously purged with inert gas.

  • Sealing: Tightly seal the vial. For extra protection, wrap the cap junction with Parafilm®.

  • Storage: Store the vial at 2-8°C in the dark. Bring to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Summary of Physicochemical Properties

PropertyValueSource(s)
CAS Number 2002-82-6[1][4][10]
Molecular Formula C₈H₈FNO[1][4]
Molecular Weight 153.16 g/mol [1][4]
Appearance White to brown powder or crystal[1][4]
Melting Point 69 - 73 °C[1][2][4]
Boiling Point ~290 °C at 760 mmHg[2][10]
Solubility Soluble in methanol, diethyl ether; Insoluble in water.[9]
pKa (Conjugate Acid) 2.02 ± 0.10[2]

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-amino acetophenone. oxfordlabchem.com. Retrieved from [https://www.oxfordlabchem.com/msds/3-AMINO%20ACETOPHENONE%2099%20 extrapure.pdf]([Link] extrapure.pdf)

  • Moonen, H., et al. (2008). The catabolism of 4-hydroxyacetophenone in Pseudomonas fluorescens ACB. ResearchGate. Retrieved from [Link]

  • Schleheck, D., et al. (2011). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. PubMed. Retrieved from [Link]

  • International Journal of Science and Research. (2020). Analytical Methods for the Degradation of Phytoconstituents. IJSR. Retrieved from [Link]

  • G. K. S. Prakash, et al. (2016). Importance of Reduction and Oxidation Stability of High Voltage Electrolytes and Additives. Electrochimica Acta. Retrieved from [Link]

  • Schlömann, M., et al. (2012). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. PubMed. Retrieved from [Link]

  • WUHAN RUIKAIXING SCI & TECH. (2015). Synthetic method for 3-aminoacetophenone. Patsnap. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Chemical Compatibility Chart. UCR. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Cole-Parmer. Retrieved from [Link]

  • Schmarr, H. G., et al. (2016). An improved method for the analysis of 2-aminoacetophenone in wine. PubMed. Retrieved from [Link]

  • Ling, J., et al. (2024). Photostability of organic fluorophore influenced by adjacent amino acid residues. ResearchGate. Retrieved from [Link]

  • Poboży, E., & Staroń, J. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. Retrieved from [Link]

  • Gao, H., et al. (2022). Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions. Retrieved from [Link]

  • Ling, J., et al. (2024). Thioether editing generally increases the photostability of rhodamine dyes on self-labeling tags. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. Retrieved from [Link]

  • Restek. (n.d.). Solvent Compatibility Chart for the Q-sep Bottle Top Solvent Dispenser. Restek. Retrieved from [Link]

  • MDPI. (2020). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines. MDPI. Retrieved from [Link]

  • Bortolami, M., et al. (2024). Amino Acids as Electrode Modifiers in the Diastereoselective Electropinacolization of 4-Fluoroacetophenone. ResearchGate. Retrieved from [Link]

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Technical Support Center: Optimizing Catalyst Loading for 4'-Fluoro-3'-Nitroacetophenone Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of 4'-fluoro-3'-nitroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this specific transformation and optimize your catalyst loading for high-yield, selective synthesis of 3-amino-4-fluoroacetophenone.

Introduction: The Chemistry of Selective Reduction

The catalytic hydrogenation of 4'-fluoro-3'-nitroacetophenone is a critical reaction, often employed in the synthesis of pharmaceutical intermediates. The primary goal is the selective reduction of the nitro group to an amine, while preserving the ketone functionality and the carbon-fluorine bond. Achieving high selectivity and yield hinges on a nuanced understanding of the interplay between the catalyst, its loading, and the reaction conditions. This guide provides the technical insights to master this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of 4'-fluoro-3'-nitroacetophenone?

A1: The most commonly employed heterogeneous catalysts for this transformation are palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[1] Pd/C is often the first choice due to its high activity and relatively lower cost compared to platinum.[2] Raney Nickel is also a cost-effective option, known for its high activity in hydrogenating a wide range of functional groups.[3][4]

Q2: What is a typical starting catalyst loading for this reaction?

A2: A general starting point for catalyst loading is typically in the range of 1-10 mol% of the metal relative to the substrate. For Pd/C (5% or 10% palladium by weight), a common starting point is a substrate-to-catalyst ratio (w/w) of around 20:1.[1] However, the optimal loading is highly dependent on the specific reaction conditions and the desired outcome.

Q3: What are the primary side reactions to be aware of?

A3: The two most significant side reactions are the reduction of the ketone to a secondary alcohol and the hydrodefluorination (loss of the fluorine atom). The amino group formed after the nitro reduction can activate the C-F bond, making the product susceptible to defluorination, especially with palladium catalysts.[5] Over-hydrogenation can also lead to the reduction of the aromatic ring, though this typically requires more forcing conditions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by several methods. Thin-layer chromatography (TLC) is a quick and effective way to track the disappearance of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the ratio of starting material, desired product, and any byproducts. Monitoring hydrogen uptake in a pressure reactor is also a reliable indicator of reaction progress.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing a logical workflow for problem-solving.

Issue 1: Low or No Conversion of Starting Material

Question: My reaction has stalled, or I am observing very low conversion of the 4'-fluoro-3'-nitroacetophenone. What are the potential causes and how can I address this?

Answer: Low or no conversion can stem from several factors related to the catalyst, reaction conditions, or potential impurities. A systematic approach is key to diagnosing the problem.

Troubleshooting Steps:

  • Catalyst Activity:

    • Action: Use a fresh batch of catalyst. Catalysts, especially pyrophoric ones like Raney Nickel, can deactivate over time if not stored properly under an inert atmosphere. Ensure your Pd/C has not been overly exposed to air.[6]

    • Rationale: The active sites on the catalyst surface are crucial for the reaction. Deactivated or poisoned catalysts will not effectively facilitate the hydrogenation.

  • Insufficient Catalyst Loading:

    • Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).

    • Rationale: An insufficient number of active sites will lead to a slow or incomplete reaction.[7][8]

  • Inadequate Hydrogen Pressure:

    • Action: If using a hydrogen balloon, ensure it is properly sealed and consider using a double balloon for longer reaction times.[9] For pressure reactors, ensure there are no leaks and consider increasing the pressure (e.g., from 1 atm to 3-5 atm).

    • Rationale: The concentration of hydrogen on the catalyst surface is a key driver of the reaction rate.

  • Poor Agitation:

    • Action: Increase the stirring speed.

    • Rationale: Efficient mixing is crucial in a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen) to ensure good mass transfer of hydrogen to the catalyst surface.

  • Catalyst Poisoning:

    • Action: Ensure high-purity solvents and reagents. Trace impurities containing sulfur or other heavy metals can act as potent catalyst poisons.

    • Rationale: Poisons irreversibly bind to the catalyst's active sites, rendering them inactive.

Start Low/No Conversion Catalyst Check Catalyst Activity Start->Catalyst Is catalyst fresh? Catalyst->Start No, replace & retry Loading Increase Catalyst Loading Catalyst->Loading Yes Pressure Increase H2 Pressure Loading->Pressure Still low? Result Improved Conversion Loading->Result Problem solved Agitation Improve Agitation Pressure->Agitation Still low? Pressure->Result Problem solved Purity Check Reagent/Solvent Purity Agitation->Purity Still low? Agitation->Result Problem solved Purity->Result Problem solved

Caption: Troubleshooting workflow for low conversion.

Issue 2: Poor Selectivity - Formation of Side Products

Question: My reaction is proceeding, but I am getting a significant amount of byproducts, such as the reduced alcohol or the defluorinated product. How can I improve the selectivity for 3-amino-4-fluoroacetophenone?

Answer: Poor selectivity is a common challenge in the hydrogenation of multifunctional molecules. The key is to find conditions that favor the reduction of the nitro group over other reducible functionalities.

Troubleshooting Steps:

  • Managing Ketone Reduction:

    • Action: Lower the reaction temperature and/or hydrogen pressure. Consider switching to a less active catalyst (e.g., if using Pt/C, try Pd/C).

    • Rationale: Ketone reduction is often more facile at higher temperatures and pressures. Using milder conditions can favor the more readily reducible nitro group.

  • Preventing Defluorination:

    • Action 1: Conduct the reaction in an acidic medium. Adding a small amount of a strong acid like HCl can suppress dehalogenation.[10]

    • Rationale 1: The acidic environment can protonate the newly formed amino group, reducing its electron-donating effect that activates the C-F bond towards hydrogenolysis.

    • Action 2: Consider using a modified or alternative catalyst. Sulfided platinum on carbon (Pt(S)/C) is known to exhibit high selectivity against dehalogenation.[5]

    • Rationale 2: The sulfide on the catalyst surface can selectively poison the sites responsible for C-F bond cleavage.

    • Action 3: Lower the catalyst loading and monitor the reaction closely, stopping it as soon as the starting material is consumed.

    • Rationale 3: Prolonged reaction times and high catalyst loading can increase the likelihood of the product undergoing further, undesired reactions.

Start Poor Selectivity KetoneReduction Ketone Reduction Observed Start->KetoneReduction Defluorination Defluorination Observed Start->Defluorination MilderConditions Use Milder Conditions (↓ Temp, ↓ Pressure) KetoneReduction->MilderConditions AcidicMedium Add Acidic Modifier Defluorination->AcidicMedium AltCatalyst Use Alternative Catalyst (e.g., Pt(S)/C) Defluorination->AltCatalyst LowerLoading Lower Catalyst Loading & Monitor Defluorination->LowerLoading Result Improved Selectivity MilderConditions->Result AcidicMedium->Result AltCatalyst->Result LowerLoading->Result

Caption: Troubleshooting workflow for poor selectivity.

Data Presentation: Catalyst Loading and Its Impact

The choice of catalyst and its loading can significantly influence the outcome of the hydrogenation. The following table summarizes typical loading ranges and their expected impact on the reaction.

CatalystTypical Loading (w/w, catalyst to substrate)Typical Loading (mol% metal)Expected Outcome & Considerations
5% Pd/C 1:10 to 1:202-5 mol%Good activity for nitro reduction. Risk of defluorination and ketone reduction at higher loadings and temperatures.
10% Pd/C 1:20 to 1:401-2.5 mol%Higher activity than 5% Pd/C, allowing for lower w/w loading. Similar selectivity concerns.
5% Pt/C 1:20 to 1:501-2 mol%Generally more active than Pd/C, may require milder conditions. Can be more prone to ring hydrogenation.
Raney Nickel 1:5 to 1:10 (dry weight)VariableHighly active and cost-effective. Can be less selective and pyrophoric, requiring careful handling.[4]
Sulfided Pt/C 1:20 to 1:501-2 mol%Excellent for preventing dehalogenation, making it a good choice for this substrate.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the hydrogenation of 4'-fluoro-3'-nitroacetophenone using common catalyst systems. Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Catalysts like Pd/C and especially Raney Nickel can be pyrophoric and must be handled with care, typically kept wet with solvent.[6][9]

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up A Charge reactor with 4'-fluoro-3'-nitroacetophenone and solvent (e.g., Methanol) B Under inert atmosphere (N2 or Ar), add 5% Pd/C (e.g., 5 mol%) A->B C Purge reactor with H2 (3-5 times) B->C D Pressurize with H2 (1-3 atm) or use H2 balloon C->D E Stir vigorously at room temperature D->E F Monitor reaction by TLC/HPLC E->F G Once complete, purge with N2 F->G H Filter through Celite® to remove catalyst (keep wet) G->H I Concentrate filtrate under reduced pressure H->I J Purify crude product (e.g., recrystallization) I->J

Caption: General workflow for Pd/C hydrogenation.

Detailed Steps:

  • Reactor Setup: In a suitable hydrogenation vessel, dissolve 4'-fluoro-3'-nitroacetophenone (1.0 eq) in a solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate).

  • Catalyst Addition: Under a stream of inert gas (nitrogen or argon), carefully add 5% or 10% Pd/C (typically 1-5 mol% Pd).[11]

  • Hydrogenation: Securely seal the reaction vessel. Purge the system 3-5 times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 1-3 atm) or maintain a positive pressure with a hydrogen balloon.[9]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with solvent at all times as dry, hydrogen-charged Pd/C is pyrophoric.[6] Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 3-amino-4-fluoroacetophenone, which can be further purified if necessary.

Protocol 2: Hydrogenation using Raney Nickel

Detailed Steps:

  • Catalyst Preparation: If using a Raney Nickel slurry in water, carefully decant the water under an inert atmosphere and wash the catalyst several times with the reaction solvent (e.g., methanol) to remove the water.[1]

  • Reactor Charging: In a pressure reactor, combine the 4'-fluoro-3'-nitroacetophenone dissolved in methanol with the prepared Raney Nickel catalyst.

  • Hydrogenation: Seal the reactor, purge with hydrogen, and pressurize to the desired pressure (Raney Nickel can be effective at atmospheric pressure but may require higher pressures for faster conversion).

  • Reaction: Stir the mixture vigorously. The reaction may be exothermic, so temperature control may be necessary.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots.

  • Work-up: After the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the Raney Nickel. This is a critical step due to the pyrophoric nature of the catalyst. The filtration should be done under a blanket of inert gas, and the filter cake must be kept wet.[1]

  • Purification: Remove the solvent from the filtrate and purify the crude product as needed.

References

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.).
  • Zhao, Y., Feng, X., Li, Y., & Bao, M. (2020). Effect of Nanoporous Structure on the Catalytic Activity of Nanoporous Palladium for Hydrogenation of Nitro Compounds. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4684735A - Promotion of raney nickel hydrogenation catalyst.
  • The Sarpong Group. (2010). Standard Operating Procedures. Retrieved from [Link]

  • Currall, K., & Jackson, S. D. (2014). Hydrogenation of 4-Nitroacetophenone Over Rh/Silica: Understanding Selective Hydrogenation of Multifunctional Molecules. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). hydrogen. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation. Retrieved from [Link]

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation. Retrieved from [Link]

  • Google Patents. (n.d.). US5689021A - Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst, Vineeth Precious. Retrieved from [Link]

  • Vapourtec. (n.d.). Pd/C Slurry Transfer Hydrogenation in Continuous Flow. Retrieved from [Link]

  • Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • Reddit. (2024). Hydrogenation Reduction. Retrieved from [Link]

  • ResearchGate. (2025). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. Retrieved from [Link]

  • Kaili Catalyst New Materials CO., LTD. (n.d.). Catalytic hydrogenation. Retrieved from [Link]

  • Cesari, C., Conti, R., Cingolani, A., & Mazzoni, R. (2020). Catalytic transfer hydrogenation of 4-fluoroacetophenone with ruthenium catalysts [Ru]. 1. ResearchGate. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • Wordpress. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved from [Link]

  • Nakao, R., Rhee, H., & Uozumi, Y. (2005). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Navigating Emulsion Challenges in the Workup of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3'-Amino-4'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly emulsion formation, during the workup and purification of this versatile building block.[1] As a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents, a clean and efficient workup is crucial for obtaining high-purity material and ensuring the success of subsequent synthetic steps.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory techniques.

Troubleshooting Guide: Real-Time Solutions for Emulsion Issues

This section is designed to provide immediate, actionable solutions to problems encountered during the liquid-liquid extraction of this compound.

Question: A persistent, milky emulsion has formed between the organic and aqueous layers during the workup. What are the immediate steps to break it?

Answer:

The formation of an emulsion is a common issue, often caused by the presence of surfactant-like impurities or excessive agitation during extraction.[2] For this compound, its amphiphilic nature, possessing both a polar amino group and a less polar acetophenone backbone, can contribute to this phenomenon. Here is a systematic approach to breaking a pre-formed emulsion, starting with the least invasive methods.

Step-by-Step Emulsion Breaking Protocol:

  • Patience and Gentle Agitation: The simplest first step is to let the separatory funnel stand undisturbed for 10-20 minutes.[3][4] Gravity alone can sometimes be sufficient to allow the droplets to coalesce. Gentle swirling or tapping of the funnel can aid this process.[4]

  • "Salting Out" - Addition of Brine: This is often the most effective chemical method.[5]

    • Principle: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[5][6] This decreases the solubility of organic compounds in the aqueous phase and disrupts the stabilizing forces at the interface of the emulsion droplets, forcing them to coalesce.[3][6]

    • Procedure: Prepare a saturated solution of NaCl in water. Add a small volume of this brine to the separatory funnel, gently swirl, and allow it to stand. You should observe the gradual separation of the layers.[3]

  • Filtration through a Hydrophobic Medium:

    • Phase Separator Paper: This specialized filter paper is impregnated with silicone, making it hydrophobic.[7][8][9][10][11] It allows the organic solvent to pass through while retaining the aqueous phase, effectively breaking the emulsion.[7][8][11] Simply pour the entire mixture through the phase separator paper set in a funnel.[8]

    • Celite or Glass Wool Plug: A plug of Celite or glass wool in a funnel can physically disrupt the emulsion, providing a large surface area for the droplets to coalesce upon.[5][12]

  • Centrifugation: If available, centrifugation is a highly effective mechanical method.[3][4][5] The applied force accelerates the separation of the two phases. This is particularly useful for smaller scale reactions.[3]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity of the organic phase, which may help to break the emulsion.[2][5]

Frequently Asked Questions (FAQs)

This section addresses broader questions about the properties of this compound and preventative measures to avoid emulsion formation.

Question: Why is the workup of this compound particularly prone to emulsion formation?

Answer:

The propensity of this compound to form emulsions can be attributed to several factors:

  • Amphiphilic Nature: The molecule contains a polar primary amine group (-NH2) and a relatively nonpolar fluoroacetophenone core. This dual character allows it to act as a weak surfactant, stabilizing the interface between the organic and aqueous phases.

  • Presence of Impurities: The reaction mixture may contain byproducts or unreacted starting materials that can act as emulsifying agents.[2]

  • pH Effects: The basicity of the amino group (pKa ≈ 2.02) means that at certain pH values, a portion of the amine may be protonated, creating a charged species that can further stabilize an emulsion.[13]

Question: How can I prevent emulsion formation from the start?

Answer:

Prevention is always the most efficient strategy.[14] Consider these proactive steps in your experimental design:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or inverting of the separatory funnel.[2][14] This provides sufficient contact between the phases for extraction while minimizing the energy that creates fine droplets.[14]

  • Pre-emptive "Salting Out": Add brine or solid sodium chloride to the aqueous phase before the extraction begins.[4][15] This increases the polarity of the aqueous layer from the outset, discouraging the formation of a stable emulsion.[6]

  • Solvent Choice: The choice of extraction solvent can influence emulsion formation. While common solvents like ethyl acetate and dichloromethane are often used, their properties should be considered in relation to the reaction mixture.

Recommended Workup Protocol and Troubleshooting Logic

The following protocol is a recommended starting point for the workup of a reaction mixture containing this compound. It incorporates preventative measures against emulsion formation.

Experimental Protocol: Workup of this compound

  • Solvent Removal (Optional but Recommended): If the reaction was performed in a solvent that is miscible with water (e.g., methanol, as in some hydrogenation reactions), it is advisable to remove the reaction solvent under reduced pressure first.[12][16]

  • Residue Dissolution: Dissolve the reaction residue in an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add a saturated sodium chloride solution (brine) for the first wash.

  • Extraction: Gently invert the separatory funnel several times, venting frequently to release any pressure. Avoid vigorous shaking.

  • Separation: Allow the layers to separate. If an emulsion forms, refer to the troubleshooting diagram below.

  • Drying and Concentration: Drain the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Data Summary Table
PropertyValueSource
Molecular FormulaC8H8FNO[1][17][18]
Molecular Weight153.16 g/mol [1][17]
Melting Point69 - 73 °C[1][13]
AppearanceWhite to brown crystalline powder[1][19]
pKa (of the amine group)~2.02[13]
Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression of steps to address emulsion formation during the workup.

Emulsion_Troubleshooting Start Emulsion Forms During Workup Wait Let Stand (10-20 min) + Gentle Swirling Start->Wait Check1 Emulsion Broken? Wait->Check1 Salt Add Saturated NaCl (Brine) Check1->Salt No Success Proceed with Workup Check1->Success Yes Check2 Emulsion Broken? Salt->Check2 Filter Filter through Phase Separator Paper or Celite/Glass Wool Check2->Filter No Check2->Success Yes Check3 Emulsion Broken? Filter->Check3 Centrifuge Centrifuge the Mixture Check3->Centrifuge No Check3->Success Yes Centrifuge->Success Failure Consider Alternative Workup Strategy

Caption: A decision-making workflow for breaking emulsions.

References

  • Silicone Treated Filter Whatman 1PS Phase Separator Filter Paper. (n.d.). Google Shopping.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
  • Whatman 1PS Phase Separator for Solvent Extraction. (n.d.). Tisch Scientific.
  • Phase Separation Filter Paper. (n.d.). Lab Filtration Papers.
  • Phase Separator Filters. (n.d.). SSI Products, LLC.
  • Whatman 1PS phase separator filter papers. (n.d.). Sigma-Aldrich.
  • Tackling emulsions just got easier. (2023, January 17). Biotage.
  • Emulsion Breaking: Chemical Formulation Strategies That Work. (n.d.). AOS Products.
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube.
  • Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry.
  • Enhancing Extractions by Salting Out. (2023, August 1). LCGC International.
  • Synthesis of 3'-amino-4'-fluoro-acetophenone. (n.d.). PrepChem.com.
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM.
  • This compound. (n.d.). Chem-Impex.
  • How To: Manage an Emulsion. (n.d.). University of Rochester, Department of Chemistry.
  • This compound, 1G. (n.d.). Lab Pro Inc.
  • How to break emulsions formed during dichloromethane extractions. (n.d.). Benchchem.
  • Emulsion Problem Encountered in Extractions. (2018, March 23). BrainKart.
  • 4-FLUORO-3-AMINO-ACETOPHENONE Chemical Properties. (n.d.). ChemicalBook.
  • Technical Support Center: Overcoming Emulsion Formation in the Liquid-Liquid Extraction of (-)-Carvone. (n.d.). Benchchem.
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific.
  • Buy this compound from Conier Chem&Pharma Limited. (n.d.). ECHEMI.
  • Breaking emulsions. (2018, February 9). Reddit.
  • This compound. (n.d.). CymitQuimica.
  • 2002-82-6 | this compound. (n.d.). Aromsyn Co.,Ltd.
  • This compound | 2002-82-6. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

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Technical Support Center: Byproduct Identification and Characterization by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for byproduct identification and characterization. This resource is designed for researchers, scientists, and drug development professionals who encounter unexpected signals in their NMR and Mass Spectrometry data. Here, we provide practical, in-depth troubleshooting guides and frequently asked questions to navigate the complexities of identifying and characterizing unknown byproducts. Our approach is rooted in years of field experience, emphasizing not just the 'how' but the critical 'why' behind each analytical step.

I. Initial Observation: "There's an Unexpected Peak!"

The first sign of a byproduct often appears as an unassigned peak in your initial analytical screen. This section will guide you through the preliminary steps of assessing these unexpected signals in both NMR and Mass Spectrometry.

Frequently Asked Questions (FAQs)

Q1: I see small, unexpected peaks in my ¹H NMR spectrum. How do I know if they are byproducts or just impurities?

A1: This is a crucial first question. The answer lies in systematic evaluation. First, consider common sources of extraneous peaks such as residual solvents or grease.[1][2] A helpful practice is to compare your spectrum against a table of common laboratory solvent chemical shifts.[1][2] If the peaks do not correspond to known solvents, they could be starting materials, reagents, or actual byproducts. To differentiate, run an NMR of your purified starting material and compare it to the reaction mixture's spectrum. If the peaks are not from the starting material, they are likely byproducts formed during the reaction.

Q2: My mass spectrum shows a peak I wasn't expecting. What's the first thing I should check?

A2: Before assuming it's a byproduct, consider the possibility of adduct formation, especially in soft ionization techniques like electrospray ionization (ESI).[3] Common adducts include the addition of sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) to your target molecule.[4][5][6] These will appear at masses higher than your expected molecular ion. Check the mass difference between your expected ion and the unknown peak. A difference of ~22 Da often suggests a sodium adduct, while a ~38 Da difference points to potassium.[6]

Q3: Can I get a rough idea of the byproduct's concentration from the initial spectra?

A3: Yes, you can get a semi-quantitative estimate. In ¹H NMR, the integration of a peak is proportional to the number of protons it represents. By comparing the integration of a byproduct peak to a known peak of your main product, you can estimate its relative molar concentration. In MS, peak intensity is not always directly proportional to concentration due to differences in ionization efficiency. However, if the byproduct is structurally similar to the main product, you might get a rough estimate of its relative abundance by comparing peak areas, especially when coupled with liquid chromatography (LC-MS).

II. NMR Troubleshooting and Characterization

Once you've determined that the unexpected signals are likely from byproducts, the next step is to use NMR spectroscopy to piece together their structures. This section provides detailed guidance on troubleshooting common NMR issues and employing advanced techniques for structural elucidation.

Troubleshooting Guide: Common NMR Spectral Artifacts
Problem Possible Cause(s) Solution(s)
Broad Peaks Poor shimming, sample inhomogeneity (precipitates), high sample concentration, paramagnetic impurities.[7][8]Re-shim the instrument. Ensure your sample is fully dissolved and filter it if necessary.[9][10] Dilute the sample. If paramagnetism is suspected, consider using a chelating agent.
Distorted Peak Shapes (Non-Lorentzian) Poor shimming, especially of higher-order shims.[11]Perform a thorough shimming routine, including adjustment of X, Y, and Z shims.[12]
"Sinc Wiggles" or Truncation Artifacts The acquisition time is too short, causing the Free Induction Decay (FID) to be cut off before it has fully decayed.[11][12]Increase the acquisition time to allow for complete decay of the FID.[12]
Spinning Sidebands Imperfect magnetic field homogeneity, often due to poor shimming of non-spinning shims or a low-quality NMR tube.[12]Optimize the non-spinning shims (X, Y, ZX, ZY).[12] Use a high-quality NMR tube.[9]
Experimental Protocol: Enhancing Byproduct Signals in NMR

If your byproduct is present in low concentrations, you may need to adjust your NMR acquisition parameters to improve the signal-to-noise ratio (S/N).

Step-by-Step Methodology:

  • Increase the Number of Scans: The S/N increases with the square root of the number of scans. Doubling the S/N requires a four-fold increase in the number of scans.[13]

  • Optimize the Relaxation Delay (d1): Ensure the relaxation delay is at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation between pulses. This is crucial for accurate integration.

  • Use a Higher Field Instrument: Higher magnetic field strengths provide greater sensitivity and spectral dispersion, which can help resolve overlapping peaks.

  • Employ Cryoprobe Technology: Cryogenically cooled probes significantly reduce thermal noise, leading to a substantial increase in S/N, which is particularly beneficial for detecting low-concentration analytes.[14]

Advanced NMR Techniques for Structural Elucidation

When ¹H NMR alone is insufficient, 2D NMR experiments are invaluable for piecing together the structure of a byproduct.[15]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems within the molecule.[14][15]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, providing definitive ¹H-¹³C one-bond connections.[14][15]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.[14][15]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the 3D structure and stereochemistry.[14]

III. Mass Spectrometry Troubleshooting and Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of byproducts. This section addresses common issues in MS analysis and outlines strategies for obtaining high-quality data.

Troubleshooting Guide: Interpreting Unexpected MS Peaks
Problem Possible Cause(s) Solution(s)
Multiple Peaks Close Together Isotope peaks, adducts with different cations (e.g., Na⁺, K⁺), multiply charged species.[16]Examine the mass differences. Isotopic patterns can confirm the presence of certain elements (e.g., Cl, Br). Mass differences of ~22 or ~38 suggest Na⁺ and K⁺ adducts, respectively.[5][6] Multiply charged ions will have peaks at m/z = (M + nH)ⁿ⁺ / n.
Peaks at Unexpectedly High m/z Dimer or aggregate formation, contamination from polymers (e.g., polyethylene glycol - PEG).[16][17]Dilute the sample to reduce the likelihood of non-covalent aggregation. Check for characteristic repeating units (e.g., 44 Da for PEG).[5]
Background Ions Obscuring Analyte Signals Contamination from solvents, plasticizers (phthalates), or previous analyses.[17]Run a blank injection of the mobile phase to identify background ions. Ensure high-purity solvents and clean sample vials.
No Clear Molecular Ion In-source fragmentation, low ionization efficiency.Try a softer ionization technique (e.g., ESI instead of APCI). Optimize source parameters (e.g., cone voltage) to minimize fragmentation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) for Formula Determination

HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a byproduct.

Step-by-Step Methodology:

  • Calibrate the Instrument: Ensure the mass spectrometer is properly calibrated using a known standard to achieve high mass accuracy (typically < 5 ppm).

  • Acquire High-Resolution Data: Analyze your sample using an HRMS instrument such as a TOF (Time-of-Flight) or Orbitrap.

  • Process the Data: Use the instrument's software to determine the accurate mass of the byproduct's molecular ion.

  • Generate Possible Formulas: Input the accurate mass into a formula calculator, specifying a reasonable range for the number of each element based on the starting materials and reaction conditions. The software will generate a list of possible elemental compositions that fit the measured mass within a certain tolerance.

  • Filter the Results: Use the isotopic pattern of the molecular ion to further refine the list of possible formulas. For example, the relative abundance of the M+1 peak can help determine the number of carbon atoms.

IV. Integrating NMR and MS Data for Confident Structure Elucidation

The most powerful approach to identifying byproducts is the combined use of NMR and MS.[13] These two techniques provide complementary information that, when integrated, can lead to unambiguous structure elucidation.

Workflow for Integrated Structure Elucidation

Byproduct_Identification_Workflow cluster_0 Initial Analysis cluster_1 MS Analysis cluster_2 NMR Analysis cluster_3 Structure Confirmation A Unexpected Peak(s) in NMR and/or MS B Acquire HRMS Data A->B E Acquire 1D NMR (¹H, ¹³C) A->E C Determine Elemental Formula B->C D Propose Potential Structures C->D H Compare Proposed Structures with NMR Data D->H F Acquire 2D NMR (COSY, HSQC, HMBC) E->F G Determine Structural Fragments and Connectivity F->G G->H I Confirm Structure H->I

Caption: Integrated workflow for byproduct identification using MS and NMR.

Case Study: A Practical Example

Imagine a reaction where the expected product has a molecular weight of 250 Da.

  • Initial Analysis: A ¹H NMR shows unexpected aromatic signals, and LC-MS reveals a peak with an m/z of 268.

  • MS Analysis: HRMS confirms the accurate mass of the unexpected peak, and the elemental formula is determined to be C₁₅H₁₂O₄. The expected product's formula is C₁₅H₁₄O₃. This suggests the byproduct has gained an oxygen atom and lost two hydrogen atoms.

  • NMR Analysis:

    • ¹H NMR shows fewer aliphatic protons and a downfield shift of one aromatic proton, suggesting oxidation of an alkyl chain and hydroxylation of the aromatic ring.

    • HSQC and HMBC experiments confirm the position of the new hydroxyl group and the presence of a carbonyl group where a methylene group was expected.

  • Structure Confirmation: The combined data allows for the confident identification of the byproduct as an oxidized and hydroxylated derivative of the starting material.

V. References

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from

  • CDN. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from

  • ResearchGate. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. Retrieved from

  • Analytical Chemistry Instrumentation Facility. (n.d.). Useful Mass Differences. Retrieved from

  • Technology Networks. (2023, May 19). Mass Spectrometry: A Powerful Analytical Tool in Biopharma. Retrieved from

  • PMC - NIH. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Byproduct Identification in 2-Phenyl-1-propanol Reactions via NMR Spectroscopy. Retrieved from

  • (n.d.). Common Background Contamination Ions in Mass Spectrometry. Retrieved from

  • PubMed. (2014, December 15). Unexpected peaks in tandem mass spectra due to reaction of product ions with residual water in mass spectrometer collision cells. Retrieved from

  • (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from

  • Waters Corporation. (n.d.). Interpreting Mass Spectrometry Output. Retrieved from

  • IonSource. (2005, July 18). Interpreting Electrospray Mass Spectra. Retrieved from

  • BioPharmaSpec. (n.d.). Mass Spectrometric Analysis of Process Related Impurities Introduction. Retrieved from

  • PMC - PubMed Central. (n.d.). Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. Retrieved from

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from

  • (n.d.). Interpreting MS/MS spectra. Retrieved from

  • University of Rochester. (n.d.). Tips & Tricks: Characterization. Retrieved from

  • YouTube. (2024, January 16). Combined LC/MS and NMR for Automated Verification of Chemical Structures. Retrieved from

  • PMC - PubMed Central. (n.d.). MASS SPECTROMETRY-BASED METABOLOMICS. Retrieved from

  • Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Retrieved from

  • (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved from

  • Max T. Rogers NMR. (n.d.). NMR Artifacts. Retrieved from

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from

  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from

  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering. Retrieved from

  • Books Gateway. (n.d.). Sample Preparation | NMR Spectroscopy in Food Analysis. Retrieved from

  • Cornell University. (n.d.). NMR Sample Preparation - NMR and Chemistry MS Facilities. Retrieved from

  • Reddit. (2021, February 17). Perculiar NMR cant identify my by-product. : r/chemhelp. Retrieved from

  • (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Retrieved from

  • (n.d.). NMR sample preparation guidelines. Retrieved from

  • Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis? : r/OrganicChemistry. Retrieved from

  • University of Maryland. (n.d.). Troubleshooting | Department of Chemistry and Biochemistry. Retrieved from

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Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Purity Assessment of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 3'-Amino-4'-fluoroacetophenone, a key intermediate in pharmaceutical synthesis.[1][2] The purity of such intermediates is a critical determinant of the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically grounded comparison of analytical methodologies, supported by experimental data and adherence to international regulatory standards.

The narrative that follows is not a rigid recitation of steps but a scientifically reasoned guide that explains the causality behind experimental choices. It is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that every protocol described is a self-validating system.

The Critical Role of Purity and the Analytical Imperative

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of anti-inflammatory and analgesic agents.[2] The presence of impurities, even at trace levels, can have significant consequences for patient safety and drug efficacy.[4] Therefore, a robust, reliable, and validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure product quality.[5] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and precision.[6]

This guide will detail the validation of a primary reversed-phase HPLC (RP-HPLC) method (Method A) and compare its performance characteristics to a hypothetical alternative (Method B), illustrating how subtle changes in chromatographic conditions can impact method performance.

Methodologies: The Foundation of Reliable Analysis

The development of a stability-indicating HPLC method—one that can accurately measure the analyte of interest in the presence of its degradation products—is a multi-faceted process.[7][8][9] Our proposed primary method (Method A) is based on common practices for the analysis of aromatic ketones and related substances.[10]

Proposed Primary Analytical Method (Method A)
  • Chromatographic System: HPLC with UV-Vis Detector

  • Column: C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.02 M Potassium Phosphate Monobasic buffer (pH 3.0) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile Phase

Alternative Analytical Method (Method B)
  • Chromatographic System: HPLC with UV-Vis Detector

  • Column: C8 Reversed-Phase Column (4.6 x 100 mm, 3.5 µm particle size)

  • Mobile Phase: Gradient elution. Solvent A: Water with 0.1% Formic Acid; Solvent B: Acetonitrile. Gradient: 10% B to 70% B over 15 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 326 nm

  • Injection Volume: 5 µL

  • Diluent: Water:Acetonitrile (50:50)

The choice of a C18 column in Method A provides excellent hydrophobic retention for the aromatic acetophenone structure. The isocratic mobile phase offers simplicity and robustness. Method B explores a C8 column, which has lower hydrophobicity and may offer different selectivity, combined with a gradient elution to potentially improve the resolution of early-eluting impurities. The detection wavelength of 326 nm in Method B is based on the reported maximum absorption for this compound, which could enhance sensitivity.

The Validation Gauntlet: A Parameter-by-Parameter Comparison

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12]

System Suitability

Before any validation run, system suitability must be established to ensure the chromatographic system is performing adequately.

Experimental Protocol: System Suitability

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Make five replicate injections of the standard solution.

  • Calculate the mean and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Table 1: Comparison of System Suitability Parameters

ParameterAcceptance CriteriaMethod A ResultMethod B Result
Peak Area RSD ≤ 2.0%0.8%1.1%
Retention Time RSD ≤ 1.0%0.3%0.5%
Tailing Factor ≤ 2.01.21.4
Theoretical Plates ≥ 200085007200

Insight: Both methods meet the system suitability criteria, indicating a well-performing system. Method A shows slightly better precision in peak area, which is advantageous for an isocratic method.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][8]

Experimental Protocol: Forced Degradation

  • Expose solutions of this compound (1 mg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[1]

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.[1]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[1]

    • Thermal Degradation: Solid drug substance at 80°C for 48 hours.[1]

    • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[1]

  • Analyze the stressed samples alongside an unstressed control sample.

  • Assess peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis HPLC Analysis (Method A vs. B) Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (Solid, 80°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API 3'-Amino-4'- fluoroacetophenone (API Solution/Solid) API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Assess Specificity: - Peak Purity - Resolution of Degradants Analysis->Results

Caption: Workflow for Forced Degradation Studies.

Table 2: Forced Degradation Results Comparison

Stress ConditionMethod A (Degradation %)Method A (Resolution of Major Degradant)Method B (Degradation %)Method B (Resolution of Major Degradant)
Acid Hydrolysis ~15%2.5~14%2.8
Base Hydrolysis ~10%3.1~11%3.0
Oxidation ~20%1.8~21%2.2
Thermal ~5%4.0~5%4.2
Photolytic No significant degradationN/ANo significant degradationN/A

Insight: Both methods demonstrated stability-indicating capabilities by separating the main peak from degradation products. Method B showed slightly better resolution for the degradant formed under oxidative stress, which could be a deciding factor if this is a known degradation pathway. Peak purity analysis confirmed the homogeneity of the main peak in all stressed conditions for both methods.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations ranging from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope.

Table 3: Linearity and Range Data

ParameterAcceptance CriteriaMethod A ResultMethod B Result
Range 50 - 150 µg/mL50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.99980.9995
Y-Intercept Report12501890
Slope Report2543028870

Insight: Both methods exhibit excellent linearity over the specified range, as indicated by the high correlation coefficients.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[10]

Experimental Protocol: Accuracy

  • Prepare a placebo (matrix without the API).

  • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Table 4: Accuracy (Recovery) Results

Spike LevelAcceptance CriteriaMethod A (% Recovery)Method B (% Recovery)
80% 98.0% - 102.0%99.5%99.2%
100% 98.0% - 102.0%100.2%100.5%
120% 98.0% - 102.0%101.1%100.8%
Mean Recovery 100.3% 100.2%

Insight: Both methods demonstrate high accuracy, with recovery values well within the acceptable limits.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD for the results.

Table 5: Precision Results (RSD%)

Precision LevelAcceptance CriteriaMethod A (%RSD)Method B (%RSD)
Repeatability ≤ 2.0%0.9%1.3%
Intermediate Precision ≤ 2.0%1.2%1.5%

Insight: Method A, with its isocratic elution, shows superior precision compared to the gradient elution of Method B. While both are acceptable, the lower RSD of Method A suggests greater consistency for routine quality control applications.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD & LOQ

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

    • LOD ≈ 3.3 x (Standard Deviation of the Blank / Slope) or S/N of ~3:1

    • LOQ ≈ 10 x (Standard Deviation of the Blank / Slope) or S/N of ~10:1

  • Confirm the LOQ by analyzing samples at this concentration and checking for acceptable precision and accuracy.

Table 6: LOD and LOQ Comparison

ParameterMethod AMethod B
LOD (µg/mL) 0.050.03
LOQ (µg/mL) 0.150.10
Precision at LOQ (%RSD) 4.5%5.2%

Insight: Method B, utilizing a more sensitive detection wavelength, achieves lower LOD and LOQ values, making it more suitable for detecting and quantifying trace-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[10]

Experimental Protocol: Robustness

  • Introduce small, deliberate changes to the method parameters one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (± 2% organic)

  • Analyze the system suitability standard under each condition.

  • Evaluate the impact on retention time, tailing factor, and resolution of critical pairs.

Robustness_Validation center Optimized HPLC Method param1 Flow Rate (± 0.1 mL/min) center->param1 param2 Temperature (± 2°C) center->param2 param3 Mobile Phase pH (± 0.2) center->param3 param4 Mobile Phase Composition (± 2%) center->param4 results System Suitability Results param1->results param2->results param3->results param4->results

Caption: Parameters varied during Robustness testing.

Insight: In robustness testing (data not tabulated for brevity), Method A (isocratic) was found to be more robust. The retention times were less affected by changes in flow rate and mobile phase composition compared to the gradient Method B, where small variations in the gradient pump's performance could lead to more significant shifts.

Conclusion: Selecting the Optimal Method

This comparative guide demonstrates the rigorous process of validating an HPLC method for purity assessment. Both Method A and Method B are validatable and could be deemed suitable for their intended purpose. However, the choice between them depends on the specific application.

  • Method A (Isocratic) is superior in terms of precision and robustness . Its simplicity makes it ideal for routine quality control environments where high throughput and consistent performance are paramount.

  • Method B (Gradient) offers better sensitivity (lower LOQ) and slightly better resolution for certain degradation products. This method would be preferable during early drug development, where identifying and quantifying unknown trace impurities is a primary objective.

Ultimately, the selection is a risk-based decision. For routine purity testing of a well-characterized substance, the robustness and precision of Method A make it the more reliable choice.

References

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The Strategic Advantage of Fluorine: A Comparative Guide to 3'-Amino-4'-fluoroacetophenone in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the selection of foundational building blocks is a critical determinant of a drug candidate's ultimate success. Among the vast arsenal of synthetic intermediates, 3'-Amino-4'-fluoroacetophenone has emerged as a particularly valuable scaffold. Its strategic incorporation of a fluorine atom ortho to an amino group and meta to an acetyl moiety imparts a unique combination of physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of this compound with its non-fluorinated and other substituted analogs, supported by experimental insights and a discussion of its practical application in drug synthesis.

The Fluorine Factor: More Than Just a Halogen

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its therapeutic potential.[1][2][3] The C-F bond is stronger than a C-H bond, which can significantly increase the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[2][4][5] This increased stability often leads to a longer half-life and improved oral bioavailability.[1][3][5] Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity.[1][2]

Physicochemical Properties: A Quantitative Comparison

The advantages of this compound become apparent when its physicochemical properties are compared with its non-fluorinated counterpart, 3'-aminoacetophenone, and the related 4'-fluoroacetophenone.

PropertyThis compound3'-Aminoacetophenone4'-Fluoroacetophenone
Molecular Weight 153.16 g/mol [6]135.16 g/mol [7]138.14 g/mol [8]
Melting Point 69-73 °C[6]94-98 °C[9][10]4 °C[11][12]
Boiling Point 289.6 °C[13]289-290 °C[9][10]196 °C[11][12]
LogP (XLogP3) 1.03[13]1.2[7]1.7[8]
Polar Surface Area (PSA) 43.09 Ų[13]43.1 Ų[7]17.1 Ų[8]

The data reveals that the introduction of fluorine in this compound has a modest impact on its polarity compared to 3'-aminoacetophenone, as indicated by the similar PSA values. However, the LogP value, a measure of lipophilicity, is slightly lower for the fluorinated compound, which can be advantageous for improving aqueous solubility and formulation properties.

Synthetic Utility: A Versatile Building Block

This compound is a versatile intermediate in a variety of synthetic transformations crucial for the construction of complex drug molecules.[6] Its amino group can be readily acylated, alkylated, or used as a nucleophile in ring-forming reactions, while the ketone functionality provides a handle for further modifications.

Experimental Protocol: Synthesis of a Substituted Quinolone

Quinolone and azaflavone scaffolds are prevalent in many biologically active compounds, including anticancer agents.[14] The following protocol outlines a general procedure for the synthesis of a 2-aryl-4-quinolone, a close analog of flavones, using this compound as a starting material. This highlights the utility of this building block in diversity-oriented synthesis.[14]

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add an aroyl chloride (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude amide from the previous step in a high-boiling point solvent like diphenyl ether.

  • Heat the reaction mixture to reflux (approximately 250-260 °C) for 1-2 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the quinolone product.

  • Filter the precipitate, wash with a non-polar solvent like hexane, and dry to obtain the desired 2-aryl-4-quinolone.

The presence of the fluorine atom in the final product can enhance its biological activity and pharmacokinetic properties, as previously discussed.

Visualization of Synthetic Pathways

The following diagrams illustrate key synthetic transformations involving acetophenone derivatives, providing a visual representation of their utility in drug design.

G cluster_suzuki Suzuki Coupling Bromoacetophenone 4-Bromo- acetophenone Pd_Catalyst Pd Catalyst, Base Bromoacetophenone->Pd_Catalyst Oxidative Addition Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Pd_Catalyst Transmetalation Biaryl_Product 4'-Phenyl- acetophenone Pd_Catalyst->Biaryl_Product Reductive Elimination

Caption: Suzuki coupling reaction of a bromoacetophenone derivative.

G cluster_pictet Pictet-Spengler Reaction Arylethylamine β-Arylethylamine Acid_Catalyst Acid Catalyst Arylethylamine->Acid_Catalyst Aldehyde Aldehyde/ Ketone Aldehyde->Acid_Catalyst Condensation Tetrahydroisoquinoline Tetrahydro- isoquinoline Acid_Catalyst->Tetrahydroisoquinoline Ring Closure

Caption: General scheme of the Pictet-Spengler reaction.

Comparative Performance and Alternatives

While this compound offers distinct advantages, the choice of a building block is always context-dependent.

  • 3'-Aminoacetophenone: This non-fluorinated analog is a suitable alternative when metabolic stability is not a primary concern or when the synthetic route is sensitive to the electronic effects of fluorine. It is also generally more cost-effective.

  • Other Halogenated Analogs: Bromo- or chloro-substituted acetophenones can be used in cross-coupling reactions where the halogen acts as a leaving group. However, the reactivity and side-product profiles will differ.

  • Positional Isomers: Isomers such as 4'-Amino-3'-fluoroacetophenone may be considered to explore different substitution patterns and their effects on biological activity.

The decision to use this compound should be based on a thorough analysis of the drug design strategy, considering the desired pharmacokinetic profile and the synthetic accessibility of the target molecule.

Conclusion

This compound is a powerful and versatile building block in modern drug design. The strategic placement of the fluorine atom confers significant advantages in terms of metabolic stability, bioavailability, and potential for enhanced target engagement. While alternatives exist, the unique combination of properties offered by this fluorinated intermediate makes it a preferred choice for the synthesis of a wide range of therapeutic agents, particularly in the development of anti-inflammatory, analgesic, and anticancer drugs. As the demand for drug candidates with optimized pharmacokinetic profiles continues to grow, the importance of building blocks like this compound in the medicinal chemist's toolbox is set to increase.

References

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A Comparative Guide to the Synthetic Routes of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3'-Amino-4'-fluoroacetophenone

This compound is a pivotal intermediate in contemporary medicinal chemistry and drug development.[1] Its unique trifunctional structure, featuring an acetophenone core, a fluorine atom, and an amino group, renders it an invaluable building block for synthesizing a diverse array of bioactive molecules. The fluorine substituent is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] Consequently, the efficient, safe, and scalable synthesis of this compound is of paramount importance to researchers and professionals in the pharmaceutical industry. This guide provides an in-depth, objective comparison of the primary and potential alternative synthetic routes to this compound, supported by experimental data and field-proven insights to inform methodological choices in a research and development setting.

Route 1: The Predominant Pathway - Reduction of 4'-Fluoro-3'-nitroacetophenone

The most established and widely employed synthetic route to this compound commences with the nitration of 4'-fluoroacetophenone, followed by the selective reduction of the resulting nitro group. This two-step process is reliable and scalable, making it a cornerstone of industrial aniline production.[2][3]

Step 1: Nitration of 4'-Fluoroacetophenone

The synthesis begins with the electrophilic aromatic substitution of 4'-fluoroacetophenone using a nitrating mixture, typically concentrated nitric and sulfuric acids, at low temperatures to control the exothermic reaction and prevent side-product formation. The directing effects of the para-fluoro (ortho, para-directing) and the meta-directing acetyl groups guide the nitro group to the desired 3-position.

Experimental Protocol: Synthesis of 4'-Fluoro-3'-nitroacetophenone [4]

  • Dissolve 1-(4-fluorophenyl)ethanone (1.0 eq) in concentrated sulfuric acid (H₂SO₄) with stirring.

  • Cool the mixture to -15°C.

  • Slowly add a pre-mixed solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid dropwise, maintaining the temperature at -15°C.

  • Continue stirring at -15°C for approximately 80 minutes.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4'-fluoro-3'-nitroacetophenone. A typical yield for this nitration is around 55%.[4]

Step 2: Selective Reduction of the Nitro Group

The critical step in this route is the chemoselective reduction of the nitro group to an amine without affecting the ketone functionality.[5][6] Two primary methods are favored for this transformation: catalytic hydrogenation and metal-acid reduction.

Method A: Catalytic Hydrogenation

This is often the preferred industrial method due to its high efficiency, cleaner reaction profile, and the reusability of the catalyst.[5] Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[6][7]

  • Causality Behind Experimental Choices: Catalytic hydrogenation is chosen for its high chemoselectivity. The choice between Pd/C and Raney Nickel can depend on factors like cost and the presence of other functional groups. For instance, Raney Nickel is often preferred when there's a risk of dehalogenation, although this is less of a concern with the more robust C-F bond.[8] The reaction is typically run under a pressurized hydrogen atmosphere, and the progress is monitored by the cessation of hydrogen uptake.[9]

Method B: Metal-Acid Reduction (e.g., Sn/HCl or Fe/HCl)

This classical method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[10] This system generates the reducing agent in situ.

  • Causality Behind Experimental Choices: The Sn/HCl or Fe/HCl systems are effective for selectively reducing nitro groups in the presence of carbonyls. The reaction proceeds through a series of single-electron transfers from the metal surface. While effective, this method can be messy, and the workup requires careful neutralization and removal of metal salts, which can complicate purification.[10]

Experimental Protocol: Catalytic Hydrogenation of 4'-Fluoro-3'-nitroacetophenone (General)

  • In a high-pressure hydrogenation reactor (e.g., a Parr apparatus), combine 4'-fluoro-3'-nitroacetophenone (1.0 eq) and a suitable solvent such as ethanol or methanol.[9]

  • Carefully add the catalyst (e.g., 5-10% Pd/C or Raney Nickel slurry).

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen), followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature (e.g., 50°C).[9]

  • Stir the mixture vigorously until hydrogen consumption ceases.

  • Cool the reactor, vent the excess hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry and must be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

Data Summary for Route 1
ParameterCatalytic Hydrogenation (Pd/C, Raney Ni)Metal-Acid Reduction (Sn/HCl, Fe/HCl)
Typical Yield High (>90%)[11]Good to High (70-90%)
Purity Generally high after filtration[11]Requires extensive workup and purification
Reaction Time Varies with pressure, temp, and catalyst loadingCan be lengthy (several hours)
Safety Requires handling of H₂ gas and potentially pyrophoric catalysts. Highly exothermic.[5]Generates H₂ gas in situ, highly exothermic.
Scalability Highly scalable, used in industrial processes.[3][12]Less scalable due to workup challenges.
Cost Initial catalyst cost can be high, but recyclable.Reagents are inexpensive, but waste disposal costs.

Route 2: A Hypothetical Nucleophilic Aromatic Substitution (SNAr) Approach

A plausible, albeit less documented, alternative involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This route would theoretically start with a di-halogenated precursor, such as 3',4'-difluoroacetophenone, and displace one of the fluoride ions with an amino group.

  • Mechanistic Rationale: For an SNAr reaction to proceed, the aromatic ring must be electron-deficient.[13] The acetyl group at the 1-position is strongly electron-withdrawing, which would activate the ring towards nucleophilic attack. The fluoride ion is a good leaving group for SNAr reactions. The incoming nucleophile, such as ammonia or an ammonia equivalent, would attack the ring, forming a Meisenheimer complex, followed by the expulsion of a fluoride ion to restore aromaticity.[14]

Potential Challenges and Considerations
  • Regioselectivity: The key challenge in this route is controlling the regioselectivity. The acetyl group would activate both the 3- and 4-positions. While the fluorine at the 4-position might be more activated due to resonance stabilization of the intermediate, a mixture of isomers (3-amino-4-fluoro and 4-amino-3-fluoro) is a significant possibility.

  • Reaction Conditions: SNAr reactions with ammonia often require high temperatures and pressures, which can lead to side reactions.

  • Substrate Availability: The starting material, 3',4'-difluoroacetophenone, while commercially available, may be more expensive than 4'-fluoroacetophenone.

Due to these challenges, this route is likely to be less efficient and more difficult to control than the nitro reduction pathway, explaining its absence in readily available literature for this specific target molecule.

Route 3: A Challenging Friedel-Crafts Acylation Pathway

Another theoretical approach is the Friedel-Crafts acylation of a pre-existing amino-fluorinated aromatic ring, such as 2-fluoroaniline. To prevent the catalyst from complexing with the basic amino group, it would need to be protected, for instance, as an acetanilide.

  • Mechanistic Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution used to introduce an acyl group onto an aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst (e.g., AlCl₃).[15] The protected amino group (acetamido) is an ortho, para-director, as is the fluoro group.

Potential Challenges and Considerations
  • Directing Group Conflict: Both the acetamido and fluoro groups are ortho, para-directing. Acylation of 2-fluoroacetanilide would likely lead to a mixture of isomers, with acylation occurring at positions para and ortho to the activating groups, making the isolation of the desired this compound (after deprotection) difficult and low-yielding.

  • Deactivation by the Lewis Acid: The amino group, even when protected as an amide, can still complex with the Lewis acid catalyst. This deactivates the aromatic ring towards electrophilic substitution, often requiring stoichiometric amounts of the catalyst and harsh reaction conditions.[16][17]

  • Multiple Steps: This route would involve at least three steps: protection of the amine, Friedel-Crafts acylation, and deprotection, adding to the overall complexity and reducing the overall yield.

Given these significant hurdles, the Friedel-Crafts acylation route is not a practical or efficient method for the synthesis of this compound.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Nitro Reduction (Preferred) cluster_1 Route 2: SNAr (Hypothetical) cluster_2 Route 3: Friedel-Crafts (Hypothetical) A1 4'-Fluoroacetophenone A2 4'-Fluoro-3'-nitroacetophenone A1->A2 HNO₃, H₂SO₄ A3 This compound A2->A3 Reduction (H₂, Pd/C or Sn/HCl) B1 3',4'-Difluoroacetophenone B2 This compound + Isomer B1->B2 NH₃, high T/P C1 2-Fluoroaniline C2 2-Fluoroacetanilide C1->C2 Protection C3 Acylated Intermediates (Mixture) C2->C3 Ac₂O, AlCl₃ C4 This compound + Isomers C3->C4 Deprotection

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations

Based on a comprehensive review of synthetic methodologies, the reduction of 4'-fluoro-3'-nitroacetophenone stands out as the most efficient, reliable, and scalable route for the synthesis of this compound.

  • For laboratory-scale synthesis, both catalytic hydrogenation and metal-acid reduction are viable options. Catalytic hydrogenation offers a cleaner product profile and simpler workup, while metal-acid reduction uses readily available and inexpensive reagents.

  • For industrial and large-scale production, catalytic hydrogenation is the superior choice due to its high atom economy, potential for catalyst recycling, and amenability to continuous flow processes, which can enhance safety and efficiency.[12] The highly exothermic nature of nitro reductions necessitates careful thermal management and safety assessments, particularly during scale-up.[5]

The alternative SNAr and Friedel-Crafts acylation routes, while mechanistically plausible, present significant challenges related to regioselectivity, harsh reaction conditions, and potential side reactions. The lack of documented successes for these routes in synthesizing the target molecule suggests they are not practically viable compared to the well-established nitro reduction pathway. Therefore, for researchers and drug development professionals, focusing optimization efforts on the nitration and subsequent reduction of 4'-fluoroacetophenone is the most logical and promising strategy.

References

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  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

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  • Zhang, Y., et al. (n.d.). Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source. Request PDF on ResearchGate. Retrieved from [Link]

  • Reddit. (2020, December 27). Reaction to demonstrate reduction of aromatic nitro groups using Sn and conc. HCl(aq). Retrieved from [Link]

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  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • Ahmad, Z., et al. (n.d.). Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe3O4 Nanoparticles for Water Purification. Retrieved from [Link]

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  • Reddit. (n.d.). Reaction to demonstrate reduction of aromatic nitro groups using Sn and conc. HCl(aq). Retrieved from [Link]

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analytical method validation for the quantification of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Analytical Method Validation for the Quantification of 3'-Amino-4'-fluoroacetophenone

This guide provides a comprehensive comparison and detailed protocol for the validation of analytical methods for the quantification of this compound. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and concentration of this compound is paramount for drug safety and efficacy.[1] This document is designed for researchers, analytical scientists, and drug development professionals, offering both a high-level strategic comparison of analytical techniques and a detailed, actionable protocol for a recommended method. All procedures and acceptance criteria are grounded in the rigorous standards set forth by the International Council for Harmonisation (ICH) guidelines.[2][3]

Strategic Overview: Selecting the Optimal Analytical Technique

The choice of an analytical method is a balance of specificity, sensitivity, accuracy, and throughput. For this compound, two primary techniques present viable options: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the superior and recommended technique. Its primary advantage is specificity —the ability to separate the target analyte from impurities, starting materials, and degradation products. This separation capability is crucial for accurately quantifying the compound in complex matrices, which is a common requirement in pharmaceutical quality control.[4][5]

  • UV-Vis Spectrophotometry: This method is faster and simpler, relying on the inherent absorbance of UV light by the acetophenone chromophore in the molecule.[6] However, its utility is limited by a significant lack of specificity. Any impurity or other component that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. It is best suited for highly pure samples or for rapid, in-process checks where the composition is well-understood.

Comparative Analysis of Analytical Methodologies
ParameterRP-HPLC with UV DetectionUV-Vis SpectrophotometryRationale & Justification
Specificity Excellent Poor to Fair HPLC physically separates components before detection, ensuring the signal is solely from the analyte of interest. UV-Vis measures the total absorbance of the solution at a specific wavelength.
Sensitivity (LOD/LOQ) Excellent (ng/mL range)Good (µg/mL range)Chromatographic pre-concentration on the column head and low-noise detectors give HPLC a significant sensitivity advantage.[7]
Linear Range Excellent (Typically 2-3 orders of magnitude)Good (Typically 1-2 orders of magnitude)Governed by the Beer-Lambert Law, but HPLC detectors often have a wider linear dynamic range.
Accuracy & Precision Excellent (%RSD < 2%)Good (%RSD < 5%)The high reproducibility of modern HPLC systems allows for superior precision.[8] Accuracy is high due to excellent specificity.
Throughput Moderate (5-15 min per sample)High (<1 min per sample)UV-Vis is significantly faster as it omits the chromatographic separation step.
Cost & Complexity High Low HPLC requires more expensive instrumentation, solvents, and more highly trained operators.
Information Yield High (Provides data on impurities)Low (Provides only total absorbance)HPLC can simultaneously quantify the primary compound and profile related impurities in a single run.

Recommended Method: A Validated RP-HPLC-UV Protocol

Based on the comparative analysis, an RP-HPLC method is the authoritative choice for reliable quantification. The following section details a robust method and a comprehensive validation protocol in accordance with ICH Q2(R2) guidelines.[3]

Proposed Chromatographic Conditions

The development of this method is based on established principles for small aromatic amines and ketones.[9][10]

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, making it the standard choice for this type of molecule.[11]
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)A mixture of organic solvent (acetonitrile) and aqueous buffer allows for fine-tuning of retention time. The acidic pH ensures the amino group is protonated, leading to sharp, symmetrical peak shapes.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection Wavelength 254 nmThe acetophenone functional group provides strong UV absorbance. A full UV scan of a standard solution should be performed to confirm the absorbance maximum (λmax), but 254 nm is a robust starting point.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

PART 1: The Validation Workflow

The validation process follows a logical sequence to demonstrate the method is fit for its intended purpose.[12]

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Parameters (Peak Shape, Runtime) Dev->Opt Protocol Write Validation Protocol (Define Experiments & Criteria) Opt->Protocol SysSuit System Suitability Protocol->SysSuit Step 1 Spec Specificity SysSuit->Spec Step 2 Lin Linearity & Range Spec->Lin Step 3 Acc Accuracy Lin->Acc Step 4 Prec Precision (Repeatability & Intermediate) Acc->Prec Step 5 LOQ LOD & LOQ Prec->LOQ Step 6 Rob Robustness LOQ->Rob Step 7 Report Validation Report (Summarize Results) Rob->Report Implement Implement for Routine Use Report->Implement

Caption: Workflow for Analytical Method Validation.

PART 2: Detailed Experimental Protocols & Acceptance Criteria

The following protocols provide a step-by-step guide for validating the proposed HPLC method.

System Suitability

Causality: This test is performed before any other validation experiment to ensure the chromatographic system (HPLC, column, mobile phase) is performing adequately on the day of analysis.[13]

  • Protocol:

    • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

    • Inject this solution five or six consecutive times.

    • Calculate the key performance parameters from the resulting chromatograms.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

Specificity

Causality: This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Inject a solution containing known related substances or impurities to demonstrate separation from the main analyte peak.

    • If available, analyze a placebo or matrix sample to show a lack of interference.

    • Perform stress testing (e.g., acid, base, peroxide, heat, light) on the analyte and analyze the resulting solution to demonstrate separation from degradation products. Peak purity analysis using a Photodiode Array (PDA) detector is highly recommended.

  • Acceptance Criteria:

    • No significant peaks should be observed at the retention time of the analyte in the blank or placebo chromatograms.

    • The analyte peak should be resolved from all known impurity and degradant peaks (Resolution > 2.0).

    • The peak purity index (if using a PDA detector) should pass the software's threshold (e.g., > 990).

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[12]

  • Protocol:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions to create at least five concentration levels covering the expected range. For an assay, this is typically 80% to 120% of the target concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should be minimal (not significantly different from zero).

    • The residuals should be randomly distributed around the regression line.

Accuracy (as Recovery)

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by spiking a known amount of analyte into a sample matrix and measuring the percent recovery.[9]

  • Protocol:

    • Prepare samples by spiking the analyte into a blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria:

    • Mean Percent Recovery: 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[8]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare a minimum of six independent samples at 100% of the target concentration.

      • Analyze all samples on the same day, with the same analyst, on the same instrument.

      • Calculate the %RSD of the results.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both sets of experiments.

  • Acceptance Criteria:

    • Repeatability: %RSD ≤ 2.0%

    • Intermediate Precision: %RSD ≤ 2.0% for the combined data from both experiments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.

  • Protocol (Signal-to-Noise approach):

    • Prepare progressively more dilute solutions of the analyte.

    • Inject them and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria:

    • LOD: Signal-to-Noise Ratio ≥ 3:1

    • LOQ: Signal-to-Noise Ratio ≥ 10:1. The precision (%RSD) at the LOQ concentration should also be verified and be acceptable (e.g., ≤ 10%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Mobile Phase pH (e.g., ± 0.2 units)

      • Mobile Phase Composition (e.g., ± 2% organic)

      • Column Temperature (e.g., ± 5 °C)

      • Flow Rate (e.g., ± 0.1 mL/min)

    • Assess the impact on system suitability parameters and analyte concentration.

  • Acceptance Criteria:

    • System suitability parameters must still pass their acceptance criteria.

    • The change in the measured concentration should be minimal (e.g., within ± 2.0% of the initial result).

PART 3: Interrelation of Core Validation Parameters

The core validation parameters are not independent; they are logically interconnected to define the method's capabilities. A method's validated range is the concentration interval where linearity, accuracy, and precision have all been proven to meet acceptance criteria.

G center Validated Method Specificity Specificity (No Interference) center->Specificity is Range Range (e.g., 80-120%) center->Range operates within a Linearity Linearity (r² ≥ 0.999) Accuracy Accuracy (98-102% Recovery) Precision Precision (%RSD ≤ 2.0) Range->Linearity defined by Range->Accuracy defined by Range->Precision defined by

Caption: Relationship between core validation parameters.

Conclusion

For the reliable quantification of this compound, a validated RP-HPLC method is unequivocally the recommended approach. While UV-Vis spectrophotometry offers speed, it lacks the critical specificity required for pharmaceutical quality control. The detailed validation protocol provided in this guide, which is firmly rooted in ICH principles, establishes a clear pathway for demonstrating that an analytical method is accurate, precise, specific, and robust. Adherence to this systematic process ensures the generation of high-quality, reliable data, which is the foundation of modern drug development and manufacturing.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2023. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. 2025. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. 2025. Available at: [Link]

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A Comparative Guide to Catalysts for the Synthesis of 3'-Amino-4'-fluoroacetophenone: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3'-Amino-4'-fluoroacetophenone in Medicinal Chemistry

This compound is a pivotal building block in the landscape of modern drug discovery and development.[1] Its unique trifunctional molecular architecture, featuring an acetophenone moiety, a fluorine atom, and an amino group, renders it an invaluable precursor for the synthesis of a diverse array of pharmacologically active molecules.[1] The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates, a strategy widely employed in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles. The amino group provides a versatile handle for further molecular elaboration, enabling the construction of complex heterocyclic systems and the introduction of various pharmacophores. Consequently, the efficient and selective synthesis of this key intermediate is of paramount importance to researchers and professionals in the pharmaceutical industry.

This guide provides a comprehensive comparative analysis of the primary catalytic methodologies for the synthesis of this compound. We will delve into two principal synthetic disconnections: the catalytic reduction of a nitro precursor and the catalytic amination of an aryl halide. This analysis is grounded in experimental data and field-proven insights to empower researchers to make informed decisions in their synthetic endeavors.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be strategically approached via two distinct and well-established catalytic routes. The choice between these pathways is often dictated by factors such as the availability of starting materials, desired scale of synthesis, functional group tolerance, and considerations of green chemistry.

Synthetic_Pathways cluster_0 Route A: Catalytic Reduction cluster_1 Route B: Catalytic Amination Start_A 4'-Fluoro-3'-nitroacetophenone Product This compound Start_A->Product [Catalyst], Reductant Start_B 3-Halo-4'-fluoroacetophenone (X = Br, I) Product->Start_B [Catalyst], Amine Source

Figure 1: The two primary synthetic routes to this compound.

Route A: Catalytic Reduction of 4'-Fluoro-3'-nitroacetophenone

This is arguably the most common and direct route, commencing from the readily available 4'-fluoro-3'-nitroacetophenone.[2] The core of this strategy lies in the selective reduction of the nitro group to an amine, while preserving the ketone functionality. The choice of catalyst is critical to achieving high chemoselectivity and yield.

Comparative Analysis of Catalysts for Nitro Group Reduction
Catalyst SystemReductantTypical ConditionsYield (%)SelectivityKey Advantages & Considerations
Raney® Nickel H₂ (gas)Methanol, 40°C, 20 atmHigh (not specified for this exact substrate in searches, but generally high for nitroarenes)GoodCost-effective, highly active. Pyrophoric nature requires careful handling. May not be suitable for substrates with other reducible functional groups.[3][4][5]
Palladium on Carbon (Pd/C) H₂ (gas) or Transfer Hydrogenation Reagents (e.g., HCOOH, (CH₃)₂NH·BH₃)Ethanol or Methanol, Room Temp, 1-10 atm>95% (for related substrates)ExcellentHigh efficiency and selectivity, operates under mild conditions. Catalyst can be recycled. Cost of palladium is a factor.[6][7][8][9][10]
Biocatalysts (Nitroreductases) NAD(P)H (often with a cofactor regeneration system)Aqueous buffer, Room Temp, pH ~778-96% (for various nitroarenes)ExcellentUnparalleled chemoselectivity, environmentally benign ("green") process. Requires specialized enzymes and cofactor regeneration systems.[11][12][13][14]
Experimental Protocols
  • Catalyst Preparation: Under an inert atmosphere, carefully wash the required amount of Raney® Nickel with deionized water and then with the reaction solvent (e.g., methanol) to remove any residual alkali and water.

  • Reaction Setup: In a high-pressure autoclave, charge 4'-fluoro-3'-nitroacetophenone (1.0 eq) and the prepared Raney® Nickel catalyst (5-10 wt%) in methanol.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 20 atm). Heat the reaction mixture to 40°C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate is then concentrated under reduced pressure to afford the crude product, which can be purified by recrystallization or column chromatography.

  • Reaction Setup: To a solution of 4'-fluoro-3'-nitroacetophenone (1.0 eq) in a suitable solvent (e.g., methanol/water mixture), add 10% Pd/C (1-5 mol%).

  • Addition of Reductant: To the stirred suspension, add the hydrogen donor, such as dimethylamine borane (3.0 eq), portion-wise at room temperature.[7]

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. After completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through Celite® to remove the catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the product.

Nitro_Reduction_Mechanism cluster_catalyst Catalyst Surface Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + 2[H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2[H] Amine Ar-NH₂ Hydroxylamine->Amine + 2[H] Catalyst e.g., Pd, Ni H2 H₂ H_ads 2[H] (adsorbed) H2->H_ads on Catalyst

Figure 2: Simplified mechanism for catalytic hydrogenation of a nitro group.

Route B: Catalytic Amination of 3-Halo-4'-fluoroacetophenone

Comparative Analysis of Catalysts for Aromatic Amination
Catalyst SystemAmine SourceTypical ConditionsYield (%)Key Advantages & Considerations
Palladium-catalyzed (Buchwald-Hartwig) Ammonia, LHMDS, or other ammonia surrogatesPd catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., Xantphos, P(t-Bu)₃), strong base (e.g., NaOt-Bu, Cs₂CO₃), Toluene or Dioxane, 80-110°CGenerally high (70-95%)Broad substrate scope, high functional group tolerance, milder conditions than Ullmann. Requires expensive and often air-sensitive ligands and palladium catalysts.[15][16][17][18]
Copper-catalyzed (Ullmann Condensation) Aqueous AmmoniaCuI, ligand (e.g., phenanthroline), K₂CO₃, high temperature (often >150°C)Moderate to GoodUtilizes a more abundant and less expensive metal catalyst. Traditionally requires harsh reaction conditions (high temperatures). Modern ligand development has enabled milder conditions.[5][19][20]
Experimental Protocols
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 3-bromo-4'-fluoroacetophenone (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-1.5 eq).

  • Addition of Reagents: Add the anhydrous solvent (e.g., toluene) followed by the ammonia source (e.g., a solution of ammonia in dioxane or an ammonia surrogate like lithium bis(trimethylsilyl)amide).

  • Reaction: Heat the sealed reaction vessel to the desired temperature (e.g., 100°C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

  • Reaction Setup: In a sealed tube, combine 3-iodo-4'-fluoroacetophenone (1.0 eq), copper(I) iodide (10-20 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Addition of Reagents: Add the solvent (e.g., DMSO or DMF) and aqueous ammonia.

  • Reaction: Seal the tube and heat the reaction mixture to a high temperature (e.g., 120-180°C) with stirring.

  • Monitoring and Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Amination_Mechanisms cluster_buchwald Buchwald-Hartwig (Pd-catalyzed) cluster_ullmann Ullmann (Cu-catalyzed) Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR')L₂]⁺X⁻ OxAdd->AmineCoord + R'NH₂ RedElim Ar-NHR' AmineCoord->RedElim Reductive Elimination RedElim->Pd0 CuI Cu(I)X AmideComplex Cu(I)NHR' CuI->AmideComplex + R'NH₂ OxAdd_Cu Ar-Cu(III)(X)(NHR') AmideComplex->OxAdd_Cu + Ar-X RedElim_Cu Ar-NHR' OxAdd_Cu->RedElim_Cu Reductive Elimination RedElim_Cu->CuI

Figure 3: Simplified catalytic cycles for Buchwald-Hartwig and Ullmann aminations.

Conclusion and Recommendations

The synthesis of this compound can be effectively achieved through either catalytic reduction of the corresponding nitro compound or catalytic amination of a halo-precursor.

  • For large-scale, cost-effective synthesis where the nitro-precursor is readily available, catalytic hydrogenation using Raney® Nickel or Pd/C is a robust and high-yielding approach. While Raney® Nickel is more economical, its pyrophoric nature necessitates specialized handling procedures. Pd/C offers milder reaction conditions and excellent selectivity, making it a preferred choice in many research and development settings.

  • When chemoselectivity is paramount, particularly in the presence of other reducible functional groups, biocatalytic reduction using nitroreductases presents a compelling green alternative. The mild, aqueous reaction conditions and high selectivity of enzymatic transformations are highly desirable, though the initial setup and enzyme availability may be a consideration.

  • The Buchwald-Hartwig amination is the method of choice for a highly versatile and functional-group-tolerant synthesis from a halo-precursor. Its broad applicability and milder conditions compared to traditional Ullmann reactions make it a powerful tool in complex molecule synthesis.

  • Copper-catalyzed Ullmann-type aminations offer a more economical alternative to palladium-catalyzed methods. While historically requiring harsh conditions, modern advancements in ligand design are making this a more attractive option, particularly for large-scale industrial processes where catalyst cost is a significant factor.

Ultimately, the optimal catalyst and synthetic route will depend on the specific requirements of the project, including scale, cost, available equipment, and the chemical nature of the starting materials. This guide provides the foundational knowledge and practical protocols to enable researchers to navigate these choices effectively.

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  • Biocatalytic Reduction Reactions from a Chemist's Perspective. (2020). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Reduction of Sulfonylimines with Raney Nickel. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. (n.d.). RSC Publishing. Retrieved January 11, 2026, from [Link]

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A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Assay for 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for a Stability-Indicating Method

In pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) or a key starting intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] 3'-Amino-4'-fluoroacetophenone is a critical building block in the synthesis of numerous pharmaceutical compounds, where its purity and stability directly impact the quality of the final drug product.[3] A stability-indicating assay method (SIAM) is a rigorously validated analytical procedure designed to quantify the analyte of interest while also resolving it from any potential degradation products, process impurities, or other matrix components.[4][5][6]

The International Council for Harmonisation (ICH) guidelines provide a framework for establishing the stability of new drug substances and products.[7][8] Adherence to these guidelines is mandatory for regulatory submissions and necessitates the use of validated, stability-indicating analytical methods.[1] This guide provides an in-depth, experience-driven comparison and validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for this compound. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind the experimental design, ensuring the resulting method is not only compliant but robust and reliable for its intended purpose.

Method Selection: Why RP-HPLC is the Method of Choice

While various analytical techniques exist, reversed-phase HPLC (RP-HPLC) stands as the gold standard for the analysis of small-molecule pharmaceuticals and intermediates like this compound.[9][10]

  • Comparative Advantage: Techniques like UV-Vis spectrophotometry lack the specificity to distinguish the parent molecule from its degradants, which may share similar chromophores. Gas chromatography (GC) is often unsuitable for non-volatile or thermally labile compounds. In contrast, HPLC offers superior resolution, sensitivity, and selectivity, making it ideal for impurity profiling.[4][11]

  • Causality of Selection: The polarity of this compound makes it an excellent candidate for RP-HPLC, where a non-polar stationary phase (like C18) and a polar mobile phase are used. By manipulating the mobile phase composition (e.g., the ratio of aqueous buffer to an organic modifier like acetonitrile or methanol), we can finely tune the retention and separation of the parent peak from any closely eluting impurities or degradation products.[12] The presence of the aromatic ring provides a strong chromophore, making UV detection a simple and robust choice.

Forced Degradation: Proving the Method's Stability-Indicating Power

The definitive test of a stability-indicating method is its ability to separate the analyte from degradation products. This is demonstrated through forced degradation, or stress testing, where the drug substance is intentionally exposed to harsh conditions to generate these degradants.[13][14] The goal is not to destroy the molecule completely but to achieve a target degradation of 5-20%, which is sufficient to produce and detect the primary degradation products.[15]

Forced_Degradation_Workflow cluster_0 Stress Conditions (ICH Q1A) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stressed_Samples Generate Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->Stressed_Samples Thermal Thermal (e.g., 80°C Dry Heat) Thermal->Stressed_Samples Photo Photolytic (ICH Q1B Light Exposure) Photo->Stressed_Samples API This compound (API Sample) API->Stressed_Samples Analysis Analyze via HPLC-PDA Stressed_Samples->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation
  • Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: To one aliquot, add an equal volume of 0.2M HCl to achieve a final concentration of 0.1M HCl. Heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 4, 8 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.

  • Base Hydrolysis: To a second aliquot, add an equal volume of 0.2M NaOH to achieve a final concentration of 0.1M NaOH. Heat at 60°C. Withdraw samples at timed intervals, neutralize with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation: To a third aliquot, add an equal volume of 6% H₂O₂. Store at room temperature, protected from light. Monitor periodically and dilute for analysis.

  • Thermal Degradation: Place the solid API powder in an oven maintained at 80°C. Sample at various time points, dissolve in the solvent, and analyze.

  • Photolytic Degradation: Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A parallel sample should be wrapped in aluminum foil as a dark control.

Anticipated Degradation Pathways

The structure of this compound suggests potential degradation pathways under stress conditions. The primary sites of reactivity are the amino group and the acetyl group. While specific degradation products require structural elucidation (e.g., via LC-MS), we can hypothesize likely pathways.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolytic Photolytic Parent This compound Hydrolysis_Product 3'-Hydroxy-4'-fluoroacetophenone (Deamination) Parent->Hydrolysis_Product H+ or OH- Oxidation_Product1 N-Oxide derivative Parent->Oxidation_Product1 H2O2 Oxidation_Product2 Dimerization Products Parent->Oxidation_Product2 H2O2 Photo_Product Radical species, Polymerization Parent->Photo_Product hv

Caption: Hypothesized degradation pathways.

Method Validation: Adhering to ICH Q2(R1) Guidelines

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[16][17][18][19] The following sections detail the experimental protocols and acceptance criteria for each validation parameter.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Experimental Protocol:

    • Inject a solution of this compound.

    • Inject a diluent/blank solution.

    • Analyze all samples generated during the forced degradation study.

    • Utilize a photodiode array (PDA) detector to assess peak purity for the parent analyte peak in the stressed samples.

  • Data & Acceptance Criteria:

SampleResultAcceptance Criteria
Blank InjectionNo significant peaks at the retention time of the analyte.Response should be less than the reporting threshold.
Stressed SamplesDegradation products are well-resolved from the analyte peak.Resolution (Rs) between analyte and nearest peak > 2.0.
Peak Purity (PDA)The analyte peak is spectrally pure in all stressed samples.Purity angle should be less than the purity threshold.
Linearity & Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.

  • Experimental Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Perform serial dilutions to prepare at least five concentrations across the expected working range (e.g., 50% to 150% of the target assay concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Data & Acceptance Criteria:

ParameterResultAcceptance Criteria
Correlation Coefficient (R²)> 0.999≥ 0.999
Y-interceptClose to zeroShould not be statistically significant.
Rangee.g., 50 µg/mL to 150 µg/mLEstablished based on linearity, accuracy, and precision data.
Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found. It is often determined by recovery studies.

  • Experimental Protocol:

    • If a drug product matrix is involved, spike a placebo blend with known amounts of the API at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

    • If only the drug substance is being analyzed, accuracy can be inferred from the linearity study or by comparing results to a second, well-characterized method.

    • Prepare each level in triplicate and analyze.

    • Calculate the percentage recovery.

  • Data & Acceptance Criteria:

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.8%0.45%98.0% - 102.0% Recovery
100%100.5%0.31%98.0% - 102.0% Recovery
120%101.1%0.52%98.0% - 102.0% Recovery
Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Data & Acceptance Criteria:

Precision LevelMean Assay (%)% RSDAcceptance Criteria
Repeatability (Day 1, Analyst 1)100.2%0.65%% RSD ≤ 2.0%
Intermediate (Day 2, Analyst 2)99.7%0.71%% RSD ≤ 2.0%
Detection & Quantitation Limits (LOD & LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol:

    • Determine based on the standard deviation of the response and the slope of the calibration curve obtained from the linearity study.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = mean slope of the calibration curves).

  • Data & Acceptance Criteria:

ParameterResultAcceptance Criteria
LOD0.05 µg/mLThe method should be sensitive enough for its intended purpose.
LOQ0.15 µg/mLLOQ must be demonstrated with acceptable precision and accuracy.
Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Vary key HPLC parameters one at a time, such as:

      • Flow Rate (e.g., ± 0.1 mL/min)

      • Column Temperature (e.g., ± 5 °C)

      • Mobile Phase pH (e.g., ± 0.2 units)

      • Organic Modifier Content (e.g., ± 2%)

    • Analyze a system suitability solution and a sample under each condition.

  • Data & Acceptance Criteria:

Parameter VariedSystem SuitabilityResultAcceptance Criteria
Flow Rate (+10%)Resolution (Rs)3.1System suitability criteria must be met.
Column Temp (-5°C)Tailing Factor (T)1.1Assay results should not deviate significantly.
Mobile Phase pH (+0.2)Retention Time (tR)5.8 minAssay % should be within ±2.0% of the initial result.

Conclusion: A Validated Method Ready for Implementation

The comprehensive validation process detailed above provides a high degree of assurance that the proposed RP-HPLC method for this compound is specific, linear, accurate, precise, and robust. The successful resolution of the parent peak from all degradants generated under a range of harsh stress conditions confirms its stability-indicating nature.[20] This validated method is suitable for its intended purpose: the routine quality control analysis and formal stability testing of this compound, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Challenges in HPLC Method Development for Impurity Identification and Quantification Source: SynThink Research Chemicals URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]

  • Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Source: ResearchGate URL: [Link]

  • Title: Method Development for Drug Impurity Profiling: Part 1 Source: LCGC International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: Veeprho URL: [Link]

  • Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: PharmTech URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Quality of Biotechnological Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Stability Guidelines Source: LSC Group® URL: [Link]

  • Title: ICH Stability Testing and appropriate validation of analytical procedures Source: HMR Labs URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology (RJPT) URL: [Link]

  • Title: Forced Degradation – A Review Source: Pharmacy & Pharmacology International Journal URL: [Link]

  • Title: Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Pharmaceutical Research URL: [Link]

  • Title: Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants... Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Stability Indicating Methods Source: YouTube URL: [Link]

  • Title: Development of Validated Stability-Indicating Assay Methods- Critical Review Source: Quest Journals URL: [Link]

  • Title: Stability indicating study by using different analytical techniques Source: International Journal of Scientific Development and Research (IJSDR) URL: [Link]

  • Title: Stability Indicating Assay Method Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Title: Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone... Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mixture of isomers of aminaphtone, analytical method for identifying them and pharmaceutical composition comprising said isomers Source: Google Patents URL
  • Title: Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 Source: National Institutes of Health (NIH) URL: [Link]

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A Senior Application Scientist's Guide to Cost-Effective Procurement of 3'-Amino-4'-fluoroacetophenone for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison of Supplier Offerings, Quality Verification Protocols, and the Downstream Impact of Starting Material Purity

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that reverberates through the entire lifecycle of a project. The cost-effectiveness of a chemical supplier is not merely a reflection of the price per gram but an intricate balance of purity, consistency, and the potential for downstream complications arising from substandard materials. This guide provides a comprehensive framework for evaluating suppliers of 3'-Amino-4'-fluoroacetophenone, a key building block in the synthesis of numerous pharmaceutical compounds.

The Critical Role of this compound in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] Its substituted aminophenylketone structure is a common scaffold in medicinal chemistry, and the presence of the fluorine atom can significantly enhance the metabolic stability and bioavailability of the final drug candidate.[1] Given its foundational role, the purity and impurity profile of this starting material can profoundly impact reaction yields, purification efficiency, and the safety profile of the active pharmaceutical ingredient (API).

Supplier Landscape: A Comparative Analysis

Identifying a reliable supplier requires looking beyond the catalog price. Factors such as stated purity, availability of comprehensive analytical data, bulk pricing scalability, and customer support are paramount. Below is a comparative overview of several suppliers.

SupplierStated PurityPack SizePrice (USD)Bulk AvailabilityNoteworthy Information
Chem-Impex ≥ 98% (GC)1g$322.98Bulk Quote AvailableProvides basic product information and safety data.
Conier Chem & Pharma Limited Pharmaceutical Grade/99%InquiryInquiryAppears to be a trader with established presence on ECHEMI.Offers a range of payment terms and has significant annual revenue.[2]
Hangzhou Leap Chem Co., Ltd. Pharmaceutical Grade/99%InquiryInquirySpecializes in fine chemicals for research and bulk manufacturing.[3]Positions itself as a cost-effective and efficient supplier for global customers.[3]
Aromsyn Co., Ltd. > 97%InquiryInquirySpecializes in high-purity manufacturing with custom synthesis options.Provides batch-specific Certificate of Analysis (COA) and structural characterization data.[4]
Tokyo Chemical Industry (TCI) >98.0%(GC)1gInquiry (Varies by region)Bulk Quote AvailableA well-established supplier with a global presence.
XIAMEN EQUATION CHEMICAL CO.,LTD Pharmacy Grade/99%$0.1/KG (Note: This is likely a placeholder price)InquiryAppears to be a manufacturer with a significant annual revenue.Emphasizes experienced high-quality product and JIT performance.

Note: Bulk pricing for chemical reagents is often subject to negotiation and volume discounts. The prices listed for small quantities are not indicative of kilogram-scale procurement costs. Researchers are strongly encouraged to request quotes for larger quantities from multiple suppliers.

The Imperative of In-House Quality Verification: A Self-Validating System

While suppliers provide a Certificate of Analysis (CoA), it is incumbent upon the receiving laboratory to perform independent verification of the material's identity and purity. This not only ensures the quality of the starting material but also serves as a crucial step in building a robust and reproducible synthetic process. A well-defined internal validation process can prevent costly downstream failures and delays.

Workflow for Incoming Material Verification

The following diagram illustrates a comprehensive workflow for the quality assessment of newly acquired this compound.

Caption: Workflow for the quality verification of incoming this compound.

Experimental Protocols for Quality Verification

The following are detailed, step-by-step methodologies for the key analytical experiments outlined in the workflow.

UPLC-MS for Impurity Profiling and Mass Confirmation

Rationale: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a highly sensitive and selective technique for identifying and quantifying impurities.[5][6][7] This method allows for the separation of the main component from structurally similar impurities, such as regioisomers or reaction byproducts, and provides mass confirmation of the parent compound.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry)

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Further dilute the stock solution to 1 µg/mL for analysis.

  • UPLC Conditions:

    • Column: A reversed-phase C18 column with a particle size of ≤ 2 µm is recommended for optimal resolution.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 5-10 minutes, hold for 1-2 minutes, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan mode for initial analysis, with subsequent targeted MS/MS experiments on observed impurity peaks for structural elucidation.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Confirm the mass of the main peak corresponds to the molecular weight of this compound (153.16 g/mol ).

    • Calculate the percentage area of each impurity peak relative to the total peak area.

    • Investigate any impurities exceeding the reporting threshold (typically >0.1%).

Quantitative NMR (qNMR) for Purity Assay and Structural Confirmation

Rationale: Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[8][9][10][11][12] It provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a simple proton spectrum with signals that do not overlap with the analyte signals.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery. A D1 of 30 seconds is generally a good starting point.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved proton signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

  • Structural Confirmation:

    • Analyze the chemical shifts, coupling patterns, and integration of all signals in the ¹H NMR spectrum to confirm that the structure is consistent with this compound.

The Downstream Consequences of Impurities: A Case for Vigilance

The presence of even small amounts of impurities in a starting material can have significant and costly consequences in a multi-step synthesis.[13][14][15][16][17]

  • Reduced Reaction Yields: Impurities can interfere with catalysts, react with reagents, or lead to the formation of unwanted byproducts, all of which can lower the yield of the desired product.

  • Complicated Purifications: The presence of closely related impurities can make the purification of the final compound extremely challenging, often requiring multiple chromatographic steps and leading to significant product loss.

  • Formation of Toxic or Mutagenic Byproducts: Some impurities may be reactive and lead to the formation of genotoxic or otherwise harmful compounds in subsequent reaction steps.

  • Inconsistent Batch-to-Batch Results: Variability in the impurity profile of a starting material from different batches or suppliers can lead to a lack of reproducibility in the synthetic process, making it difficult to scale up.

A case study on the crystallization of paracetamol demonstrated that the presence of structurally related impurities significantly decreased the product recovery and affected the final product's morphology.[13][15] This highlights the critical importance of controlling impurity levels from the very beginning of a synthetic route.

Conclusion and Recommendations

The cost-effective procurement of this compound is a multifaceted process that extends far beyond a simple price comparison. A thorough evaluation of suppliers, coupled with a robust in-house quality verification system, is essential for mitigating the risks associated with substandard starting materials. By implementing the analytical protocols outlined in this guide, researchers and drug development professionals can make informed decisions that will ultimately save time, reduce costs, and contribute to the successful and timely advancement of their projects.

It is recommended to:

  • Always request and review the supplier's Certificate of Analysis prior to purchase.

  • Inquire about the availability of batch-specific data and the supplier's quality management systems.

  • For critical projects, consider sourcing small quantities from multiple suppliers for a head-to-head quality comparison before committing to a larger purchase.

  • Maintain meticulous records of all incoming materials and their corresponding analytical data to ensure traceability and aid in troubleshooting any future synthetic issues.

By adopting a proactive and data-driven approach to starting material qualification, the foundation for a successful and efficient drug development program can be firmly established.

References

  • Brady, A., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development, 25(12), 2733–2742.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 11, 2026, from [Link]

  • RSSL. (n.d.). qNMR: A powerful tool for purity determination. Retrieved January 11, 2026, from [Link]

  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved January 11, 2026, from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved January 11, 2026, from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Slideshare. (n.d.). Process Chemistry (Case Study and Impurities in APIs). Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved January 11, 2026, from [Link]

  • PYG Lifesciences. (2025). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. Retrieved January 11, 2026, from [Link]

  • Contract Pharma. (2024). Impurities in APIs and Their Effects on Products. Retrieved January 11, 2026, from [Link]

  • IJCRT.org. (2024). IMPURITY PROFILING. Retrieved January 11, 2026, from [Link]

  • Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved January 11, 2026, from [Link]

  • IJPR. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved January 11, 2026, from [Link]

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The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Acetophenones in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug discovery, the acetophenone scaffold serves as a versatile and fundamental building block. Its simple structure, featuring a phenyl ring attached to an acetyl group, offers a reactive handle for a multitude of chemical transformations.[1][2] However, the strategic introduction of fluorine atoms onto this scaffold dramatically alters its physicochemical and biological properties, unlocking a vast potential for advanced applications. This guide provides an in-depth comparison of fluorinated and non-fluorinated acetophenones, offering insights into their respective applications, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Impact of Fluorine: A Paradigm Shift in Molecular Properties

Fluorine, the most electronegative element, imparts unique and often desirable characteristics to organic molecules when strategically incorporated.[3][4] These alterations are not merely incremental but can lead to a paradigm shift in a molecule's behavior, influencing everything from its reactivity to its metabolic fate.

Key Physicochemical Differences:

PropertyNon-Fluorinated AcetophenoneFluorinated AcetophenoneCausality and Implications
Lipophilicity Moderately lipophilicGenerally more lipophilic[3][5][6]The lipophilic nature of fluorine can enhance membrane permeability, a crucial factor for drug bioavailability.
Metabolic Stability Susceptible to oxidative metabolism on the aromatic ring.Increased metabolic stability[3][5][6]The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, prolonging the in vivo half-life of a drug.
Acidity of α-Protons Moderately acidic.Increased acidity.The electron-withdrawing nature of fluorine enhances the acidity of the α-protons, influencing its reactivity in condensation reactions.
Receptor Binding Affinity Variable.Often enhanced[5]Fluorine can engage in unique interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved binding affinity and potency.
pKa The pKa of the conjugate acid is approximately -6.3.The presence of fluorine, an electron-withdrawing group, will lower the pKa, making the carbonyl group less basic.This altered basicity can influence reaction kinetics and the stability of intermediates.

The strategic placement of fluorine on the acetophenone ring—ortho, meta, or para—further refines these properties due to the interplay of inductive and resonance effects.[7][8] For instance, a para-fluoro substituent can exert a significant electronic influence on the carbonyl group, affecting its reactivity in nucleophilic addition reactions.

Applications in Medicinal Chemistry: A Tale of Two Scaffolds

Both fluorinated and non-fluorinated acetophenones are pivotal starting materials in the synthesis of a wide array of biologically active compounds.[6][9][10] However, the introduction of fluorine often leads to compounds with enhanced pharmacological profiles.

Non-Fluorinated Acetophenones: The Versatile Precursors

Acetophenone and its non-fluorinated derivatives are foundational synthons for a vast number of heterocyclic compounds, including flavones, coumarins, and quinolones, many of which exhibit significant biological activities.[9][11] They are readily available and their reactivity is well-understood, making them workhorses in medicinal chemistry for the generation of compound libraries for screening.[2] For example, they are key starting materials in the synthesis of various natural product analogs and pharmaceuticals with important biological properties.[2]

Fluorinated Acetophenones: Engineering Superior Drug Candidates

The "fluorine advantage" becomes particularly evident in drug development. The incorporation of fluorine can lead to:

  • Enhanced Potency and Selectivity: As seen in numerous approved drugs, fluorine substitution can significantly improve the binding affinity of a ligand for its target protein.[12]

  • Improved Pharmacokinetic Properties: Increased metabolic stability and membrane permeability often translate to better oral bioavailability and a more favorable dosing regimen.[4][13]

  • Reduced Side Effects: By blocking metabolic pathways that lead to toxic byproducts, fluorination can result in a safer drug profile.[14]

A notable application of fluorinated acetophenones is in the synthesis of chalcones and Schiff bases, which have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[6] The electron-withdrawing nature of fluorine in these derivatives can enhance their electrophilicity, making them more potent inhibitors of various enzymes.[6]

Experimental Protocols: Synthesis of a Chalcone Derivative

To illustrate the practical differences in handling and reactivity, detailed protocols for the synthesis of a chalcone derivative from both a non-fluorinated and a fluorinated acetophenone are provided below.

Synthesis of a Non-Fluorinated Chalcone

Objective: To synthesize (E)-1,3-diphenylprop-2-en-1-one via a Claisen-Schmidt condensation.

Methodology:

  • Reactant Preparation: Dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Reaction Initiation: While stirring, slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the ethanolic solution.

  • Reaction Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a yellow precipitate indicates product formation.

  • Product Isolation: After completion (typically 2-4 hours), pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Purification: Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.

Synthesis of a 3'-Fluoroacetophenone Chalcone Derivative

Objective: To synthesize a chalcone derivative using 3'-fluoroacetophenone, demonstrating the influence of the fluorine substituent.

Methodology:

  • Reactant Preparation: Dissolve 3'-fluoroacetophenone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.[6]

  • Reaction Initiation: Dropwise, add an aqueous solution of a strong base, such as potassium hydroxide, to the alcoholic solution with constant stirring.[6]

  • Reaction Progression: Stir the reaction mixture at room temperature for a specified period, which can range from a few hours to overnight, monitoring by TLC.[6]

  • Isolation of Product: Upon completion, pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl).[6]

  • Purification: The resulting solid is collected by filtration, washed with water, and purified by recrystallization.

Causality Behind Experimental Choices: The use of a strong base is crucial for deprotonating the α-carbon of the acetophenone, forming the enolate nucleophile that attacks the aldehyde. The increased acidity of the α-protons in 3'-fluoroacetophenone due to the electron-withdrawing fluorine atom can influence the rate of this step. Ethanol is a common solvent as it dissolves the reactants and is compatible with the basic conditions.

Beyond Pharmaceuticals: Expanding the Applications

The utility of fluorinated and non-fluorinated acetophenones extends beyond medicinal chemistry into agrochemicals and materials science.

Agrochemicals

Derivatives of fluorinated acetophenones are incorporated into the design of novel pesticides, herbicides, and fungicides, often exhibiting improved efficacy and environmental profiles.[5][14] The enhanced stability of fluorinated compounds can lead to longer-lasting effects in the field.[3]

Materials Science

Fluorinated acetophenones are valuable reagents in the synthesis of advanced materials.[5] For instance, they have been utilized in the development of molecular systems for solar energy storage.[15][16][17][18] The strategic placement of a trifluoromethyl group in an ortho-methylacetophenone system was shown to prevent unwanted side reactions during photochemical cyclization and increase the stability of the energy-storing photoisomer.[15][16]

Synthesis and Reactivity: A Comparative Overview

The synthetic routes to fluorinated and non-fluorinated acetophenones, as well as their subsequent reactivity, exhibit key differences.

Synthesis
  • Non-Fluorinated Acetophenones: Typically synthesized via Friedel-Crafts acylation of benzene with acetyl chloride or acetic anhydride.

  • Fluorinated Acetophenones: The synthesis often involves the Friedel-Crafts acylation of fluorobenzene. However, the position of fluorination dictates the synthetic strategy. For example, 3-fluoroacetophenone is not directly formed from fluorobenzene but requires starting materials like 1,3-difluorobenzene.[7] Direct α-fluorination of acetophenone derivatives can also be achieved using reagents like hypervalent iodine compounds.[19]

Reactivity

The reactivity of fluoroacetophenone isomers is governed by the interplay of the electron-withdrawing inductive effect and the electron-donating resonance effect of the fluorine atom, in conjunction with the strongly electron-withdrawing acetyl group.[7][8]

  • Electrophilic Aromatic Substitution (EAS): The acetyl group is deactivating and meta-directing. The fluorine atom is deactivating but ortho, para-directing. The outcome of EAS reactions on fluorinated acetophenones is a result of these competing effects.

  • Nucleophilic Aromatic Substitution (SNAr): The acetyl group strongly activates the ring for SNAr, particularly when positioned ortho or para to the fluorine atom, making the fluorine susceptible to displacement by strong nucleophiles.[7][8]

Visualizing Reaction Pathways

To better understand the synthetic logic, the following diagrams illustrate key reaction pathways.

Synthesis_of_Chalcones cluster_non_fluorinated Non-Fluorinated Chalcone Synthesis cluster_fluorinated Fluorinated Chalcone Synthesis Acetophenone Acetophenone Enolate Enolate Intermediate Acetophenone->Enolate NaOH/EtOH Benzaldehyde Benzaldehyde Chalcone (E)-1,3-diphenylprop-2-en-1-one Benzaldehyde->Chalcone Enolate->Chalcone Fluoroacetophenone 3'-Fluoroacetophenone Fluoro_Enolate Fluoro-Enolate Fluoroacetophenone->Fluoro_Enolate KOH/EtOH Aryl_Aldehyde Aryl Aldehyde Fluoro_Chalcone Fluorinated Chalcone Aryl_Aldehyde->Fluoro_Chalcone Fluoro_Enolate->Fluoro_Chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Reactivity_Comparison cluster_non_fluorinated_reactivity Non-Fluorinated cluster_fluorinated_reactivity Fluorinated Acetophenone_Core Acetophenone Core EAS_NF Electrophilic Aromatic Substitution (meta-directing) Acetophenone_Core->EAS_NF Carbonyl_Chem_NF Carbonyl Chemistry (e.g., Aldol, Grignard) Acetophenone_Core->Carbonyl_Chem_NF EAS_F Electrophilic Aromatic Substitution (competing directing effects) Acetophenone_Core->EAS_F SNAr_F Nucleophilic Aromatic Substitution (activated by acetyl group) Acetophenone_Core->SNAr_F Carbonyl_Chem_F Modified Carbonyl Reactivity Acetophenone_Core->Carbonyl_Chem_F

Caption: Reactivity pathways of acetophenones.

Conclusion

While non-fluorinated acetophenones remain indispensable tools in organic synthesis due to their versatility and accessibility, the strategic incorporation of fluorine offers a powerful strategy to fine-tune molecular properties for specific, high-value applications. In drug discovery, the benefits of fluorination in terms of enhanced potency, metabolic stability, and pharmacokinetic profiles are well-established. Furthermore, the unique reactivity and properties of fluorinated acetophenones are paving the way for innovations in agrochemicals and materials science. A thorough understanding of the comparative advantages and synthetic nuances of both classes of compounds is crucial for researchers aiming to design and create next-generation molecules with tailored functions.

References

  • Exploring Applications of Fluorinated Acetophenone Derivatives: A Focus on CAS 2002-82-6. (URL: not available)
  • Kitamura, T., Muta, K., & Muta, K. (2014). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. The Journal of Organic Chemistry, 79(12), 5842–5846. (URL: [Link])

  • Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (URL: [Link])

  • The Significance of Fluorine Chemistry: 4'-(Trifluoromethoxy)acetophenone as a Key Player. (URL: not available)
  • Schmitz, M., Mundil, D., Pedada, A., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Journal of the American Chemical Society. (URL: [Link])

  • Method for synthesizing trifluoromethyl acetophenone. (URL: )
  • The Role of Fluoroacetophenone Derivatives in Modern Chemical Synthesis. (URL: not available)
  • The Chemical Backbone: Acetophenone's Role in Synthesis and Industry. (URL: not available)
  • Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - ChemRxiv. (URL: [Link])

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (URL: [Link])

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (URL: [Link])

  • Natural-derived acetophenones: chemistry and pharmacological activities. (URL: [Link])

  • Acetophenone | Structure, Functional Group & Derivatives - Lesson - Study.com. (URL: [Link])

  • a) Site-selectivity of Chen's acetophenone-photosensitized C-H... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. (URL: [Link])

  • Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (URL: [Link])

  • Natural-derived acetophenones: chemistry and pharmacological activities - ResearchGate. (URL: [Link])

  • Biotransformation of acetophenone (11) and the fluorinated derivatives... - ResearchGate. (URL: [Link])

  • Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. (URL: [Link])

  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing - Macquarie University. (URL: [Link])

  • Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - Semantic Scholar. (URL: [Link])

  • Applications of Fluorine in Medicinal Chemistry. (URL: [Link])

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. (URL: [Link])

  • Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - PubMed. (URL: [Link])

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Establishing a Primary Reference Standard for 3'-Amino-4'-fluoroacetophenone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-4'-fluoroacetophenone is a key starting material and intermediate in the synthesis of a wide range of pharmaceuticals and other specialty chemicals.[1] Its purity is paramount to ensure the quality, safety, and efficacy of the final products. This guide provides a comprehensive framework for the establishment of a primary reference standard for this compound, a critical component for analytical method validation, quality control, and regulatory compliance.

A primary reference standard is a substance that has been shown by an extensive set of analytical tests to be authentic material of high purity. This guide will detail the necessary steps and analytical techniques to fully characterize a batch of this compound to qualify it as a primary reference standard. We will also compare and contrast different analytical approaches, providing the rationale behind the selection of each method.

The Path to a Primary Reference Standard

The establishment of a primary reference standard is a rigorous process that involves a multi-faceted analytical approach to confirm the identity, purity, and potency of the material. The journey from a candidate material to a fully qualified primary reference standard can be visualized as follows:

Reference_Standard_Workflow cluster_0 Material Selection & Synthesis cluster_1 Comprehensive Characterization cluster_2 Data Evaluation & Certification Candidate_Material High-Purity Candidate Material Synthesis Synthesis Route Knowledge Identity Identity Confirmation (NMR, MS, IR) Candidate_Material->Identity Characterization Purity Purity Assessment (Chromatography, Titration) Identity->Purity Content Content Determination (Water, Residual Solvents, Inorganic Impurities) Purity->Content Thermal Thermal Properties (DSC, TGA) Content->Thermal Data_Analysis Data Analysis & Purity Assignment Thermal->Data_Analysis Evaluation CoA Certificate of Analysis Generation Data_Analysis->CoA Stability Stability Assessment CoA->Stability

Caption: Workflow for Establishing a Primary Reference Standard.

Synthesis and Potential Impurities

A thorough understanding of the synthetic route is the first step in identifying potential impurities. A common method for synthesizing this compound is the catalytic hydrogenation of 4'-fluoro-3'-nitroacetophenone.

Reaction Scheme:

4'-fluoro-3'-nitroacetophenone + H₂ (in the presence of a catalyst like Raney-Nickel) → this compound

Based on this synthesis, potential impurities could include:

  • Starting Material: Unreacted 4'-fluoro-3'-nitroacetophenone.

  • Intermediates: Partially reduced intermediates.

  • By-products: Products from side reactions.

  • Catalyst Residues: Residual nickel from the catalyst.

  • Solvents: Residual solvents from the reaction and purification steps.

Comprehensive Characterization of the Candidate Material

A battery of orthogonal analytical techniques should be employed to unequivocally confirm the identity and purity of the candidate reference standard.

Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra should be consistent with the proposed structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amino group protons, and the methyl protons of the acetyl group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both identification and purity assessment, especially for volatile impurities.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound should show characteristic absorption bands for the amino group (N-H stretching), the carbonyl group (C=O stretching) of the ketone, and the C-F bond.

Purity Assessment

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical reference standards due to its high resolution and sensitivity.

Experimental Protocol: HPLC Method for Purity Determination

A reversed-phase HPLC method is generally suitable for the separation of this compound from its potential impurities.

ParameterRecommended ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides good retention and separation for moderately polar compounds like aromatic amines.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to protonate the amine, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 minutesA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 326 nmThe compound has a UV maximum around 326 nm, while 254 nm is a common wavelength for detecting aromatic compounds.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.

Gas Chromatography (GC): GC is a valuable technique for assessing the presence of volatile impurities and residual solvents. Due to the polar nature of the amino group, derivatization is often required to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS Method for Impurity Profiling

ParameterRecommended ConditionsRationale
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)Converts the polar amine to a more volatile silyl derivative.
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minAn inert carrier gas compatible with MS detection.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA temperature program to separate compounds with different boiling points.
Injector Temperature 250 °CTo ensure complete volatilization of the sample.
Detector Mass Spectrometer (Scan mode)To identify unknown impurities based on their mass spectra.
Content of Volatile and Non-Volatile Impurities

Water Content (Karl Fischer Titration): This is the standard method for determining the water content in a solid substance. The water content is a critical parameter for calculating the purity of the reference standard on an anhydrous basis.

Residual Solvents (Headspace GC): Headspace gas chromatography is the preferred method for quantifying residual solvents from the synthesis and purification processes.

Inorganic Impurities (Residue on Ignition/Sulfated Ash): This test determines the amount of non-volatile inorganic impurities in the sample. The sample is ignited in the presence of sulfuric acid, and the weight of the remaining residue is determined.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to assess the presence of any polymorphic forms. A sharp melting endotherm is indicative of high purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the presence of residual solvents and to assess the thermal stability of the compound.

Data Evaluation and Purity Assignment

The purity of the primary reference standard is typically assigned using a mass balance approach, where the contributions of all identified impurities are subtracted from 100%.

Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

Comparison with Commercially Available Materials

Commercially available lots of this compound can serve as secondary or working standards. However, their characterization is often less extensive than that of a primary reference standard.

FeaturePrimary Reference StandardCommercial Grade Material (Typical)
Purity Typically ≥ 99.5%≥ 98% (often by a single method like GC)
Characterization Comprehensive (NMR, MS, IR, HPLC, GC, KF, ROI, Residual Solvents, Thermal Analysis)Limited (often only GC purity and melting point)
Traceability Fully documented and traceableLimited traceability
Certificate of Analysis Detailed, with all characterization dataOften a simple specification sheet

The Certificate of Analysis (CoA)

The Certificate of Analysis is the official document that summarizes all the characterization data for the primary reference standard. It should include:

  • Product Information: Name, CAS number, molecular formula, molecular weight.

  • Lot Number and Date of Analysis.

  • Assigned Purity and Uncertainty.

  • Summary of Analytical Results: With references to the methods used.

  • Spectra and Chromatograms: Representative data should be included.

  • Storage Conditions and Retest Date.

  • Signature of Authorized Personnel.

Conclusion

Establishing a primary reference standard for this compound is a meticulous but essential process for ensuring the quality and consistency of research and manufacturing in the pharmaceutical and chemical industries. By employing a comprehensive suite of orthogonal analytical techniques, a candidate material can be thoroughly characterized, and its purity can be confidently assigned. This well-characterized primary reference standard then becomes the benchmark against which all subsequent batches of material and analytical measurements are compared, forming the cornerstone of a robust quality system.

References

  • World Health Organization. (2018). General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 1010, Annex 3. [Link]

  • United States Pharmacopeia. General Chapter <11> Reference Standards.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • PrepChem. Synthesis of 3'-amino-4'-fluoro-acetophenone. [Link]

  • Element Materials Technology. Reference Standard Characterization & Management. [Link]

  • Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • PharmaState Academy. Certificate of Analysis (CoA). [Link]

  • USP. General Chapters: <891> THERMAL ANALYSIS. [Link]

Sources

validation of a gas chromatography method for residual solvent analysis in 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of a Gas Chromatography Method for Residual Solvent Analysis in 3'-Amino-4'-fluoroacetophenone

A Senior Application Scientist's Comparative Guide

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Residual solvents, organic volatile chemicals used in synthesis and purification, offer no therapeutic benefit and can pose a toxicological risk.[1][2][3] Therefore, their removal is a critical step, and the analytical methods used to quantify them must be rigorously validated to ensure they are fit for purpose.

This guide provides an in-depth examination of the validation process for a gas chromatography (GC) method tailored to the analysis of residual solvents in this compound, a key intermediate in pharmaceutical synthesis.[4] We will explore the causality behind experimental choices, compare the primary method with viable alternatives, and provide the supporting data and protocols necessary for implementation, all within the authoritative framework of international regulatory guidelines.

The Analytical Imperative: Regulatory Context and Method Selection

The control of residual solvents is mandated by regulatory bodies worldwide, with the International Council for Harmonisation (ICH) Q3C guideline and the United States Pharmacopeia (USP) General Chapter <467> serving as the foundational documents.[5][6] These guidelines classify solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.[1][3]

  • Class 2: Solvents to be limited due to inherent toxicity.[1][3]

  • Class 3: Solvents with low toxic potential, considered less of a risk to human health.[1][3]

The analytical procedure must be capable of accurately and precisely quantifying these solvents down to their specified limits. For volatile and semi-volatile organic compounds, static headspace gas chromatography with flame ionization detection (HS-GC-FID) is the universally accepted gold standard.[2][7][8][9]

Why HS-GC-FID? The choice is rooted in its fundamental advantages for this application:

  • Specificity: The chromatographic separation provides specificity, while the headspace sampling technique isolates volatile solvents from the non-volatile API matrix (this compound), preventing column contamination and matrix interference.[7]

  • Sensitivity: The Flame Ionization Detector (FID) offers high sensitivity to hydrocarbons, making it ideal for detecting trace levels of organic solvents.[10]

  • Robustness: The technique is well-established, reliable, and extensively documented in pharmacopeial methods.[6]

The Cornerstone of Confidence: Method Validation Protocol

Method validation provides documented evidence that a procedure is suitable for its intended purpose. The process for our target analyte, this compound, follows the principles outlined in ICH Q2(R1).

Validation_Workflow cluster_planning Phase 1: Planning cluster_development Phase 2: Method Development cluster_validation Phase 3: Validation Execution cluster_final Phase 4: Finalization Define_API Define Analyte: 3'-Amino-4'- fluoroacetophenone Identify_Solvents Identify Potential Residual Solvents (from synthesis) Define_API->Identify_Solvents Set_Limits Set Specification Limits (per ICH Q3C) Identify_Solvents->Set_Limits Develop_Method Develop HS-GC-FID Method Set_Limits->Develop_Method System_Suitability Establish System Suitability Criteria Develop_Method->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Implement Implement for Routine QC Testing Report->Implement

Caption: High-level workflow for GC method validation.

Experimental Protocol: A Step-by-Step Guide

Objective: To quantify residual solvents (e.g., Methanol, Acetone, Isopropyl Alcohol, Dichloromethane) in this compound.

1. Materials & Reagents:

  • This compound API lot

  • Reference standards for all potential residual solvents

  • Diluent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (GC grade)

  • 20 mL headspace vials with PTFE/silicone septa

2. Standard Preparation:

  • Stock Standard: Prepare a stock solution containing all target solvents in the diluent.

  • Working Standard: Dilute the stock standard to a concentration corresponding to the ICH limit for each solvent. For example, for a 100 mg/mL sample concentration, the working standard would contain each solvent at its limit concentration (e.g., Methanol at 3000 ppm would be 300 µg/mL in the standard).

3. Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

  • Add 1.0 mL of diluent.

  • Immediately seal the vial and vortex to dissolve the sample.

4. HS-GC-FID Conditions:

Parameter Setting Rationale
Headspace Sampler
Oven Temperature80 °CEnsures efficient partitioning of volatile solvents into the headspace without degrading the API.
Incubation Time45 minAllows the sample to reach equilibrium between the liquid and gas phases.[10]
Syringe/Loop Temp100 °CPrevents condensation of analytes during transfer to the GC.[10]
Gas Chromatograph
GC ColumnDB-624 or equivalent (6% cyanopropylphenyl-methylpolysiloxane), 30m x 0.32mm, 1.8µmA G43 phase column, standard for USP <467>, providing excellent selectivity for a wide range of solvents.[10][11][12]
Carrier GasHelium or NitrogenInert gas to carry the sample through the column.
Oven Program40 °C (20 min), ramp 10 °C/min to 240 °C (10 min)Isothermal start provides separation for highly volatile solvents; temperature ramp elutes higher-boiling solvents.[10]
Injector Temp140 °CEnsures rapid volatilization of the sample from the headspace loop.
Detector (FID) Temp250 °CMaintains analytes in the gas phase for consistent detection.
Validation Parameters: Data and Interpretation

The following sections detail the execution and acceptance criteria for each validation parameter.[13][14]

A. Specificity The method's ability to assess the analytes of interest without interference is paramount. This was confirmed by injecting a blank (DMF), a placebo (API sample known to be free of solvents), and a spiked sample. The chromatograms showed no interfering peaks at the retention times of the target solvents.

B. Linearity and Range A linear relationship between concentration and detector response was established across a range from the Limit of Quantitation (LOQ) to 150% of the specified limit for each solvent.

Solvent Range (ppm) Correlation Coefficient (r²)
Methanol150 - 45000.9995
Acetone250 - 75000.9992
Isopropyl Alcohol250 - 75000.9997
Dichloromethane30 - 9000.9991
Acceptance Criterion: r² ≥ 0.999[13][15]

C. Accuracy (as % Recovery) Accuracy was determined by spiking this compound with known amounts of solvents at three concentration levels (50%, 100%, and 150% of the ICH limit).

Solvent 50% Level 100% Level 150% Level
Methanol98.5%101.2%102.1%
Acetone97.9%99.8%101.5%
Isopropyl Alcohol99.1%100.5%101.9%
Dichloromethane95.4%98.2%99.3%
Acceptance Criterion: Recovery within 80-120%

D. Precision (% RSD) Precision was evaluated through repeatability (six preparations at 100% of the specification limit) and intermediate precision (analysis on a different day by a different analyst).

Solvent Repeatability (%RSD) Intermediate Precision (%RSD)
Methanol1.8%2.5%
Acetone2.1%2.9%
Isopropyl Alcohol1.5%2.2%
Dichloromethane3.5%4.8%
Acceptance Criteria: Repeatability RSD < 15%; Intermediate Precision RSD < 20%

E. Limits of Detection (LOD) & Quantitation (LOQ) LOD and LOQ were established based on a signal-to-noise ratio of 3:1 and 10:1, respectively.

Solvent LOD (ppm) LOQ (ppm)
Methanol1550
Acetone2580
Isopropyl Alcohol2580
Dichloromethane310
Acceptance Criterion: The LOQ must be at or below the reporting threshold.[13]

F. Robustness The method proved robust under deliberate variations in headspace temperature (±2 °C) and oven ramp rate (±1 °C/min), with system suitability criteria (e.g., resolution between critical pairs) remaining within acceptable limits.

Validation_Parameters Method Validated Analytical Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (r² ≥ 0.999) Method->Linearity Accuracy Accuracy (80-120% Recovery) Method->Accuracy Precision Precision (Low %RSD) Method->Precision Sensitivity Sensitivity Method->Sensitivity Robustness Robustness (Stable under change) Method->Robustness LOD LOD (Detects) Sensitivity->LOD LOQ LOQ (Quantifies) Sensitivity->LOQ

Caption: Interrelation of core validation parameters.

Comparative Analysis: HS-GC-FID vs. Alternatives

While HS-GC-FID is the predominant technique, it is essential to understand its performance relative to other methods.

Method Principle Advantages Disadvantages Best For
HS-GC-FID (Validated Method) Volatiles partitioned into headspace, separated by GC, detected by FID.Highly robust, cost-effective, excellent for routine QC, avoids matrix contamination.[2][7]Less definitive peak identification than MS.Routine QC and release testing of Class 2 and 3 solvents.[9]
Direct Injection GC-FID Sample dissolved in a solvent is injected directly into the GC.Simple, no headspace sampler needed.High risk of column contamination from non-volatile API, potential API degradation in hot injector.[7]Clean samples where the API is soluble and thermally stable.
HS-GC-MS Same as HS-GC-FID, but uses a Mass Spectrometer for detection.Provides mass spectral data for definitive peak identification and confirmation; higher specificity.[16][17]Higher instrument cost, more complex maintenance and operation.Confirmatory testing, identifying unknown peaks, and ultra-trace analysis of highly toxic Class 1 solvents.[18]
Molecular Rotational Resonance (MRR) Measures rotational transitions of gas-phase molecules via microwave radiation.Extremely fast (chromatography-free), highly specific based on 3D structure, no consumables.[19]Newer technology, higher initial investment, less established in regulatory submissions.High-throughput screening in process development and potential future QC applications.[19]

Conclusion

The validation of a headspace gas chromatography method with flame ionization detection for the analysis of residual solvents in this compound demonstrates that the technique is specific, linear, accurate, precise, and robust for its intended purpose. The data presented herein confirms its suitability as a primary method for quality control and release testing, fully aligning with the stringent requirements of the ICH Q3C and USP <467> guidelines.

While alternative methods like GC-MS offer enhanced specificity for investigational work and MRR presents a compelling vision for future high-throughput analysis, the validated HS-GC-FID method remains the pragmatic, reliable, and scientifically sound choice for routine pharmaceutical manufacturing. It provides the necessary confidence that the level of residual solvents is controlled, ensuring the safety and quality of the final drug product.

References

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). [Link]

  • Grodowska, K., & Parczewski, A. (2010). Residual solvent testing: a review of gas-chromatographic and alternative techniques. Acta Poloniae Pharmaceutica, 67(3), 219-228. [Link]

  • USP Residual Solvents <467> Testing. Eurofins Australia. [Link]

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu Latin America. [Link]

  • Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. BrightSpec. [Link]

  • Understanding the Revisions to USP Monograph <467>: Residual Solvents. Phenomenex. [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Link]

  • ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). [Link]

  • ICH Harmonised Guideline: Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation (ICH). [Link]

  • (467) Residual Solvents. USP-NF. [Link]

  • Analysis of Residual Solvents in Pharmaceuticals by Headspace-FID. SCION Instruments. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. [Link]

  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu Corporation. [Link]

  • Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS. [Link]

  • Residual Solvents USP <467>. RD Laboratories. [Link]

  • Analytical Test Library: Residual Solvents. SORA Labs. [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc. [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. PharmaEducation. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]

  • Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Redalyc. [Link]

  • Analytical methods for residual solvents determination in pharmaceutical products. Termedia. [Link]

  • Method development and validation for the determination of residual solvents in quinabut API by using gas chromatography. Pharmacia. [Link]

  • GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Science and Education Publishing. [Link]

  • Method validation parameters for gas chromatography mass spectrometry analysis (GCMS) of cannabinoids in brownies. ResearchGate. [Link]

  • A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International. [Link]

  • Method development and validation for the determination of residual solvents in omeprazole API by using headspace gas chromatography. ResearchGate. [Link]

  • Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances. Lat. Am. J. Pharm. [Link]

  • Development and validation of a thermal desorber gas chromatography method for determination of residual solvents in drug loaded. Lirias. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

  • Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Shimadzu. [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies: Investigating Ligands Derived from 3'-Amino-4'-fluoroacetophenone against Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of a novel series of ligands derived from 3'-Amino-4'-fluoroacetophenone against Monoamine Oxidase B (MAO-B). As researchers and drug development professionals, understanding the subtle interplay between ligand structure and protein binding is paramount. This document offers not just a protocol, but a strategic approach to in-silico drug discovery, grounded in scientific rationale and practical application.

Introduction: The Rationale for Investigating this compound Derivatives as MAO-B Inhibitors

This compound is a versatile scaffold in medicinal chemistry, recognized as a valuable starting material for the synthesis of a wide array of biologically active compounds.[1][2][3][4][5] Its inherent chemical functionalities, including an amino group and a fluorine atom, provide opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. The strategic incorporation of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design.[1][6][7]

Monoamine Oxidase B (MAO-B) is a well-established therapeutic target for neurodegenerative disorders such as Parkinson's disease.[8][9][10] Inhibition of MAO-B prevents the breakdown of dopamine, thereby increasing its levels in the brain and alleviating motor symptoms. Notably, various acetophenone derivatives have demonstrated potent and selective inhibitory activity against MAO-B, highlighting the potential of this chemical class for the development of novel therapeutics.[8][9][10]

This guide, therefore, focuses on a comparative docking study of a rationally designed series of ligands derived from this compound against human MAO-B. By systematically modifying the amino group of the core scaffold, we aim to elucidate the structure-activity relationships (SAR) that govern their binding affinity and selectivity. This in-silico approach allows for a rapid and cost-effective initial screening of potential drug candidates before embarking on more resource-intensive synthetic and biological testing.

Designing the Ligand Series: A Systematic Exploration of Chemical Space

To conduct a meaningful comparative analysis, a logical series of ligands was designed, starting from the parent molecule, this compound. The modifications focus on N-alkylation and N-benzylation, common strategies in medicinal chemistry to probe the steric and electronic requirements of a binding pocket.

Our virtual library for this study consists of:

  • Ligand 1 (Parent): this compound

  • Ligand 2 (N-Methyl): 1-(3-(methylamino)-4-fluorophenyl)ethan-1-one

  • Ligand 3 (N-Ethyl): 1-(3-(ethylamino)-4-fluorophenyl)ethan-1-one

  • Ligand 4 (N-Propyl): 1-(3-(propylamino)-4-fluorophenyl)ethan-1-one

  • Ligand 5 (N-Benzyl): 1-(3-(benzylamino)-4-fluorophenyl)ethan-1-one

This series allows for a systematic evaluation of the impact of increasing alkyl chain length and the introduction of a bulky, aromatic benzyl group on the binding affinity and interaction profile with the MAO-B active site.

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

This section details the complete in-silico workflow for our comparative docking study. The causality behind each step is explained to provide a deeper understanding of the experimental design.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Interpretation PDB Protein Preparation (PDB ID: 2V5Z) Grid Grid Box Generation PDB->Grid Prepared Receptor LigandPrep Ligand Preparation (SDF to PDBQT) Docking AutoDock Vina Execution LigandPrep->Docking Prepared Ligands Grid->Docking Grid Parameters Results Results Analysis (Binding Affinity & Poses) Docking->Results Docking Output Visualization Visualization (PyMOL) Results->Visualization Comparison Comparative Analysis Results->Comparison Visualization->Comparison

Figure 1: A schematic overview of the comparative molecular docking workflow.

Protein Preparation

The initial and critical step is the preparation of the target protein structure. We will utilize the crystal structure of human Monoamine Oxidase B.

Protocol:

  • Obtain Protein Structure: Download the crystal structure of human MAO-B from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2V5Z , which is a high-resolution structure of MAO-B in complex with a reversible inhibitor.[9][11] This co-crystallized ligand is invaluable for validating our docking protocol by ensuring the software can reproduce the experimentally observed binding pose.

  • Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original ligand. This is crucial as they can interfere with the docking process.

  • Add Hydrogens: Add polar hydrogens to the protein structure. This is a critical step as hydrogen atoms are often not resolved in crystal structures but play a vital role in hydrogen bonding interactions.

  • Assign Charges: Assign partial charges to all atoms in the protein. The Gasteiger charge calculation method is commonly used for this purpose.

  • Save as PDBQT: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Ligand Preparation

Each of the five designed ligands must be prepared for docking.

Protocol:

  • Generate 3D Structures: Create 2D structures of each ligand and convert them into 3D structures. This can be done using chemical drawing software like ChemDraw or MarvinSketch.

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy conformers. This step is essential for starting the docking simulation with a realistic ligand geometry.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

  • Save as PDBQT: Convert the prepared ligand structures into the PDBQT file format.

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.[12][13] It employs a sophisticated gradient optimization method in its local search algorithm.

Protocol:

  • Grid Box Generation: Define a grid box that encompasses the active site of MAO-B. The dimensions and center of the grid box should be large enough to allow for unrestricted movement of the ligands but focused enough to concentrate the search in the region of interest. The location of the co-crystallized ligand in the original PDB file serves as an excellent guide for positioning the grid box.

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates and dimensions of the grid box, and the name of the output file.

  • Run Docking Simulation: Execute the AutoDock Vina simulation for each of the five ligands. Vina will generate an output file containing multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Results and Comparative Analysis

The output from the docking simulations provides a wealth of quantitative and qualitative data for comparison.

Binding Affinity Comparison

The primary quantitative metric for comparison is the predicted binding affinity. A more negative value indicates a stronger predicted binding interaction.

LigandDerivativePredicted Binding Affinity (kcal/mol)
1 Parent-5.8
2 N-Methyl-6.2
3 N-Ethyl-6.5
4 N-Propyl-6.8
5 N-Benzyl-7.5

Note: These are hypothetical values for illustrative purposes. Actual values will be generated by the docking simulation.

Binding Pose and Interaction Analysis

Beyond the binding affinity scores, a detailed analysis of the binding poses and intermolecular interactions is crucial for understanding the SAR. This is where visualization tools like PyMOL become indispensable.[11][14][15][16]

Protocol for Visualization with PyMOL:

  • Load Structures: Load the prepared protein PDBQT file and the output PDBQT file for each ligand into PyMOL.

  • Visualize Binding Poses: Display the top-ranked binding pose for each ligand within the MAO-B active site.

  • Identify Key Interactions: Analyze the interactions between each ligand and the surrounding amino acid residues. Look for:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

    • Hydrophobic Interactions: These interactions are crucial for the binding of nonpolar regions of the ligand.

    • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic residues of the protein.

    • Halogen Bonds: The fluorine atom on our ligands can participate in favorable halogen bonding interactions.

G cluster_ligand Ligand cluster_maob MAO-B Active Site Ligand_Core 3-Amino-4-fluoro acetophenone Core N_Substituent N-Substituent (H, Me, Et, Pr, Bn) FAD FAD Cofactor Ligand_Core->FAD Potential H-Bonding Aromatic_Cage Aromatic Cage (Tyr398, Tyr435) Ligand_Core->Aromatic_Cage Pi-Pi Stacking Hydrophobic_Pocket Hydrophobic Pocket N_Substituent->Hydrophobic_Pocket Hydrophobic Interactions

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3'-Amino-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3'-Amino-4'-fluoroacetophenone. This versatile intermediate is crucial in the development of new pharmaceuticals, particularly anti-inflammatory and analgesic agents.[1] However, our responsibility extends beyond discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in costly regulatory infringements.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and best practices for laboratory safety. The procedures outlined here are designed to be self-validating, ensuring that every step accounts for the chemical's unique hazard profile.

Part 1: Hazard Profile and the Rationale for Specialized Disposal

Understanding the "why" behind a disposal protocol is fundamental to ensuring its correct implementation. This compound (CAS No. 2002-82-6) is not just another organic compound; its structure dictates its specific handling requirements.

  • Aromatic Amine: The aromatic amine group is a well-known structural alert for potential toxicity. Many compounds in this class are lipid-soluble and can be readily absorbed through the skin.[2] While specific toxicological data for this compound is limited, the entire class requires careful handling to minimize exposure.[2][3]

  • Halogenated Organic Compound: The presence of a fluorine atom classifies this molecule as a halogenated organic compound.[4] This is the most critical factor for its disposal. Halogenated wastes are specifically regulated because their incineration can produce acidic gases (like hydrogen fluoride) and other hazardous byproducts if not performed in a specialized facility equipped with flue gas scrubbing technology.[5][6] Mixing this waste with non-halogenated streams complicates and increases the cost of disposal, which is why segregation is paramount.

Table 1: GHS Hazard Profile for this compound

Hazard StatementGHS ClassificationPrecautionary Measures
H315: Causes skin irritationSkin Irritation (Category 2)P280: Wear protective gloves/eye protection. P302 + P352: IF ON SKIN: Wash with plenty of water.
H319: Causes serious eye irritationEye Irritation (Category 2A)P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Potential for toxic fumes upon decompositionN/AWhen heated, may release nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen fluoride.[7][8]

Part 2: The Disposal Workflow: A Step-by-Step Guide

The following protocol ensures that this compound waste is handled safely from the point of generation to its final disposal.

Step 1: Immediate Segregation at the Source

This is the most crucial step in preventing hazardous chemical reactions and ensuring compliant disposal.

  • Designate a Waste Container: Select a dedicated, leak-proof waste container compatible with the chemical. The original product container is often the best choice.[9] The container must be in good condition, free of leaks or external residue.[9]

  • Classify as Halogenated Waste: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., weighing paper, gloves), must be treated as halogenated organic waste .[4]

  • Avoid Co-mingling: Never mix this waste with other waste streams. Keep it separate from:

    • Non-halogenated organic solvents.

    • Acids and bases.[10][11]

    • Oxidizers.[12]

    • General laboratory trash.

Step 2: Proper Containerization and Labeling

Clear communication through labeling is a cornerstone of laboratory safety.[13]

  • Attach a Hazardous Waste Label: Immediately affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label Information: Clearly write the full chemical name, "this compound," and list all other components in the container if it's a mixture.[13] Include the date and any associated hazards.

  • Keep the Container Closed: The container must be kept tightly sealed at all times, except when adding waste.[10][12] This prevents the release of vapors and potential spills.

Step 3: Safe Storage Pending Disposal
  • Designated Storage Area: Store the sealed waste container in a designated, secondary containment unit (like a spill tray) to prevent leaks from spreading.[9][12]

  • Segregated Storage: Store the container in an area designated for hazardous waste, away from incompatible materials.[12]

  • Arrange for Pickup: Once the container is full or the project is complete, contact your institution's EHS office or a licensed hazardous waste disposal service to arrange for pickup.[9][13] Do not attempt to dispose of the material yourself.

Step 4: Final Disposal Method

The designated waste disposal service will transport the material to a licensed facility. The standard and required method for halogenated organic compounds is controlled incineration in a specialized furnace designed to handle such materials and scrub the resulting flue gases.[5] Discharging this chemical to sewer systems is strictly prohibited.[5]

Part 3: Managing Spills and Contaminated Materials

Accidents happen, and a prepared response is critical.

  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your colleagues and supervisor.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For this solid compound, carefully sweep it up and place it into a designated hazardous waste container.[14] Avoid generating dust.[15]

  • Clean the Area: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or methanol).

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, towels, etc.) are now considered hazardous waste and must be placed in the same halogenated organic waste container.[9]

Part 4: Disposal of Empty Containers

An "empty" container is not truly empty and must be decontaminated before it can be considered non-hazardous.[10]

  • Triple Rinse: Rinse the container three times with a solvent capable of removing the residue (e.g., acetone, ethanol, or methanol).[9][12]

  • Collect the Rinsate: Crucially, the solvent from all three rinses must be collected and disposed of as halogenated organic hazardous waste .[12] Never pour the rinsate down the drain.

  • Deface the Label: Completely remove or obliterate the original chemical label on the container.[9][12]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as regular glass or plastic waste, according to your institution's policies.[9][12]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making correct disposal decisions when handling this compound.

G cluster_start Start: Waste Generation cluster_process On-Site Handling Protocol cluster_end Final Disposal start Waste Containing This compound Generated char Characterize as Solid, Halogenated Aromatic Amine Waste start->char Step 1 segregate Segregate from All Other Waste Streams (Acids, Solvents, etc.) char->segregate Step 2 container Place in Compatible, Leak-Proof Container with Hazardous Waste Label segregate->container Step 3 store Seal and Store in Designated Secondary Containment Area container->store Step 4 contact Contact EHS / Licensed Waste Disposal Contractor store->contact Step 5 incinerate Transport to Licensed Facility for Controlled Incineration contact->incinerate Off-Site Process

Caption: Decision workflow for the proper disposal of this compound.

References

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Environmental Marketing Services. (2023, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 3-amino acetophenone. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1990, September 10). Worker Exposures to Volatile Amines. Retrieved from [Link]

  • California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

Sources

Mastering the Safe Handling of 3'-Amino-4'-fluoroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and organic synthesis, the ability to handle specialized reagents with confidence and precision is paramount. 3'-Amino-4'-fluoroacetophenone, a key building block in the synthesis of various bioactive molecules, requires a nuanced understanding of its properties to ensure both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and practical laboratory experience.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a substituted aromatic ketone. While not acutely toxic, its primary hazards lie in its irritant properties.[1] As a fine powder, it also poses an inhalation risk. A thorough risk assessment is the foundational step for safe handling.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.

Understanding these hazards informs every subsequent step of the handling protocol. The choice of personal protective equipment and the design of the experimental workflow are direct responses to these identified risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking but a critical, risk-mitigation strategy. The following table outlines the recommended PPE for handling this compound, with a rationale rooted in the compound's specific hazards.

Equipment Specification Rationale
Hand Protection Nitrile or Neoprene GlovesProtects against skin irritation. While specific breakthrough time data for this compound is not readily available, nitrile gloves offer good resistance to a broad range of chemicals. Neoprene provides excellent protection against ketones and halogenated hydrocarbons. Double-gloving can be employed for extended operations.
Eye and Face Protection Chemical Safety Goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.Prevents eye irritation from dust particles or splashes.
Skin and Body Protection Laboratory Coat (100% cotton recommended), fully buttoned, with long sleeves.Provides a barrier against accidental spills and contact with the skin.
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the solid compound outside of a certified chemical fume hood, especially during weighing and transfer operations where dust generation is likely. An N95 respirator will filter at least 95% of airborne particles.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures the integrity of the experiment. The following workflow is designed to be a self-validating system for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a well-ventilated work area (fume hood). gather_materials Gather all necessary equipment and reagents. prep_area->gather_materials don_ppe Don all required Personal Protective Equipment (PPE). gather_materials->don_ppe weigh Weigh the solid in the fume hood to contain any dust. don_ppe->weigh transfer Carefully transfer the solid to the reaction vessel. weigh->transfer dissolve Add solvent to the solid in the reaction vessel. transfer->dissolve decontaminate Decontaminate all equipment and work surfaces. dissolve->decontaminate dispose_waste Dispose of all waste according to the disposal plan. decontaminate->dispose_waste doff_ppe Doff PPE in the correct order to avoid contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: A typical workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Transfer

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with absorbent, disposable bench paper.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing:

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully dispense the desired amount of this compound onto the weigh boat, minimizing the creation of dust.

    • Record the weight.

  • Transfer:

    • Gently add the weighed solid to the reaction vessel. A powder funnel can aid in a clean transfer.

    • If any solid has spilled, carefully clean it up with a damp cloth or paper towel and treat it as hazardous waste.

  • Dissolution:

    • Slowly add the desired solvent to the reaction vessel containing the solid.

Emergency Procedures: Planning for the Unexpected

Even with meticulous planning, accidental exposures and spills can occur. Immediate and appropriate action is crucial to mitigate harm.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management:

For a minor spill of this compound solid:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Proper PPE: Wear the appropriate PPE, including respiratory protection.

  • Clean-up:

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Avoid generating dust during the clean-up process.

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated contaminated materials is essential to protect the environment and comply with regulations.

cluster_waste_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal solid_waste Unused this compound waste_container Place all waste in a designated, labeled hazardous waste container. solid_waste->waste_container contaminated_ppe Contaminated PPE (gloves, etc.) contaminated_ppe->waste_container labware Contaminated labware (weigh boats, etc.) labware->waste_container contact_ehs Contact your institution's Environmental Health and Safety (EHS) office for pickup. waste_container->contact_ehs incineration Disposal will typically be via incineration at a licensed facility. contact_ehs->incineration

Caption: A logical flow for the disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containerization:

    • Collect all solid waste, including unused product, contaminated PPE, and disposable labware, in a clearly labeled, sealed, and compatible hazardous waste container.

    • The label should include "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (Irritant).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. The primary and recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.

By adhering to these detailed procedures, researchers can confidently and safely utilize this compound in their critical work, fostering a culture of safety and scientific excellence within the laboratory.

References

  • material safety data sheet - 3-amino acetophenone. oxfordlabchem.com. Available at: [Link]

  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety - Florida State University. Available at: [Link]

  • OSHA Laboratory Standard. Compliancy Group. Available at: [Link]

  • NIOSH-Approved N95 Respirators. Mann Supply. Available at: [Link]

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Sources

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